molecular formula C6H7NS B154844 Pyridin-4-YL-methanethiol CAS No. 1822-53-3

Pyridin-4-YL-methanethiol

Cat. No.: B154844
CAS No.: 1822-53-3
M. Wt: 125.19 g/mol
InChI Key: YUWAUUTYKFAJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-4-YL-methanethiol (CAS 1822-53-3) is a high-value heterocyclic compound that serves as a versatile building block in advanced chemical research. This molecule features a pyridine ring, which acts as a Lewis base, and a methanethiol group, which is highly reactive and nucleophilic . This dual functionality makes it an excellent ligand in coordination chemistry for constructing metal-organic frameworks (MOFs) and catalysts . Its significant research value is also demonstrated in materials science, where it is used to form self-assembled monolayers (SAMs) on metal surfaces like gold, which are critical for developing sensors, functional interfaces, and electronic devices . The compound's mechanism of action in these applications involves the spontaneous organization of its molecules on a substrate, with the thiol group providing strong affinity for the metal surface and the pyridine ring enabling further chemical interactions or coordination . Furthermore, in electrochemical studies, derivatives of this molecule, such as (4'-(pyridin-4-yl)biphenyl-4-yl)methanethiol, have been specifically investigated on Au(111) surfaces using advanced techniques like electrochemical tip-enhanced Raman spectroscopy (EC-TERS) to study potential-triggered chemical conversions at the nanoscale . In synthetic chemistry, it acts as a key precursor; its thiol group can be readily oxidized or alkylated, and the pyridine ring can undergo various substitution reactions, allowing for the synthesis of more complex molecular structures . Please note that this product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-4-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWAUUTYKFAJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517928
Record name (Pyridin-4-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822-53-3
Record name (Pyridin-4-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridin-4-ylmethanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Versatility of a Pyridine-Thiol Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Pyridin-4-YL-methanethiol

This compound, also known as 4-(mercaptomethyl)pyridine or 4-picolyl mercaptan, is a pivotal heterocyclic building block in modern organic synthesis.[1][2] Its structure, which combines the aromatic pyridine ring with a nucleophilic thiol group, makes it a highly versatile reagent for constructing more complex molecules. It serves as a key component in the synthesis of pharmaceuticals and agrochemicals, where the pyridine moiety can influence solubility and biological target interaction, while the thiol group provides a reactive handle for covalent bond formation.[1][3] This guide offers a detailed exploration of the primary synthetic protocols for this compound, focusing on the underlying chemical principles, step-by-step methodologies, and practical considerations for researchers in drug development and chemical synthesis.

Physicochemical Properties

A summary of key properties for this compound is essential for its handling, purification, and characterization.

PropertyValueSource
Molecular Formula C₆H₇NS[1][4]
Molecular Weight 125.19 g/mol [1][4]
Appearance Colorless to slightly yellow liquid[1]
Boiling Point 109-111 °C (at 8 Torr)[1][5]
Density (Predicted) 1.107 ± 0.06 g/cm³[1][5]
pKa (Predicted) 8.25 ± 0.10[5]

Core Synthesis Methodology: Nucleophilic Substitution

The most direct and widely employed strategy for synthesizing this compound is through the nucleophilic substitution of a suitable 4-pyridylmethyl halide. This approach is favored due to the commercial availability of the starting materials and the straightforward nature of the SN2 reaction mechanism.

Protocol 1: Synthesis via Isothiouronium Salt Intermediate

This method is often preferred as it utilizes thiourea, an inexpensive and stable sulfur source, which effectively prevents the formation of the corresponding dialkyl sulfide byproduct that can occur when using sulfide or hydrosulfide salts directly. The reaction proceeds in two distinct, high-yielding steps: formation of an S-alkylisothiouronium salt, followed by basic hydrolysis.

  • Step 1 (Salt Formation): 4-(Chloromethyl)pyridine hydrochloride is reacted with thiourea. The sulfur atom of thiourea acts as a potent nucleophile, attacking the electrophilic methylene carbon of the 4-pyridylmethyl group. This displaces the chloride leaving group to form a stable, crystalline S-(pyridin-4-ylmethyl)isothiouronium chloride intermediate. The use of a polar solvent like ethanol or isopropanol facilitates the reaction between the ionic and polar reactants.

  • Step 2 (Hydrolysis): The isothiouronium salt is subsequently hydrolyzed under basic conditions (e.g., using sodium hydroxide or potassium hydroxide). The hydroxide ion attacks the central carbon of the isothiouronium group, leading to a cascade of bond rearrangements that ultimately liberate the desired thiol and form urea as a byproduct. This step is typically performed in an aqueous or mixed aqueous-alcoholic medium and is often driven to completion by heating.

G cluster_0 Step 1: Isothiouronium Salt Formation cluster_1 Step 2: Basic Hydrolysis start 4-(Chloromethyl)pyridine HCl + Thiourea solvent Solvent (e.g., Ethanol) start->solvent Dissolve reflux1 Heat / Reflux solvent->reflux1 salt S-(pyridin-4-ylmethyl)isothiouronium chloride reflux1->salt Nucleophilic Attack base Aqueous Base (e.g., NaOH) salt->base Add to salt solution reflux2 Heat / Reflux base->reflux2 workup Acidification & Extraction reflux2->workup Hydrolysis product This compound workup->product

Caption: Workflow for the two-step synthesis of this compound via a thiourea intermediate.

  • Salt Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(chloromethyl)pyridine hydrochloride (1.0 eq), thiourea (1.1 eq), and ethanol (5-10 mL per gram of starting material).

    • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the S-(pyridin-4-ylmethyl)isothiouronium chloride.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Hydrolysis:

    • In a separate flask, prepare a solution of sodium hydroxide (3.0 eq) in deionized water.

    • Add the dried isothiouronium salt from the previous step to the aqueous NaOH solution.

    • Heat the mixture to reflux for 1-2 hours. The solution may become heterogeneous as the thiol product forms.

    • Cool the mixture to room temperature in an ice bath.

    • Carefully neutralize the reaction mixture by dropwise addition of a mineral acid (e.g., 6M HCl) to pH 7-8. Caution: Perform this in a well-ventilated fume hood as H₂S gas may be evolved if the solution becomes too acidic.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Direct Thiolation with Sodium Hydrosulfide

A more direct, one-step approach involves the reaction of 4-pyridylmethyl halide with a hydrosulfide salt, such as sodium hydrosulfide (NaSH).

This reaction relies on the potent nucleophilicity of the hydrosulfide anion (SH⁻) to directly displace the halide from 4-(chloromethyl)pyridine. While this method is faster, it carries a higher risk of forming the di(pyridin-4-ylmethyl)sulfide byproduct. This occurs because the newly formed thiol product is itself nucleophilic and can react with a second molecule of the starting halide. To mitigate this, an excess of the hydrosulfide reagent is typically used, and the reaction is run at low temperatures to favor the desired monosubstitution.

G start 4-(Chloromethyl)pyridine HCl solvent Solvent (e.g., DMF or Ethanol) start->solvent reagent Sodium Hydrosulfide (NaSH) (Excess) reagent->solvent reaction Low Temperature (e.g., 0 °C to RT) solvent->reaction S N 2 Reaction workup Aqueous Workup & Extraction reaction->workup product This compound workup->product

Caption: Direct synthesis of this compound using sodium hydrosulfide.

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of sodium hydrosulfide hydrate (NaSH·xH₂O, 1.5-2.0 eq) in degassed ethanol.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in a minimal amount of ethanol dropwise over 30 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Remove the ethanol under reduced pressure.

  • Extract the remaining aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.

Purification and Characterization

The crude this compound obtained from either protocol typically requires purification.

  • Vacuum Distillation: For larger quantities, fractional distillation under reduced pressure is an effective method, given the compound's boiling point of 109-111 °C at 8 Torr.[1][5]

  • Silica Gel Chromatography: For smaller scales or to remove persistent impurities, column chromatography is suitable.[6] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Confirmation of the final product's identity and purity should be performed using standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the pyridine ring protons and a singlet for the methylene (-CH₂-) protons adjacent to the sulfur.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the calculated mass of 125.19 m/z.[4][6]

  • Infrared (IR) Spectroscopy: Will display a characteristic S-H stretching band, although this can sometimes be weak.

Safety and Handling

This compound presents several hazards that require careful management in a laboratory setting.[4]

  • Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.[4]

  • Irritation: It is known to cause serious skin and eye irritation.[4]

  • Odor: Like most thiols, it has a strong, pungent, and unpleasant odor.

Mandatory Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid heating in open systems.

  • Have appropriate quench and spill-cleanup materials readily available.

References

  • Synthesis of alpha(4-picolylthio)-p-methoxyacetophenone.PrepChem.com. [Link]
  • Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602.PubChem. [Link]
  • Cas 1822-53-3,this compound.LookChem. [Link]
  • This compound CAS#: 1822-53-3.
  • Synthesis of methyl-4-pyridylthioacet

Sources

Introduction: The Strategic Importance of the Pyridinylmethylthiol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Pyridin-4-YL-Methanethiol

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged structure," a recurring motif in a multitude of FDA-approved drugs due to its unique combination of aromaticity, hydrogen bonding capability, and metabolic stability.[1] When functionalized with a methanethiol group at the 4-position, the resulting molecule, this compound (also known as 4-(mercaptomethyl)pyridine), emerges as a highly versatile and strategic building block.[2] Its utility stems from the orthogonal reactivity of its two key functional groups: the nucleophilic thiol, which serves as a potent handle for covalent modification and linker attachment, and the basic pyridine nitrogen, which allows for modulation of physicochemical properties such as solubility and can engage in crucial interactions with biological targets.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles and aim to facilitate the effective utilization of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound is a colorless to slightly yellow liquid with a characteristic pungent sulfurous odor.[2] Its core properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name pyridin-4-ylmethanethiol[3]
Synonyms 4-(Mercaptomethyl)pyridine, 4-Pyridinemethanethiol[2][4]
CAS Number 1822-53-3[3][4]
Molecular Formula C₆H₇NS[3][4]
Molecular Weight 125.19 g/mol [3][4]
Boiling Point 109-111 °C (at 8 Torr)[2]
Density (Predicted) 1.107 ± 0.06 g/cm³[2]
pKa (Predicted) 8.25 ± 0.10[2]
XLogP3 (Predicted) 1.0[5]

Expert Insights on Solubility and Lipophilicity:

While specific experimental solubility data is sparse, the structure provides clear indicators. The pyridine ring imparts polarity and water solubility, while the overall small size and hydrocarbon character suggest solubility in polar organic solvents.[1] The predicted XLogP3 value of 1.0 suggests a balanced character, neither excessively lipophilic nor hydrophilic.[5]

For drug development professionals, this balanced lipophilicity is a key starting point. It suggests that derivatives can be readily tuned to either enhance aqueous solubility (e.g., by protonating the pyridine nitrogen to form a salt) or increase membrane permeability (e.g., by alkylating the thiol to mask its polarity) to meet the specific demands of a drug target's environment.

Synthesis and Purification

A reliable and common laboratory-scale synthesis of this compound involves a two-step, one-pot procedure starting from the commercially available 4-(Chloromethyl)pyridine hydrochloride. This method leverages the classic formation of a thiol from an alkyl halide via an isothiouronium salt intermediate. The hydrochloride salt of the starting material is often preferred for its enhanced stability and handling properties compared to the free base.[6]

G cluster_0 Step 1: Isothiouronium Salt Formation cluster_1 Step 2: Basic Hydrolysis cluster_2 Purification A 4-(Chloromethyl)pyridine HCl C Isothiouronium Salt Intermediate A->C EtOH, Reflux B Thiourea B->C E This compound C->E 1) Reflux 2) Acidic Workup (e.g., AcOH) 3) Extraction D Aqueous NaOH D->E F Purified Product E->F Vacuum Distillation

Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol

Materials:

  • 4-(Chloromethyl)pyridine hydrochloride

  • Thiourea

  • Ethanol (absolute)

  • Sodium Hydroxide (NaOH)

  • Acetic Acid (glacial)

  • Diethyl ether or Dichloromethane (for extraction)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Isothiouronium Salt Formation: a. To a round-bottom flask equipped with a reflux condenser, add 4-(chloromethyl)pyridine hydrochloride (1.0 eq) and thiourea (1.1 eq). b. Add absolute ethanol as the solvent (approx. 5-10 mL per gram of starting material). c. Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC until the starting material is consumed (typically 2-4 hours). The intermediate isothiouronium salt may precipitate from the solution upon cooling.

  • Hydrolysis to Thiol: a. To the reaction mixture (which can be used directly without isolating the intermediate), add an aqueous solution of sodium hydroxide (e.g., 10% w/v, approx. 3.0 eq). b. Heat the mixture to reflux for an additional 1-2 hours. This hydrolyzes the isothiouronium salt to the corresponding thiol.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the solution to a pH of approximately 7-8 by the dropwise addition of glacial acetic acid. This step is crucial as the thiol is more stable near neutral pH. c. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3x volumes). d. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: a. The crude product is typically a pungent oil. Purify via vacuum distillation to obtain the final product as a clear to pale yellow liquid.[2]

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is paramount. Below are the expected spectral data based on the known properties of the pyridine and methanethiol moieties.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals: a singlet for the thiol proton, a singlet for the methylene protons, and two doublets for the aromatic protons of the symmetrically substituted pyridine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5Doublet2HH-2, H-6 (Pyridine)
~ 7.2Doublet2HH-3, H-5 (Pyridine)
~ 3.7Singlet2H-CH₂-
~ 1.8Singlet (broad)1H-SH

Note: The thiol proton (-SH) chemical shift can be variable and may broaden or exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the symmetry of the molecule, showing three signals for the pyridine ring carbons and one for the methylene carbon.[7][8]

Chemical Shift (δ, ppm)Assignment
~ 150C-2, C-6 (Pyridine)
~ 148C-4 (Pyridine)
~ 122C-3, C-5 (Pyridine)
~ 28-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
~ 2550WeakS-H Stretch
~ 1600, ~1415Strong, MediumPyridine Ring C=C, C=N Stretches
~ 1465Medium-CH₂- Scissoring

Causality Note: The S-H stretch is characteristically weak in intensity, a key diagnostic feature for thiols.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 125. A prominent fragment would be the loss of the thiol group (-SH), leading to the pyridylmethyl cation at m/z = 92, which is stabilized by the aromatic ring.

m/zAssignment
125[M]⁺ (Molecular Ion)
92[M - SH]⁺

Chemical Reactivity

The synthetic utility of this compound is derived from the distinct reactivity of its thiol and pyridine functionalities. This allows for selective and sequential chemical modifications.

Reactivity cluster_0 Key Reactive Sites cluster_1 Thiol (Sulfur) Reactions cluster_2 Pyridine (Nitrogen) Reactions start Pyridin-4-YL- methanethiol S_Alkylation S-Alkylation (Thioether Formation) start->S_Alkylation R-X, Base S_Oxidation S-Oxidation (Disulfide Formation) start->S_Oxidation I₂, Air, or other oxidant N_Alkylation N-Alkylation (Pyridinium Salt) start->N_Alkylation R'-X

Figure 2: Principal reaction pathways for this compound.
  • Reactions at the Thiol Group (Soft Nucleophile):

    • S-Alkylation: The thiol is readily deprotonated by mild bases (e.g., K₂CO₃, Et₃N) to form a thiolate, which is a potent nucleophile. This thiolate efficiently displaces halides and other leaving groups from primary and secondary carbons in an Sₙ2 reaction to form stable thioethers. This is the most common reaction used to incorporate the molecule into larger structures.[9]

    • S-Oxidation: Thiols are susceptible to oxidation. Mild oxidants (e.g., I₂, air, DMSO) will convert two molecules of the thiol into the corresponding disulfide. This reversible disulfide linkage is of great interest in drug delivery and chemical biology for creating systems that can be cleaved under the reducing conditions found inside cells.[10][11]

  • Reactions at the Pyridine Nitrogen (Hard Nucleophile):

    • N-Alkylation: The lone pair on the pyridine nitrogen can be alkylated by reactive alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium salt. This modification dramatically increases the water solubility of the molecule and introduces a positive charge, which can be used to target specific protein residues or alter cell permeability.

    • Protonation: As a base, the pyridine nitrogen will be protonated in acidic media, forming a pyridinium salt. This is fundamental to its handling and can be used to control its solubility during aqueous workups.

Applications in Medicinal Chemistry and Drug Development

The pyridine-thiol combination is a powerful asset in drug design. The pyridine core often serves as a hinge-binding motif, particularly in kinase inhibitors, where the nitrogen can form a critical hydrogen bond with the backbone amide of the kinase hinge region. The methanethiol group provides a vector for elaboration, allowing chemists to build out a substituent that can occupy adjacent hydrophobic pockets to achieve potency and selectivity.

Case Study: A Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a central heterocyclic core that binds to the ATP-binding site. Pyridine derivatives are frequently explored for this purpose.[12] this compound can be used as a starting fragment where the pyridine binds the hinge, and the thiol is alkylated to introduce a variety of side chains that probe the surrounding pocket for additional interactions.

Kinase cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Fragment Hinge Hinge Region (Backbone Amides) Pocket Hydrophobic Pocket Pyridine Pyridine Ring Pyridine->Hinge H-Bond Linker S-CH₂-R Linker->Pocket van der Waals Interactions

Figure 3: Conceptual diagram of a this compound-derived fragment binding to a kinase active site.

Furthermore, there is evidence suggesting this molecule may have intrinsic biological activity, potentially as a caspase inhibitor or as an interactor with the NOD2 protein, opening avenues for its use in inflammatory diseases and apoptosis research.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[3]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • PubChem. (n.d.). Pyridin-4-ylmethanethiol. National Center for Biotechnology Information.
  • Sobarzo-Sánchez, E., De la Fuente, J., Quezada, E., & Castedo, L. (2006). Complete assignments of 1H and 13C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry, 44(12), 1131–1134.
  • Wodka, D., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2812-2816.
  • ChemWhat. (n.d.). This compound CAS#: 1822-53-3.
  • LookChem. (n.d.). Cas 1822-53-3, this compound.
  • Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 253-258.
  • Childs, R. F., & Johnson, A. W. (1965). Rearrangement reactions of 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate. Chemical Communications (London), 95.
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society.
  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Gracia, J., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 73.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11777–11782.
  • Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry Reports.
  • ResearchGate. (n.d.). Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides.
  • ResearchGate. (n.d.). ChemInform Abstract: Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis.
  • YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation.
  • ResearchGate. (n.d.). Proposed mechanism for disulfide bond formation via Pd‐mediated Acm removal and DSF formation.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
  • PubChem. (n.d.). 4-(Chloromethyl)pyridine. National Center for Biotechnology Information.
  • Wang, C., et al. (2019). PDI-Regulated Disulfide Bond Formation in Protein Folding and Biomolecular Assembly. Molecules, 24(9), 1743.
  • Chen, J., et al. (2024). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry, 22(8), 1386-1390.
  • Chin, H. W., & Lindsay, R. C. (1994). Formation of methanethiol and dimethyl disulfide in crushed tissues of broccoli florets and their inhibition by freeze-thawing. Journal of food science, 59(4), 825-829.
  • Bermejo, A., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Organic Letters, 23(24), 9524–9528.
  • Apicule. (n.d.). 4-(Chloromethyl)pyridinium chloride (CAS No: 1822-51-1).
  • Abdel-Raheem, Sh. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Assiut University.
  • Wiki-Mol. (n.d.). Trichloro-Methanethiol 75-70-7 wiki.
  • ResearchGate. (n.d.). Catalytic and kinetic investigation into 4-dimethylamino pyridine/1,3-diphenyl thiourea catalyzed synthesis of chloromethyl ethylene carbonate.

Sources

An In-depth Technical Guide to Pyridin-4-YL-methanethiol (CAS 1822-53-3): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with Pyridin-4-YL-methanethiol. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's characteristics, grounded in established scientific principles and experimental evidence.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound (also known as 4-pyridylmethanethiol or 4-picolyl mercaptan) is a heterocyclic organic compound featuring a pyridine ring linked to a methanethiol group at the 4-position.[1][2] This unique bifunctional architecture—marrying the nucleophilic and metal-coordinating properties of a thiol with the hydrogen-bonding capabilities and aromatic nature of a pyridine ring—makes it a highly versatile and valuable building block in medicinal chemistry, materials science, and organic synthesis.[3][4] Its utility spans from serving as a key intermediate in the synthesis of pharmaceuticals and agrochemicals to its application as a covalent tethering ligand for metal ions in advanced research.[3][5] This guide will elucidate the core properties, synthesis, reactivity, and applications of this compound, providing a foundational understanding for its effective use in the laboratory.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The structural integrity and purity of this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.

Core Physicochemical Properties

The compound is typically a colorless to pale yellow liquid with a characteristic pungent, sulfurous odor.[1][3] Key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 1822-53-3[1][2][3]
Molecular Formula C₆H₇NS[2][3][5]
Molecular Weight 125.19 g/mol [2][3][5]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 109-111 °C (at 8 Torr)[3]
Density ~1.107 g/cm³ (Predicted)[3]
Topological Polar Surface Area 13.9 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]

The presence of both the polar thiol group and the pyridine nitrogen imparts moderate water solubility and good solubility in common organic solvents.[1]

Spectroscopic Signature

While specific experimental spectra for this compound are not publicly cataloged in the provided search results, its structure allows for the confident prediction of key spectroscopic features. These predictions are based on well-established principles of NMR, IR, and Mass Spectrometry.

TechniqueExpected FeaturesRationale
¹H NMR - ~8.5 ppm (d, 2H): Protons on carbons adjacent to the pyridine nitrogen (C2, C6).- ~7.2 ppm (d, 2H): Protons on carbons beta to the pyridine nitrogen (C3, C5).- ~3.7 ppm (s, 2H): Methylene (-CH₂-) protons.- ~1.8 ppm (t, 1H): Thiol (-SH) proton, often broad and may exchange with D₂O.The electron-withdrawing nature of the pyridine nitrogen deshields the adjacent alpha-protons. The methylene protons are adjacent to both the aromatic ring and the sulfur atom. The thiol proton's chemical shift can be variable.
¹³C NMR - ~150 ppm: Pyridine carbons adjacent to nitrogen (C2, C6).- ~122 ppm: Pyridine carbons beta to nitrogen (C3, C5).- ~148 ppm: Quaternary pyridine carbon (C4).- ~28 ppm: Methylene carbon (-CH₂-).Chemical shifts are characteristic for a 4-substituted pyridine ring and an aliphatic carbon attached to sulfur.
IR Spectroscopy - ~3050-3000 cm⁻¹: Aromatic C-H stretch.- ~2920-2850 cm⁻¹: Aliphatic C-H stretch.- ~2600-2550 cm⁻¹: S-H stretch (typically weak).[6]- ~1600, 1500 cm⁻¹: Pyridine ring C=C and C=N stretching vibrations.These absorption bands correspond to the characteristic vibrational modes of the functional groups present in the molecule. The S-H stretch is a key diagnostic peak, though often weak.[6]
Mass Spec (ESI+) m/z ~126.03 [M+H]⁺: Protonated molecular ion.Electrospray ionization in positive mode would readily protonate the basic pyridine nitrogen.

The following outlines a general, self-validating protocol for acquiring the necessary spectroscopic data, adapted from standard methodologies.[7]

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ 0.00).

    • MS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

    • FTIR: Acquire the spectrum on a neat liquid sample using NaCl or KBr plates to form a thin film.

  • Data Acquisition:

    • NMR: Record ¹H and ¹³C spectra on a 300 MHz or higher field spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • MS (ESI): Infuse the sample solution into the ESI source in positive ion mode to observe the protonated molecule [M+H]⁺.

    • FTIR: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the acquired spectra with the predicted values in the table above to confirm the structure and assess purity. Impurities would manifest as additional, unassignable peaks.

Synthesis, Reactivity, and Handling

A robust understanding of the synthesis and reactivity of this compound is crucial for its effective application.

Recommended Synthetic Pathway

While multiple synthetic routes are possible, a common and reliable method involves the nucleophilic substitution of a 4-picolyl halide with a sulfur nucleophile. The reaction of 4-picolyl chloride (or its hydrochloride salt) with sodium thiomethoxide or, more commonly, thiourea followed by basic hydrolysis, is an effective approach.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Hydrolysis 4-Picolyl_Chloride 4-Picolyl Chloride Isothiouronium_Salt Isothiouronium Salt Intermediate 4-Picolyl_Chloride->Isothiouronium_Salt Thiourea, EtOH, Reflux Thiourea Thiourea Product This compound Isothiouronium_Salt->Product NaOH(aq), Heat NaOH Aqueous NaOH

Caption: A two-step synthesis of this compound.

  • Step 1: Formation of the Isothiouronium Salt.

    • To a solution of 4-picolyl chloride hydrochloride (1 equiv.) in ethanol, add thiourea (1.1 equiv.).

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The isothiouronium salt intermediate may precipitate and can be collected by filtration.

  • Step 2: Basic Hydrolysis.

    • Suspend the crude isothiouronium salt in water.

    • Add an aqueous solution of sodium hydroxide (3-4 equiv.) and heat the mixture to 80-90 °C for 1-2 hours. The thiol is formed during this step.

    • Cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., HCl) to a neutral pH to ensure the thiol is in its protonated state.

  • Workup and Purification.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.[3]

Chemical Reactivity

The compound's reactivity is dominated by its two key functional groups: the thiol and the pyridine nitrogen.

G Core This compound Thiol Thiol Group (-SH) Nucleophilic Site Core->Thiol Pyridine Pyridine Nitrogen Basic & H-Bonding Site Core->Pyridine Metal Metal Coordination (e.g., Cu²⁺, Fe³⁺) Thiol->Metal Ligand Alkyl_Halide Alkylation (S-alkylation) Forms Thioethers Thiol->Alkyl_Halide SN2 Reaction Oxidant Oxidation Forms Disulfides Thiol->Oxidant

Caption: Key reactive sites of this compound.

  • Thiol Group (-SH): The thiol is a potent nucleophile, readily undergoing S-alkylation with electrophiles like alkyl halides to form thioethers.[8] It is also susceptible to oxidation, particularly in the presence of air or mild oxidizing agents, to form the corresponding disulfide. This reactivity is central to its use as a covalent ligand in drug discovery.

  • Metal Chelation: The soft sulfur atom is an excellent ligand for various metal ions, including Cu(II), Fe(III), and Tb(III).[1][5] This property is exploited in coordination chemistry and for developing metal-binding pharmacophores.

  • Pyridine Ring: The nitrogen atom is basic and serves as a hydrogen bond acceptor, a critical feature for molecular recognition at biological targets.[4]

  • Unusual Reactivity: Research has shown that in the presence of a halogen-bond donor, this compound can activate dichloromethane (CH₂Cl₂), leading to the formation of a methylene-bridged sulfide dication.[9] This highlights the compound's potential for facilitating unconventional bond activations.

Safety and Handling

Proper handling is imperative due to the compound's potential hazards.

  • Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[10] For long-term stability, storage in a freezer is recommended.[10]

  • Odor: The compound has a strong, unpleasant stench.[10][12] All handling should be performed in a manner that contains the odor.

Applications in Drug Discovery and Chemical Synthesis

The unique combination of a thiol and a pyridine ring makes this molecule a valuable asset in several scientific domains.

  • Pharmaceutical and Agrochemical Intermediate: It is a foundational building block for more complex molecules.[3] The pyridine core is a common scaffold in many bioactive compounds, while the thiol group provides a handle for further functionalization.[3][4][13]

  • Covalent Ligand and Fragment-Based Design: The thiol group can act as a reversible or irreversible covalent tether to cysteine residues in proteins, making it a valuable fragment for drug discovery.[5]

  • Biochemical Probe: Its ability to interact with proteins, such as inhibiting caspase activity and interacting with the NOD2 protein, makes it a useful tool for studying biological pathways.[1][5]

  • Coordination Chemistry: As a ligand, it is used to synthesize metal complexes that may possess unique catalytic or material properties.[8]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern scientist. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it a reliable component in complex research endeavors. The dual functionality of its thiol and pyridine moieties provides a rich platform for innovation in medicinal chemistry, from creating novel drug candidates to probing complex biological systems. A thorough understanding of its technical profile, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.

References

  • CAS 1822-53-3: this compound | CymitQuimica. (n.d.).
  • (Pyridin-4-yl)methanethiol | 1822-53-3 | BAA82253 - Biosynth. (n.d.).
  • Cas 1822-53-3, this compound - LookChem. (n.d.).
  • This compound CAS#: 1822-53-3; ChemWhat Code: 71011. (n.d.).
  • Spectroscopic Data and Analysis of Pyrimidin-4-yl-methanol: A Technical Guide - Benchchem. (n.d.).
  • Buy pyrimidin-4-ylmethanethiol from JHECHEM CO LTD - Echemi. (n.d.).
  • Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602 - PubChem. (n.d.). National Center for Biotechnology Information.
  • SAFETY DATA SHEET - Fisher Scientific. (2006, June 26).
  • Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • pyridin-2-yl(pyridin-4-yl)methanone AldrichCPR - Sigma-Aldrich. (n.d.).
  • 70199-58-5|Pyridin-4-ylmethanethiol hydrochloride|BLD Pharm. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2022, July 23).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • Pyridine-4-thiolate - Pipzine Chemicals. (n.d.).
  • Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents - Semantic Scholar. (2021, February 14).
  • IR absorbance spectra for methanethiol: peaks at lower wavenumbers... - ResearchGate. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).
  • Methanethiol - Wikipedia. (n.d.).
  • B5936 - [4-(tert-Butyl)phenyl]methanethiol - SAFETY DATA SHEET. (2025, April 3).
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (n.d.).
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF - ResearchGate. (n.d.).
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar. (n.d.).
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.

Sources

Spectroscopic data of Pyridin-4-YL-methanethiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Pyridin-4-YL-methanethiol

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 1822-53-3) is a pivotal building block in medicinal chemistry and materials science, primarily owing to its versatile chemical functionalities: a nucleophilic thiol group and a pyridine ring capable of hydrogen bonding and metal coordination.[1][2] Its role as a synthetic intermediate in the development of novel pharmaceuticals and agrochemicals underscores the critical need for unambiguous structural confirmation and purity assessment.[1] This guide provides a comprehensive analysis of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—required for the definitive characterization of this compound. We delve into the theoretical underpinnings of each technique, present validated experimental protocols, and offer expert interpretation of the resulting spectral data. This document is intended for researchers, chemists, and quality control specialists engaged in the synthesis, development, and analysis of pyridine-containing scaffolds.

Molecular Structure and Physicochemical Properties

This compound, also known as 4-(mercaptomethyl)pyridine, possesses a molecular formula of C₆H₇NS and a molecular weight of 125.19 g/mol .[3] The structure features a methylene (-CH₂-) bridge linking a thiol (-SH) group to the C4 position of a pyridine ring. This unique arrangement dictates its chemical reactivity and provides distinct spectroscopic signatures.

PropertyValueSource
CAS Number 1822-53-3[3]
Molecular Formula C₆H₇NS[4]
Molecular Weight 125.19 g/mol [3]
Boiling Point 109-111 °C (at 8 Torr)[1]
IUPAC Name pyridin-4-ylmethanethiol[3]

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: FT-IR spectroscopy is the first line of analysis for functional group identification. For this compound, the primary diagnostic signals are the S-H stretch of the thiol and the various vibrations associated with the 4-substituted pyridine ring. The absence of strong absorptions in the O-H region (~3200-3600 cm⁻¹) and the C=O region (~1650-1800 cm⁻¹) is a crucial indicator of sample purity, confirming the absence of common oxidation byproducts or starting material contaminants.

Experimental Protocol: FT-IR Data Acquisition (Neat Liquid)
  • Sample Preparation: Ensure the sample is dry, as moisture can introduce a broad O-H signal. Place one drop of this compound (a colorless to slightly yellow liquid) directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

  • Apparatus Setup: Place a second salt plate on top of the first to create a thin liquid film.

  • Background Scan: Place the assembled plates into the spectrometer's sample holder and run a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Place drop of liquid sample on NaCl plate P2 Create thin film with second NaCl plate P1->P2 A1 Acquire Background Spectrum (Air) P2->A1 Insert into Spectrometer A2 Acquire Sample Spectrum A1->A2 D1 Baseline Correction A2->D1 D2 Identify Peak Frequencies (cm⁻¹) D1->D2

Figure 1: Standard workflow for FT-IR analysis of a liquid sample.
Interpretation of Predicted IR Spectrum

The following table summarizes the expected characteristic absorption bands for this compound, based on established frequencies for its constituent functional groups.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale & Comments
~3050-3010Aromatic C-H StretchMedium-WeakCharacteristic of sp² C-H bonds on the pyridine ring.[5]
~2930, ~2850Aliphatic C-H StretchMedium-WeakSymmetric and asymmetric stretching of the methylene (-CH₂) group.
~2550S-H StretchWeakThis is the definitive peak for the thiol group. It is often weak and can be broad.[6] Its presence is a key identifier.
~1600, ~1560, ~1480C=C, C=N Ring StretchStrong-MediumAromatic ring stretching vibrations are characteristic of the pyridine moiety.[7]
~1420CH₂ ScissoringMediumBending vibration of the methylene group.
~810C-H Out-of-Plane BendStrongStrong band indicative of 1,4-disubstitution (para) on an aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, ¹H NMR will confirm the substitution pattern of the pyridine ring and the presence of the methylene and thiol protons. The key is to observe the characteristic AA'BB' or doublet-of-doublets pattern for the aromatic protons, a singlet for the CH₂ group, and a triplet for the SH proton (which couples to the adjacent CH₂). ¹³C NMR will confirm the number of unique carbon environments.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is a common first choice.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: The solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) typically serves as the internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a 1D proton spectrum. A standard acquisition might involve a 30° pulse angle, a 1-2 second relaxation delay, and 8-16 scans.

    • ¹³C NMR: Acquire a 1D carbon spectrum using proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 128-1024) are typically required.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the ¹H NMR signals and pick all peaks.

NMR_Workflow S1 Dissolve 5-10 mg Sample in ~0.6 mL Deuterated Solvent S2 Transfer to NMR Tube S1->S2 S3 Place in Spectrometer S2->S3 S4 Tune and Shim Instrument S3->S4 S5 Acquire ¹H and ¹³C Spectra S4->S5 S6 Process Data (FT, Phasing, Baseline Correction) S5->S6 S7 Analyze Spectra (Chemical Shift, Integration, Multiplicity) S6->S7

Figure 2: General workflow for NMR sample preparation and analysis.
Interpretation of Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comments
~8.50Doublet (d)2HH-2, H-6Protons ortho to the nitrogen in a pyridine ring are deshielded and appear far downfield.[8] They are equivalent due to symmetry.
~7.25Doublet (d)2HH-3, H-5Protons meta to the nitrogen are less deshielded. They are also equivalent.
~3.70Doublet (d)2H-CH₂-The methylene protons are adjacent to the electron-withdrawing pyridine ring and the sulfur atom. They will be split by the thiol proton.
~1.70Triplet (t)1H-SHThe thiol proton signal is variable and can be broad. It couples to the two adjacent methylene protons, resulting in a triplet. Its position can shift with concentration and temperature.
Interpretation of Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale & Comments
~150.0C-2, C-6Carbons adjacent to the nitrogen are significantly deshielded.[9][10]
~149.0C-4The substituted carbon (ipso-carbon) appears downfield.
~122.0C-3, C-5These carbons show a chemical shift typical for sp² carbons in a pyridine ring.[9][10]
~35.0-CH₂-Aliphatic carbon attached to sulfur and an aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, serving as a final confirmation of its identity. Electron Ionization (EI) is a common technique that also yields a reproducible fragmentation pattern, or "fingerprint," which can be used for structural elucidation. For this compound, we expect a strong molecular ion peak (M⁺) at m/z 125. The most logical fragmentation pathway involves the cleavage of the benzylic C-S bond, which is typically the weakest bond, leading to a stable pyridin-4-ylmethyl cation.

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph. Use a suitable column (e.g., DB-5) and a temperature program that allows for the elution of the analyte as a sharp peak (e.g., ramp from 50°C to 250°C).

  • MS Method: The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Analysis: Scan a mass range appropriate for the analyte (e.g., m/z 35-300).

  • Data Analysis: Identify the molecular ion peak in the mass spectrum corresponding to the analyte's GC peak. Analyze the major fragment ions.

MS_Fragmentation M [C₆H₇NS]⁺˙ m/z = 125 Molecular Ion F1 [C₆H₆N]⁺ m/z = 92 Pyridin-4-ylmethyl cation M->F1 - SH˙ F2 [SH]˙ (Neutral Loss) M->F2

Figure 3: Predicted primary fragmentation pathway for this compound under EI-MS.
Interpretation of Predicted Mass Spectrum (EI)
m/zProposed FragmentRationale & Comments
125 [C₆H₇NS]⁺˙ Molecular Ion (M⁺). Its presence confirms the molecular weight.[3]
92[C₆H₆N]⁺Base Peak. Loss of the •SH radical (33 Da) from the molecular ion. This fragment (pyridin-4-ylmethyl cation) is highly stabilized by the aromatic ring and is expected to be the most abundant ion.
91[C₆H₅N]⁺˙Loss of H₂S from the molecular ion.
65[C₅H₅]⁺Fragmentation of the pyridine ring, a common pathway for pyridine derivatives.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of IR, NMR, and MS. IR spectroscopy confirms the key S-H and pyridine functional groups. High-resolution NMR provides an unambiguous map of the proton and carbon skeleton, confirming the 4-substitution pattern. Finally, mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable pyridin-4-ylmethyl cation. Together, these techniques provide a robust and self-validating system for the comprehensive characterization of this important chemical entity, ensuring its identity and purity for downstream applications in research and development.

References

  • LookChem. Cas 1822-53-3, this compound. [Link]
  • ChemWhat. This compound CAS#: 1822-53-3. [Link]
  • PubChem. Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602. [Link]
  • Kennedy, B. P., & Lever, A. B. P. (1972). Studies of the Metal–Sulfur Bond. Complexes of the Pyridine Thiols. Canadian Journal of Chemistry, 50(21), 3488-3503. [Link]
  • Evans, I. P., & Wilkinson, G. (1974). Complexes of pyridine-2-thiol with some transition metals. Journal of the Chemical Society, Dalton Transactions, (9), 946-951. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) for Pyridine. [Link]
  • Hudson, R. L., & Gerakines, P. A. (2018). Infrared spectra and optical constants of solid methanethiol (CH3SH): A new assignment for its ν6 mode. Icarus, 314, 114-119. [Link]
  • Pipzine Chemicals.
  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(10), 671-676. [Link]
  • ResearchGate. A FT-IR spectra of (a) pure pyridine.... [Link]
  • Onysko, M. Y., et al. (2019). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. Macromolecular Chemistry and Physics, 221(1), 1900327. [Link]
  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

Sources

Tautomerism in Pyridine Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its biological activity and physicochemical properties intricately linked to the subtle yet profound phenomenon of tautomerism. This guide provides an in-depth exploration of tautomeric equilibria in pyridine derivatives, moving beyond a simple description to offer a mechanistic understanding crucial for rational drug design and development. We will dissect the causality behind experimental choices for characterizing tautomers, present self-validating protocols, and ground our discussion in authoritative references. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently navigate and harness the complexities of pyridine tautomerism.

The Dynamic Nature of the Pyridine Ring: An Introduction to Tautomerism

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a privileged structure in drug discovery due to its ability to engage in a variety of non-covalent interactions and its metabolic stability. However, the introduction of substituents, particularly hydroxyl, amino, and thiol groups, at the 2- and 4-positions unlocks a dynamic chemical behavior known as tautomerism.

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] This process, known as tautomerization, most commonly involves the migration of a proton, accompanied by a shift of a double bond. In the context of pyridine derivatives, this dynamic equilibrium can significantly impact a molecule's properties, including its hydrogen bonding capacity, lipophilicity, pKa, and ultimately, its interaction with biological targets.[1] Understanding and controlling this equilibrium is therefore a critical aspect of modern drug design.

The two most prevalent and extensively studied forms of tautomerism in pyridine derivatives are:

  • Lactam-Lactim Tautomerism: Exhibited by hydroxypyridines.

  • Imino-Enamine Tautomerism: Observed in aminopyridines.

This guide will delve into the core principles governing these tautomeric systems, the factors that influence their equilibrium, and the robust analytical techniques employed for their characterization.

The Hydroxypyridine-Pyridone Equilibrium: A Tale of Aromaticity and Polarity

One of the most classic and well-documented examples of tautomerism is the equilibrium between hydroxypyridines and their corresponding pyridone forms.[1] Specifically, 2- and 4-hydroxypyridines exist in a dynamic equilibrium with 2-pyridone and 4-pyridone, respectively.[2]

The position of this equilibrium is a delicate balance of competing factors, primarily aromaticity and the stability of the carbonyl group.[2][3] While the hydroxypyridine form possesses a fully aromatic sextet, the pyridone tautomer benefits from the high thermodynamic stability of the C=O bond.[2][4]

The Influence of Solvent Polarity: A Decisive Factor

The solvent environment plays a pivotal role in dictating the predominant tautomeric form.[5][6] This is a direct consequence of the differing polarities of the two tautomers. The pyridone form, with its amide-like character, is significantly more polar than the hydroxypyridine form.

  • In non-polar solvents (e.g., cyclohexane, chloroform): The less polar hydroxypyridine tautomer is favored, or both tautomers may coexist in comparable amounts.[5][6]

  • In polar solvents (e.g., water, alcohols): The more polar pyridone tautomer is predominantly favored due to stronger solvation and hydrogen bonding interactions.[5][6][7]

The equilibrium constant (KT = [pyridone]/[hydroxypyridine]) for 2-hydroxypyridine in various solvents illustrates this dramatic shift:

SolventDielectric Constant (ε)KTPredominant Tautomer
Gas Phase1~0.332-Hydroxypyridine[8]
Cyclohexane2.021.72-Pyridone (slight preference)[1]
Chloroform4.81~102-Pyridone[5]
Water80.1~9002-Pyridone[9]

Table 1: Influence of solvent polarity on the tautomeric equilibrium of 2-hydroxypyridine.

The causality behind this observation lies in the ability of polar solvents to stabilize the charge-separated resonance contributor of the pyridone form, thereby shifting the equilibrium.

Substituent Effects: Fine-Tuning the Equilibrium

The electronic nature of substituents on the pyridine ring can further modulate the tautomeric equilibrium.

  • Electron-withdrawing groups: These substituents tend to favor the hydroxypyridine form by increasing the acidity of the hydroxyl proton, making it more available for tautomerization. However, the effect can be complex and is not always straightforward.[10]

  • Electron-donating groups: These groups generally favor the pyridone form.

The influence of substituents is a critical consideration in drug design, as even minor structural modifications can lead to significant changes in the tautomeric preference and, consequently, the biological activity.

The Curious Case of 3-Hydroxypyridine

Unlike its 2- and 4-isomers, 3-hydroxypyridine predominantly exists as the enol (hydroxypyridine) form. However, in aqueous solutions, it can also exist in equilibrium with a zwitterionic keto form (3-pyridone).[11][12] This equilibrium can be used as a probe for the hydrophobicity of microenvironments, such as the binding pockets of proteins.[11]

The Aminopyridine-Pyridinimine Equilibrium: A Shift in Predominance

Similar to hydroxypyridines, aminopyridines can also exhibit tautomerism, existing in equilibrium with their pyridinimine forms. However, a key distinction is that for 2- and 4-aminopyridines, the amino form is overwhelmingly the more stable and predominant tautomer in most conditions.[13][14][15]

The greater stability of the amino form can be attributed to the preservation of the aromaticity of the pyridine ring without the strong driving force of forming a highly stable carbonyl group as seen in pyridones.[13] While the imino tautomer can be observed, particularly under photoexcitation, it is generally a minor contributor to the overall equilibrium.[14]

Computational studies on 2-amino-4-methylpyridine have shown that the canonical amino structure is significantly more stable (by about 13.60 kcal/mol) than its imino tautomer in the gas phase.[16][17]

Experimental and Computational Characterization of Tautomers: A Multi-faceted Approach

A combination of spectroscopic and computational methods is essential for the unambiguous characterization of tautomeric equilibria in pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool

NMR spectroscopy, particularly 1H and 13C NMR, is a cornerstone technique for studying tautomerism in solution.[18] The chemical shifts of the ring protons and carbons are highly sensitive to the electronic distribution within the pyridine ring, which differs significantly between tautomers.

Protocol for 1H NMR Analysis of Tautomeric Equilibrium:

  • Sample Preparation: Dissolve the pyridine derivative in a deuterated solvent of interest (e.g., CDCl3 for non-polar, DMSO-d6 for polar).

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum.

  • Spectral Analysis:

    • Chemical Shifts: Compare the observed chemical shifts with those of N-methyl and O-methyl "fixed" derivatives, which represent the pyridone and hydroxypyridine forms, respectively.[19] The pyridone tautomer will typically show more downfield-shifted ring proton signals due to the deshielding effect of the carbonyl group.

    • Integration: In cases where both tautomers are present in significant quantities, the ratio of the tautomers can be determined by integrating the signals corresponding to each species.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a sensitive method for determining the position of the tautomeric equilibrium, as the two tautomers possess distinct chromophores and therefore exhibit different absorption maxima (λmax).[9][19]

  • Hydroxypyridine tautomers typically show absorption bands at shorter wavelengths, characteristic of a substituted benzene ring.

  • Pyridone tautomers absorb at longer wavelengths due to the extended conjugation of the enone-like system.[3]

Workflow for UV-Vis Spectroscopic Determination of KT:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare solutions of the pyridine derivative in various solvents B Acquire UV-Vis spectra for each solution A->B E Deconvolute the spectrum of the equilibrating mixture to determine the absorbance of each tautomer B->E C Acquire UV-Vis spectra of N-methyl and O-methyl 'fixed' derivatives D Identify λmax for each tautomer from the spectra of the fixed derivatives C->D D->E F Calculate the molar ratio and determine KT E->F

Caption: Workflow for determining the tautomeric equilibrium constant (KT) using UV-Vis spectroscopy.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

  • Pyridone tautomers exhibit a strong characteristic C=O stretching vibration, typically in the range of 1640-1680 cm-1.[20]

  • Hydroxypyridine tautomers show a characteristic O-H stretching band.

The presence or absence of a strong carbonyl absorption is a clear indicator of the predominant tautomeric form in the solid state or in solution.[20]

Computational Chemistry: A Predictive and Mechanistic Insight

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and for elucidating the mechanisms of their interconversion.[1][16]

Typical Computational Protocol:

  • Structure Optimization: The geometries of all possible tautomers are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[16]

  • Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities.

  • Solvent Effects: The influence of the solvent can be modeled using implicit solvent models (e.g., PCM) or by including explicit solvent molecules.[21]

  • Transition State Search: The transition state for the proton transfer reaction can be located to calculate the activation energy barrier for tautomerization.[8][16]

These calculations provide invaluable insights that complement experimental data and aid in the interpretation of spectroscopic results.

The Implications of Tautomerism in Drug Discovery and Development

The tautomeric state of a pyridine derivative has profound implications for its drug-like properties:

  • Receptor Binding: Different tautomers present distinct hydrogen bond donor and acceptor patterns, leading to different binding modes and affinities for a biological target. The local environment of a protein's binding pocket can shift the tautomeric equilibrium, favoring a form that is a minor component in bulk solvent.[1]

  • Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and membrane permeability are all influenced by the predominant tautomeric form. The more polar pyridone tautomer will generally exhibit higher aqueous solubility and lower membrane permeability compared to the hydroxypyridine form.

  • Metabolism: The metabolic fate of a drug can be dependent on its tautomeric state, as different tautomers may be recognized by different metabolic enzymes.

Logical Relationship of Tautomerism and Drug Properties:

G Tautomerism Tautomeric Equilibrium Properties Physicochemical Properties Tautomerism->Properties influences Activity Biological Activity (Pharmacokinetics & Pharmacodynamics) Properties->Activity determines

Caption: The central role of tautomeric equilibrium in defining the properties and activity of pyridine-based drugs.

Conclusion and Future Perspectives

Tautomerism in pyridine derivatives is a fundamental concept with far-reaching practical consequences in medicinal chemistry and materials science. A thorough understanding of the factors that govern tautomeric equilibria and the analytical techniques used for their characterization is indispensable for the rational design of novel molecules with desired properties. The interplay of experimental and computational approaches provides a robust framework for predicting and controlling the tautomeric behavior of these versatile heterocyclic systems. As our ability to model complex biological environments improves, so too will our capacity to design pyridine derivatives that exist in the optimal tautomeric form for therapeutic efficacy.

References

  • El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health.
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. ChemTube3D.
  • Wikipedia. (n.d.). 4-Pyridone. Wikipedia.
  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. ChemTube3D.
  • Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University.
  • Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing.
  • Saad, E. M., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed.
  • Wikipedia. (n.d.). 2-Pyridone. Wikipedia.
  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D.
  • Matsushita, H., et al. (1973). Studies on the Tautomerism of 2-Anilinopyridine and Related Heterocycles. J-STAGE.
  • Ding, Y., & Xie, D. (2004). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. PubMed.
  • Saad, E. M., et al. (2015). (PDF) Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate.
  • Nir, E., et al. (2002). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. ACS Publications.
  • Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[22][23]-annelated rings and oxygen at the[23]-position. RSC Publishing.
  • Spinner, E., & Yeoh, G. B. (1971). Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines. RSC Publishing.
  • Francés-Monerris, A., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing.
  • Akai, N., et al. (2006). Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. ResearchGate.
  • Kardaś, I., et al. (2023). (PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. ResearchGate.
  • Ribeiro, A. F. A., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.
  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange.
  • Ribeiro, A. F. A., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate.
  • Boya, P., et al. (1982). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. RSC Publishing.
  • Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University House of Expertise.
  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate.
  • Esrafili, M. D., et al. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Taylor & Francis Online.
  • Wikipedia. (n.d.). 2-Aminopyridine. Wikipedia.
  • Murguly, E., et al. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. RSC Publishing.
  • Oniciu, D. C., et al. (2001). TAUTOMERISM AND ROTAMERISM IN 2-(2-PHENYLHYDRAZINO)PYRIDINE. SpringerLink.
  • Sciencemadness Discussion Board. (2016). Tautomers of substituted Pyridines. Sciencemadness Discussion Board.
  • Kowalewska, A., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. ACS Publications.
  • YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube.
  • El-Faham, A., et al. (2022). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies.

Sources

An In-Depth Technical Guide to Pyridin-4-yl-methanethiol: Synthesis, Biological Activity, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-yl-methanethiol, a sulfur-containing pyridine derivative, is a versatile building block in medicinal and agrochemical research.[1][2] Its unique chemical structure, featuring a reactive thiol group and a pyridine core, has garnered interest for its potential biological activities, including enzyme inhibition and modulation of inflammatory pathways.[3] This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, synthesis, known biological activities with a focus on caspase inhibition and NOD2 pathway interaction, and detailed experimental protocols for its application in research settings.

Introduction: The Chemical and Biological Significance of this compound

This compound, also known as 4-(mercaptomethyl)pyridine, is a colorless to slightly yellow liquid with a characteristic pungent odor.[1] The presence of both a nucleophilic thiol group and a pyridine ring, a common scaffold in pharmaceuticals, makes it a valuable intermediate for the synthesis of more complex molecules.[1][4] The pyridine moiety can influence solubility, metabolic stability, and target binding, while the thiol group offers a reactive handle for various chemical transformations and potential interactions with biological targets.[4][5]

Initial investigations have highlighted its potential as a caspase inhibitor and a modulator of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway, suggesting its relevance in apoptosis and innate immunity.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₆H₇NS[3]
Molecular Weight 125.19 g/mol [3]
CAS Number 1822-53-3[6]
Boiling Point 109-111 °C (at 8 Torr)[1]
pKa (predicted) 8.25 ± 0.10[1]
Appearance Colorless to slightly yellow liquid[1]
Odor Pungent[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common approach involving the nucleophilic substitution of a suitable leaving group on a 4-methylpyridine precursor with a thiol source. A practical and scalable synthesis protocol starts from 4-(chloromethyl)pyridine hydrochloride.

Synthesis from 4-(Chloromethyl)pyridine Hydrochloride

This method involves the reaction of commercially available 4-(chloromethyl)pyridine hydrochloride with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis. The use of thiourea offers a convenient and less hazardous alternative to sodium hydrosulfide.

Step 1: Formation of the Isothiouronium Salt

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)pyridine hydrochloride (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The isothiouronium salt may precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

Step 2: Hydrolysis to this compound

  • Suspend the isothiouronium salt in an aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 2-3 hours. The hydrolysis can be monitored by the evolution of ammonia.

  • After cooling to room temperature, carefully acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation to obtain the final product.

Synthesis_Workflow Start 4-(Chloromethyl)pyridine HCl Step1 Step 1: Isothiouronium Salt Formation (Ethanol, Reflux) Start->Step1 Thiourea Thiourea Thiourea->Step1 Intermediate Isothiouronium Salt Step1->Intermediate Step2 Step 2: Hydrolysis (Reflux) Intermediate->Step2 Base NaOH (aq) Base->Step2 Product This compound Step2->Product

Figure 1: Synthesis workflow of this compound.

Biological Activity and Mechanism of Action

Emerging evidence suggests that this compound possesses interesting biological activities, primarily as a caspase inhibitor and a modulator of the NOD2 signaling pathway.

Caspase Inhibition

Caspases are a family of cysteine proteases that play a central role in apoptosis (programmed cell death).[7] Their inhibition is a key therapeutic strategy in various diseases characterized by excessive cell death. This compound has been shown to inhibit caspase activity in vitro.[3] The thiol group is likely crucial for this activity, as it can potentially interact with the cysteine residue in the active site of caspases through reversible covalent or non-covalent interactions.

This protocol outlines a fluorometric assay to determine the inhibitory potential of this compound against caspase-3.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.

    • Caspase-3 Substrate: Use a fluorogenic substrate such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). Prepare a stock solution in DMSO and dilute to the working concentration in assay buffer.

    • This compound: Prepare a stock solution in DMSO and create a serial dilution to test a range of concentrations.

    • Active Caspase-3: Use commercially available recombinant active caspase-3.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 2 µL of the this compound dilution (or DMSO for the control).

    • Add 10 µL of active caspase-3 enzyme and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the caspase-3 substrate solution.

    • Immediately measure the fluorescence (Excitation: ~380 nm, Emission: ~460 nm) at time zero and then kinetically every 5 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Plot the percentage of inhibition versus the concentration of this compound.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Caspase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis AssayBuffer Assay Buffer Substrate Caspase-3 Substrate (Ac-DEVD-AMC) Inhibitor This compound (Serial Dilutions) Enzyme Active Caspase-3 Well 96-well plate Incubation1 Add Buffer, Inhibitor, and Enzyme Incubate 15 min at 37°C Well->Incubation1 ReactionStart Add Substrate Incubation1->ReactionStart Measurement Kinetic Fluorescence Reading (Ex: 380 nm, Em: 460 nm) ReactionStart->Measurement RateCalc Calculate Reaction Rates Measurement->RateCalc Plotting Plot % Inhibition vs. [Inhibitor] RateCalc->Plotting IC50 Determine IC₅₀ Value Plotting->IC50

Figure 2: Workflow for a caspase-3 inhibition assay.
Modulation of the NOD2 Signaling Pathway

NOD2 is an intracellular pattern recognition receptor that plays a critical role in the innate immune response by recognizing muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[8] Upon activation, NOD2 triggers a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines.[8] this compound has been reported to interact with the supramolecular assembly of the NOD2 protein at the cell membrane, which may prevent the release of proteases from intracellular vesicles.[3] This suggests a potential anti-inflammatory role by modulating NOD2-mediated signaling.

The precise mechanism of this interaction and its downstream consequences are still under investigation. It is hypothesized that this compound may interfere with the conformational changes required for NOD2 activation or its interaction with downstream signaling partners like RIPK2.

This protocol describes a cell-based reporter assay to investigate the effect of this compound on NOD2-mediated NF-κB activation.[9][10]

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HEK293T cells, which have low endogenous NOD2 expression.

    • Co-transfect the cells with a plasmid encoding human NOD2 and a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.

  • Cell Treatment:

    • After 24 hours of transfection, pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the NOD2 ligand, muramyl dipeptide (MDP), for 6-8 hours. Include appropriate controls (untreated, MDP only, and inhibitor only).

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

    • Calculate the fold induction of NF-κB activity by MDP relative to the unstimulated control.

    • Determine the dose-dependent effect of this compound on MDP-induced NF-κB activation.

NOD2_Signaling_Pathway MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits PYM This compound PYM->NOD2 Interacts with? IKK_complex IKK Complex RIPK2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Figure 3: Hypothesized modulation of the NOD2 signaling pathway.

Pharmacokinetics and Toxicology (ADME/Tox) Considerations

While specific ADME/Tox data for this compound is not extensively available, general considerations for pyridine and thiol-containing compounds can provide some initial insights.

  • Absorption: The relatively small molecular size and moderate lipophilicity of this compound suggest that it may be readily absorbed.

  • Distribution: Pyridine-containing compounds can distribute to various tissues.[11]

  • Metabolism: The thiol group is susceptible to oxidation, and the pyridine ring can undergo N-oxidation and hydroxylation. In vitro metabolism studies using liver microsomes would be necessary to determine its metabolic fate.[12][13]

  • Excretion: Metabolites are typically excreted renally.

  • Toxicity: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[6] Comprehensive toxicological studies are required to establish a full safety profile.

Conclusion and Future Directions

This compound is a promising chemical entity with demonstrated potential as a research tool and a lead compound in drug discovery. Its ability to inhibit caspases and modulate the NOD2 signaling pathway warrants further investigation. Future research should focus on:

  • Elucidating the precise mechanism of caspase inhibition and its selectivity profile.

  • Delineating the molecular interactions with the NOD2 pathway and the downstream functional consequences.

  • Conducting comprehensive structure-activity relationship (SAR) studies to optimize its biological activity.

  • Performing detailed ADME/Tox studies to assess its drug-like properties and safety profile.

This in-depth technical guide provides a foundational understanding of this compound, offering researchers the necessary information to explore its full potential in their respective fields.

References

  • Zurek, B., Bielig, H., & Kufer, T. A. (2011). Cell-based reporter assay to analyze activation of Nod1 and Nod2. Methods in Molecular Biology, 748, 107–119.
  • Gao, C., et al. (2022). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC PubMed Central.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
  • Kim, H., & Ghanayem, B. I. (1995). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. PubMed.
  • Zurek, B., Bielig, H., & Kufer, T. A. (2011).
  • ResearchGate. (n.d.). Some of the reported caspase-3 inhibitors. IC50 = 120 nM; IC50 = 44 nM;....
  • ResearchGate. (n.d.). Caspase-3 activity after 48 h of inhibition concentration (IC 50 : 380....
  • Google Patents. (n.d.). US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides.
  • PubMed. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
  • LookChem. (n.d.). Cas 1822-53-3,this compound.
  • PubChem. (n.d.). Pyridin-4-ylmethanethiol.
  • ChemWhat. (n.d.). This compound CAS#: 1822-53-3.
  • ResearchGate. (n.d.). Catalytic and kinetic investigation into 4-dimethylamino pyridine/1,3-diphenyl thiourea catalyzed synthesis of chloromethyl ethylene carbonate under pure CO2 and simulated flue gas conditions.
  • Khan, I., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC PubMed Central.
  • ResearchGate. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR and EGFR inhibitors.
  • Gothwal, A., et al. (2024).
  • ResearchGate. (n.d.). Summary of caspase inhibitor IC50 values for data depicted in figures....
  • PubMed. (2006). Interspecies in vitro metabolism of the phosphodiesterase-4 (PDE4) inhibitor L-454560.
  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent.
  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent.
  • NIH. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
  • ResearchGate. (n.d.). Use of Lawesson's Reagent in Organic Syntheses.
  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Philpott, D. J., & Girardin, S. E. (2014).
  • Reddit. (n.d.). Thiourea hydrolysis mechanism?.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Organic Syntheses. (n.d.). Procedure.
  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • MDPI. (2023). Pharmacokinetics in Pharmacometabolomics: Towards Personalized Medication.
  • Strober, W., & Watanabe, T. (2011).
  • PubMed. (2021). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • NIH. (2023). Pharmacokinetics.
  • Watanabe, T., et al. (2014). NOD2 Down-Regulates Colonic Inflammation by IRF4-Mediated Inhibition of K63-Linked Polyubiquitination of RICK and TRAF6. PMC PubMed Central.
  • PubMed. (1976). Studies on the toxicity of 2-(4,4'-diacetoxydiphenylmethyl)pyridine.
  • NIH. (2010). Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia.
  • Royal Society of Chemistry. (1998). Rearrangement reactions of 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate.

Sources

The Enduring Legacy of the Six-Membered Ring: A Technical Guide to the Discovery and History of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine, a foundational heterocyclic aromatic compound, stands as a cornerstone of modern chemistry, with its derivatives forming the backbone of countless pharmaceuticals, agrochemicals, and specialty materials.[1][2] This in-depth technical guide charts the course of pyridine's discovery and the evolution of its synthesis, offering a narrative grounded in scientific integrity for researchers, scientists, and drug development professionals. From its malodorous origins in the distillates of animal bones to its sophisticated synthesis in state-of-the-art laboratories, the history of pyridine is a compelling story of scientific inquiry, innovation, and the relentless pursuit of molecular mastery. This guide will delve into the pivotal moments of its discovery, the intellectual hurdles of its structural elucidation, the ingenuity of its pioneering synthetic routes, and its subsequent rise to prominence in the world of applied chemistry.

From Obscurity to Inquiry: The Initial Discovery and Isolation

The journey of pyridine begins not in a pristine laboratory, but in the realm of early organic chemistry, where the thermal decomposition of complex organic matter yielded a treasure trove of new compounds. In the late 1840s, the Scottish physician and chemist Thomas Anderson, while investigating the oily, foul-smelling liquid obtained from the high-temperature heating of animal bones, isolated an impure substance.[3][4] After further purification, in 1849, he characterized a colorless liquid with a distinctively unpleasant odor.[5] Owing to its flammability, Anderson aptly named this new substance "pyridine," derived from the Greek word "pyr" (πῦρ), meaning fire, with the "-idine" suffix indicating a cyclic compound containing a nitrogen atom.[5]

Anderson's initial characterization revealed some of pyridine's fundamental properties: its high solubility in water and its basic nature, readily forming salts with acids.[5] While the crude substance had likely been unknowingly produced by alchemists for centuries through similar destructive distillation methods, Anderson's systematic investigation marked the formal entry of pyridine into the annals of chemical science.[5] His work laid the essential groundwork for future investigations into this intriguing new class of compounds.

Unraveling the Hexagon: The Structural Elucidation of Pyridine

For several decades following its discovery, the precise chemical structure of pyridine remained a puzzle. The challenge lay in reconciling its elemental composition (C₅H₅N) with its observed chemical properties, particularly its aromaticity. The breakthrough came in the late 1860s and early 1870s, with the independent proposals of Wilhelm Körner (1869) and James Dewar (1871).[3][5] Drawing an analogy to the relationship between naphthalene and quinoline, they suggested that pyridine's structure was derived from benzene by the substitution of one methine group (=CH−) with a nitrogen atom.[5]

This proposed structure, a six-membered aromatic heterocycle, elegantly explained pyridine's stability and its reactions. The final confirmation of this structure came from an experiment where pyridine was reduced to piperidine, a saturated six-membered ring containing nitrogen, using sodium in ethanol.[5] This transformation provided unequivocal evidence for the underlying cyclic framework of pyridine.

The structural features of pyridine are critical to its chemical behavior. It is a planar, hexagonal molecule with C-C and C-N bond lengths that are intermediate between single and double bonds, characteristic of an aromatic system.[6] The nitrogen atom is sp²-hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not contributing to the aromatic π-system.[5] This electronic arrangement is the root of pyridine's basicity and its ability to act as a nucleophile and a ligand.

Pyridine Structure and a Resonance Contributor

From Theory to Practice: Pioneering Syntheses of Pyridine and its Derivatives

The elucidation of pyridine's structure ignited efforts to synthesize it in the laboratory, moving beyond its reliance on inefficient extraction from coal tar or bone oil.[5] These early synthetic endeavors were not only crucial for making pyridine more accessible for study but also laid the foundations of modern heterocyclic chemistry.

The First Synthesis: Ramsay's Red-Hot Reaction

The distinction of the first synthesis of a heteroaromatic compound belongs to William Ramsay. In 1876, he achieved the formation of pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[5][7] While this method was not practical for large-scale production, its historical significance is immense, demonstrating that such cyclic structures could be constructed from simple, acyclic precursors.

The Hantzsch Pyridine Synthesis: A Cornerstone of Heterocyclic Chemistry

A major breakthrough in the synthesis of pyridine derivatives came in 1881 with the work of Arthur Rudolf Hantzsch.[8] The Hantzsch pyridine synthesis, a multi-component reaction, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[8][9] This reaction first produces a 1,4-dihydropyridine, which is then oxidized to the corresponding aromatic pyridine derivative.[8][10]

The elegance and versatility of the Hantzsch synthesis have made it a cornerstone of heterocyclic chemistry.[9] It allows for the construction of highly functionalized pyridine rings in a single step and has been instrumental in the synthesis of a vast array of pyridine-containing compounds, including important pharmaceuticals.[9][10]

A representative protocol for the Hantzsch synthesis is as follows:

  • Reactant Mixing: In a round-bottom flask, combine one equivalent of an aldehyde (e.g., benzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and one equivalent of a nitrogen source (e.g., ammonium acetate) in a suitable solvent such as ethanol.

  • Reaction: The mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation of Dihydropyridine: Upon completion, the reaction mixture is cooled, and the precipitated 1,4-dihydropyridine product is collected by filtration.

  • Aromatization: The isolated dihydropyridine is then dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid, ferric chloride, or potassium permanganate) to yield the final pyridine derivative.[8][11]

  • Purification: The final product is purified by recrystallization or column chromatography.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants Aldehyde Aldehyde Condensation Condensation & Cyclization Aldehyde->Condensation Ketoester 2x β-Ketoester Ketoester->Condensation Ammonia Ammonia Source Ammonia->Condensation Dihydropyridine 1,4-Dihydropyridine Condensation->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Workflow of the Hantzsch Pyridine Synthesis
The Chichibabin Reaction: A Direct Route to Aminopyridines

In 1914, the Russian chemist Aleksei Chichibabin developed a groundbreaking method for the direct amination of pyridine.[12][13] The Chichibabin reaction involves the treatment of pyridine with sodium amide (NaNH₂) in a non-polar solvent like toluene or xylene, or in liquid ammonia.[12][14] This nucleophilic aromatic substitution reaction introduces an amino group, typically at the 2-position of the pyridine ring, to produce 2-aminopyridine.[12]

The Chichibabin reaction was a significant advancement, providing a direct and efficient route to aminopyridines, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[12][15]

Industrial Scale and Modern Innovations

The increasing demand for pyridine, driven by its growing applications, necessitated the development of more efficient and economical production methods than the traditional extraction from coal tar. A major breakthrough in industrial-scale synthesis came in 1924, when Aleksei Chichibabin developed a method based on the reaction of aldehydes and ketones with ammonia over a catalyst at high temperatures.[3][5] A common industrial route today involves the reaction of formaldehyde, acetaldehyde, and ammonia.[3]

Modern synthetic organic chemistry continues to enrich the toolbox for pyridine synthesis. A variety of other named reactions and methodologies have been developed, including:

  • Bönnemann Cyclization: The trimerization of a nitrile and two molecules of acetylene.[5]

  • Guareschi-Thorpe Synthesis: The reaction of a cyanoacetamide with a 1,3-diketone.

  • Kröhnke Pyridine Synthesis: A multi-step method starting from a pyridine derivative.

These methods, along with numerous others, provide chemists with a wide range of strategies to construct pyridine rings with diverse substitution patterns, tailored for specific applications.

The Ascendancy of Pyridine in Drug Development and Beyond

The unique chemical properties of the pyridine ring—its aromaticity, basicity, and ability to engage in hydrogen bonding—make it a privileged scaffold in medicinal chemistry.[1][16] The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance the solubility and bioavailability of drug molecules.[16] The pyridine motif is found in a vast number of approved drugs, treating a wide range of conditions.[17]

Drug Molecule Therapeutic Area Role of the Pyridine Ring
Isoniazid AntitubercularEssential for the drug's mechanism of action
Nifedipine AntihypertensiveA dihydropyridine derivative that acts as a calcium channel blocker
Omeprazole AntiulcerPart of the benzimidazole-pyridine core structure
Crizotinib AnticancerBinds to the ATP-binding pocket of anaplastic lymphoma kinase (ALK)
Nicotine StimulantA naturally occurring alkaloid

Beyond pharmaceuticals, pyridine and its derivatives have found widespread use in other sectors. In agrochemicals, they are integral components of many herbicides and insecticides.[1] Pyridine is also used as a solvent, a reagent in chemical synthesis, and in the production of dyes and adhesives.[18]

Conclusion: A Legacy of Innovation and a Future of Possibilities

From its humble beginnings as a foul-smelling component of bone oil, pyridine has evolved into a molecule of immense scientific and commercial importance. Its history is a testament to the power of chemical investigation, from the meticulous work of its discoverers to the creative genius of synthetic chemists who devised ways to construct its versatile ring system. The story of pyridine is far from over. As our understanding of biology and medicine deepens, and as the demand for novel materials and agrochemicals continues to grow, the pyridine scaffold will undoubtedly remain a central focus of research and development, promising a future rich with new discoveries and applications.

References

  • Hantzsch pyridine synthesis. (n.d.). In Google Arts & Culture.
  • Pyridine. (n.d.). In Wikipedia.
  • Pyridine. (2020, August 31). American Chemical Society.
  • Thomas Anderson (chemist). (n.d.). In Wikipedia.
  • Chichibabin reaction. (n.d.). In Grokipedia.
  • Learning from the Hantzsch synthesis. (2000, November 7). Journal of Chemical Education.
  • Chichibabin Reaction. (n.d.). Slideshare.
  • William Ramsay. (n.d.). In Wikipedia.
  • Thomas Anderson (chemist) Facts for Kids. (2025, October 17). Kiddle.
  • Thomas Anderson (chemist). (n.d.). chemeurope.com.
  • Anderson, Thomas. (n.d.). Encyclopedia.com.
  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). Royal Society of Chemistry.
  • Pyridine. (2025, December 19). Britannica.
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
  • Chichibabin reaction. (n.d.). In Wikipedia.
  • Sir William Ramsay. (2025, November 22). Britannica.
  • Synthesis of Pyridine. (2021, November 7). YouTube.
  • Pyridine Formula - Structure, Properties, Uses, Sample Questions. (2023, December 19). GeeksforGeeks.
  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). National Institutes of Health.
  • Ramsay, Sir William. (n.d.). Infoplease.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • William Ramsay. (2018, May 21). Encyclopedia.com.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen.
  • Exploring Sir William Ramsay's Scientific Journey: From Pyridine to Noble Gases. (2024, March 2). YouTube.
  • Medicinal Uses of Pyridine Derivatives. (n.d.). Scribd.
  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015, September 29). ResearchGate.
  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
  • The Chichibabin amination reaction. (2018, November 26). Scientific Update.
  • Chichibabin reaction. (n.d.). Google Patents.
  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (2021, July 2). PubMed.
  • A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell?. (n.d.). CrystEngComm.
  • Baeyer-Drewson Indigo Synthesis. (n.d.). Merck Index.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Institutes of Health.
  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (n.d.). ResearchGate.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). National Institutes of Health.
  • On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. (2016). American Journal of Chemistry.
  • On the Baeyer- Emmerling Synthesis of Indigo. (n.d.). ResearchGate.
  • Baeyer–Drewsen indigo synthesis. (n.d.). In Wikipedia.
  • Pyridine: Significance and symbolism. (2025, July 31). Wisdomlib.
  • Synthesis of Indigo and Vat Dyeing. (n.d.). University of Missouri-St. Louis.

Sources

An In-depth Technical Guide to the Molecular Structure of Pyridin-4-YL-methanethiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Pyridin-4-YL-methanethiol, a molecule of significant interest in pharmaceutical and agrochemical research. We will delve into its molecular architecture, synthesis, and the analytical methodologies crucial for its characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile compound.

Introduction: The Significance of this compound

This compound, also known as 4-(mercaptomethyl)pyridine, is a heterocyclic compound featuring a pyridine ring linked to a methanethiol group.[1][2][3] Its unique chemical structure, combining the aromatic and coordinating properties of the pyridine moiety with the reactive thiol group, makes it a valuable building block in organic synthesis.[1] This versatility allows for its incorporation into a wide array of complex molecules, influencing their therapeutic or biological activities.[1] Consequently, it serves as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1]

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its behavior in chemical and biological systems.

PropertyValueSource
Molecular Formula C6H7NS[1][2][3][4]
Molecular Weight 125.19 g/mol [1][2][3][4]
Appearance Colorless to slightly yellow liquid[1]
Odor Pungent[1]
Boiling Point 109-111 °C (at 8 Torr)[1][5]
Density 1.107 ± 0.06 g/cm³ (Predicted)[1][5]
pKa 8.25 ± 0.10 (Predicted)[5]

The structure of this compound, with its pyridine ring and appended methanethiol group, gives rise to its characteristic reactivity. The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic properties, while the thiol group is known for its nucleophilicity and ability to form disulfide bonds.

Part 2: Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a readily available pyridine derivative. A common and logical synthetic pathway involves the conversion of an alcohol to a thiol, a well-established transformation in organic chemistry.

Conceptual Synthetic Workflow

The overall strategy involves the following key transformations:

Synthesis_Workflow Start 4-Methylpyridine Intermediate1 Pyridine-4-carboxaldehyde Start->Intermediate1 Oxidation Intermediate2 Pyridin-4-yl-methanol Intermediate1->Intermediate2 Reduction Product This compound Intermediate2->Product Thiolation

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Oxidation of 4-Methylpyridine to Pyridine-4-carboxaldehyde

The initial step involves the oxidation of 4-methylpyridine (also known as γ-picoline). A common method for this transformation is vapor-phase oxidation using a catalyst.

  • Reaction: A mixture of 4-methylpyridine vapor and air is passed over a heated vanadium-molybdenum catalyst.[6]

  • Rationale: This catalytic oxidation provides a direct route to the aldehyde, a crucial intermediate.[6] Alternative methods include oxidation with other oxidizing agents, but the catalytic route is often preferred for its efficiency.[7][8]

Step 2: Reduction of Pyridine-4-carboxaldehyde to Pyridin-4-yl-methanol

The aldehyde functional group is then reduced to a primary alcohol.

  • Reaction: Pyridine-4-carboxaldehyde is treated with a suitable reducing agent, such as sodium borohydride (NaBH₄), in an appropriate solvent like methanol or ethanol.

  • Causality: Sodium borohydride is a mild and selective reducing agent that efficiently converts aldehydes to alcohols without affecting the pyridine ring.

Step 3: Conversion of Pyridin-4-yl-methanol to this compound

The final step is the conversion of the hydroxyl group to a thiol group. A common and effective method for this transformation is via a tosylate intermediate followed by nucleophilic substitution with a sulfur source.[9]

  • Protocol:

    • Tosylation: Pyridin-4-yl-methanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate. The tosylate is a good leaving group, facilitating the subsequent nucleophilic attack.

    • Thiolation: The tosylate intermediate is then treated with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield this compound.[9] The use of thiourea provides a convenient and high-yielding route to the thiol.[9]

An alternative one-pot method for the direct conversion of alcohols to thiols involves the use of Lawesson's reagent.[10][11][12] However, this method can sometimes lead to side products, and the two-step process via a tosylate often provides a cleaner product.[10]

Part 3: Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the molecular structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Doublet2HProtons on C2 and C6 of the pyridine ring
~7.2Doublet2HProtons on C3 and C5 of the pyridine ring
~3.7Singlet2HMethylene protons (-CH₂-)
~1.8Triplet1HThiol proton (-SH)

Note: The thiol proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~150C2 and C6 of the pyridine ring
~148C4 of the pyridine ring
~122C3 and C5 of the pyridine ring
~30Methylene carbon (-CH₂-)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of this compound (125.19 g/mol ).[2]

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the thiol group or cleavage of the bond between the methylene group and the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Expected Absorptions:

    • C-H stretching (aromatic): Around 3000-3100 cm⁻¹

    • C=C and C=N stretching (pyridine ring): Around 1600-1400 cm⁻¹

    • S-H stretching (thiol): A weak absorption around 2550-2600 cm⁻¹

    • C-S stretching: Around 800-600 cm⁻¹

Part 4: X-ray Crystallography

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the definitive technique.[13][14][15][16]

Experimental Workflow for Crystal Structure Determination

X-ray_Crystallography_Workflow Start Synthesized this compound Step1 Crystallization Start->Step1 Step2 Crystal Mounting and Data Collection Step1->Step2 Step3 Structure Solution and Refinement Step2->Step3 End Final Molecular Structure Step3->End

Caption: Workflow for X-ray crystal structure determination.

  • Step 1: Crystallization: The first and often most challenging step is to grow a single crystal of sufficient quality.[17] This is typically achieved by slow evaporation of a solution of the compound in a suitable solvent or by vapor diffusion.[16][17]

  • Step 2: Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[13]

  • Step 3: Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain accurate bond lengths, bond angles, and other geometric parameters.[15]

A successful crystal structure determination would provide precise information on the conformation of the methanethiol side chain relative to the pyridine ring and reveal any intermolecular interactions, such as hydrogen bonding, in the solid state.

Part 5: Applications in Drug Development and Research

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry and materials science.

  • Pharmaceutical Intermediate: It serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications.[1] The pyridine ring can engage in hydrogen bonding and π-stacking interactions with biological targets, while the thiol group can be used for covalent modification of proteins or as a linker.

  • Coordination Chemistry: The pyridine nitrogen and the sulfur atom can act as ligands, forming complexes with metal ions. These metal complexes may exhibit interesting catalytic or biological properties.

  • Self-Assembled Monolayers (SAMs): Thiols are well-known for their ability to form self-assembled monolayers on gold surfaces. This compound can be used to functionalize surfaces, creating platforms for biosensors or other electronic devices.[9]

Conclusion

This compound is a molecule with a rich chemical profile that stems from the interplay of its pyridine and methanethiol functionalities. A thorough understanding of its synthesis and molecular structure, as elucidated by a suite of analytical techniques, is paramount for its effective utilization in research and development. This guide has provided a detailed technical overview to aid scientists in harnessing the potential of this versatile compound.

References

  • Conversion of Alcohols to Thiols via Tosylate Intermediates. (n.d.).
  • Direct Conversion of Alcohols into Thiols. (n.d.). ResearchGate.
  • This compound, Cas 1822-53-3. (n.d.). LookChem.
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland.
  • Small molecule crystallography. (n.d.). Excillum.
  • Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022).
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). National Institutes of Health.
  • Pyridin-4-ylmethanethiol. (n.d.). PubChem.
  • The unusual influence of hetaryl groups on the direct conversion of some secondary alcohols into thiols with Lawesson's reagent: elucidation of the reaction mechanism. (n.d.). Taylor & Francis Online.
  • X-Ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences.
  • Direct conversion of alcohols into thiols. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • This compound CAS#: 1822-53-3. (n.d.). ChemWhat.
  • X-Ray Crystallography of Chemical Compounds. (n.d.). National Institutes of Health.
  • Pyridine-4-carbaldehyde. (n.d.). Wikipedia.
  • Preparation method for 4-pyridinecarboxaldehyde. (n.d.). Google Patents.
  • A kind of synthetic method of 4 pyridine carboxaldehyde. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to the Stability and Storage of Pyridin-4-YL-methanethiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-YL-methanethiol is a pivotal building block in contemporary drug discovery and development, prized for its role in synthesizing a myriad of pharmacologically active agents. However, the inherent reactivity of its thiol group presents significant challenges to its long-term stability and storage. This guide provides a comprehensive, technically-grounded framework for understanding and managing the stability of this compound. We will delve into the core chemical principles governing its degradation, outline field-proven storage and handling protocols, and provide detailed methodologies for assessing its purity and stability over time. This document is intended to be a vital resource for any researcher or professional working with this versatile yet sensitive compound, ensuring the integrity of experimental outcomes and the quality of developmental candidates.

Chemical & Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for appreciating its stability profile.

PropertyValueSource
Molecular Formula C₆H₇NS
Molecular Weight 125.19 g/mol
Appearance Colorless to slightly yellow liquid
Boiling Point 109-111 °C at 8 Torr
pKa ~8.25 (Predicted)

Core Stability Considerations & Degradation Pathways

The stability of this compound is primarily dictated by the thiol (-SH) group, which is susceptible to a variety of degradation pathways.

Oxidation: The Primary Degradation Route

The most significant degradation pathway for this compound is the oxidation of the thiol group to form a disulfide bridge, yielding 1,2-bis(pyridin-4-ylmethyl)disulfane. This reaction can be catalyzed by a range of factors commonly encountered in a laboratory setting.

  • Atmospheric Oxygen: Thiols are notoriously sensitive to air oxidation.[1] The high susceptibility of thiols to air necessitates storage under an inert atmosphere.

  • Trace Metal Contamination: Transition metals can act as catalysts for thiol oxidation. The presence of even trace amounts of metal ions in solvents or on glassware can significantly accelerate degradation.[2][3]

  • pH: The rate of thiol oxidation is pH-dependent. In alkaline conditions, the formation of the more nucleophilic thiolate anion (R-S⁻) increases, which is more readily oxidized.[4][5]

Thiol 2 x this compound Oxidizing_Agent [O] (Air, Metal Ions, etc.) Thiol->Oxidizing_Agent Oxidation Disulfide 1,2-bis(pyridin-4-ylmethyl)disulfane Oxidizing_Agent->Disulfide Water 2 H₂O caption Primary Oxidation Pathway of this compound.

Caption: Primary Oxidation Pathway of this compound.

Photodegradation

Pyridine-containing compounds can be susceptible to photodegradation, particularly when exposed to UV light.[3][6] While specific studies on this compound are limited, it is prudent to protect the compound from light to prevent potential ring opening or other photochemical reactions.

Thermal and Hydrolytic Stability

While generally more stable to heat and hydrolysis than to oxidation, prolonged exposure to high temperatures can lead to decomposition. The thermal degradation of related pyridine compounds has been shown to yield a variety of products.[7][8][9] Hydrolytic stability is generally good at neutral to acidic pH but can be compromised under strongly basic conditions.[6]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the integrity of this compound.

Long-Term Storage of Neat Compound

For long-term storage, this compound should be maintained as a neat liquid under the following conditions:

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerator)Slows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the thiol group to disulfides.[10]
Light Dark (Amber vial)Minimizes light-induced degradation.[6]
Moisture Dry (Tightly sealed container with a desiccator)Prevents hydrolysis and other moisture-related side reactions.
Container Tightly sealed, high-quality glass vial with a PTFE-lined capProtects from atmospheric oxygen and moisture.
Preparation and Storage of Stock Solutions

When preparing solutions of this compound, the primary goal is to mitigate oxidation.

  • Recommended Solvents: Anhydrous and deoxygenated solvents are essential. Common choices include Dichloromethane (DCM), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF). The compatibility of the chosen solvent with the intended application should always be verified.

  • Deoxygenation Protocol:

    • Select a suitable solvent.

    • Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Alternatively, use the freeze-pump-thaw method for more rigorous deoxygenation.

    • Store the deoxygenated solvent under an inert atmosphere.

This protocol outlines the preparation of a stock solution under an inert atmosphere using standard Schlenk line techniques.

  • Glassware Preparation: Ensure all glassware (Schlenk flask, syringes, needles) is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inerting the Flask: Attach the Schlenk flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three to five times to establish a robust inert atmosphere.

  • Adding the Thiol: While maintaining a positive pressure of inert gas, quickly unseal the flask and add the desired amount of this compound using a gas-tight syringe.

  • Adding the Solvent: Using a cannula or a gas-tight syringe, transfer the deoxygenated solvent to the Schlenk flask containing the thiol.

  • Storage of the Solution: The resulting solution should be stored in the Schlenk flask or transferred to smaller, sealed vials under an inert atmosphere. For long-term storage, refrigerate at 2-8 °C and protect from light.

Start Start Dry_Glassware Dry Glassware in Oven Start->Dry_Glassware Cool_Under_Inert Cool Under Inert Gas Dry_Glassware->Cool_Under_Inert Inert_Flask Inert Schlenk Flask (Evacuate/Backfill x3-5) Cool_Under_Inert->Inert_Flask Add_Thiol Add this compound Inert_Flask->Add_Thiol Add_Solvent Add Deoxygenated Solvent Add_Thiol->Add_Solvent Store_Solution Store Solution Under Inert Atmosphere (2-8°C, Dark) Add_Solvent->Store_Solution End End Store_Solution->End caption Workflow for Preparing Anaerobic Thiol Solutions.

Caption: Workflow for Preparing Anaerobic Thiol Solutions.

Analytical Methodologies for Stability Assessment

Regularly assessing the purity and stability of this compound is crucial. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of this compound and detecting the formation of degradation products, such as the corresponding disulfide.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile degradation products.[11][12][13]

  • Dilute the this compound sample in a suitable volatile solvent (e.g., Dichloromethane).

  • Inject the sample into the GC-MS system.

  • The mass spectrometer can be used to identify degradation products by comparing their mass spectra to known libraries or through fragmentation pattern analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound and identifying degradation products. The disappearance of the thiol proton signal and the appearance of new signals in the aliphatic region can indicate disulfide formation.

Experimental Protocols for Stability Studies

To quantitatively assess the stability of this compound, forced degradation and accelerated stability studies are recommended.

Forced Degradation Study

This study is designed to identify potential degradation pathways under harsh conditions.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines). A dark control should be run in parallel.[6]

    • Thermal Degradation: Expose a solid sample to 60°C for 48 hours.

  • Analysis: Analyze the stressed samples by HPLC and LC-MS to identify and quantify degradation products.

Start Prepare Stock Solution Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (0.1M HCl, 60°C) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (0.1M NaOH, RT) Stress_Conditions->Base_Hydrolysis Oxidative_Degradation Oxidative Degradation (3% H₂O₂, RT) Stress_Conditions->Oxidative_Degradation Photodegradation Photodegradation (ICH Q1B) Stress_Conditions->Photodegradation Thermal_Degradation Thermal Degradation (Solid, 60°C) Stress_Conditions->Thermal_Degradation Analysis Analyze by HPLC & LC-MS Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidative_Degradation->Analysis Photodegradation->Analysis Thermal_Degradation->Analysis End Identify Degradation Pathways Analysis->End caption Forced Degradation Study Workflow.

Caption: Forced Degradation Study Workflow.

Accelerated Stability Study

This study is designed to predict the long-term stability and shelf-life of the compound.[14][15][16][17][18]

  • Sample Preparation: Aliquot this compound into amber glass vials under an inert atmosphere.

  • Storage Conditions: Store the vials at accelerated conditions, for example:

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% Relative Humidity (RH)

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples for purity by HPLC and appearance.

  • Data Analysis: Use the data to model the degradation kinetics and predict the shelf-life under recommended storage conditions (2-8°C).

Conclusion

The stability of this compound is a critical parameter that directly impacts its utility in research and development. By understanding its primary degradation pathways, particularly oxidation, and implementing rigorous storage and handling protocols, its integrity can be maintained. The analytical and experimental methodologies outlined in this guide provide a robust framework for assessing and ensuring the long-term stability of this important chemical entity. Proactive management of its stability will ultimately lead to more reliable and reproducible scientific outcomes.

References

  • PubChem. Pyridin-4-ylmethanethiol.
  • LookChem. This compound. [Link]
  • PubMed.
  • PubMed. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide. [Link]
  • MDPI. The Response of Thiols to Cadmium Stress in Spinach (Spinacia Oleracea L.). [Link]
  • Semantic Scholar. Effects of some heavy metals on thiol compounds in Synechocystis sp.
  • PubMed Central. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. [Link]
  • MDPI.
  • ResearchGate. Thiol‐reducing antioxidant compounds. [Link]
  • ResearchGate. The underestimated and important role of thiol moieties in predicting the fate of toxic metals in the environment?. [Link]
  • protocols.io.
  • PubMed.
  • ResearchGate. What is the best way to prepare anaerobic medium?. [Link]
  • OSF.
  • NIH.
  • Slideshare.
  • Springer Nature Experiments. Predictive Stability Testing Utilizing Accelerated Stability Assessment Program (ASAP) Studies. [Link]
  • PubChem. Pyridin-4-ylmethanethiol. [Link]
  • ResearchGate. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
  • Pipzine Chemicals.
  • ResearchGate. Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. [Link]
  • MDPI. Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. [Link]
  • ResearchGate. Py-GC/MS as a means to predict degree of degradation by giving microstructural changes modelled on LDPE and PLA. [Link]
  • HiMedia Laboratories.
  • SciSpace. Shelf life. [Link]
  • MDPI.
  • OSF. Media Component Sheet: OSM01_01. [Link]
  • PubMed. tert-Butyl thiol and pyridine ligand co-protected 50-nuclei clusters: the effect of pyridines on Ag-SR bonds. [Link]
  • MDPI.
  • ResearchGate.
  • MDPI. Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. [Link]
  • ResearchGate. Shelf life of essential oil of Acantholippia deserticola (Phil. ex F. Phil.) Moldenke and its acaricidal effect on two-spotted mite [Tetranychus urticae Koch (Acari: Tetranychidae)
  • DIGIBUG Principal. Monitoring the Shelf Life of Refined Vegetable Oils under Market Storage Conditions—A Kinetic Chemofoodmetric Approach. [Link]
  • ResearchGate.
  • MDPI.
  • MDPI. Thermal Decomposition of Methane in Capillary Tubes of Different Materials: Corundum, Titanium, Nickel, and Stainless Steel. [Link]
  • ACS Publications. Dissociation of Pyridinethiolate Ligands during Hydrogen Evolution Reactions of Ni-Based Catalysts: Evidence from X-ray Absorption Spectroscopy. [Link]
  • ResearchGate. Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738. [Link]
  • ResearchGate. Thermal Stability and Kinetics of Thermal Decomposition of Naringin. [Link]

Sources

Section 1: Introduction and Strategic Importance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of Pyridin-4-YL-methanethiol

This compound (CAS No. 1822-53-3), also known as 4-(mercaptomethyl)pyridine, is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1][2] Its unique structure, combining a pyridine ring with a reactive methanethiol group, makes it a versatile intermediate for synthesizing a wide array of complex molecules, including novel pharmaceuticals and agrochemicals.[1] The thiol moiety provides a reactive handle for various chemical transformations, while the pyridine group can influence solubility, participate in hydrogen bonding, and coordinate with metal ions.[1][3][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It outlines the critical safety protocols, handling procedures, and fundamental properties of this compound, ensuring its effective and safe application in a laboratory setting. Adherence to these guidelines is paramount to mitigating risks and achieving reliable, reproducible results.

Section 2: Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward safe and effective handling. The compound is a colorless to slightly yellow liquid characterized by a pungent, sulfurous odor.[1] Key quantitative data are summarized below.

PropertyValueSource(s)
CAS Number 1822-53-3[1][2][5]
Molecular Formula C₆H₇NS[1][2]
Molecular Weight 125.19 g/mol [1][2]
Boiling Point 109-111 °C (at 8 Torr)[1][5]
Predicted Density 1.107 ± 0.06 g/cm³[1][5]
Predicted pKa 8.25 ± 0.10[1][5]

Section 3: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance and must be handled with appropriate caution.[2] The primary hazards are associated with its irritant nature and acute toxicity upon exposure through multiple routes.[2][4]

GHS Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][4]

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[2][4]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2][4]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][4]

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[2][4]

The toxicological profile is largely dictated by the thiol (-SH) group, which can interact with biological systems, and the pyridine moiety. Thiols are known for their pungent odors and potential to cause irritation.[6] Inhalation of vapors can lead to respiratory tract irritation, while skin or eye contact can result in significant irritation.[2][7] Ingestion is harmful and requires immediate medical attention.[8]

Section 4: Safe Handling, Storage, and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10] The ventilation system should be adequate to maintain vapor concentrations well below any established exposure limits.[11]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8][10] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: A flame-retardant lab coat and full-length pants should be worn.[12] Chemical-resistant gloves, such as nitrile gloves, must be worn when handling the compound.[9] Always inspect gloves for integrity before use and change them immediately if contamination occurs.[13]

  • Respiratory Protection: Under normal fume hood use, additional respiratory protection is not typically required. However, in the event of a ventilation failure or a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8][14]

Administrative Controls and Work Practices
  • Hygiene: Avoid eating, drinking, or smoking in the laboratory.[8][12] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[13]

  • Labeling: All containers of this compound must be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.[15]

  • Storage: Store the compound in a cool, dry, and well-ventilated area designated for hazardous chemicals.[8][9][12] The container should be kept tightly closed to prevent the release of vapors and potential oxidation of the thiol group.[6][12] Some sources recommend storage in a freezer under an inert nitrogen atmosphere to ensure long-term stability.[6]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[6][14]

General Laboratory Workflow Diagram

The following diagram illustrates a standard workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Workup & Cleanup PREP 1. Don PPE (Gloves, Goggles, Lab Coat) VENT 2. Verify Fume Hood Operation PREP->VENT GATHER 3. Assemble Glassware & Reagents in Hood VENT->GATHER TRANSFER 4. Transfer Reagent (Use Grounded Equipment) GATHER->TRANSFER REACT 5. Conduct Reaction (Maintain Inert Atmosphere if Needed) TRANSFER->REACT MONITOR 6. Monitor Reaction (Keep Sash Lowered) REACT->MONITOR QUENCH 7. Quench Reaction & Workup MONITOR->QUENCH WASTE 8. Segregate Waste (Label Hazardous Waste Container) QUENCH->WASTE CLEAN 9. Decontaminate Glassware & Work Area WASTE->CLEAN DISPOSE 10. Doff & Dispose of PPE (Wash Hands Thoroughly) CLEAN->DISPOSE

Caption: Standard laboratory workflow for handling this compound.

Section 5: Emergency Procedures

Preparedness is key to managing accidental exposures or spills effectively.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[10][16] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[10][11] Seek medical attention if irritation develops or persists.[17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[8][12]

Spill Response

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[8] Remove all sources of ignition.[12] The response should be guided by the size and location of the spill.

G spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<100 mL, in hood) assess->small_spill Small large_spill Large Spill (>100 mL or outside hood) assess->large_spill Large ppe Ensure Full PPE is Worn small_spill->ppe evacuate Evacuate Immediate Area Alert Others large_spill->evacuate absorb Cover with Inert Absorbent (e.g., Chemizorb®, sand) ppe->absorb collect Collect into Sealable Hazardous Waste Container absorb->collect clean Clean Spill Area with Soap & Water collect->clean contact_ehs Contact EH&S / Emergency Response Team evacuate->contact_ehs

Sources

The Privileged Scaffold: A Technical Guide to the Role of Pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties, structural versatility, and ability to engage in a multitude of biological interactions have solidified its status as a "privileged scaffold" in drug discovery.[2][3] This guide provides an in-depth technical exploration of the multifaceted roles of pyridine in modern drug design and development, offering insights for researchers, scientists, and drug development professionals.

Pyridine's importance is underscored by its presence in over 7,000 existing drug molecules of medicinal importance.[2][4] From naturally occurring alkaloids like nicotine to essential vitamins such as niacin (Vitamin B3) and pyridoxine (Vitamin B6), the pyridine moiety is fundamental to numerous biological processes.[2][4] In the realm of synthetic pharmaceuticals, pyridine-containing drugs span a vast therapeutic landscape, including anticancer agents like Imatinib (Gleevec), antiviral medications such as Atazanavir (Reyataz), and cardiovascular drugs like Amlodipine.[2][4][5]

The prevalence of the pyridine scaffold can be attributed to several key physicochemical characteristics. The nitrogen atom imparts a dipole moment and serves as a hydrogen bond acceptor, which can enhance aqueous solubility and facilitate specific interactions with biological targets.[1] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, while its three distinct substitution positions (C2, C3, and C4) provide a versatile framework for medicinal chemists to fine-tune the steric and electronic properties of drug candidates.[1][6] This adaptability allows for the optimization of a molecule's pharmacokinetic and pharmacodynamic profiles, often leading to improved metabolic stability, permeability, potency, and target binding.[4][5]

This guide will delve into the critical aspects of pyridine in medicinal chemistry, from its fundamental roles in molecular interactions to advanced synthetic strategies and its application in targeted therapies.

The Versatile Roles of Pyridine in Drug Design

The pyridine scaffold's utility in medicinal chemistry is not monolithic; it performs a variety of functions that contribute to the overall efficacy and drug-like properties of a molecule.

Pyridine as a Pharmacophore and Bioisostere

A pharmacophore is the essential ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. The pyridine ring frequently serves as a core pharmacophoric element. The nitrogen atom, with its lone pair of electrons, can act as a crucial hydrogen bond acceptor, anchoring a drug molecule within the active site of an enzyme or receptor.

Furthermore, pyridine is a well-established bioisostere of the benzene ring.[2][4] Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. Substituting a benzene ring with a pyridine ring can introduce a hydrogen bond acceptor, improve solubility, and alter metabolic pathways, often leading to enhanced potency and a more favorable safety profile.[7][8] For instance, the replacement of a phenyl ring with a pyridine ring in a series of Cdc7 inhibitors resulted in a greater than 500-fold improvement in biological potency.[5]

Modulator of Physicochemical Properties

The incorporation of a pyridine ring can significantly influence a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Solubility: The nitrogen atom in the pyridine ring can be protonated at physiological pH, forming a pyridinium salt. This ionization can dramatically increase the aqueous solubility of a compound, a crucial factor for oral bioavailability.[6][9]

  • Lipophilicity: The replacement of a carbon-hydrogen unit in a benzene ring with a nitrogen atom generally reduces the lipophilicity (logP) of a molecule. This can be advantageous in reducing off-target effects and improving the overall pharmacokinetic profile.

  • Metabolic Stability: The pyridine ring can influence the metabolic stability of a drug. The nitrogen atom can alter the electronic properties of the ring, making it more or less susceptible to metabolic enzymes like cytochrome P450s. Strategic placement of a pyridine ring can block sites of metabolism, thereby increasing the drug's half-life.[4][5]

Engagement in Crucial Biological Interactions

The pyridine scaffold's ability to participate in a variety of non-covalent interactions is fundamental to its success in drug design.

  • Hydrogen Bonding: The nitrogen atom's lone pair of electrons makes it an excellent hydrogen bond acceptor, a critical interaction for binding to biological targets.[1]

  • π-π Stacking: The aromatic nature of the pyridine ring allows it to engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in protein active sites.[1]

  • Cation-π Interactions: The electron-rich π-system of the pyridine ring can interact favorably with positively charged species, such as protonated amino acid residues or metal ions.

  • Metal Coordination: The nitrogen atom can coordinate with metal ions present in the active sites of metalloenzymes, leading to potent inhibition.

Synthetic Strategies for Pyridine Scaffolds

The accessibility of a diverse range of substituted pyridines is crucial for structure-activity relationship (SAR) studies. Numerous synthetic methodologies have been developed to construct and functionalize the pyridine ring.

Classical Synthesis of the Pyridine Ring

Hantzsch Pyridine Synthesis: This is a classic and widely used method for the synthesis of dihydropyridines, which can then be oxidized to the corresponding pyridines.[10] It involves a one-pot condensation reaction of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.[5][10]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (1 equivalent) and β-ketoester (2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Addition of Ammonia: Add a source of ammonia, typically ammonium acetate or aqueous ammonia (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Oxidation (Optional): To obtain the corresponding pyridine, the isolated dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid or chloroform) and treated with an oxidizing agent such as nitric acid, ceric ammonium nitrate (CAN), or manganese dioxide. The reaction is stirred at room temperature or heated until the oxidation is complete (monitored by TLC).

  • Workup and Purification: The reaction mixture is then worked up appropriately (e.g., neutralization, extraction) and the final pyridine product is purified by crystallization or column chromatography.

Modern Methodologies for Pyridine Functionalization

While classical methods are robust for ring formation, modern medicinal chemistry often requires the late-stage functionalization of an existing pyridine core to rapidly explore SAR.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are invaluable tools for introducing carbon-carbon and carbon-nitrogen bonds at specific positions on the pyridine ring. These reactions typically require a pre-functionalized pyridine (e.g., a halopyridine).

C-H Functionalization: Direct C-H functionalization has emerged as a more atom-economical and efficient strategy, avoiding the need for pre-functionalization.[11][12] These methods, often catalyzed by transition metals like palladium, rhodium, or iridium, allow for the direct coupling of various partners to the C-H bonds of the pyridine ring.[11] However, controlling the regioselectivity (C2, C3, or C4) can be a significant challenge.[13] Recent advances have utilized directing groups or specific catalytic systems to achieve high regioselectivity.[12]

Photoredox Catalysis: Visible-light photoredox catalysis has opened up new avenues for the mild and selective functionalization of pyridines via radical intermediates.[14] This approach can be used for a variety of transformations, including alkylation, arylation, and trifluoromethylation.

Experimental Workflow: Regiodivergent Arylation of Pyridines

This workflow illustrates a modern approach to selectively functionalize the C4 or C5 position of a pyridine ring.[15]

G cluster_0 Activation and Zincke Imine Formation cluster_1 Regiodivergent Arylation cluster_2 Rearomatization Pyridine Pyridine Zincke_Imine Zincke Imine Intermediate Pyridine->Zincke_Imine Activation Activator Activator (e.g., 2,4-Dinitrochlorobenzene) Activator->Zincke_Imine Arylated_Zincke_4 4-Aryl Zincke Imine Zincke_Imine->Arylated_Zincke_4 Pd-Catalyzed Arylated_Zincke_5 5-Aryl Zincke Imine Zincke_Imine->Arylated_Zincke_5 Metal-Free Pd_Catalyst Palladium Catalyst + Aryl Iodide Pd_Catalyst->Arylated_Zincke_4 Metal_Free Metal-Free Conditions + Diaryliodonium Salt Metal_Free->Arylated_Zincke_5 Pyridine_4_Aryl 4-Aryl Pyridine Arylated_Zincke_4->Pyridine_4_Aryl Recyclization Pyridine_5_Aryl 5-Aryl Pyridine Arylated_Zincke_5->Pyridine_5_Aryl Recyclization

Caption: Regiodivergent arylation of pyridines via Zincke intermediates.[15]

Structure-Activity Relationship (SAR) of Pyridine-Based Drugs

The systematic modification of the pyridine scaffold and the analysis of the resulting changes in biological activity form the basis of SAR studies. These studies are crucial for optimizing lead compounds into clinical candidates.

Case Study: Kinase Inhibitors

Pyridine-containing molecules are a prominent class of kinase inhibitors, which are critical in cancer therapy.[1][16] The pyridine ring often plays a key role in binding to the hinge region of the kinase ATP-binding pocket.[17][18]

For example, in the development of inhibitors for Vaccinia-related Kinases (VRK1 and VRK2), the 2-amino-pyridine moiety was identified as a crucial hinge-binding element.[17] SAR studies revealed that subtle modifications to the pyridine core had a significant impact on the binding affinity and selectivity for each kinase.[17]

Compound Modification VRK1 IC50 (nM) VRK2 Binding (K_D, nM) Selectivity
Lead Compound Unsubstituted 2-amino-pyridine~1000~1000Low
Optimized Cmpd 1 Methyl group on pyridine ring~150>1000High for VRK1
Optimized Cmpd 2 Sulfonamide substitution>1000~400High for VRK2

Table 1: Exemplary SAR data for pyridine-based VRK inhibitors, demonstrating how modifications to the pyridine scaffold can modulate potency and selectivity.[17]

The SAR analysis of pyridine derivatives has shown that the position and nature of substituents are critical for antiproliferative activity.[19] For instance, the presence and position of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance anticancer effects.[19]

Signaling Pathway Modulation

Pyridine-based drugs often exert their therapeutic effects by modulating specific signaling pathways. For example, certain pyridine derivatives act as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[1] By inhibiting p38 MAPK, these compounds can reduce the production of pro-inflammatory cytokines.

G cluster_0 Inflammatory Stimulus cluster_1 MAPK Cascade cluster_2 Downstream Effects Stimulus Inflammatory Stimuli (e.g., LPS, IL-1) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Transcription_Factors->Cytokines Inhibitor Pyridine-based p38 MAPK Inhibitor Inhibitor->p38_MAPK Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by pyridine derivatives.[1]

Future Directions and Conclusion

The pyridine scaffold will undoubtedly continue to be a central theme in medicinal chemistry for the foreseeable future. The development of novel synthetic methodologies, particularly in the realm of C-H functionalization and photoredox catalysis, will enable the exploration of previously inaccessible chemical space.[11][14] Furthermore, the integration of computational chemistry and machine learning will accelerate the design of pyridine derivatives with optimized properties.

References

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15383-15403.
  • Javaid, K., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ChemistrySelect, 7(23), e202200839.
  • Khan, I., et al. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry. In Horizons in Cancer Research. Nova Science Publishers.
  • Kumar, A., et al. (2021). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. CoLab, 1(1), 1-15.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15383-15403.
  • da Silva, G. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Sharma, P., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. In New Approaches in Drug Discovery. IntechOpen.
  • Al-Zaydi, K. M., et al. (2014). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 19(11), 18874-18888.
  • Malgouris, G., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
  • Martinez-Araya, C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(7), 6598.
  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • Matthew, A., et al. (2023). Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. Letters in Organic Chemistry, 20(11), 1025-1054.
  • Silvi, M., & Melchiorre, P. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23291-23296.
  • C-H Functionalization of Pyridines. (2022). ResearchGate.
  • Kumar, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6161.
  • c-h-functionalization-of-pyridines. (2023). Bohrium.
  • Zhang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775.
  • Structure–activity relationship (SAR) model for the activity of the designed derivatives. (2023). ResearchGate.
  • Pyridine C−H functionalization reactions. (2021). ResearchGate.
  • Strecker, T., et al. (2022). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry, 6(11), 783-798.
  • Wang, X., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Medicinal Chemistry Research, 33(5), 937-954.
  • Kumar, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2133-2161.
  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Scientific Reports, 9(1), 12046.
  • The 'ring replacement' of pyridines into benzonitriles. (2023). ResearchGate.
  • Drugs containing the pyridine nucleus. (2023). ResearchGate.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. ResearchGate.
  • Tumber, A., et al. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. ChemMedChem, 15(13), 1199-1207.
  • Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation.
  • George, G., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Molecular Diversity.
  • Kim, H. P., et al. (2022). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 27(19), 6667.
  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14856-14932.
  • Al-Ostath, A. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4190.
  • George, G., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate.

Sources

An In-depth Technical Guide to Pyridin-4-YL-methanethiol and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Pyridin-4-YL-methanethiol, a versatile heterocyclic building block, and its derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, chemical properties, and burgeoning biological applications of this important scaffold. We will explore its potential in modulating key signaling pathways and provide practical, field-proven insights into its derivatization and characterization.

Introduction: The Pyridine-Thiol Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties, ability to form hydrogen bonds, and act as a ligand for metal ions make it a highly sought-after pharmacophore. When combined with a methanethiol group at the 4-position, the resulting this compound (also known as 4-picolyl mercaptan) offers a rich platform for chemical modification and biological exploration. The thiol group provides a reactive handle for the synthesis of a wide array of derivatives, including thioethers, disulfides, and sulfonic acids, each with potentially unique pharmacological profiles.

This guide will provide a comprehensive exploration of this compound, from its fundamental chemical properties to its application in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological assays.

PropertyValueReference
CAS Number 1822-53-3[2]
Molecular Formula C₆H₇NS[2]
Molecular Weight 125.19 g/mol [2]
Boiling Point 109-111 °C (at 8 Torr)[3]
Appearance Colorless to slightly yellow liquid[3]
Odor Pungent[3]
pKa 8.25 ± 0.10 (Predicted)[3]
Density 1.107 ± 0.06 g/cm³ (Predicted)[3]

Spectroscopic Data (Predicted and Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.50 (d, J=6.0 Hz, 2H, H-2, H-6), 7.25 (d, J=6.0 Hz, 2H, H-3, H-5), 3.70 (d, J=7.5 Hz, 2H, -CH₂-), 1.85 (t, J=7.5 Hz, 1H, -SH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 150.0 (C-2, C-6), 147.5 (C-4), 121.0 (C-3, C-5), 30.0 (-CH₂-).

  • Mass Spectrometry (EI): m/z 125 (M⁺), 92 (M⁺ - SH), 78 (M⁺ - CH₂SH).

Synthesis of this compound and its Derivatives

The synthesis of this compound can be efficiently achieved from readily available starting materials. The following section outlines a robust synthetic workflow and protocols for its derivatization.

Synthesis of the Core Scaffold: this compound

A common and practical route to this compound begins with 4-methylpyridine (4-picoline), which is converted to the key intermediate, 4-(chloromethyl)pyridine hydrochloride. This intermediate is then reacted with a sulfur nucleophile to yield the desired thiol.

Synthesis_Workflow 4-Picoline 4-Picoline 4-(Chloromethyl)pyridine HCl 4-(Chloromethyl)pyridine HCl 4-Picoline->4-(Chloromethyl)pyridine HCl Multi-step (Oxidation, Esterification, Reduction, Chlorination) This compound This compound 4-(Chloromethyl)pyridine HCl->this compound Thiolation (e.g., with Thiourea) Derivatization_Workflow A This compound B Thioethers (R-S-CH₂-Py) A->B Alkylation (R-X, base) C Disulfides (Py-CH₂-S-S-CH₂-Py) A->C Oxidation (mild, e.g., I₂, air) D Sulfonic Acids (Py-CH₂-SO₃H) A->D Strong Oxidation (e.g., H₂O₂, HNO₃) NOD2_Pathway cluster_0 Potential Inhibition by this compound NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruitment Bacterial Peptidoglycan Bacterial Peptidoglycan Bacterial Peptidoglycan->NOD2 Activation NF-κB & MAPK Pathways NF-κB & MAPK Pathways RIPK2->NF-κB & MAPK Pathways Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB & MAPK Pathways->Pro-inflammatory Cytokines Upregulation

Sources

An In-Depth Technical Guide to Computational Studies of Thiol Additions to Pyridinium Cations

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent modification of biological macromolecules through the addition of endogenous thiols, such as cysteine residues, to electrophilic warheads is a cornerstone of modern drug development, particularly in the design of targeted covalent inhibitors (TCIs) and antibody-drug conjugates (ADCs). Pyridinium cations, with their inherent electrophilicity and tunable reactivity, represent a compelling class of Michael acceptors for such applications. Understanding the intricate mechanistic details of the thiol-pyridinium reaction is paramount for the rational design of next-generation therapeutics with optimized efficacy and safety profiles. This technical guide provides a comprehensive overview of the application of computational chemistry methods to elucidate the thermodynamics, kinetics, and underlying molecular interactions governing this critical C-S bond-forming reaction. We will explore the theoretical frameworks, practical methodologies, and key insights derived from quantum chemical calculations, offering a field-proven perspective for professionals engaged in computational drug discovery.

Introduction: The Strategic Importance of the Thiol-Pyridinium Conjugation

The formation of a stable covalent bond between a drug and its protein target can offer significant pharmacological advantages, including prolonged duration of action, enhanced potency, and the ability to overcome drug resistance. The thiol-Michael addition reaction is a widely exploited strategy for achieving this.[1] While traditional Michael acceptors like maleimides are prevalent, they suffer from drawbacks such as susceptibility to retro-Michael reactions, leading to premature drug release and off-target effects.[2]

Pyridinium cations have emerged as promising alternatives. The positive charge on the nitrogen atom enhances the electrophilicity of the ring system, making it susceptible to nucleophilic attack by thiols. This reactivity can be finely tuned through substitution on the pyridine ring, allowing for the optimization of reaction rates and selectivity.[3][4] Computational modeling provides an indispensable toolkit for navigating this complex chemical space, enabling the prediction of reactivity and the elucidation of detailed reaction mechanisms at an atomistic level, thereby accelerating the design-test-analyze cycle in drug discovery.[5][6]

Core Computational Methodologies: The Scientist's Toolkit

The accurate theoretical description of thiol additions to pyridinium cations requires robust computational methods capable of handling charge, solvation, and the subtle electronic effects that govern the reaction pathway.

Density Functional Theory (DFT)

DFT remains the workhorse for mechanistic studies in organic and medicinal chemistry due to its favorable balance of accuracy and computational cost.

  • Causality Behind Method Selection: The choice of DFT functional is critical. For studying thiol-Michael additions, functionals that accurately describe both covalent bond formation and non-covalent interactions are essential. Range-separated hybrid functionals or meta-hybrid GGAs are often preferred. For instance, the M06-2X functional has been shown to perform well in predicting the thermodynamics of thiol additions to a wide range of Michael acceptors, including pyridinium ions.[2] Standard functionals like B3LYP are also widely used, often providing reliable geometric and energetic data.[7]

  • Basis Sets: Pople-style basis sets, such as 6-311+G(d,p), are commonly employed.[2] The inclusion of diffuse functions (+) is crucial for accurately describing anionic species like the thiolate nucleophile, while polarization functions (d,p) are necessary for capturing the distorted electron distributions in transition states.

Solvation Models

Reactions in a biological context occur in an aqueous environment. Accounting for solvent effects is non-negotiable for obtaining meaningful results.

  • Implicit Solvation: Polarizable Continuum Models (PCM) or the SMD (Solvation Model based on Density) model are efficient ways to incorporate the bulk electrostatic effects of the solvent (e.g., water). These models treat the solvent as a continuous medium with a defined dielectric constant, which significantly improves the calculated energetics compared to gas-phase calculations.[2][8]

  • Explicit Solvation (QM/MM): For detailed studies of enzyme-catalyzed reactions or to understand the role of specific water molecules, a Quantum Mechanics/Molecular Mechanics (QM/MM) approach is superior. Here, the reacting species (thiol and pyridinium) are treated with a high-level QM method, while the surrounding protein and solvent molecules are described using a classical MM force field. This hybrid approach provides a more realistic model of the reaction environment.

Workflow for Mechanistic Investigation

A typical computational workflow for studying the thiol-pyridinium addition reaction involves several key steps, ensuring a self-validating and rigorous analysis.

G cluster_prep 1. System Preparation cluster_calc 2. Potential Energy Surface Scan cluster_analysis 3. Analysis & Validation A Define Reactants: Thiol (e.g., CH3SH) Pyridinium Cation B Select Computational Model: - DFT Functional (e.g., M06-2X) - Basis Set (e.g., 6-311+G(d,p)) - Solvation Model (e.g., SMD) A->B Define Level of Theory C Geometry Optimization of Reactants & Products B->C Start Calculations D Transition State (TS) Search (e.g., QST3, Berny Optimization) C->D Identify Endpoints E Intrinsic Reaction Coordinate (IRC) Calculation D->E Connect TS to Minima F Frequency Calculation: - Confirm Minima (0 imag. freq.) - Confirm TS (1 imag. freq.) E->F Verify Stationary Points G Calculate Reaction Energetics: - Activation Energy (ΔG‡) - Reaction Energy (ΔG_rxn) F->G Compute Thermodynamics H Electronic Structure Analysis: (NBO, QTAIM) G->H Interpret Bonding

Caption: A typical workflow for the computational investigation of a chemical reaction mechanism.

The Reaction Mechanism: A Step-by-Step Computational Dissection

Computational studies have provided invaluable insights into the mechanistic nuances of thiol addition. The reaction is typically considered a nucleophilic conjugate addition, but the specific pathway depends heavily on the pH of the medium.[2][9]

The Nucleophile: Thiol vs. Thiolate

In aqueous media at or near neutral pH, a significant portion of the cysteine thiol exists as the more nucleophilic thiolate anion (RS⁻).[2] Most computational studies, therefore, model the reaction using the thiolate as the active nucleophile, as this is the kinetically dominant species.[5][9] The overall reaction can be broken down into three key steps:

  • Deprotonation: The thiol (RSH) is deprotonated by a base (or water) to form the reactive thiolate anion (RS⁻).

  • Nucleophilic Attack: The thiolate attacks an electrophilic carbon of the pyridinium ring, forming a C-S bond and generating an anionic intermediate. This is typically the rate-determining step.[9]

  • Protonation: The anionic intermediate is rapidly protonated by the solvent to yield the final, neutral adduct.

Caption: The general mechanism for the base-catalyzed thiol addition to a pyridinium cation.

Regioselectivity and Energetics

The pyridinium ring offers multiple sites for nucleophilic attack (typically the C2, C4, and C6 positions). DFT calculations are instrumental in predicting the regioselectivity by comparing the activation barriers for attack at each position. The position with the lowest activation energy (ΔG‡) will be the kinetically favored product.

Computational studies have shown that pyridinium cations are potent Michael acceptors. For example, the addition of methanethiol (as a model for cysteine) to an N-methylated 2-vinylpyridinium ion is thermodynamically highly favorable.[2] Furthermore, pyridinium cations stabilize the resulting adduct more effectively than a neutral pyridine ring, underscoring the role of the positive charge in driving the reaction forward.[2][8]

Michael AcceptorModel ThiolΔE (kcal/mol)Computational MethodReference
N-Methyl-2-ethynylpyridiniumCH₃SH-46M06-2X/6-311+G(d,p)[2][8]
N-MethylmaleimideCH₃SH-27M06-2X/6-311+G(d,p)[2]
PropynamideCH₃SH-42M06-2X/6-311+G(d,p)[2]
AcrylamideCH₃SH-24M06-2X/6-311+G(d,p)[8]

Table 1: Comparison of calculated reaction energies (ΔE) for the addition of methanethiol to various Michael acceptors. The highly negative value for the pyridinium derivative highlights its strong thermodynamic driving force. Data sourced from Vilarrasa et al. (2021).[2][8]

Practical Protocol: Modeling the Reaction in Silico

This section provides a generalized, step-by-step protocol for setting up a DFT calculation to determine the activation energy for the addition of a methanethiolate anion to a protonated N-methylpyridinium cation at the C4 position.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Step 1: Build Input Structures

  • Create coordinate files for the reactants: methanethiolate (CH₃S⁻) and N-methylpyridinium.

  • Place the reactants in a reasonable starting orientation for the reaction, with the sulfur atom pointing towards the C4 carbon of the pyridinium ring, at a distance of ~3.0-3.5 Å. This will be the input for the transition state search.

  • Create a coordinate file for the expected product: the C4-thiolated dihydropyridine adduct.

Step 2: Define the Calculation Job

  • Method: Choose a DFT functional and basis set. For example: # M062X/6-311+G(d,p).

  • Solvation: Specify an implicit solvent model. For example: SCRF=(SMD,Solvent=Water).

  • Job Type:

    • For reactants and products, use Opt Freq to perform a geometry optimization followed by a frequency calculation.

    • For the transition state, use Opt=(TS,CalcFC,NoEigentest) Freq. The TS keyword initiates a search for a transition state. CalcFC calculates the force constants at the initial step, which is highly recommended. NoEigentest can help convergence but requires careful checking of the final structure.

Step 3: Run Reactant and Product Optimizations

  • Submit the optimization jobs for the separated reactants (run as a single calculation with fragments separated by a large distance) and the final product.

  • Validation: Check the output files. Ensure the optimizations converged successfully. Run frequency calculations and confirm that there are zero imaginary frequencies, which validates them as true minima on the potential energy surface.

Step 4: Run the Transition State (TS) Search

  • Submit the TS search job using the input structure from Step 1.

  • Validation: Once converged, inspect the resulting geometry to ensure it represents the transition state for the C-S bond formation. Run a frequency calculation on the optimized TS geometry. A true first-order saddle point will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the C-S bond forming and breaking).

Step 5: Perform IRC Calculation (Optional but Recommended)

  • Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized TS geometry.

  • Validation: The IRC path should connect the transition state smoothly to the reactant and product minima identified in Step 3. This provides definitive proof that you have found the correct TS for the reaction of interest.

Step 6: Calculate Energetics

  • Extract the Gibbs Free Energies (or electronic energies with zero-point correction) from the frequency calculation output files for the reactants, the TS, and the product.

  • Activation Energy (ΔG‡): ΔG‡ = G(TS) - G(Reactants)

  • Reaction Energy (ΔG_rxn): ΔG_rxn = G(Product) - G(Reactants)

Future Directions and Conclusion

The synergy between computational modeling and experimental chemistry continues to push the boundaries of drug design.[10] For thiol additions to pyridinium cations, future computational efforts will likely focus on:

  • Full-Scale Protein Simulations: Employing QM/MM and enhanced sampling molecular dynamics (MD) to model the reaction within the complex and dynamic environment of a protein's active site.[5]

  • Machine Learning Potentials: Developing machine learning models trained on high-level quantum chemical data to rapidly and accurately predict the reactivity of vast libraries of substituted pyridinium compounds, further accelerating the discovery process.

  • Advanced Solvent Models: Incorporating more sophisticated explicit or cluster-continuum solvent models to capture specific hydrogen-bonding interactions that may influence the reaction barrier.

References

  • Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines.
  • Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjug
  • Mechanistic aspects of thiol additions to Michael acceptors: Insights from comput
  • Molecular Modeling Optimization of Anticoagulant Pyridine Deriv
  • Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applic
  • Quantum Chemical Characterization of Rotamerism in Thio-Michael Additions for Targeted Covalent Inhibitors. PMC - NIH. [Link]
  • The Synthesis and Quantum Chemistry Calculation Based on 2-Thiol Pyridine Ligand. Semantic Scholar. [Link]
  • Molecular modeling optimization of anticoagulant pyridine deriv
  • Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity. PubMed Central. [Link]
  • Increased Reactivity of the •Cr(CO)3(C5Me5) Radical with Thiones versus Thiols: A Theoretical and Experimental Investigation.
  • Bonding Trends in Pyridine-2-thiolato Complexes of Tetravalent Actinides. PMC - NIH. [Link]
  • Density Functional Theory Study of Pd Aggregation on a Pyridine‐Terminated Self‐Assembled Monolayer. PMC - NIH. [Link]
  • Mechanistic aspects of thiol additions to Michael acceptors: insights from computations. UQ eSpace - The University of Queensland. [Link]
  • Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. Royal Society of Chemistry. [Link]
  • Revealing Drug-Target Interactions with Computational Models and Algorithms. MDPI. [Link]
  • Dissociation of Pyridinethiolate Ligands during Hydrogen Evolution Reactions of Ni-Based Catalysts: Evidence from X-ray Absorption Spectroscopy.
  • Density Functional Theory Study of Pd Aggregation on a Pyridine-Terminated Self-Assembled Monolayer. PubMed. [Link]
  • Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives targeting the enoyl acyl carrier protein reductase (InhA)
  • Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. Unibo. [Link]
  • The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion.
  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]

Sources

A Technical Guide to the Reactivity of the Thiol Group in Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds containing thiol (-SH) or mercaptan groups are foundational scaffolds in medicinal chemistry, drug development, and materials science.[1][2][3] The unique reactivity of the thiol group—governed by its nucleophilicity, acidity, and redox sensitivity—is profoundly influenced by the electronic and steric properties of the heterocyclic ring to which it is attached. This interplay dictates the molecule's mechanism of action, metabolic stability, and potential for covalent interactions with biological targets. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core principles governing the reactivity of heterocyclic thiols. We will dissect the key factors modulating the thiol group's behavior, detail its primary reaction pathways with mechanistic insights, present validated experimental protocols for synthesis and analysis, and contextualize this knowledge with a case study of a clinically significant heterocyclic thiol.

Part 1: The Thiol Group in a Heterocyclic Context: A Tale of Two Moieties

The reactivity of a thiol group is not an intrinsic constant but a dynamic property modulated by its molecular environment. When appended to a heterocyclic ring, a synergistic relationship emerges where the ring dictates the thiol's behavior, and the thiol, in turn, influences the properties of the ring.

Fundamental Properties of the Thiol Moiety

The sulfur atom in a thiol group possesses unique characteristics that distinguish it from its oxygen analog, the hydroxyl group.

  • Acidity (pKa): Thiols are generally more acidic than alcohols.[4] The larger size of the sulfur atom allows for the negative charge of the conjugate base (the thiolate anion, -S⁻) to be distributed over a larger volume, resulting in greater stability.[5] The formation of this highly nucleophilic thiolate anion is often the first step in many of its characteristic reactions.

  • Nucleophilicity: The thiolate anion is an exceptionally potent nucleophile.[4][6] This high reactivity stems from the polarizability of the large sulfur atom and the relatively weak S-H bond, making it adept at attacking electrophilic centers.[5]

  • Redox Activity: The thiol group is highly susceptible to oxidation.[7] It can be readily oxidized to form a disulfide (-S-S-) bond, a reversible process crucial in protein folding and cellular redox regulation.[5] Further oxidation can lead to the irreversible formation of sulfinic (-SO₂H) and sulfonic (-SO₃H) acids.[5]

The Influence of the Heterocyclic Scaffold

The nature of the heterocyclic ring is the primary determinant of the thiol's reactivity in a specific molecular context. This influence is not merely an "on/off" switch but a nuanced modulation of its intrinsic properties.

  • Electronic Effects: The electron density of the heterocyclic ring directly impacts the thiol's pKa.

    • Electron-Withdrawing Rings: Heterocycles with strong electron-withdrawing properties (e.g., thiazoles, triazoles, pyrimidines) pull electron density away from the thiol group.[8] This inductive effect stabilizes the thiolate anion, thereby increasing the acidity (lowering the pKa) of the thiol. A lower pKa means that a significant population of the highly reactive thiolate species is present at physiological pH, enhancing its nucleophilicity in biological systems.

    • Electron-Donating Rings: Conversely, electron-rich heterocyclic systems will decrease the acidity of the thiol group.

  • Aromaticity and Tautomerism: In many nitrogen-containing heterocycles, the thiol group can exist in equilibrium with its thione tautomer (C=S). This thione-thiol tautomerism is critical. For instance, in some Michael addition reactions involving enolizable heterocyclic imine-thiols, the reaction proceeds exclusively through the nitrogen of the amine/thione tautomer, leading to N-adducts instead of the expected S-adducts.[9]

  • Steric Hindrance: The position of the thiol group on the ring and the presence of bulky adjacent substituents can sterically hinder its approach to reaction partners, thereby reducing its apparent reactivity.

The table below summarizes the expected qualitative effects of the heterocyclic ring on the thiol pKa.

Heterocyclic Ring TypeElectronic NatureExpected Effect on Thiol pKaConsequence for Reactivity at pH 7.4
2-MercaptobenzimidazoleElectron-withdrawingLower pKa (more acidic)Higher concentration of reactive thiolate
5-Mercapto-1-methyltetrazoleStrongly electron-withdrawingSignificantly lower pKaVery high concentration of reactive thiolate
Thiophenol (for reference)Benzene (neutral)Baseline pKa (~6.6)Moderate concentration of thiolate

Part 2: Key Reaction Pathways and Mechanistic Insights

The enhanced nucleophilicity and redox sensitivity of heterocyclic thiols open up several key reaction pathways that are central to their synthetic utility and biological function.

Oxidation and Disulfide Formation

The oxidation of two thiol groups to form a disulfide bond is one of the most common and important reactions in thiol chemistry.[7] This can occur via exposure to mild oxidizing agents, including atmospheric oxygen, or through controlled chemical reactions.[10][11] This process is fundamental in creating larger, more complex heterocyclic structures and is often a key step in multi-step syntheses.[12][13][14]

Diagram 1: Major Reaction Pathways of Heterocyclic Thiols

G Thiol Heterocyclic-SH (Thiol) Thiolate Heterocyclic-S⁻ (Thiolate) Thiol->Thiolate Deprotonation (Base, pH > pKa) Disulfide Heterocyclic-S-S-Heterocyclic (Disulfide) Thiol->Disulfide Mild Oxidation (e.g., I₂, Air) SulfonicAcid Heterocyclic-SO₃H (Sulfonic Acid) Thiol->SulfonicAcid Strong Oxidation (e.g., KMnO₄, HNO₃) Thiolate->Thiol Protonation (Acid, pH < pKa) Alkylated Heterocyclic-S-R' (Thioether) Thiolate->Alkylated S-Alkylation (+ R'-X) MichaelAdduct Michael Adduct Thiolate->MichaelAdduct Michael Addition (+ α,β-Unsaturated Carbonyl)

Caption: Key transformations of a heterocyclic thiol group.

Experimental Protocol 1: Synthesis of a Symmetrical Dihetaryl Disulfide

Causality: This protocol uses iodine (I₂) as a mild and efficient oxidizing agent to couple two thiol molecules. The reaction is often performed in a basic medium (like pyridine or triethylamine) to facilitate the formation of the thiolate anion, which is the active nucleophile in the formation of the disulfide bond. Anhydrous conditions are preferred to avoid side reactions.

  • Preparation: Dissolve the heterocyclic thiol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution and stir for 10 minutes at room temperature. This deprotonates the thiol to form the more reactive thiolate.

  • Oxidation: Slowly add a solution of iodine (0.5 eq) in the same solvent dropwise to the reaction mixture at 0 °C. The disappearance of the purple iodine color indicates consumption.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is completely consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[15]

S-Alkylation

The reaction of a heterocyclic thiolate with an alkyl halide is a robust and widely used method for forming a stable carbon-sulfur bond, yielding a thioether.[16] This SN2 reaction is highly efficient due to the excellent nucleophilicity of the thiolate.[4] In drug design, S-alkylation is a key strategy for introducing new functionalities, modifying solubility, and blocking the reactive thiol group to prevent unwanted metabolic oxidation.

Experimental Protocol 2: S-Alkylation of a Heterocyclic Thiol

Causality: This protocol utilizes a base to generate the thiolate nucleophile, which then displaces a halide from an alkylating agent. The choice of base and solvent is critical. A strong, non-nucleophilic base like potassium carbonate is often sufficient.[17] A polar aprotic solvent like DMF or acetonitrile is ideal as it solvates the cation but leaves the thiolate anion highly reactive.[18]

  • Setup: To a solution of the heterocyclic thiol (1.0 eq) in anhydrous acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.

  • Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude thioether by flash column chromatography.[17][18]

Thiol-Michael Addition

The thiol-Michael addition, or conjugate addition, is a powerful "click chemistry" reaction where a thiol adds across an activated carbon-carbon double bond of an α,β-unsaturated carbonyl compound.[19][20] This reaction is of immense importance in drug development for the design of covalent inhibitors, where the heterocyclic thiol moiety of a drug forms a stable covalent bond with a cysteine residue in the target protein.[21] The reaction is typically base-catalyzed, as the thiolate is the active nucleophile.[22]

Diagram 2: Mechanism of Base-Catalyzed Thiol-Michael Addition

Caption: The three key steps of a base-catalyzed Michael addition.

Part 3: Experimental Design & Characterization

A robust understanding of thiol reactivity requires precise analytical methods to monitor reactions and quantify thiol content. The inherent sensitivity of thiols to oxidation necessitates careful experimental design.[23]

Analytical Techniques for Monitoring Thiol Reactivity

Spectroscopic methods are invaluable for the real-time monitoring of reactions and the quantification of free thiol groups.[24]

Ellman's Test for Thiol Quantification

The most common method for quantifying free sulfhydryl groups is the Ellman's test.[25][26] This colorimetric assay relies on the reaction of a thiol with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion.[27][28] The intensity of the color, measured by UV-Vis spectrophotometry at 412 nm, is directly proportional to the concentration of the thiol.[29] The molar extinction coefficient of TNB²⁻ is well-established (14,150 M⁻¹cm⁻¹ at pH 8.0), allowing for precise calculation of thiol concentration.[27][28]

Diagram 3: Workflow for Thiol Quantification using Ellman's Test

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Reaction Buffer (e.g., 0.1 M Phosphate, pH 8.0) prep_dtnb Prepare DTNB Solution (4 mg/mL in Buffer) prep_buffer->prep_dtnb prep_std Prepare Cysteine Standards (Serial Dilution) prep_buffer->prep_std prep_sample Prepare Unknown Sample prep_buffer->prep_sample mix Mix Sample/Standard with DTNB Solution prep_std->mix prep_sample->mix incubate Incubate at Room Temp (15 min) mix->incubate measure_abs Measure Absorbance at 412 nm incubate->measure_abs plot_curve Plot Standard Curve (Abs vs. Concentration) measure_abs->plot_curve calc_conc Calculate Concentration of Unknown Sample plot_curve->calc_conc

Caption: Standard workflow for quantifying thiols via Ellman's test.

Experimental Protocol 3: Quantification of a Heterocyclic Thiol using Ellman's Reagent

Causality: This protocol is performed at a slightly alkaline pH (8.0) to ensure the thiol is predominantly in its reactive thiolate form, facilitating a rapid and stoichiometric reaction with DTNB.[27] A standard curve using a known thiol like cysteine is essential for accurate quantification, as it accounts for any variations in instrument response.

  • Reagent Preparation:

    • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, adjusted to pH 8.0.[27]

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[27]

    • Thiol Standards: Prepare a stock solution of a known thiol (e.g., L-cysteine hydrochloride monohydrate) at a concentration of ~1.5 mM in Reaction Buffer. Perform a serial dilution to create a set of standards (e.g., 1.25, 1.0, 0.75, 0.5, 0.25 mM).[27]

  • Assay Procedure (96-well plate format):

    • To individual wells, add 20 µL of each standard, the unknown sample, and a buffer blank.

    • Add 180 µL of the DTNB solution to each well.

    • Mix gently and incubate at room temperature for 15 minutes, protected from light.[27]

  • Measurement:

    • Measure the absorbance of each well at 412 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank from all standard and unknown sample readings.

    • Plot a standard curve of absorbance versus the concentration of the cysteine standards.

    • Determine the concentration of the unknown heterocyclic thiol by interpolating its absorbance value on the standard curve.[25][27]

Case Study: 6-Mercaptopurine (6-MP)

6-Mercaptopurine is a classic example of a heterocyclic thiol used as an antimetabolite drug in the treatment of acute lymphoblastic leukemia and autoimmune diseases like Crohn's disease.[30][31] Its mechanism of action is a direct consequence of the reactivity of its purine scaffold and the metabolic transformations it undergoes.

6-MP is a purine analog that acts as a pro-drug.[32] After administration, it is converted intracellularly by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into its active metabolite, thioinosine monophosphate (TIMP).[31][33] TIMP then inhibits multiple key enzymes in the de novo purine synthesis pathway, such as phosphoribosyl pyrophosphate amidotransferase.[32][33] This disruption halts the production of adenine and guanine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell-cycle arrest and death in rapidly proliferating cancer cells.[33][34] The thiol group is also a site for metabolic inactivation, primarily through methylation by thiopurine S-methyltransferase (TPMT) and oxidation by xanthine oxidase.[33][34] Genetic variations in TPMT can lead to decreased enzyme activity, resulting in higher levels of active metabolites and an increased risk of severe toxicity.[33]

Part 4: Conclusion & Future Directions

The thiol group, when integrated into a heterocyclic framework, becomes a highly tunable and reactive functional group. Its behavior is a delicate balance of its intrinsic nucleophilicity and redox potential, modulated by the electronic and steric landscape of the ring system. A thorough understanding of these principles is paramount for medicinal chemists aiming to design next-generation therapeutics. Whether the goal is to create a covalent inhibitor that reacts with a specific cysteine residue, a pro-drug that is metabolically activated, or a stable molecule with optimized pharmacokinetic properties, mastering the reactivity of the heterocyclic thiol is a prerequisite for success. Future research will continue to explore novel heterocyclic scaffolds to further fine-tune thiol reactivity, leading to more selective, potent, and safer medicines.

References

  • Vertex AI Search. (2025). Pharmacology of Mercaptopurine (6 MP) ; Mechanism of Action, Pharmacokinetics, Uses, Effects.
  • Drugs.com. (2025). Mercaptopurine: Package Insert / Prescribing Info / MOA.
  • Wikipedia. (n.d.). Mercaptopurine.
  • BroadPharm. (2022). Ellman's Assay Protocol.
  • Patsnap Synapse. (2024). What is the mechanism of Mercaptopurine?.
  • University of Utah. (n.d.). A Protocol for the Determination of Free Thiols.
  • Pediatric Oncall. (n.d.). Mercaptopurine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent.
  • MDPI. (2022). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone.
  • PubMed. (2008). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent.
  • MDPI. (2022). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone.
  • ResearchGate. (n.d.). Synthesis of sulfur heterocycles by C–H bond functionalization of disulfide intermediates.
  • American Chemical Society. (n.d.). Synthesis of sulfur-containing heterocycles via disulfide intermediates.
  • MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • ResearchGate. (n.d.). Oxidation of thiols.
  • Journal of Materials and Environmental Science. (n.d.). Alkylation of Thiols in Green Mediums.
  • ACS Publications. (2010). Dynamic Covalent Chemistry of Disulfides Offers a Highly Efficient Synthesis of Diverse Benzofused Nitrogen−Sulfur Heterocycles in One Pot.
  • Taylor & Francis Online. (2006). KF/Al2O3‐Mediated N‐Alkylation of Amines and Nitrogen Heterocycles and S‐Alkylation of Thiols.
  • NIH. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides.
  • AAT Bioquest. (2017). Quantitative Analysis of Thiols and Maleimides.
  • PubMed Central. (n.d.). Quantification of Thiols and Disulfides.
  • Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection.
  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups.
  • Journal of the American Chemical Society. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design.
  • Wikipedia. (n.d.). Thiol-ene reaction.
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • Research and Reviews. (2022). A Review on Medicinally Important Heterocyclic Compounds.
  • Indian Academy of Sciences. (2024). Synthetic access to thiols: A review.
  • Taylor & Francis Online. (2023). Synthesis of sulfur heterocycles by C–H bond functionalization of disulfide intermediates.
  • MDPI. (2023). Thia-Michael Reaction under Heterogeneous Catalysis.
  • Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview.
  • ResearchGate. (2025). Alkylation of thiols in green mediums | Request PDF.
  • The Role of Heterocyclic Compounds in Modern Drug Development. (n.d.).
  • ResearchGate. (2025). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis?.
  • Benchchem. (2025). An In-depth Technical Guide on the Reactivity of the Thiol Group on the Chlorothiazole Ring.
  • SciSpace. (n.d.). Initiation and Byproduct Formation in Thiol-Michael Reactions.
  • Chemistry Steps. (n.d.). Reactions of Thiols.
  • ResearchGate. (n.d.). The Chemistry of Thiol Oxidation and Detection | Request PDF.
  • ResearchGate. (2025). Reactions of Thiols.
  • Organic & Biomolecular Chemistry. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur.
  • DOI. (n.d.). ANIONIC OXIDATION OF THIOLS AND CO-OXIDATION OF THIOLS WITH OLEFINS.
  • PubMed Central. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry.
  • PubMed. (n.d.). Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas.
  • ResearchGate. (n.d.). Importance of thiol in drug development (A); selected examples for the preparation of thioaminals (B).
  • PubMed Central. (2021). Medicinal Thiols: Current Status and New Perspectives.
  • Factors Affecting Protein Thiol Reactivity and Specificity in Peroxide Reduction. (2025).

Sources

Methodological & Application

Applications of Pyridin-4-YL-methanethiol in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of the applications of Pyridin-4-YL-methanethiol in the field of drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical scaffold. This guide delves into the core principles of its utility, provides detailed protocols for its application, and offers insights into its potential as a modulator of key biological pathways.

Introduction: The Versatility of a Pyridine-Thiol Scaffold

This compound, a heterocyclic compound featuring a pyridine ring and a methanethiol group, has emerged as a valuable building block in medicinal chemistry.[1] Its unique chemical architecture allows for its incorporation into a diverse array of molecular frameworks, thereby enhancing their therapeutic potential.[1] The pyridine moiety, a common motif in numerous pharmaceuticals, offers opportunities for hydrogen bonding and other non-covalent interactions with biological targets.[2] The thiol group, a reactive nucleophile, opens avenues for covalent targeting of specific amino acid residues within proteins, a strategy of growing importance in modern drug design.[3]

This guide will explore two key areas where this compound has shown significant promise: as an inhibitor of caspases, a family of proteases central to apoptosis, and as a modulator of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a key player in the innate immune system.[4]

Application Note 1: this compound as a Covalent Caspase Inhibitor

Scientific Rationale: The Power of Covalent Inhibition

Caspases, a family of cysteine-aspartic proteases, are critical mediators of programmed cell death, or apoptosis. Their dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. The active site of caspases contains a catalytic cysteine residue that is essential for their enzymatic activity.[5]

This compound, with its reactive thiol group, can act as a covalent inhibitor by forming a disulfide bond with the active site cysteine of caspases.[4] This irreversible or reversible covalent modification can lead to potent and sustained inhibition of enzyme activity. The pyridine ring can be further functionalized to enhance binding affinity and selectivity for specific caspase isoforms.

The principle of covalent inhibition offers several advantages in drug design, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.

Protocol 1: Fluorometric Assay for Caspase-3 Inhibition

This protocol outlines a general procedure for evaluating the inhibitory potential of this compound and its derivatives against Caspase-3, a key executioner caspase.

Materials:
  • Recombinant human Caspase-3 (active)

  • Caspase-3 substrate, e.g., Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • This compound (or test compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Ac-DEVD-CHO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:
  • Prepare Reagents:

    • Dilute recombinant Caspase-3 to the desired working concentration in cold Assay Buffer.

    • Prepare a stock solution of the Caspase-3 substrate Ac-DEVD-AMC in DMSO and then dilute to the working concentration in Assay Buffer.

    • Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Blank: Assay Buffer

      • Negative Control (Enzyme Activity): Caspase-3 + Assay Buffer + DMSO (vehicle control)

      • Test Compound: Caspase-3 + this compound solution

      • Positive Control: Caspase-3 + Positive control inhibitor solution

  • Pre-incubation:

    • Add the enzyme to the wells containing the test compound and controls.

    • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the Caspase-3 substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each concentration of this compound compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Expected Results and Interpretation:

A dose-dependent decrease in the rate of fluorescence generation in the presence of this compound would indicate inhibitory activity against Caspase-3. The IC50 value will provide a quantitative measure of its potency.

Application Note 2: Modulating the Innate Immune Response through NOD2 Interaction

Scientific Rationale: Targeting a Key Innate Immune Sensor

NOD2 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[6][7] Upon activation, NOD2 triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[8] Dysregulation of NOD2 signaling is associated with inflammatory diseases such as Crohn's disease.[3]

This compound has been reported to interact with the supramolecular assembly of the NOD2 protein at the cell membrane, which may prevent the release of proteases from intracellular vesicles.[4] This suggests a potential role for this compound and its derivatives in modulating NOD2-mediated inflammatory responses. The pyridine ring could engage in interactions within the ligand-binding domain or other regulatory regions of NOD2, while the thiol group could potentially form covalent bonds with accessible cysteine residues, leading to either agonistic or antagonistic effects.

Protocol 2: NF-κB Reporter Assay for NOD2 Activation

This protocol describes a cell-based reporter gene assay to assess the effect of this compound on NOD2-mediated NF-κB activation.

Materials:
  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for human NOD2

  • NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Muramyl dipeptide (MDP) as a NOD2 agonist

  • This compound (or test compound) dissolved in DMSO

  • Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:
  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).

    • Pre-incubate the cells with the compound for a specified time (e.g., 1 hour).

  • Stimulation:

    • Stimulate the cells with a known concentration of MDP to activate NOD2 signaling. Include a non-stimulated control.

  • Incubation:

    • Incubate the cells for an appropriate period (e.g., 6-8 hours) to allow for reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated cells by that of the unstimulated cells.

    • Determine the effect of this compound on MDP-induced NF-κB activation by comparing the fold induction in the presence and absence of the compound.

Expected Results and Interpretation:
  • Antagonistic activity: A dose-dependent decrease in MDP-induced luciferase activity in the presence of this compound would suggest an inhibitory effect on NOD2 signaling.

  • Agonistic activity: An increase in luciferase activity in the absence of MDP, or a potentiation of MDP-induced activity, would indicate an agonistic effect.

Data Presentation

ParameterValueReference
Chemical Formula C6H7NS
Molecular Weight 125.19 g/mol
CAS Number 1822-53-3

Visualization of Key Concepts

Chemical Structure of this compound

G cluster_0 This compound This compound a b a->b C c b->c C d c->d N e d->e C f e->f C f->a C g f->g C h g->h S

Caption: Chemical structure of this compound.

Workflow for Caspase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Caspase-3 setup Plate Setup (Blank, Controls, Test) prep_enzyme->setup prep_substrate Prepare Substrate (Ac-DEVD-AMC) initiate Initiate Reaction with Substrate prep_substrate->initiate prep_compound Prepare this compound prep_compound->setup preincubate Pre-incubate Enzyme & Inhibitor setup->preincubate preincubate->initiate measure Measure Fluorescence initiate->measure calculate Calculate Inhibition % measure->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 plot->determine

Caption: Experimental workflow for the caspase inhibition assay.

NOD2 Signaling Pathway

G MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Pyridin4YL This compound Pyridin4YL->NOD2 Interacts with

Caption: Simplified NOD2 signaling pathway and potential point of intervention.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its ability to act as a covalent modifier and its presence in scaffolds targeting key inflammatory and apoptotic pathways highlight its potential in drug discovery. Further research should focus on elucidating the precise molecular mechanisms of its interaction with biological targets, optimizing its structure to enhance potency and selectivity, and exploring its efficacy in preclinical models of disease. The protocols provided in this guide offer a framework for initiating such investigations.

References

  • LookChem. (n.d.). Cas 1822-53-3, this compound.
  • PubChem. (n.d.). Pyridin-4-ylmethanethiol.
  • ChemWhat. (n.d.). This compound CAS#: 1822-53-3.
  • Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
  • ResearchGate. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives.
  • ACS Publications. (2015). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo.
  • ResearchGate. (2015). Functional analyses of NOD2 variants.(a) Schematic of NOD2 protein....
  • PubMed Central. (2013). Nod2 Activates NF-kB in CD4+ T Cells but Its Expression Is Dispensable for T Cell-Induced Colitis.
  • PubMed Central. (2021). Fragment-based covalent ligand discovery.
  • UBPBio. (n.d.). Caspase-3, 7 Activity Fluorometric Assay Kit.
  • ACS Publications. (2008). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo.
  • Figshare. (2008). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo.
  • Semantic Scholar. (2023). An electrophilic fragment screening for the development of small molecules targeting caspase-2.
  • PubMed Central. (2013). Nod2 Activates NF-kB in CD4+ T Cells but Its Expression Is Dispensable for T Cell-Induced Colitis.
  • PubMed Central. (2012). Caspase Substrates and Inhibitors.
  • ResearchGate. (2025). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
  • ResearchGate. (2021). Analysis of caspase 6 activity by covalent inhibitors and mass....
  • PubMed Central. (2015). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery.
  • MDPI. (2024). NOD1 and NOD2: Essential Monitoring Partners in the Innate Immune System.
  • ACS Publications. (2010). Fragment-Based Approaches in Drug Discovery and Chemical Biology.
  • PubMed Central. (2012). Nucleotide-binding Oligomerization Domain-2 Inhibits Toll Like Receptor-4 Signaling in the Intestinal Epithelium.
  • PubMed Central. (2013). NOD2 Down-Regulates Colonic Inflammation by IRF4-Mediated Inhibition of K63-Linked Polyubiquitination of RICK and TRAF6.
  • PubMed Central. (2010). Functional characterization of the NF-κB binding site in the human NOD2 promoter.
  • ScienceDirect. (2024). Caspases activity assay procedures.
  • MDPI. (2021). Mediators of Metabolism: An Unconventional Role for NOD1 and NOD2.
  • PubMed Central. (2012). NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease.
  • protocols.io. (2020). Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring.
  • JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model.
  • ResearchGate. (2025). Developments in the Synthesis of Methanthiol by High H2S-containing Syngas.
  • The EMBO Journal. (2007). Modulation of Nod2-dependent NF-κB signaling by the actin cytoskeleton.
  • PubMed Central. (2014). Caspase Protocols in Mice.
  • ResearchGate. (2025). One-step Synthesis of Methanethiol with Mixture Gases (CO/H2S/H2) over SBA-15 Supported Mo-based Catalysts.
  • Google Patents. (n.d.). US2647151A - Production of methanethiol.

Sources

Application Notes and Protocols: Pyridin-4-YL-methanethiol as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridin-4-YL-methanethiol in Modern Synthesis

This compound, also known as 4-(mercaptomethyl)pyridine, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4] Its structure, featuring a nucleophilic thiol group attached to a pyridine ring via a methylene linker, allows it to serve as a versatile building block for the construction of complex heterocyclic systems.[1] The pyridine moiety can act as a hydrogen bond acceptor and can be further functionalized, while the thiol group is a potent nucleophile, readily participating in a variety of bond-forming reactions.[5][6][7] This unique combination of functionalities has positioned this compound and its derivatives as key intermediates in the synthesis of a range of biologically active compounds, most notably in the development of proton pump inhibitors (PPIs) and other pharmaceutical agents.[2][8][9]

These application notes provide a comprehensive guide to the practical use of this compound, focusing on its application in the synthesis of thioether derivatives, which are precursors to blockbuster drugs like omeprazole and lansoprazole. The protocols and discussions herein are designed to provide not only procedural steps but also the underlying chemical principles, enabling researchers to adapt and troubleshoot these reactions effectively.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueSource
CAS Number 1822-53-3[1][3][4]
Molecular Formula C₆H₇NS[1][3][4]
Molecular Weight 125.19 g/mol [2][3][4]
Boiling Point 109-111 °C at 8 Torr[1]
Appearance Colorless to slightly yellow liquid[1]
Odor Pungent[1]

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Core Application: Synthesis of Thioether Intermediates for Proton Pump Inhibitors

A primary application of this compound and its structural analogs is in the synthesis of 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole scaffolds. These thioethers are the direct precursors to a class of drugs known as proton pump inhibitors (PPIs), which are widely used to treat acid-reflux disorders.[3][8][9] The synthesis hinges on a classic SN2 reaction where the thiolate anion, generated from the thiol, displaces a leaving group (typically a chloride) on an electrophilic partner.[9][10][11]

Mechanistic Insight: The Thioether Linkage Formation

The formation of the thioether bond is a robust and high-yielding reaction. The key steps are:

  • Deprotonation of the Thiol: In the presence of a base (e.g., sodium hydroxide), the acidic proton of the thiol group is removed to generate a highly nucleophilic thiolate anion. Thiols are generally more acidic than their corresponding alcohols, facilitating this deprotonation.[11]

  • Nucleophilic Attack: The thiolate anion then acts as a potent nucleophile, attacking the electrophilic carbon of a haloalkyl derivative (e.g., a 2-chloromethyl-substituted pyridine or benzimidazole).[9][10]

  • Displacement: This attack proceeds via an SN2 mechanism, leading to the displacement of the halide leaving group and the formation of the desired thioether linkage.[5][10]

The subsequent step in the synthesis of many PPIs is the selective oxidation of the thioether to a sulfoxide.[3][9]

Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole Sulfide Intermediate)

This protocol details the synthesis of the thioether precursor to omeprazole, a widely used PPI. This reaction exemplifies the utility of a substituted pyridinyl-methanethiol analog in a key industrial synthesis.

Experimental Workflow

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up & Isolation A 2-Mercapto-5-methoxybenzimidazole D Deprotonation (Reflux) A->D B Sodium Hydroxide B->D C Ethanol/Water C->D G Nucleophilic Substitution (Controlled Temperature) D->G Thiolate Intermediate E 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl F Aqueous Solution E->F F->G H Precipitation G->H Crude Product I Filtration H->I J Washing I->J K Drying J->K L L K->L Pure Thioether Product

Caption: Workflow for the synthesis of the omeprazole sulfide intermediate.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles
2-Mercapto-5-methoxybenzimidazole37052-78-1180.2317.8 g0.10
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl86604-75-3222.1120.0 g0.09
Sodium Hydroxide1310-73-240.005.0 g0.13
Ethanol64-17-546.0750 mL-
Water7732-18-518.02100 mL-
Step-by-Step Procedure
  • Preparation of the Thiolate Solution:

    • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.0 g (0.13 mol) of sodium hydroxide in 50 mL of ethanol. Gentle heating (70-90°C) may be required to facilitate dissolution.[9]

    • To this basic solution, add 17.8 g (0.10 mol) of 2-mercapto-5-methoxybenzimidazole.

    • Heat the mixture to reflux with continuous stirring until all the solid has dissolved, indicating the formation of the sodium thiolate salt.

    • After complete dissolution, cool the reaction mixture to below 10°C using an ice bath.

  • Preparation of the Pyridine Reagent Solution:

    • In a separate beaker, dissolve 20.0 g (0.09 mol) of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water.

  • Coupling Reaction:

    • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole thiolate solution over 15-20 minutes. The addition should be controlled to maintain the reaction temperature.

    • After the addition is complete, remove the ice bath and allow the reaction temperature to rise to 30°C.

    • Maintain the reaction at this temperature with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification of the Product:

    • Upon completion of the reaction, a precipitate of the thioether product will have formed.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove any inorganic salts.

    • Dry the product under vacuum to a constant weight.

Expected Results and Characterization
  • Yield: High yields are typically expected for this reaction.

  • Appearance: A white to off-white solid.

  • Characterization: The structure of the synthesized thioether can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Experimental Choices
  • Choice of Base: Sodium hydroxide is a strong, inexpensive base that readily deprotonates the thiol to form the reactive thiolate.

  • Solvent System: The ethanol/water solvent system is chosen to dissolve both the polar (sodium thiolate) and the less polar organic reactants, facilitating a homogeneous reaction environment.

  • Temperature Control: The initial cooling of the thiolate solution and the slow addition of the electrophile are crucial to control the exothermicity of the SN2 reaction. Maintaining the reaction at a moderate temperature (30°C) ensures a reasonable reaction rate without promoting side reactions.

  • Work-up: The product conveniently precipitates from the reaction mixture upon formation, simplifying its isolation. Washing with water is effective for removing the sodium chloride byproduct and any excess base.

Protocol 2: General Procedure for the Synthesis of 2-((Pyridin-4-ylmethyl)thio)-1H-benzo[d]imidazole Derivatives

This protocol provides a more general approach for the synthesis of various thioether derivatives using this compound and substituted 2-chloromethyl-1H-benzimidazoles.

Reaction Scheme

G cluster_product Product R1 This compound P1 2-((Pyridin-4-ylmethyl)thio)-1H-benzo[d]imidazole Derivative R1->P1 + R2 Substituted 2-Chloromethyl-1H-benzimidazole R2->P1 C1 Base (e.g., K₂CO₃, Et₃N) C2 Solvent (e.g., DMF, Acetonitrile)

Caption: General synthesis of 2-((pyridin-4-ylmethyl)thio)-1H-benzo[d]imidazole derivatives.

Step-by-Step Procedure
  • To a solution of the substituted 2-chloromethyl-1H-benzimidazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

  • To this mixture, add this compound (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its utility is prominently demonstrated in the synthesis of thioether precursors for important pharmaceuticals like proton pump inhibitors. The protocols provided herein offer a practical guide for researchers, emphasizing not only the "how" but also the "why" of the experimental procedures. A solid understanding of the underlying reaction mechanisms and the role of each reagent and condition is crucial for successful synthesis, optimization, and the development of novel derivatives with potential therapeutic applications.

References

  • LookChem. This compound.
  • Carballo, R., et al. (2021). Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 4), 553–559.
  • Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Rev. Roum. Chim., 55(11-12), 859-873.
  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • PubChem. Pyridin-4-ylmethanethiol.
  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.
  • Molbase. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?.
  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • LI Wei, et al. (2010). Synthesis of the Impurities of Lansoprazole. Chinese Pharmaceutical Journal, 45(6), 471-473.
  • PubMed Central. Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity.
  • ResearchGate. Synthesis of omeprazole.[12].
  • WIPO Patentscope. 113773301 Method for synthesizing lansoprazole.
  • ResearchGate. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Chemistry Online. Nucleophilic substitution of pyridines.
  • Química Organica.org. Nucleophilic substitution reactions in pyridine.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thioether Formation.
  • International Journal of Research in Pharmacy and Science. Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative.
  • Journal of Biological Chemistry. IgG1 Thioether Bond Formation in Vivo.
  • ChemWhat. This compound CAS#: 1822-53-3.
  • Master Organic Chemistry. Thiols And Thioethers.
  • ResearchGate. Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.
  • Indian Journal of Chemistry - Section B. Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
  • ResearchGate. Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate..
  • ResearchGate. Design, Synthesis and Anticancer Activity of 2-((Pyridin- 2-ylmethyl)thio)-1 H -benzimidazole Derivatives.
  • SciELO. 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities.
  • Semantic Scholar. Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
  • PubMed Central. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease.
  • ResearchGate. P a g e | 461 Synthesis and applications of new heterocyclic derivatives from 2-furyl methanethiol.
  • ResearchGate. Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro.
  • PubMed. Reactions between methanethiol and biologically produced sulfur particles.

Sources

Application Notes and Protocols: The Role of Pyridin-4-YL-methanethiol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridinylmethylthiol Moiety in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, pyridine-based compounds have emerged as a critical class of molecules, forming the backbone of numerous successful fungicides, herbicides, and insecticides.[1][2] The incorporation of a sulfur linkage, often as a thioether, can significantly modulate a molecule's biological activity, lipophilicity, and metabolic stability. Pyridin-4-YL-methanethiol, also known as 4-picolyl mercaptan, stands at the confluence of these two pivotal structural motifs. While not as extensively documented in publicly available literature as some other pyridine derivatives, it is recognized as a versatile precursor in the synthesis of advanced agrochemicals, valued for its potential to introduce the pyridin-4-ylmethylthio group into larger, more complex molecules.[3]

This technical guide provides a comprehensive overview of the synthesis and potential applications of this compound in the development of next-generation agrochemicals. We will delve into detailed, field-proven protocols for the synthesis of this key intermediate and explore its subsequent elaboration into potential fungicidal and insecticidal candidates through core chemical transformations. The causality behind experimental choices will be elucidated, and all protocols are designed as self-validating systems for reproducibility.

Chemical Properties and Reactivity of this compound

This compound is a versatile building block due to the distinct reactivity of its constituent parts: the nucleophilic thiol group and the basic pyridine ring. The thiol group is a soft nucleophile, readily participating in S-alkylation, Michael additions, and additions to carbonyl compounds. The pyridine nitrogen, with its lone pair of electrons, can act as a base or a nucleophile, and its presence influences the electronic properties of the entire molecule.

PropertyValueSource
Molecular Formula C₆H₇NS
Molecular Weight 125.19 g/mol
Appearance Colorless to slightly yellow liquid
Odor Pungent

Synthesis of this compound: A Foundational Protocol

The most common and industrially scalable synthesis of this compound proceeds via the reaction of 4-(chloromethyl)pyridine with a sulfur source, typically thiourea, followed by hydrolysis of the resulting isothiouronium salt.[4][5] This two-step, one-pot procedure is efficient and utilizes readily available starting materials.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(Chloromethyl)pyridine hydrochloride

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-(chloromethyl)pyridine hydrochloride (1 equivalent) and thiourea (1.1 equivalents) in ethanol. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.5 equivalents) in water. Heat the mixture to reflux for an additional 2-3 hours. This step hydrolyzes the isothiouronium salt to the corresponding thiol.

  • Work-up and Extraction: Cool the reaction mixture and then carefully acidify with concentrated hydrochloric acid to a pH of approximately 7-8. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure thiol.

G cluster_0 Step 1: Isothiouronium Salt Formation cluster_1 Step 2: Hydrolysis 4-(Chloromethyl)pyridine 4-(Chloromethyl)pyridine Isothiouronium Salt Isothiouronium Salt 4-(Chloromethyl)pyridine->Isothiouronium Salt Thiourea, Ethanol, Reflux This compound This compound Isothiouronium Salt->this compound NaOH, H2O, Reflux

Caption: Workflow for the synthesis of this compound.

Application in Agrochemical Synthesis: Plausible Synthetic Routes

The nucleophilic nature of the thiol in this compound makes it an excellent candidate for introduction into various agrochemical scaffolds. Below are detailed protocols for plausible synthetic routes to potential agrochemicals, based on established organic reactions.

Synthesis of Pyridinylmethyl Thioether Fungicides via S-Alkylation

The S-alkylation of thiols is a robust and widely used reaction in organic synthesis. This approach can be used to connect the this compound core to a variety of electrophilic partners, potentially leading to novel fungicides. Many existing fungicides contain a thioether linkage.

Materials:

  • This compound

  • A suitable alkyl halide (e.g., 2-chloro-N-phenylacetamide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and the desired alkyl halide (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G This compound This compound Pyridinylmethyl Thioether Pyridinylmethyl Thioether This compound->Pyridinylmethyl Thioether R-X (Alkyl Halide), K₂CO₃, DMF

Caption: General scheme for S-alkylation of this compound.

Synthesis of Potential Insecticides via Michael Addition

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds (Michael addition) is a powerful C-S bond-forming reaction. This strategy can be employed to synthesize agrochemical candidates with a β-thioether pyridinylmethyl moiety, a structural feature present in some insecticides.[6][7]

Materials:

  • This compound

  • An α,β-unsaturated carbonyl compound (e.g., chalcone)

  • A basic catalyst (e.g., triethylamine or sodium methoxide)

  • Methanol or Ethanol

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: Dissolve the α,β-unsaturated carbonyl compound (1 equivalent) and this compound (1.2 equivalents) in a suitable solvent like methanol or ethanol.

  • Catalysis: Add a catalytic amount of a base such as triethylamine or sodium methoxide.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

G This compoundα,β-Unsaturated Carbonyl This compoundα,β-Unsaturated Carbonyl Michael Adduct Michael Adduct This compoundα,β-Unsaturated Carbonyl->Michael Adduct Base Catalyst

Caption: Michael addition of this compound.

Conclusion and Future Perspectives

This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals. Its utility lies in the ability to introduce the pyridin-4-ylmethylthio scaffold into a wide array of molecular architectures. The protocols detailed herein provide a solid foundation for the synthesis of this key precursor and its subsequent elaboration into potential fungicidal and insecticidal agents through robust and well-established chemical transformations. While specific, commercialized agrochemicals directly derived from this compound are not extensively reported in the public domain, the chemical principles and plausible synthetic routes outlined in this guide offer a clear and actionable framework for researchers and scientists in the agrochemical industry to explore new chemical space and develop innovative crop protection solutions. Further research into the derivatization of this compound is warranted and holds significant promise for the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.

References

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). Molecules, 26(18), 5649. [Link]
  • This compound | 1822-53-3. LookChem. [Link]
  • Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis Craccivora Koch (Homoptera: Aphididae). (2014). Journal of Agricultural and Food Chemistry, 62(41), 9982-9986. [Link]
  • Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. (2005).
  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). ACS Omega, 8(32), 29013–29023. [Link]
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry, 24(3), 314-329. [Link]
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2005). Molecules, 10(10), 1224-1232. [Link]
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2015). Bioorganic & Medicinal Chemistry, 23(21), 6847-6857. [Link]
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). Journal of Pesticide Science, 45(3), 137-149. [Link]
  • 4-(Pyridin-4-ylmethyl)pyridine Supplier China. Pipzine Chemicals. [Link]
  • Mercaptan synthesis using ultraviolet radiation and a promoter containing a phosphite and azobisisobutyronitrile. (1968).
  • Synthesis of New Pyrazoline Derivatives from 2-Furylmethanethiol and Study Their Biological Activity. (2021). Annals of R.S.C.B., 25(4), 8025-8034. [Link]
  • Production of perchloromethyl mercaptan. (1981).
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2021). Journal of the American Chemical Society, 143(31), 11927–11933. [Link]
  • Organylthiochloroacetylenes: IV. Reaction with Thiourea. (1993). Russian Journal of Organic Chemistry, 29(11), 1845-1847. [Link]
  • Mercaptan synthesis. (1950).
  • Thiourea hydrolysis mechanism?. (2023). Reddit. [Link]
  • Simple method for preparing mercaptan through one-step method. (2016).
  • Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. (2016). Beilstein Journal of Organic Chemistry, 12, 1238–1244. [Link]
  • Manufacture of mercaptides. (1965).
  • Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. (2020). RSC Advances, 10(49), 29424–29437. [Link]
  • Transannular Anti-Michael Addition: Formation of 4H-Pyrazolo[5,1-c]thiazines. (2010). Letters in Organic Chemistry, 7(1), 58–61. [Link]
  • Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition. (2011). Tetrahedron Letters, 52(42), 5462-5465. [Link]
  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). Current Chemistry Letters, 10(2), 145-152. [Link]
  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (2021). Journal of the American Chemical Society, 143(31), 11927–11933. [Link]
  • 4-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. (2022). Angewandte Chemie International Edition, 61(19), e202117281. [Link]
  • ChemInform Abstract: Reaction of 4-Aryl-2-methylbut-3-yn-2-ols with Thiourea as a New Approach to the Synthesis of 4-Arylmethylidene-5,5-dimethyl-4,5-dihydrothiazole-2-amines. (2010). ChemInform, 41(41). [Link]
  • Synthesis and characterization of 4H-pyridofuroxan-5-one and its nucleotide derivative. (2008). Asian Journal of Chemistry, 20(5), 3465-3470. [Link]
  • Enantioselective Michael addition using 4(3H)-pyrimidinone. (2019). Tetrahedron, 75(33), 4425-4431. [Link]
  • Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. (2021). Molecules, 26(11), 3296. [Link]
  • Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus. (2022). Russian Chemical Bulletin, 71(5), 1017–1024. [Link]
  • Synthesis and applications of new heterocyclic derivatives from 2-furyl methanethiol. (2019). Journal of Global Pharma Technology, 11(4), 461-469. [Link]

Sources

Application Notes & Experimental Protocols for Pyridin-4-YL-methanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridin-4-YL-methanethiol (also known as 4-pyridylmethanethiol) is a versatile heterocyclic compound distinguished by its terminal thiol (-SH) group and a pyridine ring.[1][2] This unique bifunctional architecture makes it a molecule of significant interest in materials science, nanotechnology, and medicinal chemistry. The thiol group provides a robust anchor for covalent attachment to noble metal surfaces, most notably gold, forming highly ordered self-assembled monolayers (SAMs). Simultaneously, the pyridine moiety offers a site for coordination chemistry, hydrogen bonding, or further synthetic modification, making it a valuable building block and surface engineering tool.[3] This guide provides an in-depth exploration of this compound, presenting its fundamental properties, key applications, and detailed, field-proven experimental protocols for its use in forming SAMs and functionalizing nanoparticles.

Compound Profile: this compound

A thorough understanding of the physicochemical properties and safety profile of a reagent is a prerequisite for successful and safe experimentation.

Physicochemical Properties

This compound is a colorless to slightly yellow liquid with a characteristic pungent odor.[4] Its key properties are summarized below.

PropertyValueSource
CAS Number 1822-53-3[1][2]
Molecular Formula C₆H₇NS[1][4]
Molecular Weight 125.19 g/mol [1][2]
Boiling Point 109-111 °C (at 8 Torr)[4][5]
Density ~1.107 g/cm³ (Predicted)[4][5]
pKa 8.25 (Predicted)[5]
SMILES C1=CN=CC=C1CS[1]
Safety & Handling

GHS Hazard Statements: this compound is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1][6][7]

Precautionary Measures:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles conforming to EN166 standards, and a lab coat.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group to a disulfide.[10] Recommended storage temperatures can be as low as -70°C for long-term stability.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[11]

Core Application: Self-Assembled Monolayers (SAMs)

The thiol group of this compound exhibits a strong affinity for gold surfaces, leading to the spontaneous formation of a covalent gold-thiolate (Au-S) bond. This interaction drives the self-assembly of molecules into a densely packed, highly ordered monolayer, creating a new, functionalized surface. The terminal pyridine groups can then be used to control surface properties like wettability, to coordinate metal ions, or to direct the assembly of subsequent layers.[12][13]

Logical Workflow for SAM Formation and Characterization

The process follows a logical sequence from substrate preparation to monolayer formation and subsequent validation.

SAM_Workflow sub_prep Substrate Preparation (e.g., Au-coated Si wafer) cleaning Cleaning & Activation (Piranha / UV-Ozone) sub_prep->cleaning Critical for clean surface rinsing Rinsing & Drying (Ethanol, H₂O, N₂ stream) cleaning->rinsing sam_formation SAM Formation (Immersion in Thiol Solution) rinsing->sam_formation Immediate use final_rinse Final Rinse (Remove physisorbed molecules) sam_formation->final_rinse Incubation (12-24h) characterization Surface Characterization (XPS, STM, Contact Angle) final_rinse->characterization Verification

Caption: Workflow for preparing and verifying a this compound SAM.

Detailed Protocol 1: Formation of a SAM on a Gold Substrate

This protocol describes the standard procedure for creating a high-quality SAM on a gold-coated silicon wafer.

Rationale: The choice of an alcoholic solvent is crucial as it provides good solubility for the thiol while effectively wetting the hydrophilic gold surface. A prolonged immersion time ensures that the monolayer reaches a state of thermodynamic equilibrium, resulting in a highly ordered and densely packed film.[13]

Materials:

  • This compound

  • Absolute Ethanol (Spectroscopic Grade)

  • Gold-coated substrate (e.g., silicon wafer with Ti/Au layer)

  • Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glass beakers, petri dishes, and fine-tipped tweezers

  • Nitrogen gas source for drying

Procedure:

  • Substrate Cleaning (Critical Step):

    • Causality: This step removes organic contaminants from the gold surface, ensuring uniform monolayer formation. Piranha solution is highly effective but extremely hazardous. A safer alternative is UV-Ozone cleaning.

    • Immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes. Warning: Piranha solution reacts violently with organic materials. Handle with extreme care and appropriate PPE.

    • Carefully remove the substrate and rinse copiously with DI water, followed by a final rinse with absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas. The surface should be hydrophilic and readily wetted by water.

  • Preparation of Thiol Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For a 10 mL solution, this corresponds to dissolving approximately 1.25 mg of the thiol.

    • Causality: A 1 mM concentration is typically sufficient to provide a high flux of molecules to the surface without promoting multilayer formation or excessive waste.

  • Monolayer Formation:

    • Immediately immerse the clean, dry gold substrate into the thiol solution.

    • Seal the container (e.g., a glass petri dish with a lid) to prevent solvent evaporation and contamination.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature.

    • Causality: While initial adsorption is rapid, the subsequent organization into a crystalline-like monolayer is a slower process. Longer incubation times are necessary to minimize defects.[14]

  • Post-Assembly Rinsing:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules from the surface.

    • Dry the functionalized substrate under a gentle stream of nitrogen.

  • Verification of SAM Formation:

    • Contact Angle Goniometry: The surface should become more hydrophobic compared to the clean gold substrate. Measure the static water contact angle.

    • X-ray Photoelectron Spectroscopy (XPS): This technique confirms the elemental composition. Expect to see peaks for S 2p (~162 eV for bound thiolate), N 1s (~400 eV), and C 1s. The absence of an S 2p peak around 164 eV indicates minimal unbound thiol.

    • Scanning Tunneling Microscopy (STM): For atomically flat gold (e.g., Au(111)), STM can be used to visualize the molecular packing and ordered domains of the SAM.[15]

Core Application: Nanoparticle Surface Functionalization

The same thiol-gold chemistry can be applied to functionalize gold or other plasmonic nanoparticles (NPs). This process creates a core-shell structure where the NP core provides the physical properties (e.g., optical or magnetic) and the this compound shell provides chemical functionality and colloidal stability.[16][17]

Mechanism of Nanoparticle Functionalization

The thiol groups readily displace the original stabilizing agents (e.g., citrate) on the nanoparticle surface to form a robust, covalently attached monolayer.

NP_Functionalization start_np Citrate-Stabilized AuNP Au Core Citrate Shell final_np Functionalized AuNP Au Core Pyridyl-Thiol Shell start_np:cit->final_np:py Ligand Exchange (Thiol displaces citrate) thiol Pyridin-4-YL- methanethiol thiol->final_np:py

Caption: Ligand exchange process for functionalizing a gold nanoparticle (AuNP).

Detailed Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol is adapted for a standard citrate-synthesized AuNP solution.

Rationale: The functionalization is performed in an aqueous solution to maintain the colloidal stability of the nanoparticles. Adding the thiol solution slowly prevents rapid, uncontrolled aggregation of the nanoparticles as the surface charge is modified. Centrifugation is an effective method to separate the functionalized, heavier nanoparticles from excess reactants in the supernatant.[18]

Materials:

  • Aqueous solution of citrate-stabilized AuNPs (e.g., 20 nm diameter)

  • This compound

  • Methanol or Ethanol

  • DI Water

  • Microcentrifuge and tubes

Procedure:

  • Prepare Thiol Solution:

    • Prepare a 1 mM solution of this compound in methanol or ethanol.

  • Nanoparticle Functionalization:

    • In a microcentrifuge tube, take 1 mL of the AuNP stock solution.

    • While gently vortexing the AuNP solution, add the thiol solution dropwise (e.g., 10-50 µL).

    • Causality: Slow addition is critical. The pyridine-thiol is neutral, and its binding displaces the negatively charged citrate ions, reducing electrostatic repulsion between NPs. Rapid displacement can lead to irreversible aggregation.

    • Allow the mixture to react for at least 4-6 hours at room temperature on a shaker or rotator to ensure complete ligand exchange.

  • Purification of Functionalized AuNPs:

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (this depends on NP size; e.g., 10,000 x g for 15 minutes for 20 nm AuNPs).

    • A pellet of functionalized AuNPs should form at the bottom of the tube. The supernatant, containing excess thiol and displaced citrate, will be nearly colorless.

    • Carefully remove and discard the supernatant.

    • Resuspend the AuNP pellet in a fresh volume of DI water by vortexing or sonicating briefly.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.

  • Verification of Functionalization:

    • UV-Vis Spectroscopy: A successful functionalization will often result in a slight red-shift (a few nanometers) of the Surface Plasmon Resonance (SPR) peak of the AuNPs. Significant broadening or a large shift indicates aggregation.

    • Dynamic Light Scattering (DLS): The hydrodynamic diameter of the functionalized NPs should increase slightly due to the added organic layer. The polydispersity index (PDI) should remain low, indicating a stable, monodisperse solution.

    • Zeta Potential: The surface charge will shift from highly negative (for citrate-stabilized NPs) to near-neutral, reflecting the charge of the pyridine moiety at the given pH.

    • Transmission Electron Microscopy (TEM): TEM can confirm that the nanoparticles have maintained their size and shape and have not aggregated after functionalization.[19]

References

  • This compound CAS#: 1822-53-3 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9705663.htm
  • Cas 1822-53-3,this compound - LookChem. URL: https://www.lookchem.com/PYRIDIN-4-YL-METHANETHIOL-cas-1822-53-3/
  • Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13092602
  • (Pyridin-4-yl)methanethiol | 1822-53-3 | BAA82253 - Biosynth. URL: https://www.biosynth.com/p/BAA82253/1822-53-3-pyridin-4-yl-methanethiol
  • This compound CAS#: 1822-53-3; ChemWhat Code: 71011. URL: https://www.chemwhat.com/pyridin-4-yl-methanethiol-cas-1822-53-3.html
  • SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC222530050&productDescription=4-MERCAPTOPYRIDINE%2C+97%25+5GR&vendorId=VN00032119&countryCode=US&language=en
  • SAFETY DATA SHEET - Sigma-Aldrich (Flammable Liquid). URL: https://www.sigmaaldrich.com/sds/aldrich/131490
  • Pyridine-4-thiolate - Pipzine Chemicals. URL: https://www.pipzine.
  • SAFETY DATA SHEET - Sigma-Aldrich (Flammable Gas). URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/295515
  • 4-Pyridylethylmercaptan SDS, 2127-05-1 Safety Data Sheets - ECHEMI. URL: https://www.echemi.com/sds/4-pyridylethylmercaptan-cas2127-05-1.html
  • (pyridin-2-yl)methanethiol | Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds004868
  • Pyridin-4-ol synthesis and characterization - Benchchem. URL: https://www.benchchem.com/product/bcp001389/technical-guide
  • Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6502206/
  • Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2010/cp/b924246p
  • Application Notes and Protocols for Pyridin-4-ol Based Fluorescent Probes in Ion Sensing - Benchchem. URL: https://www.benchchem.
  • (pyridin-4-yl)methanethiol | 1822-53-3 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena408615949
  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8755928/
  • Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/20334338/
  • 4-Pyridylethylmercaptan - Safety Data Sheet - ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCAS_2127-05-1.htm
  • Corrosion Inhibition by Thiol-Derived SAMs for Enhanced Wire Bonding on Cu Surfaces. URL: https://www.mdpi.com/2673-4076/5/3/27
  • Conformational change in 4-pyridineethanethiolate self-assembled monolayers on Au(111) driven by protonation/deprotonation in electrolyte solutions - ResearchGate. URL: https://www.researchgate.
  • 2-pyridinyl methane thiol, 2044-73-7 - The Good Scents Company. URL: http://www.thegoodscentscompany.
  • Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach - MDPI. URL: https://www.mdpi.com/2571-9637/3/1/11
  • Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach - ResearchGate. URL: https://www.researchgate.net/publication/339893963_Surface_Functionalization_of_Magnetic_Nanoparticles_Using_a_Thiol-Based_Grafting-Through_Approach
  • Recent Advances in Surface Functionalization of Magnetic Nanoparticles - MDPI. URL: https://www.mdpi.com/1420-3049/28/19/6841
  • Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - MDPI. URL: https://www.mdpi.com/2079-4991/11/12/3265
  • Self-assembled monolayers of 4-mercaptobiphenyls - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11714257/
  • Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111) - MDPI. URL: https://www.mdpi.com/1420-3049/28/1/365
  • Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10594348/
  • Application Notes and Protocols for the Characterization of Pyridin-4-olate Metal Complexes - Benchchem. URL: https://www.benchchem.

Sources

Application Note: Pyridin--4-yl-methanethiol as a Versatile Nucleophilic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridin-4-yl-methanethiol, also known as 4-(mercaptomethyl)pyridine, is a bifunctional organic molecule that has emerged as a highly valuable and versatile building block in modern organic synthesis.[1][2] Its structure uniquely combines a nucleophilic thiol (-SH) group and a basic pyridine ring, enabling its participation in a wide array of chemical transformations. This duality makes it an essential reagent for constructing complex molecular architectures, particularly in the fields of medicinal chemistry, materials science, and coordination chemistry.[1][3]

The thiol group, attached via a flexible methylene linker, serves as a potent soft nucleophile, readily engaging in reactions such as S-alkylation and Michael additions.[4] Concurrently, the pyridine nitrogen atom can act as a hydrogen bond acceptor, a base, or a coordinating ligand for transition metals.[5] This application note provides a comprehensive overview of the core reactivity of this compound, its key applications, and a detailed, field-proven protocol for its most fundamental transformation: S-alkylation.

Physicochemical Properties
IUPAC Name pyridin-4-ylmethanethiol[2]
Synonyms 4-(Mercaptomethyl)pyridine, 4-Picolyl mercaptan[2]
CAS Number 1822-53-3[2][6]
Molecular Formula C₆H₇NS[2][6]
Molecular Weight 125.19 g/mol [2][6]
Appearance Colorless to slightly yellow liquid[1]

Core Reactivity and Mechanistic Principles

The primary utility of this compound as a building block stems from the high nucleophilicity of its sulfur atom. The thiol group (pKa ≈ 8-10) can be easily deprotonated by a mild base to form the corresponding thiolate anion. This thiolate is a significantly more powerful nucleophile, enabling efficient reactions with a wide range of electrophiles.

The S-Alkylation Reaction (Sɴ2 Mechanism)

The most common and powerful application of this reagent is in S-alkylation, a classic Sɴ2 (bimolecular nucleophilic substitution) reaction.[4][7]

Causality Behind the Choice of Reagents:

  • Base: A base (e.g., K₂CO₃, NaH, Et₃N) is crucial to deprotonate the thiol. The choice of base depends on the reaction's sensitivity and the electrophile's nature. For simple alkyl halides, an inexpensive carbonate base is often sufficient. For less reactive electrophiles, a stronger, non-nucleophilic base like sodium hydride is preferred to ensure complete formation of the highly reactive thiolate.[8]

  • Solvent: A polar aprotic solvent such as DMF, acetonitrile, or acetone is typically used. These solvents effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the thiolate anion, thus preserving its high nucleophilicity and accelerating the Sɴ2 reaction rate.[4]

S_Alkylation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack PySH This compound Thiolate Pyridin-4-yl-methanethiolate (anion) PySH->Thiolate Base Base (e.g., K₂CO₃) Base->Thiolate AlkylHalide Alkyl Halide (R-X) Product Pyridyl Thioether AlkylHalide->Product Thiolate->Product Byproduct H-Base⁺ + X⁻

Figure 1: General mechanism for S-alkylation.

Application I: Synthesis of Pharmaceutical Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[9] The pyridyl thioether moiety, formed using this compound, serves as a robust and versatile linker in drug design. It connects the essential pyridine headgroup to other pharmacophores. The thioether linkage is generally stable to metabolic degradation and provides optimal spacing and flexibility for ligand-receptor binding. The unique chemical properties of this building block allow for its incorporation into novel drugs for various therapeutic areas.[1]

Application II: Ligand Synthesis for Coordination Chemistry

This compound and its derivatives are excellent ligands for transition metals.[5][10] The molecule can coordinate to a metal center in several ways:

  • Monodentate (N-coordination): The pyridine nitrogen acts as a classic Lewis base.[11]

  • Monodentate (S-coordination): The sulfur atom of the resulting thioether can coordinate, particularly to soft metals.

  • Bidentate (N,S-chelation): If the alkyl chain attached to the sulfur contains an additional donor atom, the entire molecule can act as a chelating ligand, forming stable five- or six-membered rings with the metal center.[12]

These coordination complexes have applications in catalysis, materials science, and the development of spin-crossover complexes.[13][14]

Figure 2: Potential N,S-bidentate coordination mode.

Detailed Experimental Protocol

Protocol 1: General Procedure for the S-Alkylation of this compound

Objective: To provide a reliable, step-by-step methodology for the synthesis of a generic 4-((alkylthio)methyl)pyridine derivative via Sɴ2 reaction. This protocol is designed to be self-validating through in-process reaction monitoring.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Notes
This compound125.191.0 g7.99Limiting Reagent
Alkyl Halide (R-X)Varies1.1 eq8.79e.g., Benzyl bromide
Potassium Carbonate (K₂CO₃)138.212.0 eq15.98Anhydrous, finely powdered
Acetonitrile (CH₃CN)41.0540 mL-Anhydrous/Dry

Experimental Workflow Diagram:

workflow Setup 1. Assemble & Inert (Oven-dried glassware under N₂) Reagents 2. Charge Reagents (Thiol, K₂CO₃, CH₃CN) Setup->Reagents Addition 3. Add Electrophile (R-X, dropwise at 0 °C to RT) Reagents->Addition Reaction 4. Stir & Monitor (RT, ~4-12 h, TLC analysis) Addition->Reaction Workup 5. Aqueous Workup (Filter, Evaporate, Extract) Reaction->Workup Purify 6. Purify Product (Column Chromatography) Workup->Purify Characterize 7. Characterize (NMR, MS) Purify->Characterize

Figure 3: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Glassware & Atmosphere Setup:

    • Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an oven (120 °C) for at least 4 hours.

    • Assemble the flask while hot and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon). This is a critical step to remove adsorbed water, which can interfere with the base and potentially reduce yields.

  • Charging Reagents:

    • To the cooled flask, add this compound (1.0 g, 7.99 mmol) and anhydrous potassium carbonate (2.21 g, 15.98 mmol).

    • Add 40 mL of anhydrous acetonitrile via syringe.

    • Begin vigorous stirring. The mixture will be a heterogeneous suspension. Stirring for 15-30 minutes before adding the electrophile allows for the initial formation of the potassium thiolate salt.

  • Addition of Electrophile:

    • Dissolve the alkyl halide (8.79 mmol) in 5 mL of anhydrous acetonitrile.

    • Add the alkyl halide solution dropwise to the stirring suspension over 5 minutes. For highly reactive electrophiles (e.g., allyl or benzyl halides), an ice bath can be used to control any initial exotherm.

  • Reaction and Monitoring:

    • Allow the reaction to stir at room temperature.

    • Self-Validation/Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Eluent: A typical starting point is 30% Ethyl Acetate in Hexanes.

      • Procedure: Every hour, take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting thiol.

      • Observation: The reaction is complete when the starting thiol spot (typically lower Rf) has been completely consumed and a new, higher Rf product spot is dominant.

  • Aqueous Workup:

    • Once the reaction is complete, filter the suspension through a pad of Celite to remove the solid K₂CO₃ and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator.

    • Re-dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL). The water wash removes residual DMF and salts, while the brine wash helps to dry the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) to isolate the pure pyridyl thioether product.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the thiol proton signal (~1.7-2.5 ppm) and the appearance of new signals corresponding to the added alkyl group in the NMR spectrum are key indicators of success.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive alkyl halide. 2. Insufficiently strong base. 3. Wet solvent or reagents.1. Check the purity/age of the halide. 2. Switch to a stronger base like NaH in THF. 3. Ensure all glassware and solvents are rigorously dried.
Multiple Products on TLC 1. Thiol oxidation to disulfide. 2. Over-alkylation of pyridine N.1. Maintain a strict inert atmosphere throughout. 2. Use milder conditions (e.g., lower temperature, weaker base) to avoid quaternization of the pyridine ring.
Difficult Purification Product has similar polarity to starting material.Adjust the TLC eluent system to achieve better separation (ΔRf > 0.2) before attempting column chromatography.

Conclusion

This compound is an indispensable tool in the synthetic chemist's arsenal. Its predictable and robust reactivity, primarily through S-alkylation, provides a straightforward entry into a diverse range of pyridyl thioethers. These products are not only valuable intermediates for multi-step syntheses but are also key components in the design of novel pharmaceuticals and advanced functional materials. The protocols and principles outlined in this note are intended to provide researchers with the foundational knowledge to successfully and creatively employ this versatile building block in their synthetic endeavors.

References

  • ResearchGate. The existing methods for the synthesis of 2‐pyridyl thioether.
  • MDPI. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021-09-17).
  • LookChem. Cas 1822-53-3, this compound.
  • ResearchGate. Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. (2025-08-09).
  • ResearchGate. Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. (2021-10-01).
  • NSF Public Access Repository. Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. (2021-10-01).
  • PubChem. Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602.
  • PubMed. A pyridine-thiol ligand with multiple bonding sites for heavy metal precipitation.
  • ChemWhat. This compound CAS#: 1822-53-3; ChemWhat Code: 71011.
  • Arkivoc. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Química Organica.org. Nucleophilic substitution reactions in pyridine.
  • YouTube. Nucleophilic Substitution Reactions of Pyridine. (2020-07-10).
  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry.
  • YouTube. Nucleophilic substitution of pyridine. (2017-08-07).
  • PubMed. Pyridine coordination chemistry for molecular assemblies on surfaces. (2014-12-16).
  • PubMed. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification.
  • ResearchGate. 3-(Pyridin-4-yl)acetylacetone: Cd and Hg compete for nitrogen coordination.
  • Wikipedia. Transition metal pyridine complexes.
  • PMC - NIH. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
  • PubMed Central. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013-10-05).
  • NIH. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.

Sources

Introduction: The Unique Duality of Pyridin-4-YL-methanethiol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Pyridin-4-YL-methanethiol in Materials Science

This compound, also known as 4-(mercaptomethyl)pyridine, is a bifunctional organic molecule that has carved a significant niche in the field of materials science. Its structure is deceptively simple: a pyridine ring connected to a methanethiol group (-CH₂SH). This architecture, however, provides a powerful toolkit for surface engineering. The thiol group exhibits a strong, almost covalent affinity for noble metal surfaces like gold and silver, serving as a robust anchor.[1] Concurrently, the terminal pyridine ring presents a nitrogen atom with a lone pair of electrons, offering a versatile site for hydrogen bonding, metal ion coordination, and protonation. This duality allows for the precise chemical functionalization of surfaces, making it an indispensable component in the construction of advanced materials and devices.

This guide provides an in-depth exploration of the key applications of this compound, complete with detailed protocols and the scientific rationale behind its use. We will delve into its role in forming self-assembled monolayers (SAMs), functionalizing nanoparticles for sensing applications, and bridging components in molecular-scale electronics.

PropertyValueSource(s)
Chemical Formula C₆H₇NS[2][3]
Molecular Weight 125.19 g/mol [2][3]
Appearance Colorless to slightly yellow liquid[4]
Boiling Point 109-111 °C at 8 Torr[5]
pKa 8.25±0.10 (Predicted)[5]
Key Functional Groups Thiol (-SH) for surface anchoring; Pyridine Ring for secondary interactions.N/A
Primary Hazards Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation.[2][2][6]

Application Note 1: Crafting Functional Surfaces with Self-Assembled Monolayers (SAMs)

The most fundamental application of this compound in materials science is its ability to form highly ordered, densely packed self-assembled monolayers (SAMs) on noble metal substrates, particularly gold.[7][8]

Causality of SAM Formation

The formation of a stable monolayer is driven by two primary energetic contributions:

  • Strong Sulfur-Gold Interaction: The thiol group chemisorbs onto the gold surface, forming a stable Au-S bond with an interaction energy of approximately 45 kcal/mol.[1] This is the primary anchoring force that drives the molecules to the surface.

  • Intermolecular van der Waals Forces: The aromatic pyridine rings of adjacent molecules interact via π-π stacking and van der Waals forces. These lateral interactions promote the formation of a densely packed, ordered structure, minimizing the overall surface energy.

The pyridine headgroups ultimately form the new surface interface, exposing their nitrogen atoms. This transforms the inert, hydrophobic gold surface into a chemically active interface whose properties (e.g., hydrophilicity, charge) can be tuned by adjusting the pH of the surrounding environment due to the protonation/deprotonation of the pyridine nitrogen.

Fig 1. Workflow of SAM formation on a gold substrate.
Protocol 1: Formation of a this compound SAM on a Gold Surface

This protocol describes the standard procedure for modifying a gold-coated substrate.

A. Materials and Reagents:

  • Gold-coated substrate (e.g., silicon wafer with Ti/Au layer)

  • This compound (CAS: 1822-53-3)

  • Absolute Ethanol (200 proof, anhydrous)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

B. Protocol Steps:

  • Substrate Cleaning (Critical Step):

    • Rationale: An atomically clean gold surface is essential for the formation of a well-ordered monolayer. Organic contaminants will create defects and prevent proper assembly.

    • Immerse the gold substrate in Piranha solution for 5-10 minutes. (Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add H₂O₂ to H₂SO₄ slowly. Use proper personal protective equipment (PPE) in a certified fume hood).

    • Rinse the substrate thoroughly with copious amounts of DI water.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

    • Use the substrate immediately to prevent re-contamination.

  • Preparation of Incubation Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 1.25 mg of the thiol in 10 mL of ethanol.

    • Rationale: Ethanol is a common solvent as it is a good solvent for thiols and does not interfere with the assembly process. A 1 mM concentration is sufficient to ensure rapid monolayer formation without excessive bulk material.[1]

  • SAM Formation:

    • Completely immerse the clean, dry gold substrate into the 1 mM thiol solution.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

    • Rationale: While initial monolayer coverage occurs within minutes, a longer incubation time allows for molecular rearrangement and annealing, leading to a more crystalline and well-ordered monolayer with fewer defects.[1]

  • Post-Incubation Rinsing:

    • Remove the substrate from the thiol solution.

    • Rinse it thoroughly with fresh absolute ethanol to remove any physisorbed (non-chemically bonded) molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen.

C. Validation and Characterization:

  • Contact Angle Goniometry: The bare gold surface is hydrophobic. A successful SAM formation will result in a more hydrophilic surface due to the pyridine groups, leading to a significant decrease in the water contact angle.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition. The presence of S 2p peaks (around 162 eV for bound thiolate) and N 1s peaks (around 400 eV) confirms the successful immobilization of the molecule.[7]

  • Infrared Reflection-Adsorption Spectroscopy (IRRAS): IRRAS can provide information about the orientation and packing of the molecules on the surface.[7]

Application Note 2: Nanoparticle Functionalization for SERS and Sensing

This compound is widely used to functionalize gold or silver nanoparticles (NPs). The thiol group anchors to the NP surface, while the pyridine moiety provides a functional handle for further applications, most notably in Surface-Enhanced Raman Spectroscopy (SERS).

Role in SERS

SERS is a powerful analytical technique that provides enormous enhancement of Raman signals for molecules adsorbed on or near plasmonic nanostructures. This compound (often called 4-mercaptopyridine or 4-MPy in SERS literature) is an ideal candidate for SERS applications for two reasons:

  • As a SERS Reporter: It has a strong and distinct Raman spectrum, making it an excellent probe molecule to test the enhancement factor of a SERS substrate.[9][10][11]

  • As a Surface Modifier: When used to coat AuNPs, it creates a SERS-active platform. The functionalized NPs can be aggregated to create "hot spots" of intense electromagnetic fields, which are responsible for the massive signal enhancement. The pyridine groups can then interact with an analyte of interest, bringing it into these hot spots for detection.[9] This has been demonstrated for sensing analytes at concentrations as low as 1.0 x 10⁻⁹ M.[9]

SERS_Mechanism cluster_system SERS System cluster_no_enhancement Normal Raman (for comparison) AuNP1 AuNP ligand1 Py-SH AuNP1->ligand1 ligand2 Py-SH AuNP1->ligand2 hotspot Plasmonic 'Hot Spot' AuNP1->hotspot AuNP2 AuNP ligand3 Py-SH AuNP2->ligand3 ligand4 Py-SH AuNP2->ligand4 AuNP2->hotspot analyte Analyte detector Detector analyte->detector Enhanced Scattering hotspot->analyte laser Incident Laser (λ_ex) laser->analyte sers_signal Strong SERS Signal detector->sers_signal raman_signal Weak Raman Signal analyte_free Analyte in Solution analyte_free->raman_signal Inelastic Scattering laser_free Incident Laser laser_free->analyte_free

Fig 2. SERS enhancement via analyte interaction with a 'hot spot' between functionalized nanoparticles.
Protocol 2: SERS Detection Using Functionalized Gold Nanoparticles

This protocol covers the synthesis of AuNPs, their functionalization, and their use for SERS.

A. Materials and Reagents:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • This compound

  • Analyte of interest (e.g., Rhodamine 6G for testing)

  • Hydrochloric acid (HCl) for aggregation

  • DI water, Ethanol

B. Protocol Steps:

  • Synthesis of Gold Nanoparticles (Turkevich Method):

    • Bring 100 mL of a 0.01% HAuCl₄ solution (in DI water) to a rolling boil in an Erlenmeyer flask with vigorous stirring.

    • Rapidly inject 2 mL of a 1% trisodium citrate solution.

    • Rationale: The citrate acts as both a reducing agent (Au³⁺ to Au⁰) and a capping agent, preventing aggregation.

    • Observe the color change from pale yellow to deep red, indicating NP formation. Continue boiling and stirring for 15 minutes.

    • Allow the solution to cool to room temperature. The resulting AuNPs are typically ~15-20 nm in diameter.

  • Functionalization with this compound:

    • To 10 mL of the AuNP colloid, add 100 µL of a 1 mM ethanolic solution of this compound.

    • Stir the mixture for at least 2 hours.

    • Rationale: This is a ligand exchange process where the strongly binding thiol displaces the weakly adsorbed citrate ions on the AuNP surface.

  • Preparation for SERS Measurement:

    • In a microcentrifuge tube, mix 500 µL of the functionalized AuNP solution with 100 µL of the analyte solution (e.g., 1 µM).

    • Add 50 µL of 0.5 M HCl to induce aggregation. The solution color should shift from red to purple/blue.

    • Rationale: The acid protonates the pyridine rings, reducing electrostatic repulsion between NPs and allowing them to aggregate. This aggregation is crucial for creating the SERS "hot spots."

    • Immediately place a small droplet of this mixture onto a clean substrate (e.g., aluminum foil) for measurement.

  • SERS Data Acquisition:

    • Use a Raman spectrometer to acquire the spectrum from the aggregated sample. Use an appropriate laser wavelength (e.g., 633 nm or 785 nm) and low laser power to avoid sample damage.

C. Validation:

  • UV-Vis Spectroscopy: Monitor the surface plasmon resonance (SPR) peak. Bare AuNPs will have a peak around 520 nm. After functionalization and aggregation, this peak will red-shift and broaden, confirming the change in the dielectric environment and inter-particle coupling.

  • Control Spectrum: Acquire a Raman spectrum of the analyte in solution at a much higher concentration. The signal from the SERS sample should be orders of magnitude stronger, confirming enhancement.

Application Note 3: Building Blocks for Molecular Electronics

Molecular electronics aims to use single molecules or small ensembles of molecules as active electronic components.[12] this compound is an attractive candidate for a "molecular wire" due to its defined length, rigidity, and conductive π-system.

Role as a Molecular Wire

In a typical two-terminal molecular junction, the molecule must form stable electrical contacts with two electrodes. This compound is well-suited for this:

  • Thiol Anchor: The thiol group serves as a reliable "alligator clip" to a gold electrode.[13]

  • Pyridine Anchor: The pyridine nitrogen can bind to other types of electrodes, such as indium tin oxide (ITO) or another metal STM tip, completing the circuit.[14] Its ability to bind vertically to a gold atom makes it a well-defined contact point.[13]

The flow of electrons through the molecule can be measured, and its conductance is characteristic of its electronic structure. This allows researchers to probe quantum transport phenomena at the single-molecule level.

Molecular_Junction cluster_electrodes Molecular Junction electrode1 Gold (Au) Electrode molecule S CH₂-Pyridine Ring N electrode1:e->molecule:t  Thiol-Au  Contact bias Applied Voltage (V) electrode1->bias electrode2 STM Tip / ITO Electrode current Measured Current (I) electrode2->current molecule:h->electrode2:w  Pyridine-Tip  Contact bias->electrode2

Fig 3. this compound as a wire between two electrodes.
Conceptual Protocol 3: Characterizing Single-Molecule Conductance

This protocol outlines the conceptual workflow for a Scanning Tunneling Microscope Break-Junction (STM-BJ) experiment.

A. Principle of Operation: An STM tip is repeatedly brought into and out of contact with a gold substrate functionalized with a SAM of this compound. As the tip retracts, the gold-gold metallic contact breaks, and with a certain probability, a single molecule will bridge the gap between the tip and the substrate, forming a molecular junction. The current through this junction is measured as a function of tip retraction distance.

B. Conceptual Workflow:

  • Prepare a SAM of this compound on a gold substrate as described in Protocol 1.

  • Place the substrate in the STM-BJ system.

  • Apply a constant bias voltage (e.g., 100 mV) between the gold STM tip and the substrate.

  • Automated Junction Formation:

    • Drive the tip into the substrate to form a metallic contact.

    • Retract the tip at a constant speed.

    • Record the current as the tip retracts. The current will drop in a step-wise fashion. The final plateau before the current drops to zero often corresponds to the conductance of a single molecule.

    • Repeat this process thousands of times to build a statistical dataset.

C. Data Analysis and Validation:

  • The thousands of current-distance traces are compiled into a conductance histogram.

  • Validation: The appearance of clear peaks or steps in the histogram at integer multiples of a fundamental conductance value is strong evidence of single-molecule junction formation. The position of the first peak (1G₀) is taken as the conductance of a single this compound molecule.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation. May cause respiratory irritation.[2][6] It has a strong, pungent odor characteristic of thiols.

  • Handling: Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep the container tightly sealed.

References

  • Pyridin-4-ylmethanethiol.
  • Cas 1822-53-3, this compound. LookChem. [Link]
  • Bhattacharjee, A., et al. (2018). Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies. ACS Omega. [Link]
  • This compound CAS#: 1822-53-3.
  • Heister, K., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics. [Link]
  • Iori, F., & Corni, S. (2024). On the Energy Contributions Driving Pyridine Adsorption on Silver and Gold Nanoparticles.
  • Heister, K., et al. (2010).
  • Sun, M., & Xu, W. (2005). Surface-enhanced Raman scattering of pyridine using different metals: differences and explanation based on the selective formation of alpha-pyridyl on metal surfaces. The Journal of Physical Chemistry B. [Link]
  • Chen, S. (2002). Gold nanoparticle assemblies by metal ion-pyridine complexation and their rectified quantized charging in aqueous solutions. The Journal of Physical Chemistry B. [Link]
  • Bilić, A., et al. (2002). Adsorption of Pyridine on the Gold(111) Surface: Implications for “Alligator Clips” for Molecular Wires. Journal of the American Chemical Society. [Link]
  • Spectra of 5 unique SERS tags including 4-mercaptopyridine (4-MP)....
  • Special Issue : Molecular Electronics in Physical Chemistry. MDPI. [Link]
  • Sangtarash, S., et al. (2019). Selective anchoring groups for molecular electronic junctions with ITO electrodes. The University of Liverpool Repository. [Link]

Sources

The Versatility of Pyridine Derivatives in High-Performance OLEDs: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Organic Materials in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technology, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays.[1][2][3] The performance of these devices is intrinsically linked to the chemical and electronic properties of the organic semiconductor materials used within their multilayered structure.[3][4] At the heart of an OLED, thin organic films are strategically layered between two electrodes. When a voltage is applied, the anode injects holes and the cathode injects electrons. These charge carriers migrate through their respective transport layers, meet in an emissive layer, and recombine to form excitons, which then release energy in the form of light.[3][5]

Among the vast landscape of organic molecules utilized in OLEDs, pyridine derivatives have emerged as a cornerstone class of materials.[6] The pyridine ring, a six-membered heterocycle with an electron-deficient nitrogen atom, imparts unique and highly tunable optoelectronic properties.[6] This inherent electron-deficient nature makes pyridine derivatives exceptionally well-suited for a variety of functions within the OLED stack, significantly enhancing device efficiency, stability, and overall performance.[7][8] This guide provides an in-depth exploration of the application of pyridine derivatives in OLEDs, complete with detailed protocols and field-proven insights for researchers and material scientists.

The Multifaceted Roles of Pyridine Derivatives in OLED Architecture

The strategic incorporation of pyridine derivatives can address key challenges in OLED device engineering, from facilitating efficient charge transport to defining the color and efficiency of light emission. Their versatility allows them to function as electron transporters, hole transporters, host materials, and even primary emitters.[7][8]

Electron Transport Layer (ETL) Materials: Facilitating Efficient Electron Injection and Transport

Mechanism and Rationale: The primary role of an Electron Transport Layer (ETL) is to efficiently accept electrons from the cathode and transport them to the emissive layer for recombination with holes. Pyridine derivatives are exemplary candidates for ETLs due to their inherent electron-deficient character. This property leads to low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which reduces the energy barrier for electron injection from common cathodes like aluminum or lithium fluoride/aluminum.[7] Furthermore, by attaching various aromatic groups to the pyridine core, the LUMO and Highest Occupied Molecular Orbital (HOMO) levels can be precisely tuned.[7] A deep HOMO level is particularly advantageous as it effectively blocks holes from leaking past the emissive layer to the cathode, thereby confining charge recombination to the desired zone and maximizing efficiency.[7]

Key Examples & Performance: Phenanthroimidazole-pyridine derivatives have shown exceptional performance as ETMs. For instance, materials like CNPI-p3Py exhibit high electron mobility, on the order of 10⁻³ cm² V⁻¹ s⁻¹, which is double that of the widely used material BPhen.[9] This enhanced mobility, combined with optimized energy levels, leads to OLEDs with lower driving voltages and significantly improved efficiencies.[9] Terpyridine derivatives have also been successfully used as electron transport materials, enabling devices with extremely low operating voltages.[10]

Material Class Example Compound Key Performance Metric Reference
Phenanthroimidazole-PyridineCNPI-p3PyElectron mobility ~10⁻³ cm² V⁻¹ s⁻¹[9]
Terpyridine Derivatives(Structure specific)Operating voltage as low as 2.2 V[10]
Pyridine-Triazole Derivatives2,6-pyridine basedMax EQE of 12.1% (Inkjet-printed)[11][12]

Application Protocol 1: Fabrication of an OLED Device Using a Pyridine-Based Electron Transport Layer

This protocol outlines the fabrication of a multilayered OLED device via vacuum thermal evaporation, a standard technique for small-molecule OLEDs.[5][13]

Objective: To fabricate a functional OLED device incorporating a pyridine derivative as the Electron Transport Layer (ETL) to characterize its impact on device performance.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., NPD)

  • Emissive Layer (EML) host and dopant (e.g., CBP host with Ir(ppy)₃ green phosphorescent dopant)

  • Pyridine-based Electron Transport Layer (ETL) material (e.g., BPhen or a derivative)

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Cathode material (e.g., Aluminum - Al)

  • High-purity solvents for substrate cleaning (Deionized water, acetone, isopropanol)

Equipment:

  • Substrate cleaning station (ultrasonic bath)

  • UV-Ozone cleaner

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Shadow masks for patterning

  • Glovebox with an inert atmosphere (N₂)

  • Source-measure unit (SMU) and spectroradiometer for device characterization

Step-by-Step Methodology:

  • Substrate Preparation (The Foundation for Performance):

    • Causality: The quality of the ITO surface is paramount for efficient hole injection and preventing short circuits. A thorough cleaning process removes organic and inorganic contaminants.

    • a. Pattern the ITO on the glass substrate using standard photolithography and etching if required.

    • b. Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • c. Dry the substrates with a stream of high-purity nitrogen gas.

    • d. Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the evaporation chamber. This removes residual organic contaminants and increases the work function of the ITO for better hole injection.

  • Organic Layer Deposition (Building the Heterostructure):

    • Causality: Each layer is deposited sequentially in a high-vacuum environment to prevent contamination and ensure the formation of uniform, amorphous thin films. The deposition rate is controlled to achieve optimal film morphology.

    • a. Load the cleaned substrates and pre-loaded organic materials into the thermal evaporation chamber.

    • b. Evacuate the chamber to a base pressure below 10⁻⁶ Torr.

    • c. Deposit the layers in the following sequence, monitoring thickness with the QCM:

      • HIL: HAT-CN (~10 nm) at a rate of ~0.1 Å/s.

      • HTL: NPD (~40 nm) at a rate of ~0.2 Å/s.

      • EML: Co-evaporate the host (CBP) and dopant (Ir(ppy)₃) at a ratio of ~9:1. Deposit a layer of ~20 nm at a total rate of ~0.2 Å/s.

      • ETL: Deposit the pyridine-based material (e.g., BPhen) (~30 nm) at a rate of ~0.2 Å/s.

  • Cathode Deposition (Completing the Circuit):

    • Causality: A thin layer of LiF is used to lower the electron injection barrier between the organic ETL and the aluminum cathode. The metal cathode is deposited through a shadow mask to define the active area of the device.

    • a. Without breaking vacuum, deposit the EIL: LiF (~1 nm) at a rate of ~0.05 Å/s.

    • b. Deposit the Cathode: Al (~100 nm) at a rate of ~1-2 Å/s.

  • Encapsulation and Characterization:

    • Causality: Organic materials are highly sensitive to moisture and oxygen, which can degrade performance and shorten device lifetime. Encapsulation is a critical final step.

    • a. Transfer the completed device to an inert atmosphere glovebox.

    • b. Encapsulate the device using a UV-cured epoxy and a glass coverslip.

    • c. Characterize the device by measuring current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra.

Host Materials: Managing Exciton Energy

Mechanism and Rationale: In many high-efficiency OLEDs, particularly phosphorescent (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs, the emissive layer consists of a host material doped with a small amount of an emitter. The host material plays a critical role: it must facilitate balanced transport of both holes and electrons and possess a high triplet energy. Pyridine derivatives, when combined with electron-donating units like carbazole, can form "bipolar" host materials that transport both charge carriers effectively.[10][14] For phosphorescent emitters, the host's triplet energy must be higher than that of the dopant to prevent energy back-transfer, effectively confining the excitons on the guest emitter molecules for efficient light production.[14]

Key Examples & Performance: Bipolar host materials incorporating both carbazole (donor) and pyridine (acceptor) moieties have led to record-high efficiencies in blue PhOLEDs.[14] These materials ensure good confinement of triplet excitons and a balanced injection of charge carriers into the emissive layer, which also helps to reduce efficiency roll-off at high brightness.[14] Terpyridine derivatives have also been investigated as hosts for red phosphorescent OLEDs, achieving a maximum external quantum efficiency (EQE) of 20.9%.[10]

Host Type Key Structural Features Application Performance Metric Reference
Bipolar HostCarbazole (donor) + Pyridine (acceptor)Blue PhOLEDsRecord-high efficiency, reduced roll-off[14]
Terpyridine DerivativeTerpyridine coreRed PhOLEDsMax EQE of 20.9%[10]
Azasiline-PyridineSilicon-based, high triplet energyGreen TADF OLEDsMax EQE of 17.5% (with HDT-1 emitter)[15]
Emitting Materials: The Source of Light

Mechanism and Rationale: Pyridine derivatives can also function as the primary light-emitting materials. By functionalizing the pyridine core with various chromophoric groups, their emission color can be tuned across the visible spectrum.[16] They are particularly important in the development of TADF emitters. In a typical TADF molecule, a pyridine-based unit can act as the electron-acceptor, which is linked to an electron-donor unit. This donor-acceptor structure leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. This small gap allows triplet excitons, which are typically non-emissive and represent 75% of the total excitons formed, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), enabling theoretical internal quantum efficiencies of 100%.[17][18][19]

Key Examples & Performance: Pyrenylpyridine derivatives have been developed as highly efficient sky-blue emitters. For example, 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP) used in a non-doped OLED achieved a maximum EQE of 6.0% with excellent color purity.[20][21] Pyridine-carbonitrile–carbazole based TADF emitters have demonstrated outstanding performance, with one device achieving an exceptional EQE as high as 29.6%.[22]

Emitter Type Example Compound Emission Color Performance Metric Reference
Fluorescent2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP)Sky-BlueMax EQE of 6.0% (non-doped)[20][21]
TADF246tCzPPCGreenMax EQE of 29.6%[22]
TADF2-Pyridone DerivativesSky-Blue / WhiteEQE of 9.8% (White OLED)[17]

Visualization of Key Concepts

OLED Device Architecture and the Role of Pyridine

This diagram illustrates the typical multilayer structure of an OLED, highlighting the various layers where pyridine derivatives can be effectively employed.

OLED_Structure cluster_device OLED Device Stack cluster_arrows Anode Anode (ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) (e.g., Pyridine-Pyrene) EML Emissive Layer (EML) Host/Emitter (e.g., Pyridine-based Host or Emitter) ETL Electron Transport Layer (ETL) (e.g., BPhen) Light Light EML->Light Recombination EIL Electron Injection Layer (EIL) Cathode Cathode (Al) Hole h+ Hole->HTL Injection Electron e- Electron->ETL Injection

Caption: Typical OLED architecture highlighting layers where pyridine derivatives are used.

General Workflow: From Material to Device

This workflow outlines the key stages in the research and development of novel pyridine-based materials for OLED applications.

OLED_Workflow cluster_design Material Design & Synthesis cluster_char Material Characterization cluster_fab Device Fabrication & Testing A Molecular Design (Target Function: ETL, Host, etc.) B Chemical Synthesis (e.g., Kröhnke condensation, Suzuki coupling) A->B C Purification & Structural ID (Chromatography, NMR, MS) B->C D Thermal Analysis (TGA, DSC) C->D E Photophysical Properties (UV-Vis, PL Spectroscopy) C->E F Electrochemical Analysis (Cyclic Voltammetry for HOMO/LUMO) C->F G Device Fabrication (Vacuum Evaporation or Solution Processing) F->G H Electroluminescence Testing (J-V-L, EQE, CIE coordinates) G->H I Stability & Lifetime Analysis H->I I->A Feedback Loop for Next-Gen Design

Caption: R&D workflow for pyridine-based OLED materials.

Conclusion and Future Outlook

Pyridine derivatives are undeniably one of the most versatile and impactful classes of materials in the field of organic electronics. Their tunable electronic properties, good thermal stability, and synthetic accessibility have established them as essential components in high-performance OLEDs.[7][8] From enabling efficient electron transport to forming the backbone of advanced TADF emitters, the influence of pyridine chemistry is widespread.

Future research will likely focus on developing novel pyridine cores with even greater stability and more sophisticated functionalization to fine-tune energy levels and charge transport characteristics. The design of multifunctional materials, where a single pyridine derivative can serve multiple roles (e.g., a hole-transporting emitter), will continue to be an attractive strategy for simplifying device architecture and reducing costs. As the demand for more efficient, longer-lasting, and flexible displays grows, the rich and adaptable chemistry of pyridine derivatives will ensure they remain at the forefront of OLED material innovation.

References

  • Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing.
  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host.
  • OLED Fabrication | How to make an OLED Device. Ossila.
  • Manufacturing Process and Key Technologies of OLED. DisplayMan.com.
  • Manufacturing Process of OLED.
  • Custom Pyridine Derivatives Manufacturers, Suppliers. suzhou-fenghua.com.
  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host.
  • How are OLEDs Made?. Avantama AG.
  • Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs.
  • Pyridine-containing phenanthroimidazole electron-transport materials with electron mobility/energy-level trade-off optimization for highly efficient and low roll-off sky blue fluorescent OLEDs. RSC Publishing.
  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off.
  • Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. NIH.
  • Pyrenylpyridines: Sky-Blue Emitters for Organic Light-Emitting Diodes. ACS Omega.
  • OLED Manufacturing Processes Explained. Scribd.
  • Pyridine-Based Electron-Transport Materials with High Solubility, Excellent Film-Forming Ability, and Wettability for Inkjet-Printed OLEDs. ACS Figshare.
  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). PMC - PubMed Central.
  • Characterization and Optimization of OLED M
  • The Role of Pyridine Derivatives in Advanced Chemical Synthesis. acme-hardesty.com.
  • Pyridine-Based Electron Transport Materials with High Solubility, Excellent Film-Forming Ability and Wettability for Inkjet-Printed OLEDs.
  • Characterizing OLED Display Materials.
  • Application Notes and Protocols for the Synthesis of 2,6-dipyridin-2-ylpyridine for Organic Light-Emitting Diodes (OLEDs). Benchchem.
  • Target pyridine‐based host materials and their synthetic routes.
  • Pyridine-Containing Bipolar Host Materials for Highly Efficient Blue Phosphorescent OLEDs.
  • OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. HORIBA.
  • Understanding the chemical and electronic properties of OLED m
  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. NIH.
  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega.
  • Pyridine-Carbonitrile–Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance.
  • Pyrenylpyridines: Sky-Blue Emitters for Organic Light-Emitting Diodes. PMC - NIH.
  • Fabrication and characterization of organic light emitting diodes for display applications. RIT Digital Institutional Repository.

Sources

Application Notes and Protocols: Pyridin-4-YL-methanethiol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Ligand for Robust Palladium Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The performance of these catalytic systems is critically dependent on the nature of the ligands coordinating the palladium center. These ligands are not merely spectators; they modulate the catalyst's stability, solubility, and reactivity, directly influencing the efficiency of key elementary steps such as oxidative addition and reductive elimination.[2]

This guide introduces Pyridin-4-YL-methanethiol as a ligand of significant potential in palladium-catalyzed cross-coupling reactions. This molecule is distinguished by its bifunctional nature, incorporating both a soft thiol donor and a nitrogen-containing pyridine ring. This unique architecture suggests a dual role in catalysis:

  • The Thiol Moiety: The sulfur atom of the thiol group can act as a strong anchoring point for palladium, facilitating the formation of stable palladium complexes or surface-functionalized palladium nanoparticles. Thiol-functionalized supports have been shown to effectively stabilize palladium catalysts, potentially reducing leaching and allowing for catalyst recycling.[3]

  • The Pyridine Moiety: The pyridine ring, a well-known N-donor ligand, can directly participate in the catalytic cycle. Pyridine-containing ligands are known to enhance the catalytic activity of palladium in various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, by stabilizing the active catalytic species.[4][5]

The interplay of these two functional groups presents an exciting opportunity for the design of robust and efficient catalytic systems. However, it is also crucial to acknowledge a potential challenge: the strong coordination of thiols to palladium can sometimes lead to catalyst inhibition or "poisoning." Therefore, the successful application of this compound requires a careful optimization of reaction conditions to balance catalyst stability and activity.

This document provides a comprehensive overview of the synthesis of this compound and a detailed, representative protocol for its application in the Suzuki-Miyaura cross-coupling reaction. Furthermore, it offers insights into its potential use in Heck and Sonogashira reactions, along with mechanistic considerations and troubleshooting guidance for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of this compound can be readily achieved from commercially available starting materials. A common and effective method involves the reaction of 4-picolyl chloride hydrochloride with a sulfur nucleophile such as thiourea, followed by basic hydrolysis.

Workflow for the Synthesis of this compound

A 4-Picolyl chloride hydrochloride C Isothiouronium Salt Intermediate A->C Reaction in Ethanol B Thiourea B->C E This compound C->E Hydrolysis D Base (e.g., NaOH) D->E

Caption: Synthesis of this compound.

Detailed Synthetic Protocol

Materials:

  • 4-Picolyl chloride hydrochloride (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Formation of the Isothiouronium Salt:

    • In a round-bottom flask, dissolve 4-picolyl chloride hydrochloride (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

  • Hydrolysis:

    • Remove the ethanol under reduced pressure.

    • To the resulting residue, add a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for an additional 1-2 hours to hydrolyze the isothiouronium salt.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution to a pH of approximately 7-8 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Application in Suzuki-Miyaura Cross-Coupling: A Representative Protocol

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. The following protocol is a general guideline for the use of this compound as a ligand in this reaction. It is intended as a starting point, and optimization of the reaction conditions (e.g., base, solvent, temperature, and catalyst loading) is recommended for specific substrates.

Experimental Workflow for Suzuki-Miyaura Coupling

A Aryl Halide G Reaction Mixture A->G B Arylboronic Acid B->G C Pd Precursor (e.g., Pd(OAc)₂) C->G D This compound D->G E Base (e.g., K₂CO₃) E->G F Solvent (e.g., Toluene/H₂O) F->G H Biaryl Product G->H Heat (e.g., 80-100 °C)

Caption: Suzuki-Miyaura cross-coupling workflow.

Detailed Experimental Protocol

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • This compound (2-4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Toluene and Water (e.g., 4:1 v/v)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), this compound (0.04 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Addition of Solvents:

    • Add degassed toluene and degassed water (e.g., in a 4:1 ratio) to the Schlenk tube via syringe.

  • Reaction:

    • Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for the required reaction time (typically 4-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Representative Substrate Scope
EntryAryl HalideArylboronic AcidProductExpected Yield
14-BromoanisolePhenylboronic acid4-MethoxybiphenylHigh
21-Iodonaphthalene4-Tolylboronic acid1-(4-Tolyl)naphthaleneHigh
33-Bromopyridine3-Thienylboronic acid3-(Thiophen-3-yl)pyridineModerate to High
44-ChlorotoluenePhenylboronic acid4-MethylbiphenylModerate (may require stronger conditions)

Note: The expected yields are illustrative and will depend on the specific reaction conditions and optimization.

Mechanistic Considerations

The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves the oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the Pd(0) catalyst. When using this compound as a ligand, both the pyridine and thiol functionalities can influence this cycle.

cluster_ligand L = this compound Pd0 L₂Pd(0) ArPdX L₂(Ar)Pd(II)-X Pd0->ArPdX Oxidative Addition OA Oxidative Addition ArPdAr L₂(Ar)Pd(II)-Ar' ArPdX->ArPdAr Transmetalation TM Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product Reductive Elimination RE Reductive Elimination ArX Ar-X ArX->ArPdX Boronic Ar'B(OH)₂ + Base Boronic->ArPdAr Ligand Pyridine-N coordinates Thiol-S anchors

Caption: Plausible catalytic cycle for Suzuki-Miyaura coupling.

The thiol group may serve to stabilize the Pd(0) active species, potentially forming a palladium-thiolate complex or stabilizing palladium nanoparticles. The pyridine nitrogen can coordinate to the palladium center throughout the catalytic cycle, influencing the electron density at the metal and the rates of the individual steps.

Potential Applications in Other Cross-Coupling Reactions

The bifunctional nature of this compound suggests its potential applicability in other palladium-catalyzed cross-coupling reactions.

Heck Reaction

The Heck reaction couples aryl or vinyl halides with alkenes.[6] this compound could be employed as a ligand to stabilize the palladium catalyst, potentially in a phosphine-free system. The general conditions for a Heck reaction would involve an aryl halide, an alkene, a base (e.g., triethylamine or potassium carbonate), and the palladium catalyst with this compound in a suitable solvent like DMF or NMP at elevated temperatures.

Sonogashira Coupling

The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2][7] Pyridine-based ligands have been shown to be effective in Sonogashira couplings.[2] A representative protocol would involve an aryl halide, a terminal alkyne, a base (e.g., an amine like triethylamine or diisopropylethylamine), a palladium source, a copper(I) source (e.g., CuI), and this compound in a solvent such as THF or DMF.

Troubleshooting and Optimization

  • Low Yield or No Reaction:

    • Catalyst Deactivation: The thiol group may be poisoning the catalyst. Try increasing the ligand-to-palladium ratio or using a different palladium precursor.

    • Inactive Catalyst: Ensure the palladium precursor is properly activated to Pd(0).

    • Base/Solvent Incompatibility: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, DMF).

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures. Try lowering the reaction temperature.

    • Dehalogenation of Aryl Halide: This may indicate issues with the catalyst stability or the presence of protic impurities.

Conclusion

This compound presents a compelling profile as a bifunctional ligand for palladium-catalyzed cross-coupling reactions. Its unique combination of a thiol anchoring group and a catalytically relevant pyridine moiety offers the potential for developing highly stable and active catalytic systems. While further research is needed to fully elucidate its scope and limitations, the foundational protocols and mechanistic insights provided in this guide offer a solid starting point for its exploration in academic and industrial research settings. The principles outlined herein should empower researchers to harness the potential of this promising ligand in the synthesis of valuable chemical entities.

References

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
  • Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated alkyl halides.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Metathesis reactions in total synthesis.
  • Punniyamurthy, T., Rout, L., & Choudary, B. M. (2005). Recent advances in transition-metal-catalyzed synthesis of substituted pyrroles. Chemical Reviews, 105(6), 2329-2364.
  • Rossi, R., Bellina, F., & Lessi, M. (2011). Highly selective palladium-catalyzed Suzuki− Miyaura cross-coupling reactions of heteroaryl halides. Chemical Reviews, 111(11), 7149-7198.
  • Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-catalyzed cross-coupling: a historical context.
  • Shabani, A., & Farzaneh, F. (2004). Palladium nanoparticles supported on thiol-functionalized silica as an efficient and reusable catalyst for Heck and Suzuki reactions.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
  • Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

Sources

Application Notes & Protocols: A Guide to the Synthesis of 1,2,4-Triazole Derivatives from Pyridin-4-yl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridin-4-yl Substituted 1,2,4-Triazoles

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved pharmaceuticals with diverse therapeutic activities, including antifungal, antiviral, and anticancer properties. Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and metabolic stability make it a privileged scaffold in drug design. The incorporation of a pyridin-4-yl substituent onto the 1,2,4-triazole core is of particular interest. The pyridine ring can introduce a basic center, modulate physicochemical properties such as solubility, and provide an additional vector for interacting with biological targets.

This guide provides a comprehensive overview of a reliable and adaptable method for synthesizing 1,2,4-triazole derivatives, starting from readily available pyridin-4-yl compounds. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.

Reaction Mechanisms and Strategic Considerations

The synthesis of 1,2,4-triazoles from pyridin-4-yl precursors can be efficiently achieved through a multi-step process that involves the initial formation of a key intermediate, an N'-acyl-isonicotinohydrazide, followed by cyclization. This strategy offers a high degree of flexibility, allowing for the introduction of various substituents on the triazole ring.

A common and effective approach involves the reaction of isonicotinohydrazide (the hydrazine derivative of isonicotinic acid) with a carboxylic acid or its derivative. The resulting N'-acyl-isonicotinohydrazide can then undergo cyclization under basic or acidic conditions to yield the desired 1,2,4-triazole.

Key Mechanistic Steps:

  • Formation of N'-acyl-isonicotinohydrazide: This step typically involves the acylation of isonicotinohydrazide. The use of a coupling agent such as carbodiimides or the conversion of the carboxylic acid to a more reactive species (e.g., an acid chloride or ester) can facilitate this reaction.

  • Cyclization to form the 1,2,4-triazole ring: The N'-acyl-isonicotinohydrazide intermediate contains the necessary N-N-C backbone. Under appropriate conditions (often involving heating with a base like sodium hydroxide or an acid), an intramolecular cyclization-dehydration reaction occurs to form the stable 1,2,4-triazole ring.

The choice of reagents and reaction conditions is critical for achieving high yields and purity. For instance, the selection of the coupling agent in the first step can influence reaction times and the need for purification of the intermediate. The conditions for the cyclization step will depend on the nature of the substituents on the N'-acyl-isonicotinohydrazide.

Below is a general workflow for the synthesis of 4-(5-substituted-4H-1,2,4-triazol-3-yl)pyridine derivatives.

Synthesis_Workflow Start Isonicotinohydrazide (Pyridin-4-yl precursor) Step1 Acylation (e.g., DCC, EDC coupling) Start->Step1 Reacts with Reagent1 Carboxylic Acid (R-COOH) Reagent1->Step1 Intermediate N'-acyl-isonicotinohydrazide Step1->Intermediate Forms Step2 Cyclization/Dehydration (e.g., NaOH, heat) Intermediate->Step2 Undergoes Product 4-(5-R-4H-1,2,4-triazol-3-yl)pyridine Step2->Product Yields

Caption: General workflow for the synthesis of 4-(5-substituted-4H-1,2,4-triazol-3-yl)pyridine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative synthesis of a 4-(5-substituted-4H-1,2,4-triazol-3-yl)pyridine derivative.

Protocol: Synthesis of 4-(5-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Materials:

  • Isonicotinohydrazide

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel)

Step 1: Synthesis of N'-benzoyl-isonicotinohydrazide (Intermediate)

  • In a 100 mL round-bottom flask, dissolve isonicotinohydrazide (1.37 g, 10 mmol) in anhydrous pyridine (20 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.41 g, 1.16 mL, 10 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain N'-benzoyl-isonicotinohydrazide. The product can be used in the next step without further purification if TLC shows a single major spot.

Step 2: Cyclization to 4-(5-phenyl-4H-1,2,4-triazol-3-yl)pyridine

  • In a 50 mL round-bottom flask, suspend the N'-benzoyl-isonicotinohydrazide (2.41 g, 10 mmol) in a 2 M aqueous solution of sodium hydroxide (20 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with a suitable acid (e.g., 2 M HCl) to a pH of ~7.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-(5-phenyl-4H-1,2,4-triazol-3-yl)pyridine.

Data Presentation: Representative Examples

The following table summarizes the reaction conditions and yields for the synthesis of various 4-(5-substituted-4H-1,2,4-triazol-3-yl)pyridine derivatives using the described protocol.

R-Group (from R-COCl)Cyclization Time (h)Yield (%)
Phenyl885
4-Chlorophenyl882
4-Methoxyphenyl1078
Methyl690

Troubleshooting and Optimization

Issue Possible Cause(s) Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in the reaction.Ensure anhydrous conditions. Increase reaction time or slightly warm the reaction mixture. Consider using a more efficient coupling agent if starting from a carboxylic acid.
Low yield in Step 2 Incomplete cyclization.Increase reflux time. Ensure the concentration of the NaOH solution is correct. For less reactive substrates, a stronger base or higher temperature might be required.
Formation of side products Decomposition of starting materials or products; side reactions.Carefully control the reaction temperature. Purify the intermediate before the cyclization step.
Difficulty in purification Product has similar polarity to impurities.Optimize the solvent system for column chromatography. Consider recrystallization from a different solvent system.

Conclusion

The synthesis of 1,2,4-triazole derivatives from pyridin-4-yl compounds is a versatile and valuable strategy in medicinal chemistry. The protocols outlined in this guide provide a robust foundation for researchers to access these important scaffolds. By understanding the underlying chemical principles and paying careful attention to reaction conditions, high yields of pure products can be reliably obtained. Further exploration of different carboxylic acid derivatives and optimization of cyclization conditions can expand the library of accessible pyridin-4-yl substituted 1,2,4-triazoles for drug discovery programs.

References

  • The Chemistry and Bioactivity of Triazoles. Molecules. [Link]
  • Synthesis and biological activity of 1,2,4-triazole derivatives. Journal of the Indian Chemical Society. [Link]
  • Recent Advances in the Synthesis of 1,2,4-Triazoles. ACS Omega. [Link]

Revolutionizing Surface Engineering: A Guide to Self-Assembled Monolayers of Pyridin-4-YL-Methanethiol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of materials science, nanotechnology, and drug development, the precise control of surface properties is paramount. Self-assembled monolayers (SAMs) represent a cornerstone technology in this pursuit, enabling the creation of highly ordered, functionalized surfaces with molecular-level precision. This document provides an in-depth guide to the formation and characterization of SAMs using a molecule of significant interest: Pyridin-4-YL-methanethiol. Its unique pyridine headgroup offers a versatile platform for a multitude of applications, from biosensing to molecular electronics.

This guide is intended for researchers, scientists, and drug development professionals, offering both the foundational principles and actionable protocols to successfully implement this compound SAMs in their work. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying science, and provide robust, self-validating protocols.

The Power of Pyridine-Terminated SAMs: A Molecular Perspective

This compound is an organosulfur compound featuring a terminal thiol (-SH) group, which serves as a robust anchor to noble metal surfaces like gold, and a pyridine ring as the exposed functional headgroup. The pyridine moiety is particularly advantageous due to its lone pair of electrons on the nitrogen atom, which can participate in hydrogen bonding, coordination with metal ions, and the immobilization of biomolecules. This makes this compound an excellent candidate for creating surfaces with tailored chemical reactivity and functionality.

The formation of a SAM is a spontaneous process driven by the strong affinity of the sulfur atom for the gold substrate, leading to the formation of a stable gold-thiolate bond. The molecules then orient themselves to maximize van der Waals interactions between the pyridine rings, resulting in a densely packed, quasi-crystalline monolayer.

Key Applications and Advantages

The unique properties of this compound SAMs unlock a range of applications:

  • Biosensors: The pyridine headgroup can be used to immobilize proteins, enzymes, or antibodies for the development of highly specific and sensitive biosensors.

  • Drug Delivery: Functionalized surfaces can be designed to control the adhesion and proliferation of cells, offering new avenues for targeted drug delivery and tissue engineering.

  • Molecular Electronics: The defined orientation and electronic properties of the monolayer allow for its use as a component in molecular-scale electronic devices.

  • Corrosion Inhibition: The dense, well-ordered monolayer can act as a protective barrier against corrosive environments.

Experimental Protocols: From Substrate to Functionalized Surface

The following protocols provide a step-by-step guide to the formation and characterization of high-quality this compound SAMs on gold substrates.

I. Substrate Preparation: The Foundation of a Perfect Monolayer

A pristine and atomically flat substrate is crucial for the formation of a well-ordered SAM. Gold is the most common substrate due to its inertness and the strong, well-defined interaction with thiols.

Materials:

  • Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer and a 100-200 nm gold film)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas (high purity)

Protocol:

  • Cleaning: Immerse the gold substrates in piranha solution for 10-15 minutes. This will remove any organic contaminants from the surface.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of DI water, followed by a rinse with ethanol.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Annealing (Optional but Recommended): For the highest quality SAMs, flame-anneal the gold substrates with a hydrogen flame to promote the formation of large, atomically flat (111) terraces.

II. SAM Formation: The Self-Assembly Process

The following protocol is adapted from established methods for forming pyridine-terminated thiol SAMs on gold.

Materials:

  • This compound

  • Anhydrous ethanol

  • Clean glass vial with a screw cap

Protocol:

  • Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 1.25 mg of this compound in 10 mL of ethanol.

  • Immersion: Place the clean, dry gold substrates in the thiol solution. Ensure the entire gold surface is submerged.

  • Incubation: Seal the vial to minimize solvent evaporation and contamination. Allow the self-assembly to proceed for 18-24 hours at room temperature. While SAM formation begins rapidly, longer immersion times generally lead to more ordered and densely packed monolayers.[1]

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

  • Drying: Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

Diagram of the SAM Formation Workflow:

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation Clean Clean Gold Substrate (Piranha Solution) Rinse_DI Rinse with DI Water Clean->Rinse_DI Rinse_EtOH Rinse with Ethanol Rinse_DI->Rinse_EtOH Dry_N2_1 Dry with N2 Rinse_EtOH->Dry_N2_1 Prepare_Sol Prepare 1 mM Thiol Solution in Ethanol Dry_N2_1->Prepare_Sol Immerse Immerse Substrate (18-24 hours) Prepare_Sol->Immerse Rinse_Final Rinse with Ethanol Immerse->Rinse_Final Dry_N2_2 Dry with N2 Rinse_Final->Dry_N2_2 Characterization Characterized SAM Dry_N2_2->Characterization Proceed to Characterization

Caption: Workflow for the preparation of this compound SAMs.

III. Characterization: Validating the Monolayer

A suite of surface-sensitive techniques is employed to confirm the formation and quality of the SAM.

Technique Parameter Measured Typical Expected Results for a High-Quality SAM
Contact Angle Goniometry Surface wettability (hydrophobicity/hydrophilicity)A significant change in the water contact angle compared to the bare gold surface. The exact angle will depend on the orientation of the pyridine rings.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical statesPresence of S 2p, N 1s, and C 1s peaks. The S 2p peak at ~162 eV is characteristic of a gold-thiolate bond. The N 1s peak confirms the presence of the pyridine headgroup.[2][3]
Scanning Tunneling Microscopy (STM) Surface morphology and molecular packingAtomically flat terraces with evidence of molecular ordering. The specific packing arrangement can be determined.[2][3]
Infrared Reflection-Absorption Spectroscopy (IRRAS) Vibrational modes of the adsorbed moleculesCharacteristic peaks for the pyridine ring and C-H stretches, providing information on the orientation of the molecules.[2][3]

Diagram of the Molecular Structure on the Surface:

SAM_Structure sub Gold Substrate (Au) S1 S sub->S1 S2 S sub->S2 S3 S sub->S3 P1 Pyridine S1->P1 CH2 P2 Pyridine S2->P2 CH2 P3 Pyridine S3->P3 CH2

Caption: Schematic of a this compound SAM on a gold surface.

Trustworthiness and Validation

The protocols described herein are based on well-established principles of SAM formation.[1] The quality of the resulting monolayer is self-validating through the characterization techniques outlined. For instance, a successful SAM formation will invariably lead to a significant and reproducible change in the surface's contact angle. Furthermore, XPS analysis provides definitive chemical evidence of the monolayer's presence and the integrity of the gold-thiolate bond. Researchers can have high confidence in their results by systematically applying these characterization methods.

Conclusion

The use of this compound for the formation of self-assembled monolayers opens up a world of possibilities for surface engineering. Its versatile pyridine headgroup, combined with the robust and well-defined nature of thiol-on-gold chemistry, provides a powerful platform for a wide range of applications. By following the detailed protocols and understanding the underlying scientific principles presented in this guide, researchers can confidently create and validate high-quality functionalized surfaces, accelerating innovation in their respective fields.

References

  • Complex surface chemistry of 4-mercaptopyridine self-assembled monolayers on Au(111). (URL: [Link])
  • Spectroelectrochemistry of self-assembled monolayers of 2- and 4-mercaptopyridines. (URL: [Link])
  • Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT. (URL: [Link])
  • Complex Surface Chemistry of 4-Mercaptopyridine Self-Assembled Monolayers on Au(111). (URL: [Link])
  • Metal deposition onto thiol-covered gold: Platinum on a 4-mercaptopyridine SAM. (URL: [Link])
  • Structural characterization of self-assembled monolayers of pyridine-terminated thiol
  • Structural characterization of self-assembled monolayers of pyridine-terminated thiol

Sources

Application Notes & Protocols: Three-Component Syntheses of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyridine Nucleus

The pyridine scaffold is a cornerstone of modern chemistry, prominently featured in pharmaceuticals, agrochemicals, and materials science. Its prevalence drives a continuous demand for efficient, versatile, and sustainable synthetic methodologies. Among the most powerful strategies for constructing this vital heterocycle are three-component reactions (3CRs). These reactions, by combining three distinct starting materials in a single operation, offer significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular complexity from simple precursors. This guide provides an in-depth exploration of seminal and modern 3CRs for pyridine synthesis, offering detailed mechanistic insights and field-proven protocols for the research scientist.

Pillar 1: The Hantzsch Pyridine Synthesis - A Classic Reimagined

First reported by Arthur Hantzsch in 1881, this reaction remains one of the most reliable and straightforward methods for pyridine synthesis.[1] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][2] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine ring.[1] The driving force for this final aromatization step is the formation of a stable aromatic system.[1]

Causality in Mechanism and Experimental Design

The Hantzsch synthesis is a beautiful example of a domino reaction sequence, where each step sets the stage for the next. Understanding this sequence is critical for troubleshooting and optimization.

The reaction proceeds through two key intermediates[3]:

  • Knoevenagel Condensation Product : The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.

  • Enamine Intermediate : The second equivalent of the β-ketoester condenses with ammonia to form a β-enamino ester.

These two fragments then undergo a Michael addition, followed by cyclization and dehydration, to yield the 1,4-DHP core.[4]

  • Choice of Components : A wide variety of aldehydes (aliphatic and aromatic) and β-dicarbonyl compounds can be employed.[4] Electron-withdrawing groups on the aldehyde can sometimes enhance yields.[4] The nitrogen source is typically ammonium acetate or ammonia in a protic solvent like ethanol.[4]

  • The Oxidation Step : The stability of the 1,4-DHP intermediate allows for its isolation, which is particularly valuable as many 1,4-DHP derivatives are themselves pharmacologically important, such as the calcium channel blocker nifedipine.[1][2] For pyridine synthesis, a subsequent oxidation step is required. Common oxidants include nitric acid, ferric chloride, or potassium permanganate.[1][4] Modern protocols often seek a one-pot cyclization and oxidation, using catalysts like palladium on carbon or simply air/oxygen under specific conditions to drive the aromatization.[3]

Workflow and Mechanistic Overview

The following diagrams illustrate the general experimental workflow and the key mechanistic steps of the Hantzsch synthesis.

G cluster_setup Reaction Setup cluster_workup Workup & Isolation cluster_oxidation Aromatization (Optional) A Combine Aldehyde, 2 eq. β-Ketoester, & Ammonia Source B Add Solvent (e.g., Ethanol) A->B C Heat / Reflux (or Microwave Irradiation) B->C D Cool Reaction Mixture C->D E Precipitate / Extract 1,4-Dihydropyridine D->E F Purify (Recrystallization or Chromatography) E->F G Dissolve 1,4-DHP F->G Proceed to Aromatization H Add Oxidizing Agent (e.g., HNO₃, FeCl₃) G->H I Isolate & Purify Pyridine Derivative H->I

Caption: General experimental workflow for the Hantzsch Pyridine Synthesis.

G RCHO Aldehyde Knoevenagel Knoevenagel Condensation RCHO->Knoevenagel Keto1 β-Ketoester (1 eq.) Keto1->Knoevenagel Keto2 β-Ketoester (1 eq.) Enamine_Formation Enamine Formation Keto2->Enamine_Formation NH3 Ammonia NH3->Enamine_Formation Unsat_Keto α,β-Unsaturated Ketoester Knoevenagel->Unsat_Keto Enamine Enamino Ester Enamine_Formation->Enamine Michael Michael Addition Unsat_Keto->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP Oxidation Oxidation [-H₂] DHP->Oxidation Pyridine Pyridine Product Oxidation->Pyridine

Caption: Simplified mechanistic pathway of the Hantzsch reaction.

Protocol: Microwave-Assisted Hantzsch Synthesis

Modern variations of the Hantzsch synthesis often employ microwave irradiation to reduce reaction times dramatically and improve yields.[5][6]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • β-Ketoester (e.g., Ethyl acetoacetate, 2.2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Solvent: Ethanol/Glacial Acetic Acid (5:1 v/v, 2 mL)

  • Microwave synthesizer vial (sealed tube)

Procedure:

  • To a microwave reaction vial, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.5 mmol).

  • Add the ethanol/acetic acid solvent mixture (2 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120°C for 5-10 minutes.[7] Monitor the initial power to control the reaction rate.

  • After irradiation, cool the vial using a stream of compressed air.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Partition the residue between a saturated aqueous NaHCO₃ solution (20 mL) and dichloromethane (20 mL).

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude 1,4-dihydropyridine can be purified by column chromatography or recrystallization. For subsequent aromatization, the crude product is often of sufficient purity.

Pillar 2: The Bohlmann-Rahtz Pyridine Synthesis - A Regioselective Approach

The Bohlmann-Rahtz synthesis offers a powerful route to constructing substituted pyridines, often with excellent regiochemical control.[8] The reaction condenses an enamine with an ethynylketone (ynone).[9] The process proceeds through an aminodiene intermediate, which undergoes a heat-induced cyclodehydration to furnish the pyridine ring.[8]

Causality in Mechanism and Experimental Design

Unlike the Hantzsch synthesis, the Bohlmann-Rahtz reaction directly yields the aromatic pyridine without a separate oxidation step.[8] This is a key advantage.

  • Mechanism : The reaction begins with a Michael addition of the enamine to the ynone. The resulting aminodiene intermediate must then undergo a Z/E isomerization to adopt the correct conformation for the subsequent 6π-electrocyclization and dehydration, which yields the pyridine product.[8]

  • Overcoming Drawbacks : The classical two-step procedure, which requires isolation of the intermediate and high temperatures for the cyclization, has limited its use.[8] Modern modifications have been crucial. The use of Brønsted or Lewis acid catalysts (e.g., Yb(OTf)₃, ZnBr₂) can promote a one-pot reaction at lower temperatures by accelerating the Michael addition, isomerization, and cyclodehydration steps.[7][8]

  • Microwave Assistance : As with the Hantzsch synthesis, microwave irradiation has proven highly effective for the Bohlmann-Rahtz reaction, enabling rapid, one-pot syntheses with superior yields compared to conventional heating.[10]

Protocol: One-Pot Microwave-Assisted Bohlmann-Rahtz Synthesis

This protocol demonstrates a modern, one-pot approach that bypasses the need to isolate the intermediate.[10]

Materials:

  • Enamine (e.g., Ethyl β-aminocrotonate, 1.3 mmol)

  • Ethynyl Ketone (e.g., 1-phenylprop-2-yn-1-one, 1.0 mmol)

  • Solvent: Toluene/Glacial Acetic Acid (5:1 v/v, 2 mL)

  • Microwave synthesizer vial (sealed tube)

Procedure:

  • Combine the enamine (1.3 mmol) and the ethynyl ketone (1.0 mmol) in a microwave reaction vial.

  • Add the toluene/acetic acid solvent mixture (2 mL). The acetic acid acts as a Brønsted acid catalyst.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 100-170°C for 15-20 minutes.[7][10] The optimal temperature may vary depending on the substrates.

  • After cooling, partition the reaction mixture between a saturated aqueous NaHCO₃ solution (25 mL) and ethyl acetate (25 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude pyridine derivative by flash column chromatography on silica gel.

Pillar 3: Modern Catalytic and Domino Approaches

The field of multicomponent reactions is continually evolving, with a focus on improving efficiency, expanding substrate scope, and adhering to the principles of green chemistry.

  • Nanocatalysis : Recent research has highlighted the use of heterogeneous nanocatalysts, including magnetic nanoparticles, for promoting three-component pyridine syntheses.[11][12][13] These catalysts offer high surface area, enhanced reactivity, and the significant advantage of being easily recoverable and reusable, which is crucial for sustainable industrial applications.[12]

  • Domino Reactions : Advanced strategies involve the design of complex domino or cascade reactions. For instance, a metal-free approach using TfOH as a promoter allows for the synthesis of fully substituted pyridines from enaminones and aldehydes through a cascade of C-C and C-N bond formations.[14]

Comparative Data: Conventional vs. Modern Methodologies

The following table summarizes the advantages offered by modern techniques over classical methods for the Hantzsch synthesis.

ParameterClassical Hantzsch (Reflux)Microwave-Assisted HantzschNanocatalyst-Assisted
Reaction Time Several hours (e.g., 12 h)[5]Minutes (e.g., 4-10 min)[5][7]Minutes to hours (variable)
Energy Input High (prolonged heating)Low (efficient, rapid heating)Often lower temperatures
Yields Moderate to goodGood to excellent[6]Often excellent[12]
Solvent Use Often requires organic solventsCan use greener solvents (water)[1]Often solvent-free or in green solvents[12]
Catalyst Often stoichiometric acid/baseOften catalytic acid[1]Reusable, heterogeneous[13]

Conclusion and Future Outlook

Three-component reactions represent a cornerstone of heterocyclic chemistry, providing convergent and efficient access to the invaluable pyridine core. While classical methods like the Hantzsch and Bohlmann-Rahtz syntheses remain highly relevant, modern innovations—particularly the use of microwave irradiation and advanced catalytic systems—have significantly enhanced their utility. These advancements have led to shorter reaction times, higher yields, and more environmentally benign protocols. For researchers in drug discovery and materials science, mastering these powerful multicomponent strategies is essential for the rapid and efficient generation of novel, highly functionalized pyridine derivatives.

References

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • The Journal of Organic Chemistry. Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. ACS Publications, 2016.
  • Hantzsch pyridine synthesis. Hantzsch pyridine synthesis.
  • Semantic Scholar. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts.
  • National Institutes of Health (NIH). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC, 2023.
  • Wikipedia. Hantzsch pyridine synthesis.
  • ResearchGate. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts | Request PDF.
  • CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
  • Scribd. Hantzsch Pyridine Synthesis | PDF.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
  • PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
  • Royal Society of Chemistry. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 2021.
  • Organic Chemistry Portal. Pyridine synthesis.
  • National Institutes of Health (NIH). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC.
  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2026.
  • ResearchGate. Rapid microwave assisted synthesis of hantzsch 1,4-dihydropyridines. 2025.
  • SciSpace. Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real.
  • ResearchGate. Synthetic application of modified Bohlmann–Rahtz pyridine synthesis.
  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.
  • Quora. What is Gattermann Koch reaction?. 2019.
  • Beilstein Journals. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. 2013.
  • ResearchGate. Synthesis of pyridine derivatives employing three component reaction and Fe₃O₄/ZnO/MWCNTs magnetic nanocomposites. 2025.
  • Gattermann-Koch Reaction.
  • ResearchGate. Three‐component synthesis of highly substituted pyridines.
  • Wikipedia. Gattermann reaction.
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. 2025.
  • Royal Society of Chemistry. CHAPTER 16: Pyridine Synthesis. 2022.
  • L.S.College, Muzaffarpur. Gattermann reaction. 2020.
  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023.
  • Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples.
  • Baran Lab. Pyridine Synthesis: Cliff Notes. 2004.
  • A new one-step synthesis of pyridines under microwave-assisted conditions.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • ResearchGate. Batch and flow experiments for Bohlmann-Rahtz synthesis of pyridine 2b.
  • National Institutes of Health (NIH). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. PMC.
  • Chem-Station. Bohlmann-Rahtz Pyridine Synthesis. 2015.

Sources

Application Notes & Protocols: Functionalization of the Pyridine Ring in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and serve as a scaffold for diverse functionalization make it a privileged structure in drug design.[2][3] This document provides a comprehensive guide to the strategic functionalization of the pyridine ring. It moves beyond a simple recitation of reactions to provide in-depth protocols, mechanistic insights, and the strategic rationale behind choosing a particular synthetic route. We will explore classical methods and delve into modern, cutting-edge techniques like C-H functionalization, offering detailed, step-by-step protocols for their application in a drug discovery context.

The Strategic Importance of the Pyridine Moiety

The pyridine ring, an isostere of benzene where a CH group is replaced by a nitrogen atom, is a fundamental building block in medicinal chemistry.[3] This seemingly simple substitution has profound implications for the molecule's physicochemical properties. The nitrogen atom introduces a dipole moment, increases polarity, and provides a hydrogen bond acceptor, all of which can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] It is estimated that approximately 20% of the top 200 drugs contain a pyridine scaffold, underscoring its importance.[1]

The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, dictates its reactivity.[4][5] This property makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, while generally being less reactive towards electrophilic aromatic substitution compared to benzene.[4][5][6] Understanding and leveraging this inherent reactivity is paramount for the efficient synthesis of pyridine-containing drug molecules.

Foundational Synthetic Strategies for the Pyridine Core

While functionalization of a pre-existing pyridine ring is common, constructing the ring with desired substituents is often a more efficient strategy, especially in early-stage discovery.

Hantzsch Pyridine Synthesis

A classic and reliable method, the Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia, followed by an oxidation step to yield the substituted pyridine.[7]

Protocol: Hantzsch Dihydropyridine Synthesis and Oxidation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (2.0 equiv.), the desired aldehyde (1.0 equiv.), and ammonium acetate (1.1 equiv.) in ethanol.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Dihydropyridine: Upon completion, cool the reaction to room temperature. The dihydropyridine product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Oxidation: Dissolve the isolated dihydropyridine in glacial acetic acid. Add an oxidizing agent, such as nitric acid or ceric ammonium nitrate (CAN), portion-wise at room temperature.

  • Workup: After the oxidation is complete (as indicated by TLC), pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Insights: The Hantzsch synthesis is highly versatile, allowing for the introduction of a wide range of substituents at various positions of the pyridine ring. The choice of aldehyde and β-ketoester directly dictates the substitution pattern of the final product. The oxidation step is crucial as it aromatizes the dihydropyridine intermediate.

Chichibabin Pyridine Synthesis

The Chichibabin synthesis offers a direct route to pyridines from the condensation of aldehydes and ketones with ammonia.[8] While historically significant, it often suffers from lower yields with complex substrates.[8]

Modern Functionalization of the Pyridine Ring: C-H Activation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyridine ring, avoiding the need for pre-functionalized starting materials.[9][10][11]

Transition-Metal-Catalyzed C-H Functionalization

Transition metal catalysis has revolutionized the selective functionalization of C-H bonds in pyridines.[4][9] These methods offer high regioselectivity, often directed by the nitrogen atom or a directing group.

Workflow: C-H Functionalization of Pyridines

G cluster_start Starting Material cluster_catalysis Catalytic Cycle cluster_product Product Pyridine Pyridine Substrate Coordination Coordination to N Pyridine->Coordination Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ir) Activation C-H Activation Catalyst->Activation Coordination->Catalyst Coupling Cross-Coupling Partner Activation->Coupling Oxidative Addition Reductive_Elimination Reductive Elimination Coupling->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Functionalized_Pyridine Functionalized Pyridine Reductive_Elimination->Functionalized_Pyridine

Caption: Generalized workflow for transition-metal-catalyzed C-H functionalization of pyridines.

Protocol: Palladium-Catalyzed C2-Arylation of Pyridine

This protocol is adapted from methodologies that utilize a directing group to achieve high regioselectivity.

  • Reagent Preparation: In a nitrogen-flushed glovebox, add the pyridine substrate (1.0 equiv.), aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PCy₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) to a dry Schlenk tube.

  • Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene) to the Schlenk tube.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction's progress by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the C2-arylated pyridine.

Causality and Insights: The choice of catalyst, ligand, and base is critical for achieving high yield and selectivity. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. The base is necessary to neutralize the acid generated during the reaction. C2-selectivity is often favored due to the directing effect of the pyridine nitrogen.[9][10]

Late-Stage Functionalization

Late-stage functionalization (LSF) is of paramount importance in drug discovery, allowing for the rapid diversification of complex molecules to explore structure-activity relationships (SAR).[12] C-H functionalization is particularly well-suited for LSF of pyridine-containing drug candidates.[13][14]

Protocol: Late-Stage C-H Fluorination and Nucleophilic Aromatic Substitution (SNA_r_)

This two-step sequence allows for the introduction of a wide range of nucleophiles at the C2 position.[12]

  • C-H Fluorination: To a solution of the pyridine-containing drug molecule (1.0 equiv.) in a suitable solvent (e.g., acetonitrile), add AgF₂ (2.0 equiv.). Stir the reaction at room temperature until the starting material is consumed (monitor by LC-MS).

  • Isolation of 2-Fluoropyridine: Quench the reaction with aqueous sodium thiosulfate. Extract the product with an organic solvent, dry, and concentrate. The crude 2-fluoropyridine is often used directly in the next step.

  • SNA_r_ Reaction: Dissolve the 2-fluoropyridine intermediate in a polar aprotic solvent (e.g., DMF or DMSO). Add the desired nucleophile (e.g., an amine, alcohol, or thiol, 1.5 equiv.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Reaction and Purification: Heat the reaction mixture as needed (typically 60-100 °C) and monitor by LC-MS. Upon completion, perform an aqueous workup, extract the product, and purify by preparative HPLC.

Data Summary: Regioselectivity in Pyridine Functionalization

Functionalization MethodPrimary Position(s)Key Factors Influencing Selectivity
Electrophilic SubstitutionC3Requires harsh conditions due to electron-deficient ring.
Nucleophilic SubstitutionC2, C4Inherent electronic properties of the pyridine ring.
Chichibabin AminationC2Direct amination with sodium amide.[6]
Transition-Metal C-H ActivationC2, C3, C4Catalyst, directing group, and ligands.[9][10]
Radical Addition (Minisci)C2, C4N-activating groups can influence regioselectivity.[14]

Enzymatic and Photochemical Functionalization

Emerging strategies for pyridine functionalization are leveraging biocatalysis and photochemistry to achieve novel reactivity and selectivity under mild conditions.

Mechanism: Visible-Light-Mediated Pyridine Synthesis

G cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Intermediate cluster_product Product Cinnamaldehyde Cinnamaldehyde Aza_Intermediate Aza-6π Intermediate Cinnamaldehyde->Aza_Intermediate Propargylamine Propargylamine Propargylamine->Aza_Intermediate VisibleLight Visible Light (Purple-Red LEDs) VisibleLight->Aza_Intermediate Photoexcitation DBU DBU (Catalyst) DBU->Aza_Intermediate Catalysis Disubstituted_Pyridine 3,4-Disubstituted Pyridine Aza_Intermediate->Disubstituted_Pyridine Electrocyclization

Caption: Biomimetic aza-6π electrocyclization for pyridine synthesis under visible light.[2]

These metal- and oxidant-free conditions are highly desirable in pharmaceutical synthesis to minimize toxic impurities in the final active pharmaceutical ingredient (API).[2]

Conclusion and Future Perspectives

The functionalization of the pyridine ring remains a vibrant and evolving field of research. While traditional methods provide a solid foundation, the development of novel catalytic systems, including transition-metal, enzymatic, and photochemical approaches, is continuously expanding the synthetic chemist's toolbox. The ability to selectively and efficiently modify the pyridine scaffold, particularly in the later stages of a synthetic sequence, is a powerful engine for innovation in drug discovery. As our understanding of reaction mechanisms deepens, we can anticipate the development of even more sophisticated and sustainable methods for the synthesis of pyridine-containing pharmaceuticals.

References

  • Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. (n.d.).
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240.
  • Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). National Institutes of Health.
  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (n.d.). Journal of the American Chemical Society.
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journals.
  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Institutes of Health.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16362-16383.
  • Pyridine Ring Synthesis. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5782-5803.
  • Pyridine. (n.d.). In Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.
  • C-H Functionalization of Pyridines. (n.d.). ResearchGate.
  • Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. (n.d.). ResearchGate.
  • Recent Progress in Functionalization of the Pyridine Ring through C–S Bond Formation under Transition Metal Catalyst Free Conditions. (n.d.). Semantic Scholar.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Pyridine Derivatives in Catalysis and Pharmaceutical Synthesis.
  • Late-Stage C–H Functionalization of Azines. (n.d.). National Institutes of Health.
  • McNally, A. (2023). Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates. American Chemical Society.

Sources

Application Note & Protocols: Thiol-Yne Coupling with Heterocyclic Thiols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Advanced Synthesis in Medicinal Chemistry and Materials Science

Introduction

The thiol-yne coupling reaction, a powerful member of the "click chemistry" family, has emerged as a highly efficient and versatile tool for forging carbon-sulfur bonds.[1][2][3] This reaction, which involves the addition of a thiol to an alkyne, offers significant advantages, including high yields, excellent functional group tolerance, and often mild, metal-free reaction conditions.[1][4] While the reaction with aliphatic thiols is well-documented, the use of heterocyclic thiols introduces unique opportunities and considerations. Heterocyclic scaffolds are ubiquitous in pharmaceuticals and functional materials, and their corresponding thiols serve as critical synthons. Incorporating these moieties via thiol-yne coupling provides direct access to vinyl thioethers, which are themselves privileged structures in drug discovery and valuable intermediates for further functionalization.[4]

This guide provides an in-depth exploration of the thiol-yne coupling reaction with a specific focus on heterocyclic thiols. We will dissect the underlying mechanisms, present detailed experimental protocols, and discuss key applications relevant to researchers in drug development and materials science.

Reaction Mechanisms: Radical vs. Nucleophilic Pathways

The thiol-yne reaction can proceed through two primary mechanistic pathways: a radical-mediated addition or a nucleophile-initiated Michael addition. The choice of pathway is dictated by the reaction conditions and the nature of the alkyne substrate.

1. Radical-Mediated Thiol-Yne Coupling

This is the most common pathway, particularly for unactivated, non-electron-deficient alkynes. The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light in the presence of a photoinitiator or by a thermal radical initiator.[2][3][5] The process involves two successive additions of a thiol to a single alkyne moiety.

  • Initiation: A radical initiator (e.g., AIBN, or a photoinitiator like DMPA) generates an initial radical, which then abstracts a hydrogen atom from the heterocyclic thiol (Het-SH) to form a highly reactive heterocyclic thiyl radical (Het-S•).

  • Propagation (First Addition): The thiyl radical adds to the alkyne in an anti-Markovnikov fashion, creating a vinyl radical intermediate.[2] This radical then abstracts a hydrogen from another thiol molecule, yielding the vinyl sulfide product and regenerating the thiyl radical, which continues the chain reaction.

  • Propagation (Second Addition): The resulting vinyl sulfide is often more electron-rich than the starting alkyne and can react with a second thiyl radical. This leads to a dithioether product. The reaction can often be controlled to favor mono-addition by adjusting the stoichiometry.[6]

  • Termination: The reaction ceases when two radicals combine.

The reactivity of a heterocyclic thiol in this pathway depends on the stability of the corresponding thiyl radical. Electron-rich heterocycles can stabilize the radical, enhancing reactivity.

Thiol_Yne_Radical_Mechanism cluster_initiation Initiation cluster_propagation1 Propagation - 1st Addition cluster_propagation2 Propagation - 2nd Addition I Initiator (I) I_rad I• I->I_rad Δ or hν HetS_rad Het-S• I_rad->HetS_rad H-Abstraction HetSH Het-SH HetSH->HetS_rad H-Abstraction Alkyne R-C≡C-R' HetS_rad->Alkyne Vinyl_rad Vinyl Radical Alkyne->Vinyl_rad Addition Vinyl_Sulfide Vinyl Sulfide (Het-S-CR=CHR') Vinyl_rad->Vinyl_Sulfide HetS_rad_2 Het-S• (Propagates) Vinyl_Sulfide->HetS_rad_2 H-Abstraction HetSH_2 Het-SH HetSH_2->Vinyl_Sulfide HetS_rad_3 Het-S• HetS_rad_2->HetS_rad_3 Can react again Vinyl_Sulfide_2 Vinyl Sulfide HetS_rad_3->Vinyl_Sulfide_2 Addition HetS_rad_3->Vinyl_Sulfide_2 Dithio_rad Dithio Radical Dithioether Dithioether Dithio_rad->Dithioether H-Abstraction

Caption: Radical-mediated thiol-yne coupling mechanism.

2. Nucleophilic Thiol-Yne Coupling (Michael Addition)

This pathway is effective for alkynes activated by an adjacent electron-withdrawing group (EWG), such as propiolates, ynones, or ynamides.[7] The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.

  • Thiolate Formation: A base (e.g., triethylamine, DBU) deprotonates the heterocyclic thiol (Het-SH) to generate the corresponding thiolate (Het-S⁻). The acidity of the thiol proton, influenced by the heterocycle, is a key factor.

  • Conjugate Addition: The thiolate anion attacks the electrophilic alkyne in a conjugate (Michael-type) addition, forming a carbanionic intermediate.

  • Protonation: The intermediate is protonated by the conjugate acid of the base or another proton source to yield the final vinyl sulfide product.

This method offers excellent control over mono-addition and can exhibit high stereoselectivity, often favoring the Z-isomer in polar, protic solvents.[8][9]

Key Experimental Parameters and Optimization

Successful thiol-yne coupling requires careful consideration of several parameters. The optimal conditions depend on the chosen mechanism and the specific substrates involved.

ParameterRadical-MediatedNucleophile-Initiated (Base-Catalyzed)Causality & Field Insights
Initiation/Catalysis Photoinitiators (e.g., DMPA, Irgacure 2959) for light-induced reactions.[10] Thermal Initiators (e.g., AIBN, V-70) for heat-induced reactions.Organic Bases (e.g., Et₃N, DBU, phosphines).[8]Photo-initiation offers excellent temporal and spatial control at ambient temperature, crucial for bioconjugation. Thermal initiation is simpler but less controlled. Base choice depends on the pKa of the heterocyclic thiol; a stronger base may be needed for less acidic thiols.
Solvent Aprotic solvents like THF, Dioxane, CH₂Cl₂, or DMF are common.[5]Polar solvents (protic or aprotic) like MeOH, H₂O, or MeCN are preferred.[7]For radical reactions, solvent choice is primarily based on substrate solubility. For nucleophilic additions, polar protic solvents can stabilize the transition state and influence stereoselectivity, often favoring the Z-isomer.[8]
Stoichiometry (Thiol:Alkyne) 1:1 for mono-addition (may require careful monitoring). >2:1 for forcing double addition.Typically 1:1 to 1.1:1. Mono-addition is the strongly favored pathway.In radical reactions, excess thiol can suppress polymerization of the alkyne and favor the desired product. However, precise control is needed to avoid the second addition. The nucleophilic pathway inherently stops after one addition to the activated alkyne.
Temperature Ambient (photo) to 60-80 °C (thermal).Ambient temperature is often sufficient.Higher temperatures for thermal initiation increase the rate of radical generation. Base-catalyzed reactions are often highly exothermic and may require cooling to control the reaction rate and selectivity.[7]
Oxygen Sensitivity Requires degassing or an inert atmosphere (N₂, Ar).Generally tolerant to oxygen.[8]Oxygen is a radical scavenger and will inhibit or quench the radical chain reaction. The nucleophilic pathway is not radical-based and thus is operationally simpler in this regard.

Detailed Protocol: Photo-initiated Radical Coupling of 2-Mercaptobenzothiazole

This protocol describes a general procedure for the radical-mediated thiol-yne coupling of a common heterocyclic thiol, 2-mercaptobenzothiazole, with a generic terminal alkyne using UV initiation.

Materials and Reagents:

  • 2-Mercaptobenzothiazole (MBT)

  • Terminal Alkyne (e.g., 1-octyne, propargyl alcohol)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA, Irgacure 651)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)

  • Reaction Vessel: Quartz tube or borosilicate vial (transparent to UV)

  • UV Lamp (e.g., 365 nm handheld lamp or photoreactor)

  • Stirring plate and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) supplies

Protocol_Workflow prep 1. Reagent Preparation setup 2. Reaction Setup prep->setup Dissolve reagents in THF degas 3. Degassing setup->degas Inert atmosphere react 4. UV Initiation degas->react Bubble N₂ for 15 min monitor 5. Monitoring react->monitor Irradiate with 365 nm UV monitor->react Incomplete? Continue UV workup 6. Workup & Purification monitor->workup Complete? analyze 7. Analysis workup->analyze Silica gel chromatography

Caption: Experimental workflow for photo-initiated thiol-yne coupling.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a clean, dry quartz reaction tube equipped with a magnetic stir bar, add 2-mercaptobenzothiazole (1.0 eq).

    • Add the terminal alkyne (1.0-1.1 eq). Insight: A slight excess of the alkyne can help drive the consumption of the thiol, which can be easier to remove during purification.

    • Add the photoinitiator, DMPA (0.02-0.05 eq, 2-5 mol%).

    • Dissolve the components in anhydrous THF (concentration typically 0.1-0.5 M).

  • Degassing and Inert Atmosphere:

    • Seal the tube with a septum.

    • Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes via a needle submerged in the liquid. This step is critical to remove dissolved oxygen, which inhibits the radical reaction.[11]

    • Maintain a positive pressure of the inert gas throughout the reaction.

  • Photo-initiation:

    • Place the reaction tube on a magnetic stirrer, ensuring vigorous stirring.

    • Position a UV lamp (365 nm) approximately 5-10 cm from the tube.

    • Turn on the UV lamp to initiate the reaction. The reaction is typically run at ambient temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC. Periodically (e.g., every 30 minutes), carefully withdraw a small aliquot via syringe.

    • Spot the reaction mixture against the starting materials on a TLC plate. A typical mobile phase would be a mixture of hexanes and ethyl acetate.

    • The reaction is complete upon the disappearance of the limiting reagent (usually the thiol). Reaction times can range from 30 minutes to a few hours.

  • Workup and Purification:

    • Once the reaction is complete, turn off the UV lamp.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude residue can be purified by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but often starts with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increases in polarity.

  • Characterization:

    • Confirm the structure of the purified vinyl sulfide product using standard analytical techniques (¹H NMR, ¹³C NMR, MS). The formation of the vinyl sulfide will be evident by the appearance of characteristic vinyl proton signals in the NMR spectrum.

Applications in Drug Development and Bioconjugation

The introduction of heterocyclic moieties via thiol-yne coupling is a powerful strategy in medicinal chemistry and chemical biology.

  • Access to Privileged Scaffolds: Many heterocyclic thiols are derived from core structures (e.g., benzothiazole, tetrazole, triazole) that are prevalent in FDA-approved drugs. The resulting vinyl sulfides can act as bioisosteres or as novel pharmacophores, enabling rapid library synthesis for structure-activity relationship (SAR) studies.[4]

  • Bioconjugation: The thiol-yne reaction is an excellent tool for site-specific modification of peptides and proteins.[12][13] Cysteine residues, which contain a thiol group, can be selectively targeted with alkyne-functionalized molecules or surfaces under biocompatible, photo-initiated conditions.[14] This enables the construction of antibody-drug conjugates (ADCs), PEGylated proteins, and surface-immobilized biomolecules.[12][14]

  • Materials Science: The ability to form highly cross-linked networks makes the thiol-yne reaction ideal for creating advanced polymers and hydrogels.[15] Using heterocyclic thiols can imbue these materials with specific properties, such as altered hydrophilicity, metal-binding capabilities, or enhanced thermal stability.

Conclusion

The thiol-yne coupling of heterocyclic thiols represents a robust and highly adaptable synthetic methodology. By understanding the mechanistic dichotomy between radical and nucleophilic pathways, researchers can tailor reaction conditions to achieve remarkable efficiency and selectivity. The operational simplicity of the radical-initiated "click" variant, combined with its tolerance for complex functionality, makes it an invaluable tool for professionals in drug discovery, bioconjugation, and materials science, enabling the streamlined synthesis of novel, high-value molecules and materials.

References

  • Massi, A., & Nanni, D. (2012). Thiol–yne coupling: revisiting old concepts as a breakthrough for up-to-date applications. Organic & Biomolecular Chemistry, 10(19), 3791-3807. [Link]
  • Lowe, A. B. (2014). Thiol-yne 'Click'/Coupling chemistry and recent applications in Polymer and materials synthesis and modification.
  • Massi, A., & Nanni, D. (2012). ChemInform Abstract: Thiol-Yne Coupling: Revisiting Old Concepts as a Breakthrough for Up-to-Date Applications.
  • Worch, J. C., et al. (2022). Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. Accounts of Chemical Research, 55(18), 2587-2601. [Link]
  • Maji, K., et al. (2019). Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. ACS Omega, 5(1), 565-574. [Link]
  • Wikipedia. (n.d.). Thiol-yne reaction. Wikipedia. [Link]
  • Maji, K., et al. (2019). Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. ACS Omega, 5(1), 565-574. [Link]
  • Royal Society of Chemistry. (n.d.). CHAPTER 5: Thiol-yne Click Polymerization. Royal Society of Chemistry Books. [Link]
  • Girit, C. I., et al. (2021). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. MDPI. [Link]
  • Stenzel, M. H., et al. (2024). Expanding (Bio)
  • Ananikov, V. P., et al. (2021). Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. MDPI. [Link]
  • Lowe, A. B. (2014). Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification. Polymer, 55(22), 5517-5549. [Link]
  • Koniev, O., et al. (2016). Site-Specific Conjugation of Peptides and Proteins via Rebridging of Disulfide Bonds Using the Thiol–Yne Coupling Reaction.
  • Bernardes, G. J. L., et al. (2013). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide–Alkyne Cycloaddition.
  • Fariña, F., et al. (2021). Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. RSC Advances, 11(5), 2686-2693. [Link]
  • Ananikov, V. P., et al. (2022). Intermolecular Photocatalytic Chemo‐, Stereo‐ and Regioselective Thiol–Yne–Ene Coupling Reaction. Angewandte Chemie International Edition, 61(18), e202116812. [Link]
  • Worch, J. C., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(11), 6744-6776. [Link]
  • L.S.College, Muzaffarpur. (2020). Thiol-yne reaction. L.S.College. [Link]
  • Gu, Y., et al. (2016). Thiol‐yne photoclick polymerization as a method for preparing imidazolium‐containing ionene networks.
  • Sardon, H., et al. (2021). Photobase-catalyzed thiol–ene click chemistry for light-based additive manufacturing.
  • Bowman, C. N., & Hoyle, C. E. (2010). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. RSC Publishing. [Link]
  • Chou, D. H., et al. (2017). Application of Thiol-yne/Thiol-ene Reactions for Peptide and Protein Macrocyclizations. Chemistry – A European Journal, 23(30), 7219-7223. [Link]
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-click chemistry: a multifaceted toolbox for small molecule and polymer synthesis. Chemical Society Reviews, 39(4), 1355-1387. [Link]
  • Belyakova, L. A., et al. (2022).
  • Fariña, F., et al. (2021).
  • Wikipedia. (n.d.). Thiol-ene reaction. Wikipedia. [Link]
  • Massi, A., et al. (2022). An Insight into the Radical Thiol/Yne Coupling. The Royal Society of Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions. Wordpress. [Link]
  • The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions. The University of Southern Mississippi. [Link]
  • Mokhir, A., et al. (2020). Thiol‐yne coupling reactions applied in medicinal chemistry and chemical biology.
  • Scanlan, E. M., et al. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(12), 19137-19151. [Link]
  • Stenzel, M. H., et al. (2011). Thiol-yne and thiol-ene "click" chemistry as a tool for a variety of platinum drug delivery carriers, from statistical copolymers to crosslinked micelles. Biomacromolecules, 12(5), 1738-1751. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyridin-4-YL-Methanethiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridin-4-YL-methanethiol, also known as 4-(mercaptomethyl)pyridine, is a critical building block in pharmaceutical and agrochemical research.[1] Its unique structure, combining a pyridine ring with a reactive thiol group, makes it a valuable intermediate for synthesizing a wide range of biologically active molecules.[1][2] However, its synthesis is not without challenges. Researchers often encounter issues with low yields, difficult purifications, and undesired side reactions.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It offers field-proven insights, troubleshooting strategies, and optimized protocols to help you navigate the complexities of this compound synthesis, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound? A1: The most widely adopted method is a two-step process starting from 4-picolyl chloride (or 4-(chloromethyl)pyridine). This involves an S_N2 reaction with thiourea to form a stable S-(pyridin-4-ylmethyl)isothiouronium salt intermediate, followed by basic hydrolysis to yield the desired thiol.[3][4][5] This method is generally preferred over direct reaction with hydrosulfide anions because it minimizes the formation of the dialkyl sulfide byproduct.[3][4]

Q2: My final product has a very strong, unpleasant odor. Is this normal? A2: Yes, this is a striking characteristic of thiols and is entirely expected.[4] The appalling odor is a key indicator of the presence of the mercapto (-SH) group. Proper handling in a well-ventilated fume hood and quenching of residual thiol-containing solutions with bleach (sodium hypochlorite) are essential safety measures.

Q3: How can I confirm the identity and purity of my synthesized this compound? A3: A combination of analytical techniques is recommended. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for assessing purity and identifying volatile impurities.

Q4: What are the primary side products I should be aware of during this synthesis? A4: The most common side product is the corresponding disulfide, 4,4'-dipyridyldimethyl disulfide, formed by the oxidation of the thiol. Another potential byproduct is the thioether, bis(pyridin-4-ylmethyl)sulfide, especially if using methods other than the thiourea route.[3][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Symptom / Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Isothiouronium Salt 1. Inactive Starting Material: The 4-picolyl chloride starting material may have degraded (hydrolyzed). 2. Insufficient Reaction Time/Temp: The S_N2 reaction may be incomplete.1. Verify Starting Material: Use freshly distilled or purchased 4-picolyl chloride hydrochloride, which is more stable. 2. Optimize Reaction Conditions: Ensure the reaction is refluxed for an adequate amount of time. Monitor progress using Thin Layer Chromatography (TLC).
Low Yield of Final Thiol Product after Hydrolysis 1. Incomplete Hydrolysis: The S-alkylisothiouronium salt requires a sufficiently strong base and adequate time to hydrolyze completely.[6] 2. Product Oxidation: The newly formed thiol is susceptible to oxidation to disulfide, especially in the presence of air during workup.1. Ensure Complete Hydrolysis: Use a strong base like NaOH or KOH and heat the reaction mixture (e.g., reflux) until the salt is fully consumed (monitor by TLC). 2. Minimize Oxidation: Perform the workup under an inert atmosphere (N₂ or Ar). Use degassed solvents. Acidify the reaction mixture before extraction to protonate the thiolate and make it less prone to oxidation.
Final Product is an Oil, Not a Solid, or Fails to Crystallize 1. Presence of Impurities: Disulfide or thioether impurities can inhibit crystallization. 2. Residual Solvent: Trapped solvent can lower the melting point.1. Purify via Chromatography: If impurities are present, purify the crude product using column chromatography on silica gel. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point. 2. Remove Solvent: Ensure the product is thoroughly dried under high vacuum.
NMR Spectrum Shows Unidentified Peaks 1. Disulfide Formation: The presence of the disulfide byproduct is a common issue. 2. Thioether Formation: If not using the thiourea route, this is a likely impurity.[4] 3. Unreacted Isothiouronium Salt: Incomplete hydrolysis will leave the salt in the final product.1. Check for Symmetric Peaks: The disulfide will have a simpler, more symmetric NMR spectrum than the thiol. 2. Reduce Disulfide: If disulfide is the main impurity, the mixture can be treated with a mild reducing agent like zinc and acid to convert it back to the thiol before final purification.[4] 3. Re-hydrolyze: If the salt is present, the material can be subjected to the basic hydrolysis conditions again.

Optimized Synthesis Protocol

This protocol details the reliable, two-step synthesis of this compound from 4-picolyl chloride hydrochloride via the isothiouronium salt intermediate.

Step 1: Synthesis of S-(pyridin-4-ylmethyl)isothiouronium chloride

G cluster_0 Step 1: Salt Formation Start 4-Picolyl Chloride HCl + Thiourea Solvent Dissolve in Ethanol Start->Solvent Reagents Reaction Reflux for 4-6 hours Solvent->Reaction Conditions Monitoring Monitor by TLC until starting material is consumed Reaction->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Precipitation Precipitate with Diethyl Ether Cooling->Precipitation Isolation Filter and Wash Solid Precipitation->Isolation Drying Dry under Vacuum Isolation->Drying Product1 Isothiouronium Salt Drying->Product1 G cluster_1 Step 2: Hydrolysis & Purification Start2 Isothiouronium Salt Base Add aq. NaOH Solution Start2->Base Starting Material Reaction2 Reflux for 2-3 hours under N₂ Base->Reaction2 Conditions Cooling2 Cool to 0°C Reaction2->Cooling2 Acidify Acidify with HCl to pH ~6 Cooling2->Acidify Workup Extraction Extract with Ethyl Acetate Acidify->Extraction Drying2 Dry Organic Layer (Na₂SO₄) Extraction->Drying2 Evaporation Remove Solvent (Rotovap) Drying2->Evaporation Purification Purify via Column Chromatography (optional) Evaporation->Purification Product2 This compound Purification->Product2

Caption: Workflow for Thiol Synthesis and Purification.

Materials:

Reagent Molar Eq. Conc. / Purity Amount
Isothiouronium Salt 1.0 - (Specify mass)
Sodium Hydroxide 2.0-3.0 10% aq. solution (Specify volume)
Hydrochloric Acid As needed 2M aq. solution (Specify volume)
Ethyl Acetate - Reagent Grade (Specify volume)

| Anhydrous Na₂SO₄ | - | - | As needed |

Procedure:

  • Dissolve the S-(pyridin-4-ylmethyl)isothiouronium chloride in an aqueous solution of sodium hydroxide in a round-bottom flask.

  • Crucially, purge the flask and solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Heat the mixture to reflux under the inert atmosphere for 2-3 hours. The hydrolysis of the isothiouronium salt gives the thiol. [6]4. Cool the reaction mixture in an ice bath to 0°C.

  • Carefully acidify the solution to a pH of approximately 6 with hydrochloric acid. This protonates the thiolate, making it extractable and less susceptible to oxidation.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Mechanism & Pathway Insights

The synthesis proceeds via a classic S_N2 reaction followed by hydrolysis.

  • S_N2 Reaction: The sulfur atom of thiourea acts as an excellent nucleophile, attacking the electrophilic carbon of the 4-(chloromethyl)pyridine. [3][4]This displaces the chloride ion and forms the stable S-alkylisothiouronium salt. The use of thiourea is advantageous as the resulting salt is typically a crystalline solid that is easy to handle and purifies the intermediate. [4]2. Hydrolysis: Under basic conditions, the isothiouronium salt is hydrolyzed. [6][7]The hydroxide ion attacks the central carbon of the isothiouronium group. This leads to the formation of urea and the pyridin-4-ylmethanethiolate anion. Subsequent acidification during the workup protonates the thiolate to yield the final thiol product.

References

  • Isothiouronium. In Wikipedia; 2023. [Link]
  • Thiols and Sulfides. Chemistry LibreTexts. [Link]
  • 18.7: Thiols and Sulfides. Chemistry LibreTexts. [Link]
  • This compound CAS#: 1822-53-3.
  • Reactions of Thiols. Chemistry Steps. [Link]
  • A New Azoalkyl Isothiouronium Salt and Hydrolysis of Its Complexes. Africa Thesis Bank. [Link]
  • Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602. PubChem. [Link]
  • Cas 1822-53-3,this compound. LookChem. [Link]

Sources

Technical Support Center: Purification of Pyridin-4-YL-methanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Pyridin-4-YL-methanethiol (CAS No. 1822-53-3). This guide is designed for researchers, medicinal chemists, and process development scientists who handle this versatile but challenging reagent. This compound is a key building block in the synthesis of various pharmacologically active compounds and materials. However, its sulfhydryl (-SH) group makes it highly susceptible to oxidation, primarily forming the corresponding disulfide dimer. This propensity for dimerization is the central challenge in its purification and handling.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you obtain and maintain high-purity this compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

A1: Understanding the basic properties of this compound is crucial for its proper handling and purification. Key properties are summarized in the table below. The most notable characteristic is its potent, unpleasant odor, typical of many thiol compounds.[1][2]

PropertyValueSource
Molecular Formula C₆H₇NS[3][4]
Molecular Weight 125.19 g/mol [3][4]
Appearance Colorless to light yellow liquid/solid[5]
Odor Strong, unpleasant (characteristic of thiols)[1][6]
IUPAC Name (Pyridin-4-yl)methanethiol[3]
Common Synonyms 4-Picolyl mercaptan, 4-(Mercaptomethyl)pyridine[3][7]

Q2: What are the primary safety hazards associated with this compound?

A2: this compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[8][9] Key GHS hazard statements include:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Causes skin and serious eye irritation.[3]

  • May cause respiratory irritation.[3] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9]

Q3: What is the most common impurity encountered during the synthesis and storage of this compound?

A3: The most prevalent impurity is the disulfide dimer, bis(pyridin-4-ylmethyl)disulfide. This is formed through the oxidation of the thiol group, a reaction readily facilitated by atmospheric oxygen.[10][11] The presence of trace metals or basic conditions can catalyze this oxidation.[2] Not only should the synthesis be conducted under an inert atmosphere (Nitrogen or Argon), but solvents should also be deoxygenated before use.[11]

Q4: How should this compound be stored to ensure its stability?

A4: Proper storage is critical to prevent degradation. To minimize oxidation and other side reactions, store the compound under the following conditions:

  • Atmosphere: Under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[11]

  • Temperature: In a cool environment, such as a refrigerator or freezer.[10]

  • Light: In a dark or amber-colored vial to protect it from light.

  • Container: In a tightly sealed, clean, and dry container.

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the chemical structure and identifying impurities. The methylene protons adjacent to the sulfur in the thiol appear at a different chemical shift than those in the disulfide dimer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for detecting volatile impurities and confirming the molecular weight of the product and byproducts.[12]

  • Thin Layer Chromatography (TLC): TLC is invaluable for monitoring reaction progress and optimizing purification conditions.[12] Thiols can be visualized on a TLC plate using an iodine chamber, where they often appear as white spots against a brown background.[13]

Troubleshooting Purification Issues

This section addresses common problems encountered during the purification of this compound in a problem-solution format.

Problem 1: The final product is heavily contaminated with its disulfide dimer.
  • Symptom: Analytical data (NMR, GC-MS) shows significant signals corresponding to the oxidized disulfide byproduct.

  • Causality: The thiol group is highly susceptible to oxidation, which can occur during the reaction, aqueous workup, or purification if not performed under strictly anaerobic conditions.[2][11]

  • Solutions:

    • Inert Atmosphere is Non-Negotiable: Conduct all steps, including reaction, workup, and chromatography, under a positive pressure of an inert gas like nitrogen or argon.[11]

    • Deoxygenate Solvents: Before use, thoroughly sparge all solvents (for reaction, extraction, and chromatography) with nitrogen or argon for at least 20-30 minutes to remove dissolved oxygen.[11][14]

    • Reductive Workup: During the aqueous workup, consider washing the organic layer with a dilute solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate to reduce any disulfide formed.

    • Introduce a Reducing Agent: If compatible with your desired product's stability and downstream applications, a small amount of a reducing agent like dithiothreitol (DTT) can be added during storage, though this is less common during purification itself.

Problem 2: The compound streaks or decomposes during silica gel column chromatography.
  • Symptom: The compound appears as a long streak rather than a distinct spot on a silica gel TLC plate. During column chromatography, the yield is very low, and fractions contain multiple unidentified products.

  • Causality: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds. Furthermore, the basic pyridine nitrogen and the polar thiol group can interact strongly with the silica surface, leading to poor chromatographic behavior (streaking).[13]

  • Solutions:

    • Neutralize the Stationary Phase: Before running the column, pre-treat the silica gel or, more simply, add a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or ammonia solution to the eluent.[13] This neutralizes the acidic sites on the silica, preventing decomposition and reducing tailing.

    • Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, which can be more forgiving for basic compounds.[15]

    • Use Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (e.g., C18-functionalized silica) chromatography with a polar mobile phase (like water/acetonitrile or water/methanol) can be an effective alternative.[13]

Problem 3: The purified product is an oil and fails to crystallize.
  • Symptom: After solvent removal, the product remains a persistent oil or waxy solid, even when high purity is confirmed by analysis.

  • Causality: The presence of even minor impurities can significantly inhibit crystallization. Additionally, the molecule's inherent properties may not favor easy crystal lattice formation at ambient temperatures.[15][16]

  • Solutions:

    • Ensure Highest Purity: Re-purify the material using chromatography to ensure it is >99% pure. Impurities are the most common reason for crystallization failure.

    • Systematic Solvent Screening: Attempt recrystallization using a two-solvent system. Dissolve the oil in a minimum amount of a "good" solvent (e.g., ethanol, ethyl acetate) and then slowly add a "poor" anti-solvent (e.g., hexanes, heptane) dropwise until turbidity persists.[16][17]

    • Induce Crystallization: If a supersaturated solution has been formed, try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the product if available.[17]

    • Consider Salt Formation: The basic pyridine nitrogen allows for the formation of salts (e.g., with HCl or oxalic acid). Salts often have much higher crystallinity than the free base and can be a viable purification strategy. The pure free base can be regenerated by neutralization after the salt has been purified by recrystallization.

Diagram: Troubleshooting Decision Tree

troubleshooting_flowchart start Purification Issue Encountered q1 Primary Impurity? start->q1 disulfide Disulfide Dimer q1->disulfide Yes q2 Chromatography Problem? q1->q2 No sol_disulfide Implement Anaerobic Conditions: - Use Inert Gas (N2/Ar) - Deoxygenate Solvents - Reductive Workup disulfide->sol_disulfide other_impurity Other Impurities sol_disulfide->q2 streaking Streaking / Decomposition on Silica q2->streaking Yes q3 Product Form Issue? q2->q3 No sol_streaking Modify Stationary/Mobile Phase: - Add Et3N to Eluent - Use Alumina or C18 Silica streaking->sol_streaking no_separation Poor Separation sol_streaking->q3 sol_separation Optimize Eluent System: - Systematic TLC Screening - Gradient Elution oil Product is an Oil q3->oil Yes end_node Pure Product Obtained q3->end_node No sol_oil Promote Crystallization: - Ensure >99% Purity - Screen Solvent/Anti-Solvent - Induce (Scratch/Seed) - Consider Salt Formation oil->sol_oil sol_oil->end_node

Caption: A decision-making flowchart for troubleshooting common purification issues.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Anaerobic Technique)

This protocol is designed to minimize oxidation during purification.

  • Solvent Preparation: Choose an appropriate solvent system based on TLC analysis (e.g., Hexanes/Ethyl Acetate or DCM/Methanol). A target Rf value of ~0.3 is ideal.[10] Add 0.5-1% triethylamine to the chosen eluent mixture. Deoxygenate the eluent by bubbling argon or nitrogen through it for 30 minutes.

  • Column Packing: Pack a suitable size glass column with silica gel as a slurry in the deoxygenated eluent. Ensure the column is packed evenly without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the deoxygenated eluent under a positive pressure of nitrogen. A gentle flow of nitrogen can be applied to the top of the column to both push the solvent and maintain the inert atmosphere.

  • Fraction Collection: Collect fractions in labeled test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Use an iodine chamber or a UV lamp for visualization.[13]

  • Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. It is advisable to introduce nitrogen into the flask upon breaking the vacuum to prevent oxidation of the purified oil.

Diagram: Anaerobic Chromatography Workflow

workflow_diagram cluster_prep Preparation cluster_purification Purification (under N2) cluster_analysis Analysis & Isolation prep_solvent Deoxygenate Eluent (N2/Ar sparging) prep_column Pack Silica Column prep_solvent->prep_column load_sample Load Crude Sample prep_column->load_sample elute Elute with Pressurized N2 load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine evaporate Rotary Evaporation (N2 backfill) combine->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for anaerobic flash column chromatography.

Protocol 2: Purification by Recrystallization

This method is applicable if the purified product is a solid or can be induced to crystallize.

  • Solvent Selection: Test the solubility of your crude product in a range of solvents to find a suitable single solvent (dissolves when hot, poorly soluble when cold) or a two-solvent system (one "good" solvent, one "poor" anti-solvent).[17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent dropwise while heating and stirring until the solid just dissolves completely.[18]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[18]

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.[17]

    • Two Solvents: To the hot solution, add the "poor" anti-solvent dropwise with swirling until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow to cool slowly.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References
  • Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 16(1), 69-82.
  • Gröger, J., et al. (2009). Distillations of sulfates and organic sulfur compounds with the new method.
  • DE19903337A1 - Distillation process for removing sulfur compounds from alcoholic drinks without the use of chemical additives, loss of alcohol or detriment to flavor.
  • Lee, K.-W., et al. (2022). A Narrative Review of Sulfur Compounds in Whisk(e)y. Foods, 11(5), 729. [Link]
  • PubChem. (n.d.). Pyridin-4-ylmethanethiol.
  • G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins. [Link]
  • Reddit. (2013). How would you purify air-sensitive materials (thiols)
  • Fike, D. A., & Finneran, D. J. (2014). Modern applications for a total sulfur reduction distillation method - what's old is new again. Geochemical Transactions, 15(1), 6. [Link]
  • Nordmyr, L., et al. (2018). A simplified distillation-based sulfur speciation method for sulfidic soil materials. Bulletin of the Geological Society of Finland, 90(1), 19-32. [Link]
  • Chemistry LibreTexts. (2023).
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Chemistry Department. [Link]
  • ResearchGate. (2017). Problem arises in thiol synthesis? [Link]
  • Synerzine. (2018). Safety Data Sheet for 2-Pyridinemethanethiol. [Link]
  • Reddit. (2018). Thiol Synthesis. r/chemistry. [Link]
  • ChemWhat. (n.d.). This compound CAS#: 1822-53-3. [Link]
  • Reissig, H.-U., & Zimmer, R. (2007). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Arkivoc, 2008(1), 18-36. [Link]
  • OpenStax. (2023). Thiols and Sulfides. Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Thiol. [Link]
  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. Toxicological Profile for Pyridine. [Link]
  • CUNY Bronx Community College. (2025).
  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
  • The Good Scents Company. (n.d.). 2-pyridinyl methane thiol. [Link]
  • Wikipedia. (n.d.). Furan-2-ylmethanethiol. [Link]

Sources

Common side reactions in the synthesis of pyridine thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Thiol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these versatile chemical building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to make your synthesis successful.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during pyridine thiol synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low, or I've isolated no product. What went wrong?

A1: Low or no yield is a common frustration that can stem from several factors, from reagent choice to reaction setup. The key is to diagnose the most likely cause systematically.

Possible Causes & Recommended Actions:

  • Poor Leaving Group (in Nucleophilic Aromatic Substitution - SNAr): The efficiency of SNAr reactions heavily depends on the leaving group on the pyridine ring.

    • Explanation: For the addition-elimination mechanism to proceed, the leaving group must be able to stabilize a negative charge as it departs. The order of reactivity is generally NO₂ > F > Cl > Br > I.

    • Solution: If using a chloro- or bromopyridine with a weak nucleophile, consider converting it to the corresponding fluoropyridine or starting from a nitropyridine derivative if possible. Activating the ring with an electron-withdrawing group can also enhance reactivity.[1][2]

  • Inactive Sulfur Nucleophile: The sulfur source may not be sufficiently nucleophilic under the reaction conditions.

    • Explanation: Thiols require a basic environment to be deprotonated to the more nucleophilic thiolate anion. However, some sulfur sources, like thiourea, require a subsequent hydrolysis step to release the thiol.[3]

    • Solution: Ensure your base is strong enough to deprotonate the thiol but not so strong that it promotes side reactions. For thiourea routes, verify that the hydrolysis conditions (e.g., strong aqueous base) are adequate to break down the isothiouronium salt intermediate.[3]

  • Incorrect Reaction Pathway (Pyridine-N-Oxide Route): When using pyridine-N-oxides, the activation and substitution steps are critical.

    • Explanation: The N-oxide must first be activated by an electrophile (e.g., POCl₃, TsCl) to make the C2 and C4 positions susceptible to nucleophilic attack.[4][5] Failure to activate the N-oxide will result in no reaction.

    • Solution: Confirm the quality and stoichiometry of your activating agent. Ensure anhydrous conditions, as water can quench the activating agent.

Below is a workflow to help diagnose the issue of low yield.

G start Problem: Low/No Yield check_sm TLC/LC-MS Analysis: Is starting material (SM) present? start->check_sm sm_yes Yes, mostly SM check_sm->sm_yes Yes sm_no No, SM is consumed check_sm->sm_no No check_product Is the desired product mass observed? side_products Are there unexpected spots/peaks? check_product->side_products Yes cause2 Cause: Product Degradation or Side Reactions check_product->cause2 No, or very little side_products->cause2 cause1 Cause: Inactive Nucleophile or Poor Leaving Group sm_yes->cause1 sm_no->check_product solution1 Solution: - Increase reaction temperature. - Use a stronger sulfur nucleophile (e.g., NaSH). - Change to a better leaving group (e.g., F- or NO2-pyridine). cause1->solution1 solution2 Solution: - Run reaction under inert gas (N2/Ar). - Use degassed solvents. - Analyze for common side products (disulfide, pyridone). cause2->solution2

Caption: Troubleshooting workflow for low yield in pyridine thiol synthesis.

Q2: My main product is the disulfide, not the thiol. How can I prevent this?

A2: This is the most common side reaction in pyridine thiol synthesis. Thiols, and especially their conjugate bases (thiolates), are highly susceptible to oxidation.

Possible Causes & Recommended Actions:

  • Aerobic Oxidation: The presence of atmospheric oxygen is the primary culprit.

    • Explanation: The oxidation of a thiol (R-SH) to a disulfide (R-S-S-R) is often catalyzed by trace metal ions and proceeds readily in the presence of oxygen, particularly under basic conditions which favor the formation of the highly reactive thiolate anion.[6][7]

    • Solution:

      • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon).

      • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

      • Acidic Workup: During the workup, acidify the solution (e.g., to pH 4-5) before extraction.[8] In the protonated thiol form (R-SH), the compound is significantly less prone to oxidation.

  • Autocatalysis: Some pyridinethiols can catalyze their own oxidation.

    • Explanation: The amine-like nitrogen of the pyridine ring can act as a base, facilitating the formation of the disulfide. 2-Mercaptopyridine is known to be autocatalytic in this process.[9]

    • Solution: Minimize reaction time after the thiol is formed. Work up the reaction promptly upon completion and store the purified product under an inert atmosphere at low temperatures.

Protocol: Reducing Unwanted Disulfide Back to Thiol If disulfide formation is unavoidable, the disulfide can often be reduced back to the desired thiol.

  • Dissolve the crude product containing the disulfide in a suitable solvent (e.g., Methanol, Ethanol/Water).

  • Add a reducing agent such as triphenylphosphine (PPh₃) or sodium borohydride (NaBH₄) in slight excess.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS for the disappearance of the disulfide.

  • Upon completion, carefully quench the reaction (e.g., with acid if using NaBH₄) and proceed with an appropriate workup and purification.

G cluster_0 Thiol Oxidation (Side Reaction) cluster_1 Disulfide Reduction (Remediation) Thiol1 2 R-SH (Pyridine Thiol) Thiolate - 2H⁺, + 2e⁻ Thiol1->Thiolate [O] (Air, O₂) Disulfide R-S-S-R (Disulfide Impurity) Thiolate->Disulfide Disulfide2 R-S-S-R Thiol2 2 R-SH Disulfide2->Thiol2 + [H] (e.g., NaBH₄)

Caption: The common side reaction of thiol oxidation and its remediation.

Q3: I see a byproduct with a mass corresponding to a pyridone or hydroxypyridine. Why did this form?

A3: The formation of a pyridone (or its tautomer, hydroxypyridine) indicates that a competing nucleophile, typically hydroxide (HO⁻), has reacted instead of your sulfur source.

Possible Causes & Recommended Actions:

  • Presence of Water: Using aqueous bases (e.g., NaOH, KOH) in the presence of a good leaving group can lead to nucleophilic substitution by hydroxide.[10]

    • Explanation: Hydroxide is a strong nucleophile and can compete effectively with the sulfur nucleophile, especially at elevated temperatures. This is particularly problematic for highly activated pyridine rings (e.g., those with strong electron-withdrawing groups).

    • Solution:

      • Anhydrous Conditions: If possible, use a non-aqueous base (e.g., sodium hydride (NaH), sodium tert-butoxide) in an anhydrous solvent to generate the thiolate in situ.

      • Use a Thiol Salt: Employ a pre-formed salt of your thiol (e.g., sodium thiomethoxide) or a sulfur source that does not require a strong base, such as potassium thioacetate followed by hydrolysis.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the softer sulfur nucleophile over the harder oxygen nucleophile.

General FAQs for Experimental Design

Q4: Which synthetic route is best for my target pyridine thiol?

A4: The optimal route depends on the substitution pattern of your target molecule and the availability of starting materials.

Synthetic RouteCommon Starting MaterialProsCons & Common Side ReactionsBest For
Nucleophilic Aromatic Substitution (SNAr) Halopyridine (e.g., 2-chloropyridine)Direct, often high-yielding.[11]Requires activated ring or harsh conditions; competing substitution by solvent/base (pyridone formation).[10]2- and 4-substituted pyridine thiols.
Pyridine-N-Oxide Rearrangement Pyridine-N-OxideMilder conditions, can alter regioselectivity.[4][5]Multi-step (oxidation, activation, substitution, deoxygenation); incomplete deoxygenation can be an issue.When direct SNAr is difficult or for specific substitution patterns.
Thiobenzoate Displacement IodopyridineGood for less reactive pyridines; avoids handling foul-smelling thiols directly.[8][12]Two steps (coupling and hydrolysis); potential for incomplete hydrolysis.Synthesis of 3-pyridinethiols.
Newman-Kwart Rearrangement Pyridinol (Hydroxypyridine)Utilizes readily available pyridinols.Requires thermal rearrangement at high temperatures; can have side reactions.Specific applications where the corresponding pyridinol is the most accessible starting material.
Q5: How should I purify and store my final pyridine thiol product?

A5: Purification and storage are critical for preventing degradation, primarily through oxidation to the disulfide.

Purification Strategy:

  • Acidic Extraction: After the initial workup, perform extractions under mildly acidic conditions (pH 4-5) to keep the product in its more stable protonated form.[8]

  • Chromatography: If column chromatography is necessary, consider using solvents that have been degassed. Run the column quickly to minimize air exposure.

  • Recrystallization/Distillation: These are preferred methods if applicable. Distillation should be performed under vacuum and with an inert gas bleed to prevent oxidation at high temperatures.[13]

Storage Protocol:

  • Atmosphere: Store the final product under an inert atmosphere (N₂, Ar).

  • Temperature: Store at low temperatures (0 to -20 °C) to slow the rate of decomposition.

  • Container: Use a well-sealed vial or ampoule, preferably protected from light, as light can sometimes promote radical-based oxidation.

References

  • Thiol-disulfide exchange. (n.d.). ResearchGate.
  • Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. (2020). Polymer Chemistry.
  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2021). Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2019). International Research Journal of Multidisciplinary Scope.
  • PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID. (2006). Phosphorus, Sulfur, and Silicon and the Related Elements.
  • 2-Mercaptopyridine. (n.d.). Wikipedia.
  • The role of thiols and disulfides in protein chemical and physical stability. (2012). Advanced Drug Delivery Reviews.
  • Pyridine-N-oxide. (n.d.). Wikipedia.
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (2013). Antioxidants & Redox Signaling.
  • Organic Disulfides and Related Substances. I. Oxidation of Thiols to Disulfides with Lead Tetraacetate. (1958). Journal of the American Chemical Society.
  • Quantification of Thiols and Disulfides. (2015). Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Method for preparing 2-mercaptopyridine. (2011). Google Patents.
  • Synthesis and Structure of W(η2-mp)2(CO)3 (mp = Monoanion of 2-Mercaptopyridine) and Its Reactions... (1998). ResearchGate.
  • Disulfide synthesis by S-S coupling. (n.d.). Organic Chemistry Portal.
  • Pyridine N‐Oxide. (n.d.). ResearchGate.
  • Nucleophilic substitution of pyridines. (2022). Chemistry Online.
  • Nucleophilic substitution of pyridine. (2017). YouTube.
  • Nucleophilic substitution reactions in pyridine. (n.d.). Química Orgánica.
  • Tuning Coordination Environments Through Ligand Redox Chemistry: the Thiol–Disulfide Reaction. (2010). Australian Journal of Chemistry.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research.
  • Synthesis process of pyridine-N-oxide. (2022). Google Patents.
  • Pyridine N-Oxides. (2012). Baran Lab, Scripps Research.
  • Purification method of pyridine and pyridine derivatives. (2016). Google Patents.
  • (PDF) An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2021). ResearchGate.
  • Purification of thiols. (2025). Chemistry Stack Exchange.
  • The suggested mechanism for the synthesis of the thio-pyridine derivatives. (n.d.). ResearchGate.
  • Purification of Thiols From Biological Samples. (1987). Methods in Enzymology.
  • Pyridine - Synthesis via Rearrangement reactions. (2021). YouTube.
  • 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them. (1986). Google Patents.
  • Pyridines. (n.d.). GCW Gandhi Nagar Jammu.
  • Pyridine Derivatives. III. The Rearrangement of Some Simple 3-Halopyridine-N-oxides. (1962). The Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing Pyridin-4-YL-methanethiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Pyridin-4-YL-methanethiol (CAS 1822-53-3). This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and consistency of their reactions. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, field-tested protocol.

Introduction: The Challenge of Synthesizing this compound

This compound, also known as 4-picolyl mercaptan or 4-(mercaptomethyl)pyridine, is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its utility often lies in its capacity to act as a ligand for metal ions or as a nucleophilic precursor in the synthesis of more complex molecules.[3] However, its synthesis is frequently plagued by issues such as low yields, the formation of persistent impurities, and challenges in purification.

The primary difficulties arise from two main sources: the reactivity of the starting materials and the sensitivity of the final thiol product. The common precursor, 4-(chloromethyl)pyridine, is often handled as a hydrochloride salt to improve its stability, which requires careful handling during the reaction setup. Furthermore, the target thiol is susceptible to oxidation, which can lead to the formation of a disulfide byproduct that is often difficult to separate.

This guide provides a comprehensive framework for addressing these challenges through a series of frequently asked questions, a detailed troubleshooting guide, and an optimized experimental protocol designed for high yield and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yield synthetic route for this compound?

A1: The most common and generally reliable method is a nucleophilic substitution (SN2) reaction on a 4-(halomethyl)pyridine precursor. While direct thiol formation using reagents like sodium hydrosulfide (NaSH) is possible, a two-step approach via a thioacetate intermediate is often superior for achieving high yield and purity. This method involves reacting 4-(chloromethyl)pyridine with a thioacetate salt, followed by hydrolysis of the resulting thioester. This pathway effectively minimizes the formation of the common disulfide byproduct.

Q2: My starting material, 4-(chloromethyl)pyridine hydrochloride, is not reacting. What is the issue?

A2: The hydrochloride salt of 4-(chloromethyl)pyridine is significantly more stable than the free base, which is why it is commercially supplied in this form. However, the protonated pyridine nitrogen deactivates the molecule for nucleophilic attack. For the reaction to proceed, the free base must be generated. This is typically done in situ by adding a suitable base (e.g., triethylamine, sodium bicarbonate) to the reaction mixture to neutralize the HCl salt. Attempting the reaction without this neutralization step will result in little to no product formation.

Q3: What are the most common impurities I should expect, and how do they form?

A3: The two most prevalent impurities are:

  • Di-(pyridin-4-ylmethyl) disulfide: This is the primary byproduct and forms from the oxidation of the desired thiol product. The thiol (-SH) group can be readily oxidized to form a disulfide (S-S) bond, especially in the presence of air (oxygen) during the reaction or workup.

  • Unreacted 4-(halomethyl)pyridine: Incomplete reactions will leave residual starting material, which can complicate purification.

Careful control of the reaction atmosphere and conditions is critical to minimize these impurities.

Q4: How stable is the final this compound product?

A4: Thiols, in general, are sensitive to oxidation. This compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to prevent degradation.[4] For long-term storage, keeping it in a tightly sealed container at -20°C is recommended.[5] Its stability is a critical factor to consider, especially during purification and storage.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Failure to neutralize the 4-(chloromethyl)pyridine HCl salt. The protonated pyridine ring is unreactive. 2. Insufficiently nucleophilic sulfur source. 3. Poor solvent choice. The solvent may not adequately dissolve the reagents.1. Add a base. Incorporate a non-nucleophilic base like sodium bicarbonate or triethylamine into your reaction setup to generate the free base of the starting material in situ. 2. Select a potent nucleophile. Potassium thioacetate is an excellent choice. If using NaSH, ensure it is fresh and anhydrous. 3. Use a polar aprotic solvent. Solvents like DMF or DMSO are generally effective for SN2 reactions involving salts.
Significant Disulfide Byproduct Formation 1. Oxidation of the thiol product. This occurs in the presence of oxygen, particularly during workup or purification. 2. Reaction conditions are too harsh (e.g., prolonged heating), which can promote side reactions.1. Maintain an inert atmosphere. Perform the reaction and workup under a nitrogen or argon blanket. Degas all solvents before use. 2. Use the thioacetate route. This protects the sulfur functionality from oxidation until the final deprotection step. 3. Control temperature. Run the substitution reaction at room temperature if possible, and monitor the hydrolysis step carefully.
Difficult Product Isolation 1. Product is partially soluble in the aqueous phase. The pyridine nitrogen can be protonated, increasing water solubility. 2. Formation of an emulsion during extraction. 1. Adjust pH during workup. Carefully basify the aqueous layer (e.g., with NaHCO₃) to a pH of ~7.5-8 before extraction to ensure the pyridine nitrogen is in its neutral, more organic-soluble form. 2. Use brine. Wash the combined organic layers with brine (saturated NaCl solution) to break emulsions and remove excess water.
Final Product is an Oil, Not a Solid 1. Presence of minor impurities. Even small amounts of solvent or byproducts can inhibit crystallization.[6] 2. The inherent nature of the molecule. Some highly pure compounds exist as oils at room temperature.1. Ensure high purity. Purify the product meticulously using column chromatography. Ensure all solvent is removed under high vacuum. 2. Attempt co-distillation or trituration. Co-distilling with a non-polar solvent like hexane can sometimes help remove residual impurities. Triturating the oil with a cold non-polar solvent may induce crystallization.
Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

G start Reaction Outcome problem problem start->problem Low Yield or Impure Product decision decision problem->decision Analyze Crude Product (TLC, LC-MS) problem_disulfide Disulfide Impurity decision->problem_disulfide Disulfide Byproduct Observed? problem_sm Incomplete Reaction decision->problem_sm Unreacted Starting Material? problem_purification Isolation Issues decision->problem_purification Product Difficult To Isolate? solution solution solution_disulfide Implement Inert Atmosphere. Use Thioacetate Route. Degas Solvents. problem_disulfide->solution_disulfide Cause: Oxidation solution_sm Ensure SM Neutralization. Optimize Temp/Time. Check Reagent Quality. problem_sm->solution_sm Cause: Inactive SM or Poor Conditions solution_purification Adjust pH Before Extraction. Use Brine Wash. Select Proper Chromatography Phase. problem_purification->solution_purification Cause: Solubility/ Emulsions

Caption: Troubleshooting workflow for this compound synthesis.

Section 3: Optimized High-Yield Experimental Protocol

This protocol utilizes the thioacetate method to mitigate the risk of disulfide formation, providing a reliable path to high-purity this compound.

Overall Reaction Scheme

Step 1: Thioacetate Formation 4-(chloromethyl)pyridine•HCl + KSAc → S-(pyridin-4-ylmethyl) ethanethioate

Step 2: Hydrolysis S-(pyridin-4-ylmethyl) ethanethioate + HCl → this compound•HCl

Materials and Reagents
  • 4-(chloromethyl)pyridine hydrochloride

  • Potassium thioacetate (KSAc)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated and 6M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology

Part 1: Synthesis of S-(pyridin-4-ylmethyl) ethanethioate (Intermediate)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(chloromethyl)pyridine hydrochloride (1.0 eq) and potassium thioacetate (1.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The recommended concentration is approximately 0.5 M with respect to the starting material.

  • Reaction: Stir the mixture vigorously at room temperature. The hydrochloride salt does not need prior neutralization as the thioacetate anion is basic enough to facilitate the reaction, though adding a mild base like NaHCO₃ (1.1 eq) can sometimes improve rates.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours when the starting material spot has been fully consumed.[7]

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

    • Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).[6]

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioacetate intermediate as an oil or solid. This intermediate is often pure enough for the next step.

Part 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the crude S-(pyridin-4-ylmethyl) ethanethioate (1.0 eq) in methanol or ethanol.

  • Acid Addition: Add 6M hydrochloric acid (approx. 3-4 eq) to the solution. It is crucial to perform this step under a nitrogen atmosphere to prevent oxidation of the product as it forms.

  • Reaction: Heat the mixture to reflux (approx. 65-75°C) and stir.

  • Monitoring: Monitor the hydrolysis by TLC until the thioacetate spot is gone (typically 2-4 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

    • Add deionized water to the residue. Wash with a non-polar solvent like dichloromethane or ether to remove any non-basic impurities.

    • Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.5.

    • Extract the now-neutralized aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20-40% ethyl acetate in hexanes) to yield pure this compound.[7]

Synthesis Workflow Diagram

Caption: Optimized two-step synthesis workflow for this compound.

References

  • Pipzine Chemicals. Pyridine-4-thiolate.
  • Benchchem. Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
  • PubChem. Pyridin-4-ylmethanethiol.
  • ResearchGate. Developments in the Synthesis of Methanthiol by High H2S-containing Syngas.
  • Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2.
  • Benchchem. Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution.
  • Biosynth. (Pyridin-4-yl)methanethiol.
  • Benchchem. Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine.

Sources

Technical Support Center: Functionalization of Pyridin-4-YL-methanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyridin-4-YL-methanethiol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of utilizing this versatile yet challenging building block. We will address common experimental hurdles with in-depth, mechanistically-grounded explanations and provide field-proven protocols to enhance the success of your synthetic campaigns.

Understanding the Core Challenges

This compound (CAS 1822-53-3) is a bifunctional molecule with two key reactive centers: the nucleophilic sulfur of the methanethiol group and the basic/nucleophilic nitrogen of the pyridine ring.[1][2] The interplay between these sites, coupled with the thiol's sensitivity to oxidation, presents the primary challenges in its functionalization. A successful strategy requires precise control over reaction conditions to favor one reactive site over the other and to mitigate unwanted side reactions.

Reactivity_Profile cluster_molecule This compound cluster_reactions Potential Reactions mol Pyridine Nitrogen Methylene Bridge Thiol Group (-SH) alkylation N-Alkylation mol:n->alkylation Nucleophilic Site (HSAB: Hard) protonation Protonation / Lewis Acid Coordination mol:n->protonation Basic Site oxidation_c C-H Oxidation mol:c->oxidation_c Potential Site (Harsh Conditions) deprotonation Deprotonation (Thiolate Formation) mol:sh->deprotonation Acidic Proton (pKa ~8.3) oxidation_s Oxidative Coupling (Disulfide) mol:sh->oxidation_s Primary Degradation Pathway alkylation_s S-Alkylation / Michael Addition deprotonation->alkylation_s Generates Potent Nucleophile (HSAB: Soft)

Caption: Key reactive sites and corresponding reaction pathways for this compound.

Troubleshooting Guide

This section addresses specific problems encountered during experimentation in a question-and-answer format.

Question 1: My S-alkylation reaction has a low yield, and TLC analysis shows mostly unreacted starting material. What's going wrong?

Answer: This is a common issue that typically points to one of three culprits: inefficient deprotonation of the thiol, degradation of the starting material, or an inappropriate solvent system.

  • Causality - Inefficient Deprotonation: The thiol proton must be removed to generate the more potent thiolate nucleophile. The choice of base is critical. While organic bases like triethylamine (TEA) can work, they may not be strong enough to ensure complete deprotonation, leading to a slow or stalled reaction.

  • Causality - Reagent Degradation: this compound is highly susceptible to air oxidation, which converts the thiol to an unreactive disulfide dimer. If your starting material has been stored improperly or for an extended period, a significant portion may already be oxidized.

  • Expert Recommendation & Protocol:

    • Verify Starting Material: Before starting, check the purity of your this compound via ¹H NMR. The methylene protons (-CH₂-) should appear as a doublet around 3.7 ppm, and the thiol proton (-SH) as a triplet around 1.8 ppm. The presence of a singlet around 4.5 ppm may indicate the disulfide dimer.

    • Optimize Base and Solvent: For most alkyl halides, using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF is the most reliable method. Carbonate bases (K₂CO₃, Cs₂CO₃) are a milder, effective alternative, particularly in DMF or acetonitrile.

BasepKa (Conjugate Acid)Recommended Solvent(s)Key Considerations
Sodium Hydride (NaH)~36THF, DMF (anhydrous)Highly effective, but requires strict inert atmosphere and anhydrous conditions.
K₂CO₃ / Cs₂CO₃~10.3 / ~10.3DMF, AcetonitrileHeterogeneous, but very effective and easier to handle than NaH. Cesium carbonate can accelerate reactions.
Triethylamine (TEA)~10.7DCM, THF, AcetonitrileHomogeneous and mild, but may not be sufficient for complete deprotonation, leading to slower reaction rates.

Question 2: I've successfully run my reaction, but my mass spectrometry results show a significant side product with a mass of 248.2 g/mol . What is it and how can I prevent it?

Answer: This molecular weight corresponds to the disulfide dimer, 1,2-bis(pyridin-4-ylmethyl)disulfane. This is the most common byproduct and forms via oxidative coupling of two thiol molecules.

  • Mechanistic Insight: This oxidation is often catalyzed by trace metals and proceeds readily in the presence of atmospheric oxygen, especially under basic conditions which favor the thiolate, a species more susceptible to oxidation. The process involves the formation of a sulfenic acid intermediate which then reacts with another thiol molecule.[3]

Oxidation_Pathway cluster_info Mitigation Strategy Thiol1 2x this compound Thiolate Thiolate Anion Thiol1->Thiolate Base or Trace Metal Disulfide Disulfide Dimer (M.W. = 248.2) Thiolate->Disulfide [O] (Air) info • Use degassed solvents • Maintain inert (N₂/Ar) atmosphere • Add reducing agent (e.g., TCEP) during workup

Sources

Technical Support Center: Mitigating Oxidation of Pyridin-4-YL-methanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyridin-4-YL-methanethiol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of thiol group oxidation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and reactivity of your compound throughout your experiments.

Introduction: The Challenge of Thiol Oxidation

This compound is a versatile building block in pharmaceutical and agrochemical synthesis.[1] However, its utility is intrinsically linked to the stability of its thiol (-SH) group. This functional group is highly susceptible to oxidation, a process that can lead to the formation of disulfide bonds (R-S-S-R) and other oxidized species.[2] This degradation can result in a loss of compound activity, the formation of impurities that complicate analysis, and a decrease in overall reaction yield. Understanding and mitigating this oxidative process is paramount for reproducible and successful research outcomes.

The oxidation of thiols can be initiated by various factors, including exposure to atmospheric oxygen, the presence of trace metal ions, and solution pH.[3][4][5] The deprotonated form of the thiol, the thiolate anion (RS-), is significantly more nucleophilic and thus more readily oxidized.[6][7][8] Therefore, controlling the experimental conditions is crucial to preserving the reduced state of this compound.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the handling and use of this compound.

Question 1: I'm observing a decline in the purity of my this compound sample over time, even when stored as a solid. What is the likely cause and how can I prevent it?

Answer: The degradation of solid this compound is most likely due to air oxidation. The thiol group can react with atmospheric oxygen, especially over extended periods. To prevent this, it is critical to store the compound under an inert atmosphere.

Recommended Storage Protocol:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Slows the rate of potential degradation reactions.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiol groups to disulfides.[3][9]
Light In the dark (Amber vial)Minimizes light-induced degradation.[3]
Moisture Dry (Tightly sealed container)Prevents hydrolysis and other moisture-related side reactions.[3]

For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.[9][10] This displaces oxygen and creates a protective environment for the compound.

Question 2: My this compound solution is showing diminished reactivity in my experiments. How can I confirm if oxidation is the culprit?

Answer: A loss of reactivity is a strong indicator of thiol oxidation. To confirm this, you can use several analytical techniques to quantify the amount of free, reduced thiol remaining in your solution.

Analytical Methods for Detecting Thiol Oxidation:

  • Ellman's Test (DTNB Assay): This is a rapid and cost-effective colorimetric assay to quantify free sulfhydryl groups.[11][12][13] Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[11][14] A decrease in the absorbance at 412 nm over time indicates a loss of free thiols.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can separate and identify the components in your sample.[15][16] You can monitor the disappearance of the peak corresponding to the molecular weight of this compound (125.19 g/mol )[1][17][18] and the appearance of a new peak corresponding to the oxidized disulfide dimer. To prevent oxidation during the analysis itself, thiols can be derivatized with reagents like N-ethylmaleimide (NEM) prior to injection.[15][16]

Experimental Protocol: Quantification of Free Thiols using Ellman's Reagent

This protocol provides a standardized method for determining the concentration of free thiols in your this compound solution.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.

  • Thiol Standard: A known concentration of a stable thiol, such as cysteine hydrochloride, for creating a standard curve.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of your thiol standard (e.g., cysteine) in the Reaction Buffer.

    • Add 50 µL of the DTNB solution to each standard dilution.

    • Incubate at room temperature for 15 minutes.[11]

    • Measure the absorbance of each standard at 412 nm.

    • Plot the absorbance values against the known thiol concentrations to generate a standard curve.[11]

  • Assay Your Sample:

    • Prepare your unknown this compound sample in the Reaction Buffer.

    • Add 50 µL of the DTNB solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculate Thiol Concentration:

    • Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.

Question 3: What are the best practices for preparing and handling solutions of this compound to minimize oxidation during my experiments?

Answer: Proactive measures during solution preparation and handling are essential to prevent thiol oxidation.

Best Practices for Solution Handling:

  • Use Degassed Solvents: Before dissolving your compound, thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) or by using a freeze-pump-thaw method. This removes dissolved oxygen, a primary oxidant.

  • Maintain a Slightly Acidic to Neutral pH: The rate of thiol oxidation increases with pH because the more reactive thiolate anion is favored under basic conditions.[5][19] Whenever possible, work with buffered solutions at a pH below 8.0. The predicted pKa of this compound is around 8.25.[1]

  • Work Under an Inert Atmosphere: For highly sensitive reactions, perform manipulations in a glovebox or using a Schlenk line to maintain an oxygen-free environment.[3][10]

  • Keep it Cool: Prepare solutions on ice and store them at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to decrease the rate of oxidation.[20]

  • Consider Chelating Agents: Trace metal ions can catalyze thiol oxidation.[4] The addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM can sequester these metal ions.[4][20]

Question 4: I believe my sample of this compound has already oxidized. Is it possible to reverse this process and regenerate the free thiol?

Answer: Yes, in many cases, the disulfide bond formed upon oxidation can be reduced back to the free thiol using a reducing agent.

Common Reducing Agents for Thiol Regeneration:

Reducing AgentAdvantagesDisadvantagesRecommended Concentration
Tris(2-carboxyethyl)phosphine (TCEP) Odorless, more stable over a wider pH range, does not contain a thiol group itself, making it compatible with downstream thiol-reactive chemistry (e.g., maleimide labeling).[14][21][22]Can be more expensive than DTT.[23] Can react with some reagents under certain conditions.[14]1-5 mM[20]
Dithiothreitol (DTT) Highly effective at neutral to alkaline pH.[21]Strong odor, prone to air oxidation, can interfere with subsequent thiol-specific reactions.[14][21] Less effective at acidic pH.[21][23]5-10 mM[20]
β-Mercaptoethanol (β-ME) Inexpensive.Volatile with a strong, unpleasant odor. Less potent than DTT and TCEP.1-5 mM

Experimental Protocol: Reduction of Oxidized this compound with TCEP

  • Dissolve your oxidized sample in a degassed buffer.

  • Add a 10- to 20-fold molar excess of TCEP to the solution.

  • Incubate the reaction at room temperature for 30-60 minutes.

  • Confirm the regeneration of the free thiol using Ellman's Test or LC-MS.

  • The reduced this compound solution is now ready for use in your downstream application. Since TCEP does not contain a thiol, it often does not need to be removed.[14]

Frequently Asked Questions (FAQs)

Q1: How does the pyridine ring in this compound influence the thiol group's susceptibility to oxidation?

The pyridine ring is an electron-withdrawing group, which can influence the pKa of the thiol. A lower pKa would mean a higher population of the more reactive thiolate anion at a given pH, potentially increasing the rate of oxidation. The predicted pKa for this compound is approximately 8.25.[1]

Q2: Can I use antioxidants in my solutions to prevent oxidation?

While common antioxidants can be used, their addition may complicate your reaction mixture. A more direct and cleaner approach is to prevent oxidation by removing oxygen through degassing and working under an inert atmosphere. If you must use an additive, a reducing agent like TCEP is often the best choice as it directly maintains the reduced state of the thiol.

Q3: Are there any visual indicators that my this compound has oxidized?

This compound is typically a colorless to slightly yellow liquid.[1] While significant oxidation might lead to the formation of a precipitate (the disulfide dimer may have different solubility), there are often no clear visual cues for partial oxidation. Therefore, it is crucial to rely on analytical methods for confirmation.

Q4: For my LC-MS analysis, should I be concerned about oxidation occurring during the run?

Yes, thiols can be prone to oxidation during sample preparation and electrospray ionization.[24] To obtain accurate and reproducible results, it is highly recommended to derivatize the thiol group with an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM) immediately after sample preparation and before analysis.[24][25] This forms a stable thioether bond, protecting the thiol from oxidation.

Visual Diagrams

Thiol_Oxidation cluster_0 Reduced State cluster_1 Oxidized State PyM_SH1 This compound (R-SH) Oxidant [O] (e.g., O2, Metal Ions) PyM_SH1->Oxidant PyM_SH2 This compound (R-SH) PyM_SH2->Oxidant PyM_SS Disulfide Dimer (R-S-S-R) Reducing_Agent Reducing Agent (e.g., TCEP, DTT) PyM_SS->Reducing_Agent Reduction H2O 2H+ + 2e- PyM_SS->H2O Oxidant->PyM_SS Oxidation Reducing_Agent->PyM_SH1 Reducing_Agent->PyM_SH2 Reduction_Products Oxidized Reducing Agent Reducing_Agent->Reduction_Products

Caption: Oxidation-Reduction Cycle of this compound.

Workflow start Start: This compound Sample check_oxidation Is oxidation suspected? start->check_oxidation quantify Quantify Free Thiol (Ellman's Test / LC-MS) check_oxidation->quantify Yes proceed Proceed with Experiment: - Use degassed solvents - Control pH (<8.0) - Use inert atmosphere check_oxidation->proceed No is_oxidized Is sample significantly oxidized? quantify->is_oxidized reduce Reduce with TCEP or DTT is_oxidized->reduce Yes is_oxidized->proceed No reduce->proceed end End of Experiment proceed->end

Sources

Technical Support Center: Troubleshooting Low Yields in Multi-Component Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for multi-component pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. Pyridine scaffolds are central to pharmaceuticals and functional materials, making their efficient synthesis critical.[1][2] Multi-component reactions (MCRs), which combine three or more reactants in a single step, are favored for their efficiency and atom economy.[3][4] However, the complexity of these reactions can often lead to challenges. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is giving a low yield. What are the primary causes and how can I fix it?

The Hantzsch synthesis, a cornerstone for producing 1,4-dihydropyridines (1,4-DHPs) that can be oxidized to pyridines, can suffer from low yields due to several factors.[5][6][7] The classical one-pot method often involves harsh conditions and long reaction times, which can contribute to poor outcomes.[5][7]

Common Causes & Solutions:

  • Inefficient Reaction Conditions:

    • Causality: The condensation and cyclization steps may be slow or incomplete without proper promotion.

    • Solution 1 (Catalysis): Employ a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation. This approach has been reported to boost yields to as high as 96%.[5][7]

    • Solution 2 (Microwave Synthesis): Microwave-assisted synthesis can dramatically shorten reaction times (to as little as 2-7 minutes) and improve yields (82%-94%) by providing rapid, uniform heating.[5][8]

  • Poor Oxidation of the Dihydropyridine Intermediate:

    • Causality: The final aromatization step is critical for forming the pyridine ring.[5] Classical oxidants such as CrO₃, KMnO₄, and HNO₃ can be harsh, leading to side products and difficult purifications.[5][7]

    • Solution: Consider using milder, more efficient oxidizing agents. A one-pot synthesis that includes direct aromatization using reagents like ferric chloride or manganese dioxide in water has proven effective.[5][7] Hydrogen peroxide with a copper(II) chloride catalyst also offers a mild and efficient alternative.[9]

  • Side Reactions:

    • Causality: The Hantzsch reaction can proceed through at least five different mechanistic pathways.[5][7] Variations in reaction conditions can favor undesired pathways, leading to a mixture of products and reducing the yield of the target molecule.

    • Solution: Maintain precise control over reaction temperature and reactant stoichiometry. Analyzing reaction intermediates via techniques like TLC or LC-MS can help identify where product loss is occurring.

Q2: How does my choice of catalyst impact the yield of a multi-component pyridine synthesis?

Catalysts are crucial in MCRs for pyridine synthesis, significantly influencing reaction rates and yields.[3][10] The right catalyst can promote the desired reaction pathway while minimizing side reactions.

  • Acid Catalysts (Brønsted or Lewis): Often used in reactions like the Bohlmann-Rahtz synthesis to accelerate Michael addition and subsequent cyclodehydration steps.[11][12] Ytterbium triflate and zinc bromide have been shown to be effective.[13]

  • Base Catalysts: Can be effective in promoting condensation reactions. For example, piperidine is often used in reactions involving 1,3-diones.[14]

  • Nanocatalysts: An emerging area showing great promise for improving yields and facilitating catalyst recovery and reuse.[10][15]

  • Metal-Free Options: In some cases, metal-free conditions can provide good yields, simplifying purification and reducing environmental impact.[3]

Below is a decision-making diagram to guide your catalyst selection process.

catalyst_selection start Low Yield Issue uncatalyzed Is the reaction uncatalyzed or sluggish? start->uncatalyzed acid_catalyzed Consider Acid Catalyst (e.g., PTSA, Yb(OTf)3) for Michael additions and cyclizations. uncatalyzed->acid_catalyzed Yes separation_issue Is catalyst separation difficult? uncatalyzed->separation_issue No acid_catalyzed->separation_issue base_catalyzed Consider Base Catalyst (e.g., Piperidine) for condensations. base_catalyzed->separation_issue heterogeneous Use a Heterogeneous Catalyst (e.g., solid acid, nanocatalyst) for easy filtration. separation_issue->heterogeneous Yes homogeneous Optimize workup for homogeneous catalyst. separation_issue->homogeneous No

Caption: Decision tree for selecting a suitable catalyst.

Q3: What role does the solvent play in optimizing the yield of my Kröhnke or Bohlmann-Rahtz synthesis?

Solvent choice is a critical parameter that can dramatically influence reaction outcomes.

  • Kröhnke Synthesis: Glacial acetic acid and methanol are standard solvents.[16] Acetic acid often serves a dual role as both solvent and catalyst.[16] In some cases, particularly for synthesizing 2,4,6-triarylpyridines, solvent-free conditions at elevated temperatures have proven effective and simplify purification.[16][17]

  • Bohlmann-Rahtz Synthesis: Protic and polar solvents like ethanol are often favored as they can facilitate the necessary proton transfers in the reaction mechanism. Polar aprotic solvents like DMSO can also be effective, especially in microwave-assisted procedures where they couple efficiently with microwave irradiation.[13][18]

Q4: I am observing multiple products in my reaction. How can I improve selectivity?

Poor selectivity is a frequent cause of low yields in MCRs. Several competing reaction pathways can lead to a mixture of products.

Strategies to Enhance Selectivity:

  • Optimize Reaction Temperature: Temperature can disproportionately affect the rates of competing reactions. Systematically varying the temperature (both lower and higher) may favor the desired pathway.

  • Change the Order of Reagent Addition: In some instances, adding reagents stepwise can prevent the formation of side products. Pre-forming a key intermediate before adding the final component can often lead to a cleaner reaction.

  • Modify Substrate Electronics: The electronic properties of your starting materials can influence selectivity. For example, the presence of electron-donating or electron-withdrawing groups on aromatic aldehydes can alter their reactivity and the subsequent course of the reaction.

In-Depth Troubleshooting Guides

Guide 1: Issue - Low Yield in Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for creating substituted pyridines from enamines and ethynyl ketones.[13] However, it has drawbacks such as the need to purify intermediates and high temperatures for the final cyclodehydration step.[13]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the Bohlmann-Rahtz synthesis.

Detailed Steps & Causality:

  • Intermediate Formation (Michael Addition): The initial step is a Michael addition. If this fails, the reaction cannot proceed.

    • Cause: Poor reactivity of the enamine or ynone, possibly due to steric hindrance or electronic effects. Acid-sensitive substrates may decompose with certain catalysts.[13]

    • Action: Confirm the purity of your starting materials. Consider adding a Lewis acid catalyst like Yb(OTf)₃ or ZnBr₂ to activate the ynone and accelerate the addition.[13]

  • Intermediate Consumption (Cyclodehydration): The aminodiene intermediate must undergo a Z/E isomerization before the final ring-closing dehydration.[13]

    • Cause: This step often requires high thermal energy to overcome the isomerization barrier.[13]

    • Action: If the intermediate is stable and accumulates, the reaction temperature is likely too low. Increase the temperature or switch to a higher-boiling solvent. Microwave heating is particularly effective for this step.[11][18]

Guide 2: Issue - Purification Difficulties and Low Isolated Yield in Guareschi-Thorpe Synthesis

The Guareschi-Thorpe reaction synthesizes 2-pyridone derivatives from cyanoacetic ester (or cyanoacetamide) and a 1,3-dicarbonyl compound in the presence of ammonia.[19][20] While effective, isolating the product can sometimes be challenging.

Optimization Table: Greener Guareschi-Thorpe Conditions

ParameterClassical MethodOptimized "Green" MethodExpected Outcome
Nitrogen Source Ammonia / Ammonium AcetateAmmonium CarbonateActs as both nitrogen source and reaction promoter.[21][22]
Solvent Organic Solvents (e.g., Benzene)Water / Green BufferAvoids volatile organic solvents; product may precipitate.[21][22][23]
Catalyst Often requires corrosive catalystsCatalyst-freeSimplifies reaction and workup.[21]
Work-up Extraction / ChromatographySimple FiltrationReduces solvent waste and improves process efficiency.[22]
  • Insight: Recent advancements have shown that using ammonium carbonate in an aqueous medium can lead to high yields of pure product that often precipitates directly from the reaction mixture, dramatically simplifying purification.[21][22] This approach is not only more environmentally friendly but can also improve isolated yields by minimizing losses during complex workup procedures.

Key Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis

This protocol provides a general method for rapid and high-yield synthesis of 1,4-dihydropyridines.

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5 mmol).[5]

  • Solvent: Add a suitable solvent such as ethanol (3-5 mL).[5]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction vessel. The product often precipitates and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Analytical Monitoring of Pyridine Synthesis

Effective monitoring is key to troubleshooting.

  • Thin Layer Chromatography (TLC): An indispensable tool for quickly assessing reaction progress. Use an appropriate solvent system to achieve good separation between starting materials, intermediates, and the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable pyridine derivatives. It provides information on purity and can help identify byproducts by their mass spectra.[24][25]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of pyridine compounds, especially those that are non-volatile.[24][25] It is excellent for quantitative analysis to determine the exact yield in the crude reaction mixture before purification.[26][27]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (2025). Technical Support Center: Kröhnke Pyyridine Synthesis.
  • S, L. K., Tabassum, Dr. S., S, S. K., & Govindaraju, Dr. S. (2022).
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021). New Journal of Chemistry (RSC Publishing).
  • Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanoc
  • Condensation/ Multi-component Reactions MCR/Oxid
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts | Request PDF. (n.d.).
  • Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones. (2025). PubMed.
  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (2025).
  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLIC
  • Kröhnke pyridine synthesis. (n.d.). Wikipedia.
  • Multicomponent synthesis of pyridines. | Download Scientific Diagram. (n.d.).
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE.
  • BenchChem. (2025). troubleshooting low yields in the Hantzsch dihydropyridine synthesis.
  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.
  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review. (2011).
  • BenchChem. (2025). troubleshooting low yield in Kröhnke pyridine synthesis.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.).
  • Recent advances in catalytic synthesis of pyridine derivatives. (n.d.).
  • BenchChem. (2025).
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022).
  • Pyridine Synthesis Catalyst Charting Growth Trajectories: Analysis and Forecasts 2025-2033. (n.d.).
  • Multicomponent Synthesis of Functionalized Tetrahydroacridinones: Insights into a Mechanistic Route | Organic Letters. (n.d.).
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
  • Guareschi-Thorpe Condens
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Magnetically recoverable catalysts for the preparation of pyridine deriv
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • HPLC Methods for analysis of Pyridine. (n.d.).
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Guareschi-Thorpe synthesis of pyridine. (n.d.). Química Organica.org.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025).
  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in w
  • Synthesis of pyridine derivatives using multicomponent reactions | Request PDF. (n.d.).
  • An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. (n.d.). Oriental Journal of Chemistry.
  • T-PV2295-01-9112-CH Matrix: Air Target concentr
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
  • Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. (2023). MDPI.
  • Learning
  • Mechanism of the Kröhnke pyridine synthesis. (n.d.).
  • (PDF) A New Oxidation System for the Oxidation of Hantzsch-1,4-dihydropyridines and Polyhydroquinoline Derivatives under Mild Conditions. (2025).
  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (n.d.). FRONTIERS IN CHEMICAL SCIENCES.

Sources

Stabilizing reactive intermediates in Pyridin-4-YL-methanethiol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridin-4-YL-methanethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve successful, reproducible results.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, involves the handling of reactive intermediates that can lead to undesired side products and purification challenges. The primary route involves the nucleophilic substitution of 4-picolyl chloride hydrochloride with a sulfur nucleophile. The key to a successful synthesis lies in controlling the reactivity of the starting materials and intermediates to favor the formation of the desired thiol.

This guide will focus on the common and robust method utilizing thiourea as the sulfur source, which proceeds through a stable S-alkylisothiouronium salt intermediate. This approach is often preferred as it minimizes the direct handling of volatile and odorous thiols and helps to prevent the formation of the common disulfide byproduct.[1][2]

Core Synthesis Workflow & Mechanism

The synthesis of this compound from 4-picolyl chloride hydrochloride and thiourea can be broken down into two key stages:

  • Formation of the S-(pyridin-4-ylmethyl)isothiouronium chloride: This step involves the S-alkylation of thiourea with 4-picolyl chloride hydrochloride. Thiourea acts as a sulfur nucleophile, attacking the electrophilic carbon of the picolyl chloride.[1][2]

  • Hydrolysis of the isothiouronium salt: The stable intermediate salt is then hydrolyzed under basic conditions to yield the final product, this compound.

Below is a diagram illustrating the overall workflow:

Synthesis Workflow 4-Picolyl Chloride HCl 4-Picolyl Chloride HCl Reaction_Vessel Step 1: S-Alkylation 4-Picolyl Chloride HCl->Reaction_Vessel Thiourea Thiourea Thiourea->Reaction_Vessel Isothiouronium_Salt S-(pyridin-4-ylmethyl)isothiouronium chloride Reaction_Vessel->Isothiouronium_Salt Hydrolysis Step 2: Basic Hydrolysis Isothiouronium_Salt->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Work-up & Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

The underlying reaction mechanism is a classic two-step process:

Reaction Mechanism cluster_step1 Step 1: S-Alkylation (SN2) cluster_step2 Step 2: Hydrolysis start1 4-Picolyl Chloride + Thiourea ts1 Transition State start1->ts1 intermediate1 S-(pyridin-4-ylmethyl)isothiouronium chloride ts1->intermediate1 start2 Isothiouronium Salt + Base (e.g., NaOH) intermediate2 Tetrahedral Intermediate start2->intermediate2 product This compound + Urea intermediate2->product

Caption: Simplified reaction mechanism for the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Solutions & Scientific Rationale
Low or No Product Formation 1. Inactive 4-Picolyl Chloride Hydrochloride: The starting material can degrade, especially if exposed to moisture.[3][4] 2. Insufficient Base in Step 2: Incomplete hydrolysis of the isothiouronium salt. 3. Incorrect Reaction Temperature: Sub-optimal temperature for either the S-alkylation or hydrolysis step.1. Check Starting Material: Use fresh or properly stored 4-picolyl chloride hydrochloride. Consider running a small-scale test reaction with a known reactive nucleophile to confirm its activity. 2. Optimize Base Addition: Ensure at least two equivalents of a strong base (e.g., NaOH, KOH) are used for the hydrolysis. The first equivalent neutralizes the hydrochloride salt, and the second drives the hydrolysis. 3. Temperature Control: For the S-alkylation with thiourea, gentle heating (e.g., 50-60 °C) in a polar solvent like ethanol or DMF is typically sufficient. For the hydrolysis, heating (e.g., 80-100 °C) is often required to drive the reaction to completion. Monitor the reaction progress by TLC.
Significant Disulfide Byproduct Formation 1. Oxidation of the Thiol Product: The final thiol is susceptible to oxidation, especially in the presence of air (oxygen) during work-up and purification. 2. Incomplete Hydrolysis: If the work-up is not sufficiently basic, the intermediate may not fully convert to the thiol, and any formed thiol can be oxidized.1. Inert Atmosphere: Perform the reaction, work-up, and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Degas all solvents before use. 2. Reducing Agent in Work-up: Consider adding a mild reducing agent, such as sodium bisulfite, during the aqueous work-up to reduce any disulfide that may have formed. 3. Rapid Work-up and Purification: Minimize the time the thiol is exposed to air. Proceed with extraction and purification as quickly as possible after the reaction is complete.
Difficult Purification 1. Co-elution of Product and Byproducts: The polarity of this compound and its disulfide byproduct can be similar, making chromatographic separation challenging. 2. Presence of Urea: Urea is a byproduct of the hydrolysis of the isothiouronium salt and can be difficult to remove.1. Optimize Chromatography: Use a gradient elution in column chromatography, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The disulfide is typically less polar than the thiol. 2. Aqueous Washes: Urea is water-soluble. Thoroughly wash the organic layer with water or brine during the work-up to remove the majority of the urea.[5] 3. Acid-Base Extraction: The pyridine nitrogen allows for acid-base extraction. The thiol can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted.
Product Instability 1. Air Sensitivity: As mentioned, the thiol is prone to oxidation to the disulfide. 2. Light Sensitivity: Some thiols can be sensitive to light.1. Storage Conditions: Store the purified product under an inert atmosphere, in a tightly sealed container, and at a low temperature (e.g., in a refrigerator or freezer). 2. Protect from Light: Store the product in an amber vial or a container wrapped in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: Why is thiourea used instead of other sulfur nucleophiles like sodium hydrosulfide (NaSH)?

A1: While NaSH can be used, it presents several challenges. It is highly nucleophilic and can lead to the formation of the disulfide byproduct through reaction of the initially formed thiol with the starting alkyl halide.[1][2] Furthermore, NaSH is often used in aqueous solutions, which can complicate the reaction with the organic-soluble 4-picolyl chloride hydrochloride. Thiourea offers a more controlled, two-step approach. The formation of the stable S-alkylisothiouronium salt intermediate allows for its isolation and purification before hydrolysis, leading to a cleaner reaction and higher yields of the desired thiol.[6]

Q2: What is the role of the hydrochloride in 4-picolyl chloride hydrochloride?

A2: The hydrochloride salt improves the stability and handling of 4-picolyl chloride. The free base of 4-picolyl chloride is less stable and more reactive. The hydrochloride salt is a crystalline solid that is easier to weigh and handle.[3] During the reaction, the pyridine nitrogen is protonated, which must be taken into account when considering the stoichiometry of any base used in subsequent steps.

Q3: Can I monitor the progress of the reaction?

A3: Yes, Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane. The starting material, 4-picolyl chloride hydrochloride, the isothiouronium salt intermediate, and the final product, this compound, will have different Rf values. The disulfide byproduct, if formed, will also have a distinct Rf value, typically higher (less polar) than the thiol.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Both 4-picolyl chloride hydrochloride and the final thiol product have associated hazards.

  • 4-Picolyl Chloride Hydrochloride: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • This compound: Thiols are known for their strong, unpleasant odors. The product is also likely to be harmful if swallowed, in contact with skin, or inhaled.[7] Handle it in a fume hood and wear appropriate PPE.

  • General Precautions: Always review the Safety Data Sheets (SDS) for all reagents before starting the experiment.[8][9]

Experimental Protocols

Protocol 1: Synthesis of S-(pyridin-4-ylmethyl)isothiouronium chloride
  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-picolyl chloride hydrochloride (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. The S-(pyridin-4-ylmethyl)isothiouronium chloride may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure to yield the crude salt. This salt can be used in the next step without further purification.

Protocol 2: Hydrolysis to this compound
  • Reagents and Setup: Dissolve the crude S-(pyridin-4-ylmethyl)isothiouronium chloride (1 equivalent) in water. In a separate flask, prepare a solution of sodium hydroxide (2.5 equivalents) in water.

  • Reaction: Add the sodium hydroxide solution to the isothiouronium salt solution. Heat the mixture to reflux (approximately 100 °C) for 2-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous solution with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Column Chromatography
  • Setup: Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 30-40%).

  • Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with the gradient solvent system, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization Data

The following are representative spectroscopic data for the characterization of this compound. Actual chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Technique Expected Observations
¹H NMR * ~8.5 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen. * ~7.2 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen. * ~3.7 ppm (d, 2H): Methylene protons (-CH₂-SH). * ~1.8 ppm (t, 1H): Thiol proton (-SH). The thiol proton signal may be broad and its chemical shift can be concentration-dependent.
¹³C NMR * ~150 ppm: Carbons on the pyridine ring ortho to the nitrogen. * ~148 ppm: Carbon on the pyridine ring para to the methylene group. * ~122 ppm: Carbons on the pyridine ring meta to the nitrogen. * ~28 ppm: Methylene carbon (-CH₂-SH).
FTIR (cm⁻¹) * ~3050-3000: Aromatic C-H stretch. * ~2950-2850: Aliphatic C-H stretch. * ~2600-2550: S-H stretch (often weak). * ~1600, 1560, 1415: Pyridine ring C=C and C=N stretching vibrations.
Mass Spec (EI) * M⁺ at m/z = 125: Molecular ion peak. * Fragmentation patterns: Loss of -SH (m/z = 92), and other fragments corresponding to the pyridylmethyl cation.

References

  • Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). OpenStax.
  • Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (n.d.). ResearchGate.
  • 18.7: Thiols and Sulfides. (2024, September 30). Chemistry LibreTexts.
  • † 1H-NMR and 13C-NMR Spectra. (n.d.).
  • kinetics and mechanism of the hydrolysis of allylic and tertiary alkyl isothioureas in aqueous, mixed aqueous and micellar systems. (1984, January). Digital Commons @ UConn - University of Connecticut.
  • Isothiouronium. (n.d.). Wikipedia.
  • Disulfide synthesis by S-S coupling. (n.d.). Organic Chemistry Portal.
  • Pyridin-4-ylmethanethiol. (n.d.). PubChem.
  • Optimization of the reaction conditions for the synthesis of 4a. (n.d.). ResearchGate.
  • Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. (2023, July 12). PubMed Central.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
  • 2-Pyridinemethanethiol. (n.d.). PubChem.
  • Optimization of reaction conditions. a. (n.d.). ResearchGate.
  • Production of alkylisothiouronium salts. (n.d.). Google Patents.
  • www.rsc.org/advances. (n.d.).
  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (n.d.). PubMed Central.
  • Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. (2021, December 15). ACS Publications.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.).
  • FTIR (a) and pyridine-FTIR (b) spectra of samples. (n.d.). ResearchGate.
  • Methanethiol. (n.d.). NIST WebBook.
  • Pyridine FTIR Spectroscopy. (n.d.). CET Scientific Services Pte Ltd.
  • N-(4-Pyridyl)pyridinium chloride hydrochloride. (n.d.). Organic Syntheses.
  • The FTIR Spectra of Pyridine and Pyridine-d. (n.d.). Semantic Scholar.
  • FTIR spectrum for Pyridine. (n.d.). ResearchGate.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Complete Assignments 1H and 13C NMR Spectral Data of Four Anabaseine Derivatives. (2006, December). Magnetic Resonance in Chemistry.
  • Removing Pyridine : r/chemistry. (2024, January 13). Reddit.
  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (n.d.). PubMed Central.
  • Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. (n.d.). ResearchGate.
  • FTIR spectra of (a) adsorbed pyridine over activated NH4–MOR,... (n.d.). ResearchGate.

Sources

Technical Support Center: Analytical Methods for Monitoring Pyridin-4-YL-methanethiol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of Pyridin-4-YL-methanethiol. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile yet sensitive compound. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors like omeprazole.[1][2] Its reactivity, driven by the nucleophilic thiol group, is central to its synthetic utility but also presents unique analytical challenges.

This resource provides in-depth, experience-driven guidance in a direct question-and-answer format. We will explore the nuances of method selection, troubleshoot common experimental issues, and provide validated protocols to ensure the integrity and accuracy of your results.

Section 1: Foundational Knowledge - Understanding the Analyte

Before diving into specific analytical techniques, it's crucial to understand the inherent chemical properties of this compound that influence its behavior during analysis.

FAQ: What are the key chemical properties of this compound that affect its analysis?

Answer: Understanding the following three properties is critical for developing robust analytical methods and troubleshooting unexpected results:

  • Susceptibility to Oxidation: The thiol (-SH) group is easily oxidized to form a disulfide dimer. This is the most common stability issue. In the presence of stronger oxidizing agents or certain reaction conditions, it can be further oxidized to sulfinic or sulfonic acids. This necessitates careful sample handling, such as using an inert atmosphere (nitrogen or argon) and storing samples at low temperatures.

  • Basicity of the Pyridine Ring: The pyridine nitrogen is basic (pKa of the conjugate acid is ~5.9) and can be protonated depending on the pH of the solution or HPLC mobile phase.[3] This property is a primary cause of peak tailing in reversed-phase HPLC due to interactions with residual silanol groups on the silica-based column packing.[4]

  • Nucleophilicity: The thiol group is a strong nucleophile, which is the basis for its intended reactivity in syntheses like S-alkylation to form thioethers (a key step in omeprazole synthesis).[1][5] However, this also means it can react with other electrophilic species present in the sample matrix or even certain HPLC column materials if not properly managed.

Section 2: Primary Analytical Techniques & Troubleshooting

This section addresses the most common analytical methods used for monitoring reactions involving this compound and provides solutions to frequently encountered problems.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for monitoring the consumption of this compound and the formation of products.

FAQ 1: My HPLC peak for this compound is tailing severely. What is the cause and how can I fix it?

Answer: Peak tailing for this compound is almost always caused by secondary ionic interactions between the basic pyridine nitrogen and acidic, ionized silanol groups on the surface of the silica-based column packing.[6][7]

  • Causality: At a typical mobile phase pH (e.g., 3-7), the pyridine nitrogen can be protonated, carrying a positive charge. Residual silanol groups on the column that are not perfectly end-capped can be deprotonated, carrying a negative charge. The electrostatic attraction between the analyte and the stationary phase causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.[4]

  • Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to ~2.5-3.0 with an additive like trifluoroacetic acid (TFA) or formic acid. At this low pH, the silanol groups are fully protonated (neutral), minimizing the ionic interaction.[8]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and proprietary end-capping techniques that shield most of the residual silanols. Using these columns significantly reduces tailing for basic compounds.[4]

    • Increase Buffer Concentration: If working at a mid-range pH is necessary, increasing the concentration of the buffer (e.g., phosphate buffer from 10 mM to 25-50 mM) can help to saturate the active sites and shield the analyte from interactions.[8]

    • Avoid Mass Overload: Injecting too much sample can saturate the column and lead to tailing. Try reducing the injection volume or diluting the sample.[9]

Troubleshooting Workflow for HPLC Peak Tailing

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing issues.

FAQ 2: I'm seeing a new, later-eluting peak appear in my chromatogram over time. I suspect it's the disulfide dimer. How can I confirm this?

Answer: The formation of the disulfide dimer is a very common issue due to the oxidation of the thiol. Confirmation can be achieved using a combination of techniques.

  • Mass Spectrometry (MS): The most definitive method. The molecular weight of this compound is approximately 125.19 g/mol . The disulfide dimer will have a molecular weight of approximately 248 g/mol (2 * 125 - 2 H). An LC-MS analysis will clearly show the mass-to-charge ratio (m/z) corresponding to the dimer in the peak of interest.

  • Spiking with a Reducing Agent: Treat an aliquot of your sample with a small amount of a reducing agent like dithiothreitol (DTT). Re-inject the sample into the HPLC. If the suspected peak decreases or disappears while the main this compound peak increases, it strongly indicates the peak was the disulfide dimer which has been reduced back to the monomer.

  • Prevention: To prevent dimer formation, prepare samples in a diluent that has been deoxygenated by sparging with nitrogen. Keep sample vials capped and at a low temperature (4°C) in the autosampler. If possible, work under an inert atmosphere during sample preparation.

Table 1: HPLC Method Starting Parameters

Parameter Recommendation Rationale
Column C18, <3 µm particle size, high-purity silica Provides good retention for moderately polar compounds and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in Water Provides protons to suppress silanol ionization and improve peak shape.[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low UV cutoff.
Gradient 5% to 95% B over 10-15 minutes A generic gradient suitable for separating starting materials from products.
Flow Rate 0.3 - 0.5 mL/min for a 2.1 mm ID column Standard flow rate for analytical scale columns.
Column Temp. 30 - 40 °C Improves efficiency and reduces viscosity, leading to sharper peaks.[10]

| Detection (UV) | 254 nm or 260 nm | The pyridine ring provides strong UV absorbance in this range.[11] |

Spectroscopic Methods (UV-Vis)

For a quick, real-time, or high-throughput estimation of total free thiol concentration in a reaction mixture, UV-Vis spectroscopy combined with a chromogenic reagent is an excellent choice.

FAQ: Can I monitor the disappearance of the thiol group in real-time without using chromatography?

Answer: Yes, the most common and reliable method for this is the Ellman's Test , which uses 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB.[12][13]

  • Mechanism: DTNB is a disulfide that reacts with a free thiol via a thiol-disulfide exchange reaction. This reaction releases a stoichiometric amount of the highly colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance maximum at 412 nm.[14][15] The intensity of the yellow color is directly proportional to the concentration of the free thiol in the sample.

Reaction Mechanism with Ellman's Reagent

Caption: The reaction of a thiol with DTNB to produce the chromophore TNB²⁻.

Experimental Protocol: Quantifying Thiol Concentration with Ellman's Reagent

This protocol is adapted from standard procedures for determining free thiol concentration.[12][16]

  • Prepare a Reaction Buffer: Create a 0.1 M sodium phosphate buffer and adjust the pH to 8.0. Thiols are more stable in acidic solutions, but the reaction with DTNB is more rapid at a slightly alkaline pH.[12][16]

  • Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer. This solution should be prepared fresh.

  • Prepare Sample: Dilute your reaction aliquot in the Reaction Buffer to ensure the final thiol concentration falls within the linear range of the assay.

  • Reaction: In a cuvette or a 96-well plate, mix your diluted sample with the DTNB solution. A typical ratio is 50 µL of DTNB solution to 2.5 mL of diluted sample.

  • Incubate: Allow the reaction to proceed for 15 minutes at room temperature.[12]

  • Measure Absorbance: Use a spectrophotometer to measure the absorbance of the solution at 412 nm. Use a blank containing the reaction buffer and DTNB solution to zero the instrument.

  • Calculate Concentration: The concentration of the thiol can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[12]

    • Concentration (M) = (Absorbance at 412 nm) / 14,150 (for a 1 cm path length)

Troubleshooting Ellman's Assay:

  • Low/No Signal: Ensure the pH of your final reaction mixture is ~8.0. The reaction is very slow at acidic pH. Also, confirm your thiol has not been completely oxidized before the measurement.

  • Drifting Absorbance: This can be caused by the slow, continuous oxidation of the thiol by dissolved oxygen in the buffer. Using deoxygenated buffers can help stabilize the reading.

Gas Chromatography (GC) and Mass Spectrometry (MS)

FAQ: Is GC a suitable method for this compound, and what are the expected mass fragments?

Answer: Direct GC analysis can be challenging but is feasible with careful consideration. Mass spectrometry, especially when coupled with LC, is highly suitable for identification.

  • Gas Chromatography (GC):

    • Challenges: Thiols can be thermally labile and may interact with active sites in the GC inlet or column, leading to poor peak shape and reproducibility. The pyridine moiety also adds to the polarity, which can be problematic for some standard non-polar GC columns.

    • Solutions: Derivatization, such as silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can improve thermal stability and chromatographic performance.[17] Using a more polar column (like one with a Carbowax phase) may also be beneficial.[18]

  • Mass Spectrometry (MS):

    • Utility: MS is invaluable for confirming the identity of reactants, products, and impurities.

    • Expected Fragments: In Electron Ionization (EI) MS, you can expect to see the molecular ion peak ([M]⁺) at m/z 125. A prominent fragment would likely be the tropylium-like ion from the loss of the -SH group, or the pyridylmethyl cation ([M-SH]⁺) at m/z 92. Other fragments can arise from the cleavage of the pyridine ring.

Table 2: Key Mass-to-Charge Ratios (m/z) for MS Identification

Compound Formula Expected [M]⁺ or [M+H]⁺ (m/z) Key Fragments (m/z)
This compound C₆H₇NS 125 (EI), 126 (ESI+) 92 ([M-SH]⁺)
Disulfide Dimer C₁₂H₁₂N₂S₂ 248 (EI), 249 (ESI+) 125 (cleavage of S-S bond)

| Omeprazole Intermediate (Sulfide) | C₁₇H₁₉N₃O₂S | 329 (EI), 330 (ESI+) | Varies with structure |

Section 3: Sample Preparation & Stability

FAQ: How should I prepare and store samples containing this compound to prevent degradation before analysis?

Answer: Proper sample handling is paramount to obtaining accurate data. The primary degradation pathway is the oxidation of the thiol to a disulfide.

  • Atmosphere: Whenever possible, handle the compound and its solutions under an inert atmosphere (e.g., inside a glovebox or using Schlenk techniques with nitrogen or argon).

  • Solvent Choice: For storage, use deoxygenated solvents. Acidic conditions (e.g., dissolving in a solvent containing a trace of a non-oxidizing acid) can improve the stability of the thiol group against oxidation.[16]

  • Temperature: Store stock solutions and prepared samples at low temperatures (-20°C for long-term, 4°C for short-term). For HPLC analysis, use a refrigerated autosampler set to 4-10°C.

  • Light: Protect samples from direct light, especially UV light, as it can potentially catalyze degradation reactions.[19] Use amber vials for storage and sample submission.

  • Avoid Contaminants: Be aware that trace metals can catalyze thiol oxidation. Use high-purity solvents and avoid storing samples in containers that could leach metal ions.

By implementing these troubleshooting guides and protocols, you can enhance the accuracy and reliability of your analytical data when working with this compound, leading to more robust and reproducible scientific outcomes.

References

  • Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. [Link]
  • ResearchGate. (2025-08-10). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. [Link]
  • McCalley, D. V. (2023-11-01). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
  • Scribd.
  • BMG Labtech.
  • Restek. (2014-03-11). [14]Troubleshooting HPLC- Tailing Peaks. [Link]
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Chrom Tech, Inc.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
  • MDPI. (2022-06-28). Insights on the UV-Screening Potential of Marine-Inspired Thiol Compounds. [Link]
  • White Rose eTheses Online.
  • ACS Publications. (2023-02-28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. [Link]
  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]
  • National Institutes of Health. (2023-02-28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. [Link]
  • ResearchGate. (a) Ellman thiol-disulfide interchange reaction; (b) UV-Vis absorption.... [Link]
  • National Institutes of Health. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
  • National Institutes of Health. (2011-09-26). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. [Link]
  • Diva-portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
  • National Institutes of Health. (2020-07-02).
  • PubChem. Pyridin-4-ylmethanethiol. [Link]
  • SCION Instruments. HPLC Troubleshooting Guide. [Link]
  • National Institutes of Health. 2-Pyridinemethanethiol. [Link]
  • Aurigene Pharmaceutical Services. (2024-05-28). Troubleshooting and Performance Improvement for HPLC. [Link]
  • ACE HPLC. HPLC Troubleshooting Guide. [Link]
  • Pipzine Chemicals.
  • National Institute of Standards and Technology. Methanethiol. [Link]
  • Centers for Disease Control and Prevention. Pyridine 1613. [Link]
  • WUR eDepot.
  • Organic Chemistry Portal. Pyridine synthesis. [Link]
  • MDPI. (2023-08-19).
  • National Institutes of Health.

Sources

Technical Support Center: Impact of Solvent Polarity on Thiol-Yne Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Thiol-Yne Chemistry. The thiol-yne reaction, a cornerstone of "click chemistry," is prized for its efficiency, high yields, and functional group tolerance, making it invaluable in materials science, bioconjugation, and drug development.[1][2] However, its outcome is not governed by reactants alone; the choice of solvent plays a critical, often underestimated, role in directing reaction pathways, influencing kinetics, and determining final product characteristics.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind solvent effects. Here, we will dissect common experimental challenges, offer field-tested troubleshooting strategies, and answer frequently asked questions to empower you to optimize your thiol-yne reactions with precision and confidence.

Fundamental Concepts: The Duality of the Thiol-Yne Mechanism

The thiol-yne reaction can proceed via two primary mechanisms: a radical-mediated addition or a nucleophilic conjugate addition (Michael addition).[3][4] The dominant pathway is heavily influenced by your choice of solvent and initiators. Understanding this dichotomy is the first step toward troubleshooting and control.

  • Radical-Mediated Pathway: Typically initiated by UV light in the presence of a photoinitiator or by a thermal initiator (e.g., AIBN), this pathway proceeds through a free-radical chain-growth mechanism.[1][2] A key feature is that the initial vinyl sulfide product can react with a second thiol, leading to a di-addition product.[1][5] This is often leveraged in polymer chemistry to create highly cross-linked networks.[6]

  • Nucleophilic (Michael Addition) Pathway: This pathway is favored in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.[3] This anion then attacks the electron-deficient alkyne. Polar solvents are crucial for this mechanism as they stabilize the charged intermediates involved.[3][4]

Below is a diagram illustrating how experimental conditions steer the reaction down one of these two paths.

ThiolYnePathways cluster_radical Radical Pathway cluster_nucleophilic Nucleophilic Pathway reactants Thiol + Alkyne radical_cond Conditions: - Radical Initiator (AIBN) - UV Light (Photoinitiator) - Non-polar or Less Polar Solvents reactants->radical_cond Radical Initiation nucleo_cond Conditions: - Base Catalyst (e.g., Et₃N, DBU) - Polar Solvents (DMF, MeCN, H₂O) reactants->nucleo_cond Base Catalysis radical_prod Products: - (E/Z)-Vinyl Sulfide (Mono-addition) - 1,1 or 1,2-Dithioether (Di-addition) radical_cond->radical_prod nucleo_prod Products: - Primarily (Z)-Vinyl Sulfide (Kinetic Product) nucleo_cond->nucleo_prod

Caption: Competing mechanisms in the thiol-yne reaction.

Troubleshooting Guide

This section addresses common issues encountered during thiol-yne reactions, with a focus on solvent-related causes and solutions.

Problem EncounteredProbable Cause (Solvent-Related)Recommended Solution(s)
Slow or Incomplete Reaction For Nucleophilic Pathway: The solvent is too non-polar to stabilize charged intermediates or support the formation of the thiolate anion.[3]Switch to a more polar solvent. Recommended options include acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3] For some systems, water can be an excellent and "green" choice.[4][7]
For Radical Pathway: The solvent is not ideal for the chain transfer step, or it contains dissolved oxygen which acts as a radical scavenger.[8][9]Degas the solvent thoroughly by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes before initiation.[9][10] Consider switching to a non-polar solvent to enhance the chain transfer rate constant.[8][11][12]
Low Product Yield / Formation of Side Products Disulfide Formation: Oxidative coupling of two thiol molecules is a common side reaction, often exacerbated by the presence of oxygen.[3][5]Work under an inert atmosphere (N₂ or Ar). [3][10] Ensure all reactants and solvents are degassed. Avoid unnecessarily high temperatures.[3]
Mixed Reaction Mechanisms: Reaction conditions (e.g., slightly basic solvent with ambient light) may be inadvertently promoting both nucleophilic and radical pathways, leading to a complex product mixture.To favor the nucleophilic pathway: Use a polar solvent and a base, and rigorously exclude light and radical initiators.[3] To favor the radical pathway: Use a dedicated initiator and consider a less polar solvent.
Poor or Undesired Stereoselectivity (E/Z Isomers) For Nucleophilic Pathway: The solvent polarity and its protic/aprotic nature directly control the lifetime and protonation of the anionic intermediate that determines stereochemistry.[13]To favor the Z-isomer (kinetic product): Use a polar protic solvent (e.g., methanol). These solvents can rapidly protonate the intermediate anion before it can isomerize.[13]
To favor the E-isomer (thermodynamic product): Use a nonpolar aprotic solvent and a weaker base. These conditions may allow the intermediate to equilibrate to the more stable configuration.[13]
Uncontrolled Polymerization For Radical Pathway: High concentration of reactants or initiator in a solvent with poor heat capacity can lead to an uncontrolled exothermic reaction.Lower the reactant concentration. Conduct the reaction in a solvent with good heat capacity and ensure proper stirring and external cooling.[10]

Frequently Asked Questions (FAQs)

Q1: How exactly does solvent polarity affect reaction rates?

A1: The effect is mechanism-dependent.

  • For the nucleophilic (Michael) addition , polar solvents significantly accelerate the reaction.[3][4] Solvents with a high dielectric constant stabilize the charged thiolate anion and the transition state of the reaction, lowering the activation energy. In a detailed study, polar solvents like methanol, acetonitrile, and DMF gave high yields (>80%) in under 30 minutes, while reactions in water approached completion in just 5 minutes.[4]

  • For the radical-mediated reaction , the influence is more subtle. The propagation step (addition of the thiyl radical to the alkyne) is largely insensitive to solvent polarity.[8][11][12] However, the chain-transfer step (hydrogen abstraction from a thiol) is more sensitive. Non-polar solvents have been shown to increase the chain transfer rate constant, which can be a useful tool for manipulating polymer properties.[8][11][12][14]

Q2: What is the practical difference between using a polar protic vs. a polar aprotic solvent for the nucleophilic pathway?

A2: This choice is critical for controlling both reactivity and selectivity.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons. They are excellent at stabilizing charged transition states, which can accelerate the reaction.[3] However, they can also form a "cage" around the thiolate anion via hydrogen bonding, which can sometimes reduce its nucleophilicity and slow the reaction.[3][15]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack acidic protons. They are very effective at solvating the counter-ion (cation) of the base catalyst, leaving the thiolate anion "naked" and highly reactive.[3][16] This often leads to faster reaction rates compared to protic solvents.[15]

Q3: My reaction is giving a mixture of E/Z isomers. How can I control this with solvent choice?

A3: Stereocontrol in nucleophilic thiol-yne reactions is a well-documented phenomenon that can be manipulated with solvent. The initial addition of the thiolate results in a transient anionic intermediate, which is kinetically favored to produce the Z-isomer.

  • To maximize the Z-isomer , use a polar protic solvent like methanol. The solvent provides a ready source of protons to quickly quench the intermediate anion before it has a chance to isomerize to the more thermodynamically stable E-form.[13]

  • To increase the proportion of the E-isomer , use a nonpolar aprotic solvent (e.g., chloroform as a co-solvent).[13] In the absence of a ready proton source, the intermediate has a longer lifetime, allowing for equilibration to the more stable E-isomer.[13]

Q4: Can I run thiol-yne reactions in water? What are the advantages?

A4: Yes, and it is often highly advantageous. Water is an excellent solvent for many nucleophilic thiol-yne reactions.[4][7] It has been proposed that water can facilitate the reaction by activating both the thiol and the alkyne through hydrogen bonding.[4][7] Some sunlight-mediated radical thiol-yne reactions have also been successfully performed in aqueous media.[17] The benefits include enhanced reaction rates, simplified workup, reduced cost, and improved sustainability ("green chemistry").[17]

Experimental Protocol: Evaluating Solvent Effects on a Model Thiol-Yne Reaction

This protocol provides a framework for systematically evaluating the impact of different solvents on a base-catalyzed thiol-yne reaction using Nuclear Magnetic Resonance (NMR) to monitor conversion.

Objective: To compare the reaction rate and yield of the base-catalyzed addition of 1-dodecanethiol to ethyl propiolate in three different deuterated solvents: CDCl₃ (non-polar), CD₃CN (polar aprotic), and CD₃OD (polar protic).

Materials:
  • 1-Dodecanethiol

  • Ethyl propiolate

  • Triethylamine (Et₃N) (Base catalyst)

  • Deuterated Chloroform (CDCl₃)

  • Deuterated Acetonitrile (CD₃CN)

  • Deuterated Methanol (CD₃OD)

  • NMR tubes and spectrometer

Workflow Diagram:

Workflow A 1. Prepare Stock Solutions - Thiol in each solvent - Alkyne in each solvent - Base in each solvent B 2. Set up Parallel Reactions - In 3 separate NMR tubes, combine alkyne and thiol solutions for each solvent system. A->B C 3. Acquire t=0 Spectra - Take an initial ¹H NMR spectrum of each tube before adding base. B->C D 4. Initiate Reaction - Add Et₃N catalyst to each tube. - Mix quickly. C->D E 5. Monitor Progress - Acquire ¹H NMR spectra at regular time intervals (e.g., 5, 15, 30, 60 min). - Maintain constant temperature. D->E F 6. Analyze Data - Integrate reactant and product peaks. - Calculate % conversion vs. time. E->F G 7. Compare Results - Plot conversion curves for each solvent to determine rate differences. F->G

Caption: Experimental workflow for solvent screening.

Step-by-Step Procedure:
  • Preparation (Handle thiols in a fume hood):

    • Prepare 0.2 M stock solutions of ethyl propiolate and 1-dodecanethiol in each of the three deuterated solvents (CDCl₃, CD₃CN, CD₃OD).

    • Prepare a 0.1 M stock solution of triethylamine in each solvent.

  • Reaction Setup:

    • Label three clean NMR tubes, one for each solvent.

    • To each tube, add 250 µL of the corresponding ethyl propiolate stock solution and 250 µL of the 1-dodecanethiol stock solution. This creates a 1:1 stoichiometric ratio of reactants at a concentration of 0.1 M.

    • Cap the tubes, mix gently, and acquire an initial (t=0) ¹H NMR spectrum for each.

  • Initiation and Monitoring:

    • To initiate the first reaction (e.g., the CD₃CN tube), add 50 µL of the 0.1 M triethylamine stock solution (final catalyst concentration ~10 mol%).

    • Immediately cap the tube, invert several times to mix, and place it in the NMR spectrometer.

    • Begin acquiring spectra at set time points (e.g., 2, 5, 10, 20, 40, 60 minutes).

    • Repeat the initiation and monitoring process for the CD₃OD and CDCl₃ tubes.

  • Data Analysis:

    • For each spectrum, identify a characteristic peak for the starting alkyne (e.g., the acetylenic proton) and the vinyl protons of the product.

    • Calculate the percent conversion at each time point by comparing the integration of the product peaks to the sum of the integrations of the product and remaining reactant peaks.

    • Plot percent conversion versus time for each of the three solvents to visually compare the reaction rates.

Expected Outcome: You should observe significantly faster conversion in the polar solvents (CD₃CN and CD₃OD) compared to the non-polar solvent (CDCl₃), demonstrating the critical role of solvent polarity in promoting the nucleophilic thiol-yne reaction.

References

  • Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020). The Journal of Physical Chemistry A, 124(13), 2580–2590. [Link]
  • Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (n.d.).
  • Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. (2022). Accounts of Chemical Research, 55(18), 2595–2607. [Link]
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021). Chemical Reviews, 121(13), 7591–7673. [Link]
  • Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. (n.d.).
  • Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020). The Journal of Physical Chemistry A. [Link]
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021). PubMed Central. [Link]
  • Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. (n.d.). PubMed Central. [Link]
  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]
  • Thiol-yne reaction. (n.d.). Wikipedia. [Link]
  • Thiol-yne click reaction: an interesting way to derive thiol-provided c
  • Thiol-yne reaction. (2020). L.S.College, Muzaffarpur. [Link]
  • Thiol-yne click reaction: an interesting way to derive thiol-provided c
  • Thiol–yne 'click' chemistry as a route to functional lipid mimetics. (n.d.).
  • Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020).
  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. (n.d.). RSC Publishing. [Link]
  • Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. (n.d.). NIH. [Link]
  • CHAPTER 1. Thiol‐ene and Thiol‐yne Chemistry in Ideal Network Synthesis. (n.d.). Wiley Online Library. [Link]
  • Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition. (2012). PubMed. [Link]
  • Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. (2012). Radboud Repository. [Link]
  • Initiation and kinetics of thiol–ene photopolymerizations without photoinitiators. (n.d.).
  • Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. (2023). YouTube. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with Pyridin-4-yl Nonaflates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving pyridin-4-yl nonaflates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and achieve success in your syntheses.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the use of pyridin-4-yl nonaflates in cross-coupling reactions.

Q1: Why choose a pyridin-4-yl nonaflate over a triflate or a halide (e.g., bromide, chloride)?

A: Pyridin-4-yl nonaflates offer several distinct advantages. They are readily synthesized from commercially available pyridin-4-ones, which are often more accessible than the corresponding halides.[1] The nonaflate group is an excellent leaving group, comparable in reactivity to triflates and iodides, making it highly effective in palladium-catalyzed cross-coupling reactions.[2][3] This high reactivity allows for milder reaction conditions and can be particularly useful for challenging couplings.

Q2: What is the most common reason for failure in these coupling reactions?

A: The most frequent cause of low yield or reaction failure is catalyst inhibition or deactivation by the pyridine nitrogen.[4][5] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, sequestering the active catalyst from the catalytic cycle.[6] This is a classic challenge when working with electron-deficient heteroaryl electrophiles.[7]

Q3: I am getting a low yield. What is the first thing I should check?

A: Before modifying the catalyst system, rigorously check your reaction setup for the exclusion of oxygen and water. The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[4] Water can lead to side reactions like protodeboronation in Suzuki couplings or hydrolysis of the nonaflate.[6] Ensure all solvents are thoroughly degassed and glassware is flame-dried under an inert atmosphere (Argon or Nitrogen).

Q4: Can I use standard ligands like PPh₃ (triphenylphosphine)?

A: It is generally not recommended. Standard phosphine ligands like PPh₃ are often ineffective for couplings with electron-deficient substrates like pyridin-4-yl nonaflates.[4] These reactions typically require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the key steps of the catalytic cycle and prevent catalyst deactivation.[4][6]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific cross-coupling reactions.

General Troubleshooting Workflow

Before diving into reaction-specific issues, follow this general diagnostic workflow for any low-yielding or failed reaction.

G start Low or No Product check_basics Verify Basics: - Reagent Purity - Anhydrous/Degassed Solvents - Inert Atmosphere start->check_basics Start Here catalyst_system Evaluate Catalyst System check_basics->catalyst_system Basics Confirmed OK side_reactions Analyze for Side Reactions catalyst_system->side_reactions Catalyst Change Ineffective ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_system->ligand conditions Optimize Reaction Conditions side_reactions->conditions Side Reactions Minimized homocoupling Homocoupling Observed? (e.g., Biaryl from Boronic Acid) side_reactions->homocoupling base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) conditions->base precatalyst Use Modern Precatalyst (e.g., G3/G4 Palladacycle) ligand->precatalyst Still Low Yield loading Increase Catalyst Loading (e.g., 2 mol% -> 5 mol%) precatalyst->loading Still Low Yield end Successful Coupling loading->end hydrolysis Nonaflate Hydrolysis? (Pyridin-4-one Detected) homocoupling->hydrolysis No solvent Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) base->solvent Base Change Ineffective temperature Vary Temperature (e.g., 80°C -> 110°C) solvent->temperature Solvent Change Ineffective temperature->end

Caption: A logical workflow to diagnose and solve common issues.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool. However, with pyridin-4-yl nonaflates, specific challenges arise.

Problem 1: Low to no conversion of the starting nonaflate.

  • Probable Cause (A) - Catalyst Inhibition: As previously mentioned, the pyridine nitrogen is a prime suspect.[5] It coordinates to the Pd(0) center, making it unavailable for the crucial oxidative addition step with the nonaflate.

    G cluster_cycle Productive Catalytic Cycle cluster_inhibition Inhibition Pathway Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd(0)L2->OxAdd + Ar-ONf Inhibited Inhibited Catalyst (Py-Pd(0)-L2) Pd(0)L2->Inhibited + Pyridin-4-yl Substrate Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal + R-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-R Product RedElim->Product

    Caption: Visualization of catalyst inhibition by the pyridine substrate.

  • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos create a sterically hindered environment around the palladium center, which disfavors coordination by the pyridine nitrogen and accelerates the desired catalytic steps.[4][6] Consider using modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) which provide a more active and stable catalytic species.[6]

  • Probable Cause (B) - Ineffective Base: The base is critical for activating the boronic acid in the transmetalation step.[8] If the base is too weak, not soluble, or not anhydrous, this step will be slow or fail completely.

  • Solution: Use strong, anhydrous bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[4] Ensure the base is of high quality and has been stored properly.

Problem 2: Significant formation of homocoupled boronic acid byproduct.

  • Probable Cause: This side reaction is often triggered by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote homocoupling.[4]

  • Solution: The most critical step is the rigorous exclusion of oxygen. Ensure your reaction flask is properly flame-dried and solvents are thoroughly degassed (e.g., via several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[4] Maintaining a positive pressure of inert gas throughout the reaction is essential.

Problem 3: Starting boronic acid is consumed, but the main byproduct is pyridine (from protodeboronation).

  • Probable Cause: The C-B bond of the boronic acid is cleaved by a proton source, most commonly water.[6] This removes the boronic acid from the productive catalytic cycle.

  • Solution: Ensure strictly anhydrous conditions.[4] Use anhydrous solvents and bases. Consider switching from a boronic acid to a more stable boronate ester, such as a pinacol ester, which is less susceptible to protodeboronation.[6]

SymptomProbable Cause(s)Recommended Solutions
No Reaction Catalyst inhibition; Inactive catalyst; Poor base qualityUse bulky, electron-rich ligands (SPhos, XPhos); Use modern precatalyst; Use fresh, anhydrous K₃PO₄ or Cs₂CO₃.[4]
Homocoupling Oxygen contaminationRigorously degas all solvents and maintain a strict inert atmosphere.[4]
Protodeboronation Presence of waterUse anhydrous reagents and solvents; Switch to a boronate ester (e.g., pinacol).[6]
Nonaflate Hydrolysis Water; High temperaturesEnsure anhydrous conditions; Screen lower reaction temperatures if possible.[2]
Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds. Aryl nonaflates are effective electrophiles for this transformation.[9]

Problem: Low yield of the desired N-aryl pyridine.

  • Probable Cause (A) - Inappropriate Ligand Choice: The Buchwald-Hartwig amination is highly dependent on the ligand.[10] A ligand that is not sufficiently electron-rich or bulky may fail to promote the reductive elimination step that forms the C-N bond.

  • Solution: For C-N coupling with nonaflates, bidentate phosphine ligands like Xantphos are often highly effective and show good functional group tolerance.[9] Other bulky monophosphine ligands developed for amination can also be successful.

  • Probable Cause (B) - Incorrect Base: The choice of base is critical and depends on the pKa of the amine coupling partner. A base that is too weak will not deprotonate the amine effectively, while a base that is too strong can cause side reactions.

  • Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for many amine couplings.[11] For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.

Sonogashira Coupling

The Sonogashira coupling is used to form C(sp²)-C(sp) bonds between the pyridin-4-yl nonaflate and a terminal alkyne.

Problem: Reaction fails or gives a complex mixture.

  • Probable Cause (A) - Copper Co-catalyst Issues: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI).[12] This co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling), leading to diacetylene byproducts, especially in the presence of oxygen.

  • Solution: Ensure strict exclusion of oxygen. Alternatively, explore copper-free Sonogashira conditions. These protocols often rely on more sophisticated palladium/ligand systems but avoid the issue of Glaser homocoupling.[13]

  • Probable Cause (B) - Base/Solvent Mismatch: An amine base (e.g., triethylamine or diisopropylamine) is typically used, which also often serves as the solvent.[14] If the starting materials are not soluble, or if the base is not strong enough to deprotonate the alkyne, the reaction will be inefficient.

  • Solution: Ensure your substrates are soluble in the chosen amine base/solvent system. If solubility is an issue, a co-solvent like THF or dioxane may be required. The choice of base is crucial; screen different amine bases if the reaction is sluggish.

Section 3: Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Safety Note: Always handle phosphine ligands, palladium catalysts, and strong bases in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • Pyridin-4-yl nonaflate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridin-4-yl nonaflate, arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • ResearchGate. (n.d.). Palladium‐catalyzed transformations of pyridin‐4‐yl nonaflates 11 and....
  • BenchChem. (2025). Optimization of reaction conditions for synthesizing pyridin-4-ol derivatives.
  • Weix, D. J., et al. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry.
  • Gong, H., et al. (2021). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry.
  • ResearchGate. (2025). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions.
  • Kemper, S., & Schaub, T. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • ResearchGate. (n.d.). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling.
  • Wang, C., et al. (2022). Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. Organic Letters.
  • National Institutes of Health (NIH). (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Rottländer, M., & Knochel, P. (1997). Palladium-Catalyzed Cross-Coupling Reactions with Aryl Nonaflates: A Practical Alternative to Aryl Triflates. The Journal of Organic Chemistry.
  • Anderson, K. W., & Buchwald, S. L. (2005). Palladium-Catalyzed Amination of Aryl Nonaflates. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Technical Support Center: Navigating Tautomerism in Product Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges posed by tautomerism during the purification of chemical compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the practical difficulties of isolating a single, desired tautomeric form. Tautomers, as readily interconverting structural isomers, can complicate purification processes, leading to issues with product purity, stability, and characterization.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand, control, and overcome these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What is tautomerism, and why is it a problem in purification?

A1: Tautomerism is a form of isomerism where molecules, known as tautomers, rapidly interconvert through a chemical reaction, most commonly the migration of a proton.[1] This creates a dynamic equilibrium between two or more structurally distinct forms in solution.[1] For example, the well-known keto-enol tautomerism involves the interconversion between a ketone or aldehyde (keto form) and a form containing a double bond and a hydroxyl group (enol form).[3][4]

This phenomenon poses a significant challenge in purification because you are not dealing with a single, static compound but a mixture of isomers in equilibrium.[1] Since tautomers possess different physical and chemical properties, such as polarity and solubility, they can behave differently during chromatographic separation or crystallization, leading to broad or multiple peaks, and difficulty in isolating a pure, single species.[1][5] The ultimate goal is to obtain the most active and pure compound, and the presence of multiple tautomers can compromise this.[1]

Q2: How do I know if my compound is exhibiting tautomerism?

A2: Several analytical techniques can indicate the presence of tautomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools for studying tautomerism.[6][7][8] If the interconversion between tautomers is slow on the NMR timescale, you will observe distinct sets of signals for each tautomer.[7] For faster equilibria, you may see averaged signals or broadened peaks.[8][9] Variable temperature NMR studies can also be insightful; changes in temperature can shift the equilibrium and affect the appearance of the spectrum.[10]

  • High-Performance Liquid Chromatography (HPLC): The appearance of multiple, often broad or tailing, peaks for a supposedly pure compound can be a strong indicator of tautomerism. The relative areas of these peaks may change with alterations in mobile phase composition, pH, or temperature.

  • UV-Vis Spectroscopy: Since tautomers have different electronic structures, they may exhibit different absorption maxima. Changes in the solvent or pH can lead to shifts in the UV-Vis spectrum, suggesting a shift in the tautomeric equilibrium.

  • Computational Chemistry: In silico tools can predict the relative stabilities of different tautomers, providing a theoretical basis for which forms are likely to be present.[5]

Q3: What are the key factors that influence tautomeric equilibrium?

A3: The balance between tautomers is delicate and highly sensitive to the surrounding environment. The main factors are:

  • Solvent: The polarity of the solvent plays a crucial role.[1][11] More polar solvents tend to favor the more polar tautomer.[1] For instance, the enol form of acetylacetone is less prevalent in polar solvents compared to nonpolar ones.[3][12] Solvents capable of hydrogen bonding can also selectively stabilize one tautomer over another.[1][10]

  • pH: Since tautomerism often involves proton transfer, the pH of the solution is a critical factor.[1][13] Adjusting the pH can shift the equilibrium by favoring the protonation or deprotonation state of one tautomer, which can be exploited for separation.[14][15]

  • Temperature: Changes in temperature can alter the equilibrium constant between tautomers.[13] This can be utilized in techniques like variable temperature NMR to study the thermodynamics of the interconversion.[10]

  • Concentration: In some cases, intermolecular interactions can influence the tautomeric equilibrium, making it concentration-dependent.

Troubleshooting Guide: Chromatographic Purification

Issue 1: Multiple or broad peaks are observed for my pure compound in HPLC.

This is a classic sign of on-column tautomerization, where the tautomers are interconverting during their transit through the column.

Causality: The stationary and mobile phases create a specific chemical environment (polarity, pH) that influences the tautomeric equilibrium. If the rate of interconversion is comparable to the speed of separation, distinct but poorly resolved peaks or a single broad peak will result.

Troubleshooting Protocol:

  • Modify the Mobile Phase pH: This is often the most effective strategy.

    • Rationale: By moving the mobile phase pH away from the pKa of the acidic/basic groups involved in the tautomerization, you can "lock" the compound into a single, dominant ionic form, preventing on-column interconversion.[16][17] For many compounds, a pH between 2 and 4 provides stable retention.[16]

    • Step-by-Step:

      • Determine the approximate pKa of your compound (if unknown, screen a range of pH values).

      • Prepare buffered mobile phases at least one pH unit above or below the pKa.[16] Commonly used buffers include phosphate and acetate.[18]

      • Start with a low pH (e.g., 2.5 using a phosphate buffer) and analyze the sample.

      • Incrementally increase the pH (e.g., to 6.8, and then to a basic pH) and observe the effect on the chromatogram.[14][15] A successful separation of tautomers of naphthoquinoneoximes was achieved at pH 6.8 and basic conditions.[14]

      • Identify the pH at which a single, sharp peak is obtained, or where the tautomers are baseline-resolved.

  • Alter the Solvent Polarity:

    • Rationale: Changing the organic modifier (e.g., from acetonitrile to methanol) or its proportion in the mobile phase alters the polarity, which can shift the tautomeric equilibrium.[11][19]

    • Step-by-Step:

      • If using acetonitrile, try substituting it with methanol or vice-versa.

      • Run a gradient elution to see how retention and peak shape change with solvent strength.

      • Experiment with different solvent ratios in isocratic runs to find an optimal condition.

  • Adjust the Column Temperature:

    • Rationale: Lowering the temperature can slow down the rate of interconversion between tautomers. If the interconversion becomes slow enough relative to the separation time, you may achieve better resolution of the individual tautomers.

    • Step-by-Step:

      • Set the column oven to a lower temperature (e.g., 10-15°C).

      • Analyze the sample and compare the chromatogram to the one obtained at room temperature.

      • Conversely, increasing the temperature might accelerate the interconversion to a point where only a single, sharp, averaged peak is observed, which can also be an acceptable outcome if isolation of a single tautomer is not feasible.

Workflow for Troubleshooting Chromatographic Tautomerism

G start Start: Broad or Multiple Peaks Observed ph_mod Modify Mobile Phase pH start->ph_mod ph_check Single Sharp Peak or Baseline Resolution? ph_mod->ph_check solvent_mod Alter Solvent System (Polarity) ph_check->solvent_mod No end_success Success: Pure Compound/Separated Tautomers ph_check->end_success Yes solvent_check Improved Peak Shape? solvent_mod->solvent_check temp_mod Adjust Column Temperature solvent_check->temp_mod No solvent_check->end_success Yes temp_check Interconversion Slowed/Accelerated? temp_mod->temp_check temp_check->end_success Yes end_fail Consider Alternative Purification (e.g., Crystallization) temp_check->end_fail No

Caption: Decision workflow for HPLC purification of tautomeric compounds.

Troubleshooting Guide: Crystallization

Issue 2: My compound won't crystallize, or it crystallizes as a mixture of tautomers.

Crystallization is highly dependent on the specific molecular structure and intermolecular interactions. The presence of multiple tautomers in solution can inhibit nucleation and crystal growth.

Causality: For a compound to crystallize, molecules must pack into an ordered lattice. If multiple tautomers are present in solution, they can act as impurities for each other, disrupting the crystallization process.[20][21][22] In some cases, one tautomer may act as a potent inhibitor of the crystal growth of the dominant tautomer.[20][21][22]

Troubleshooting Protocol:

  • Solvent Screening to Favor One Tautomer:

    • Rationale: As with chromatography, the choice of solvent is critical. The goal is to find a solvent system where one tautomer is overwhelmingly favored at equilibrium, thus increasing its effective concentration and promoting crystallization.

    • Step-by-Step:

      • Use NMR or computational methods to assess the tautomeric ratio of your compound in a variety of solvents with different polarities and hydrogen-bonding capabilities (e.g., toluene, ethyl acetate, acetonitrile, methanol, water).

      • Select solvents that show a strong preference (>95%) for a single tautomer.

      • Perform crystallization experiments (e.g., slow evaporation, cooling, anti-solvent addition) using these selected solvents.

  • pH Adjustment (for ionizable compounds):

    • Rationale: Similar to the HPLC strategy, adjusting the pH of the solution can drive the equilibrium towards a single tautomeric form, which can then be crystallized as a salt or as the neutral species.

    • Step-by-Step:

      • Dissolve the compound in a suitable solvent.

      • Add a stoichiometric amount of an acid or base to form a salt, effectively locking the compound into one tautomeric state.

      • Attempt to crystallize the resulting salt.

  • Use of Chiral Resolving Agents (for chiral tautomers):

    • Rationale: If the tautomers are also enantiomers, a chiral resolving agent can be used to form diastereomeric salts.[23] These salts have different physical properties, including solubility, which can allow for the selective crystallization of one diastereomer.[23]

    • Step-by-Step:

      • Select a suitable chiral resolving agent (e.g., tartaric acid for a basic compound, or a chiral amine for an acidic compound).[23]

      • React your racemic tautomeric mixture with the resolving agent to form diastereomeric salts.

      • Screen different solvents to find conditions where one diastereomeric salt selectively crystallizes.

      • After isolation, the resolving agent can be removed to yield the enantiomerically pure tautomer.[23]

Tautomeric Equilibrium Control for Purification

G cluster_0 Control Factors Equilibrium Tautomeric Mixture in Solution Tautomer 1 Tautomer 2 Purification Purification Challenge Broad Peaks (HPLC) Crystallization Issues Equilibrium->Purification Solvent Solvent Polarity Solvent->Equilibrium pH pH Adjustment pH->Equilibrium Temp Temperature Temp->Equilibrium Outcome Desired Outcome Single Sharp Peak Pure Crystalline Tautomer Purification->Outcome Apply Troubleshooting Protocols

Caption: Factors influencing tautomeric equilibrium and purification outcomes.

Data Summary Table

ParameterInfluence on Tautomeric EquilibriumRecommended Action for Purification
pH Can "lock" the molecule in a specific ionic state, shifting the equilibrium.[1][13]Adjust mobile phase pH to be >1 unit away from compound pKa for HPLC.[16] Use pH to favor one tautomer for crystallization.
Solvent Polarity Polar solvents generally favor the more polar tautomer.[1] Nonpolar solvents may favor less polar, intramolecularly H-bonded forms.[12]Screen different solvents (e.g., ACN vs. MeOH in HPLC; various solvents for crystallization) to shift equilibrium.[11][19]
Temperature Lower temperatures slow interconversion kinetics; higher temperatures can shift the equilibrium position.[13]In HPLC, try sub-ambient temperatures to resolve tautomers or elevated temperatures to coalesce peaks.

References

  • Keto-enol tautomerism in the development of new drugs.Frontiers in Chemistry.[Link]
  • What impact does tautomerism have on drug discovery and development?Expert Opinion on Drug Discovery.[Link]
  • Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.
  • Tautomerism in drug discovery.Journal of Computer-Aided Molecular Design.[Link]
  • How Tautomerization Influences Drug Metabolite Formation?
  • Full article: What impact does tautomerism have on drug discovery and development?Taylor & Francis Online.[Link]
  • Taming Tautomerism in Organic Crystal Structure Prediction.
  • Tautomer, Protomer, and Conformer Prediction.Chemical Reviews Reviewed.[Link]
  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.Molecules.[Link]
  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers.Molecules.[Link]
  • The Effect of Solvents on Tautomeric Equilibria.Journal of the American Chemical Society.[Link]
  • Solvent effects on the tautomeric equilibrium of 2,4-pentanedione.Canadian Journal of Chemistry.[Link]
  • Tautomer Search.Rowan Scientific.[Link]
  • Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution.Chemical Science.[Link]
  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Comput
  • The use of NMR spectroscopy to study tautomerism (2006).SciSpace.[Link]
  • Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime.
  • The Use of NMR Spectroscopy to Study Tautomerism.
  • Tautomerism Detected by NMR.Encyclopedia.pub.[Link]
  • NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State.
  • Tautomerism unveils a self-inhibition mechanism of crystalliz
  • Tautomerism unveils a self-inhibition mechanism of crystallization.
  • Tautomerism unveils a self-inhibition mechanism of crystalliz
  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography.Journal of Chemical Sciences.[Link]
  • Strategies for chiral separation: from racemate to enantiomer.Chemical Science.[Link]
  • Enantiomer Separ
  • Control pH During Method Development for Better Chrom
  • Tautomerism unveils a self-inhibition mechanism of crystalliz
  • Taming Tautomerism in Organic Crystal Structure Prediction.
  • Chiral resolution.Wikipedia.[Link]
  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes.PharmaGuru.[Link]
  • Chiral Chromatography: Separating Twins | Stereochemistry.Blogs@NTU.[Link]
  • Exploring the Role of pH in HPLC Separ
  • Keto-Enol Tautomerism : Key Points.Master Organic Chemistry.[Link]
  • Regulating enol–keto tautomerism at the single-molecule level with a confined optical field.Chemical Science.[Link]
  • Keto Enol Tautomerism - Acidic & Basic Conditions.YouTube.[Link]
  • Keto-enol tautomerism as dynamic electron/hole traps promote charge carrier separation for hydrogen peroxide photosynthesis.
  • Tautomerism of heterocycles: Five-membered rings with one heteroatom.
  • A simple approach to the tautomerism of aromatic heterocycles.
  • Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.
  • Controlling Tautomerization in Pyridine‐Fused Phosphorus‐Nitrogen Heterocycles.OSTI.GOV.[Link]
  • LC Chromatography Troubleshooting Guide.HALO Columns.[Link]
  • Troubleshooting Flash Column Chromatography.University of Rochester Department of Chemistry.[Link]

Sources

Preventing side reactions in radical-initiated thiol-yne chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for radical-initiated thiol-yne chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for preventing and troubleshooting common side reactions. Our goal is to empower you to achieve clean, efficient, and predictable outcomes in your experiments.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during your radical-initiated thiol-yne reactions. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions and preventative measures.

Problem 1: Low or No Yield of the Desired Vinyl Sulfide Product

You've set up your thiol-yne reaction, but upon analysis, you find a low yield of the desired mono-adduct or di-adduct, or perhaps no product at all.

Low conversion in radical thiol-yne reactions often points to issues with the initiation or propagation steps of the radical chain reaction. The primary culprits are typically inefficient radical generation, the presence of inhibitors, or suboptimal reaction conditions.

  • Verify Initiator Integrity and Concentration:

    • Action: Use a fresh batch of your radical initiator (e.g., AIBN, DMPA). Ensure it has been stored under the recommended conditions (e.g., refrigerated, protected from light).

    • Rationale: Radical initiators can decompose over time, leading to a lower concentration of active radicals and inefficient initiation.

    • Pro-Tip: If using a photoinitiator, confirm that the wavelength and intensity of your UV source are appropriate for the specific initiator. Increase irradiation time or move the lamp closer to the reaction vessel if necessary.

  • Deoxygenate the Reaction Mixture Thoroughly:

    • Action: Degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Rationale: Oxygen is a radical scavenger and can terminate the radical chain reaction, significantly reducing or completely inhibiting product formation.

  • Check Reactant Stoichiometry:

    • Action: Carefully re-calculate and measure the molar ratios of your thiol and alkyne.

    • Rationale: While a 1:1 ratio is a common starting point for mono-addition, an excess of one reactant may be necessary depending on the specific substrates and potential side reactions.

  • Optimize Reaction Temperature:

    • Action: If using a thermal initiator like AIBN, ensure the reaction temperature is appropriate for its decomposition rate (e.g., 60-80 °C for AIBN). For photoinitiated reactions at room temperature that are sluggish, a slight increase in temperature might be beneficial.

    • Rationale: The rate of radical generation from thermal initiators is temperature-dependent. Too low a temperature will result in slow initiation, while excessively high temperatures can promote side reactions.

Problem 2: Uncontrolled Formation of the Di-addition Product

Your goal is the mono-adduct (vinyl sulfide), but you're observing significant amounts of the di-adduct (dithioether).

The formation of the di-adduct is an inherent feature of the thiol-yne reaction mechanism. The initially formed vinyl sulfide can react with a second thiyl radical. The rate of this second addition can sometimes be comparable to or even faster than the initial addition to the alkyne, especially with aliphatic thiols and alkynes.[1][2]

  • Stoichiometric Control:

    • Action: Use a stoichiometric excess of the alkyne relative to the thiol (e.g., 1.5:1 or 2:1 alkyne to thiol).

    • Rationale: By ensuring an abundance of unreacted alkyne, you increase the probability that a thiyl radical will react with the starting alkyne rather than the vinyl sulfide product.

  • Slow Addition of Thiol:

    • Action: Add the thiol to the reaction mixture containing the alkyne and initiator dropwise over an extended period using a syringe pump.

    • Rationale: This maintains a low instantaneous concentration of the thiol, which kinetically disfavors the second addition to the vinyl sulfide.

  • Lower Reaction Temperature:

    • Action: Conduct the reaction at a lower temperature.

    • Rationale: Lowering the temperature can sometimes reduce the rate of the second addition more significantly than the first, thus improving selectivity for the mono-adduct.

  • Reactant Structure Considerations:

    • Action: If possible, utilize aromatic thiols and alkynes.

    • Rationale: The second addition of a thiyl radical to the vinyl thioether is often suppressed when using aromatic thiols and alkynes due to electronic and steric effects.[1]

ParameterTo Favor Mono-AdductTo Favor Di-Adduct
Thiol:Alkyne Molar Ratio < 1 (e.g., 1:1.5)≥ 2 (e.g., 2:1)
Thiol Addition Slow, dropwise additionAll at once
Temperature LowerModerate
Reactant Type Aromatic thiols/alkynesAliphatic thiols/alkynes
Problem 3: Significant Disulfide Byproduct Formation

You observe a significant amount of a disulfide (R-S-S-R) byproduct in your reaction mixture.

Disulfide formation is a common termination step in radical thiol chemistry. It occurs when two thiyl radicals combine. This side reaction is promoted by a high concentration of thiyl radicals, a low concentration or reactivity of the alkyne, and the presence of oxidizing agents like atmospheric oxygen.

  • Rigorous Deoxygenation:

    • Action: As mentioned for low yield issues, thoroughly degas all solvents and the final reaction mixture.

    • Rationale: Oxygen can facilitate the oxidation of thiols to disulfides.

  • Maintain an Inert Atmosphere:

    • Action: Run the reaction under a positive pressure of an inert gas such as argon or nitrogen.

    • Rationale: This prevents atmospheric oxygen from entering the reaction vessel during the experiment.

  • Control Initiator Concentration:

    • Action: Avoid excessively high concentrations of the radical initiator. A typical range is 0.1-5 mol%.

    • Rationale: A very high initiator concentration can lead to a rapid buildup of thiyl radicals, increasing the likelihood of their recombination to form disulfides, especially if the propagation step with the alkyne is slow.[3]

Problem 4: Alkyne Homopolymerization

Analysis of your crude product reveals the presence of oligomers or polymers derived from your alkyne starting material.

Alkyne homopolymerization can occur as a competing chain-growth reaction. After the initial addition of a thiyl radical to an alkyne, the resulting carbon-centered radical can, instead of abstracting a hydrogen from a thiol (the chain transfer step), add to another alkyne molecule. This side reaction is more prevalent when the concentration of the thiol is low relative to the alkyne.[4]

  • Maintain Sufficient Thiol Concentration:

    • Action: Avoid using a large excess of the alkyne. While an excess of alkyne can favor mono-addition, too great an excess can promote homopolymerization. A molar ratio of 1:1.5 (thiol:alkyne) is a reasonable starting point for optimization.

    • Rationale: A higher concentration of thiol ensures that the carbon-centered radical formed after the initial addition is more likely to participate in the chain transfer step (hydrogen abstraction from a thiol) rather than adding to another alkyne.[4]

  • Choose a Less Reactive Alkyne (If Possible):

    • Action: If your synthesis allows, consider using alkynes with electron-withdrawing groups or increased steric hindrance.

    • Rationale: Alkynes with lower electron density or that are sterically hindered can be less prone to homopolymerization. For example, ethyl propiolate and methyl propargylamine show a reduced tendency for consecutive additions.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects and underlying principles of radical-initiated thiol-yne chemistry.

Q1: How do I choose the right radical initiator for my system?

A1: The choice of initiator is critical and depends on your desired reaction conditions and substrates.

  • Thermal Initiators (e.g., AIBN): These are suitable for reactions that are not sensitive to heat. The reaction rate is controlled by temperature. However, higher temperatures can sometimes promote side reactions.

  • Photoinitiators (e.g., DMPA, TPO): These offer excellent temporal and spatial control, allowing the reaction to be started and stopped with light. They are ideal for heat-sensitive substrates and are often more efficient than thermal initiators.

    • Cleavage-Type Photoinitiators (e.g., DMPA): These are generally more efficient for initiating thiol-ene and thiol-yne reactions.

    • Hydrogen-Abstraction-Type Photoinitiators (e.g., Benzophenone): These can also be used but may be less efficient.

Q2: What is the effect of the solvent on my thiol-yne reaction?

A2: While radical reactions are often considered less sensitive to solvent effects than ionic reactions, the choice of solvent can still influence the reaction kinetics and selectivity.

  • Polarity: The effect of solvent polarity on radical thiol-yne reactions is complex. Some studies on the analogous thiol-ene reaction suggest that polar solvents can influence the rate of hydrogen abstraction (the chain transfer step).[5][6]

  • Viscosity: Less viscous solvents can improve diffusion rates, which may be beneficial, especially when working with macromolecular reagents or at lower temperatures.

  • Practical Considerations: Choose a solvent that dissolves all reactants and the initiator and is inert under the reaction conditions. Common choices include THF, acetonitrile, and toluene.

Q3: How can I analyze my reaction to identify side products?

A3: A combination of analytical techniques is recommended for a comprehensive understanding of your reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Invaluable for identifying the characteristic signals of the vinyl protons in the E and Z isomers of the mono-adduct, as well as the disappearance of the alkyne and thiol protons. The formation of di-adducts and disulfide byproducts can also often be detected.

    • ¹³C NMR: Provides complementary structural information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Excellent for separating the components of the reaction mixture and identifying them by their mass-to-charge ratio. This is particularly useful for confirming the presence of mono- and di-addition products, as well as other unexpected adducts.[7]

Q4: Can I run my thiol-yne reaction open to the air?

A4: It is strongly discouraged. Radical-initiated thiol-yne reactions are sensitive to oxygen, which can act as a radical scavenger and inhibit the reaction.[8] Additionally, oxygen can promote the oxidative coupling of thiols to form disulfide byproducts. Always perform these reactions under an inert atmosphere (e.g., nitrogen or argon) after thoroughly deoxygenating your reagents and solvents.

Visualizing the Pathways

To better understand the competing reactions, the following diagrams illustrate the desired reaction alongside the primary side reactions.

Main and Side Reaction Pathways

ThiolYnePathways Thiol Thiol (R-SH) ThiylRadical Thiyl Radical (R-S•) VinylSulfide Vinyl Sulfide (Mono-addition Product) Alkyne Alkyne (R'-C≡C-R'') CarbonRadical Carbon-Centered Radical Intermediate Initiator Initiator (Radical Source) Initiator->ThiylRadical Activation Disulfide Disulfide (R-S-S-R) ThiylRadical->Disulfide Radical Termination ThiylRadical->CarbonRadical 1. Propagation (Addition to Alkyne) DiAdduct Di-addition Product VinylSulfide->DiAdduct Further Thiol Addition Polymer Alkyne Homopolymer CarbonRadical->VinylSulfide 2. Chain Transfer (H-abstraction from Thiol) CarbonRadical->Polymer Addition to another Alkyne TroubleshootingWorkflow Start Reaction Issue (e.g., Low Yield, Side Products) CheckInitiator Check Initiator/ Catalyst Activity Start->CheckInitiator CheckStoichiometry Verify Reactant Stoichiometry Start->CheckStoichiometry CheckOxygen Ensure System is Oxygen-Free Start->CheckOxygen Inactive Inactive CheckInitiator->Inactive IncorrectStoich Incorrect CheckStoichiometry->IncorrectStoich OxygenPresent Oxygen Present CheckOxygen->OxygenPresent IdentifyProducts Identify Side Products (NMR, LC-MS) ImplementStrategy Implement Mitigation Strategy Based on Identified Side Product IdentifyProducts->ImplementStrategy Inactive->IdentifyProducts No ReplaceInitiator Use Fresh Initiator/ Optimize Initiation Inactive->ReplaceInitiator Yes IncorrectStoich->IdentifyProducts No CorrectStoich Adjust Molar Ratios IncorrectStoich->CorrectStoich Yes OxygenPresent->IdentifyProducts No DegasSystem Thoroughly Degas System OxygenPresent->DegasSystem Yes Success Successful Reaction ReplaceInitiator->Success CorrectStoich->Success DegasSystem->Success ImplementStrategy->Success

Caption: A logical workflow for troubleshooting thiol-yne reactions.

References

  • Zheng, Y., & Gao, C. (2018). Thiol-yne Click Polymerization. In A. Qin & B. Z. Tang (Eds.), Click Polymerization (pp. 167-190). Royal Society of Chemistry. [Link]
  • Özaltın, N., & Aviyente, V. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A, 124(11), 2211–2220. [Link]
  • Derboven, P., D’hooge, D. R., Stamenovic, M. M., Espeel, P., Marin, G. B., Du Prez, F. E., & Reyniers, M.-F. (2013). Limitations of Thermal Thiolene Reactions on Polymer-Polymer Conjugation. Macromolecules, 46(5), 1732–1742. [Link]
  • Yildiz, E., & Degirmenci, I. (2021). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. SciSpace. [Link]
  • Gong, T., & Adzima, B. J. (2012). Redox Initiation of Bulk Thiol-Ene Polymerizations. ACS Macro Letters, 1(11), 1308–1311. [Link]
  • Ghosh, S., & Chaudhuri, A. (2019). Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. ACS Omega, 4(26), 21919–21931. [Link]
  • Rivarola, M. F., & Durantini, E. N. (2021). Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. RSC Advances, 11(8), 4553–4563. [Link]
  • Konkolewicz, D., & The University of Akron. (2013). Experimental and theoretical studies of selective thiol-ene and thiol-yne click reactions involving N-substituted maleimides. PubMed. [Link]
  • Worch, J. C., & Dove, A. P. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(17), 10734–10777. [Link]
  • Burykina, J. V., Shlapakov, N. S., Gordeev, E. G., König, B., & Ananikov, V. P. (2020). Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion. Chemical Science, 11(37), 10146–10156. [Link]
  • Fairbanks, B. D., Scott, T. F., Kloxin, C. J., Anseth, K. S., & Bowman, C. N. (2009). Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. Macromolecules, 42(1), 211–217. [Link]
  • Degirmenci, I. (2022).
  • Houck, H. A., & Du Prez, F. E. (2016). Experimental and theoretical studies of selective thiol-ene and thiol-yne click reactions involving N-substituted maleimides. Semantic Scholar. [Link]
  • Bhairamadgi, N. S., Gangarapu, S., Caipa Campos, M. A., Paulusse, J. M., van Rijn, C. J., & Zuilhof, H. (2013). Radical thiol-ene and thiol-yne chemistries as efficient routes for the surface modification of oxide-free Si(111) surfaces.
  • Lowe, A. B., Hoyle, C. E., & Bowman, C. N. (2010). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. Journal of Materials Chemistry, 20(23), 4745-4750. [Link]
  • Lowe, A. B. (2014). Thiol-yne 'Click'/Coupling chemistry and recent applications in Polymer and materials synthesis and modification.
  • Wikipedia. (n.d.). Thiol-yne reaction.
  • Sang, C., & University of Illinois Urbana-Champaign. (2017). Thiol-Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality.
  • Degirmenci, I. (2022). Role of Initiator Structure on Thiol-Ene Polymerization: A Comprehensive Theoretical Study. SciSpace. [Link]
  • Catalán, J. (2009). Laurdan solvatochromism: Influence of solvent polarity and hydrogen bonds.
  • Burykina, J. V., Shlapakov, N. S., Gordeev, E. G., König, B., & Ananikov, V. P. (2020). Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion.
  • Sang, C. (2017). CHAPTER 1. Thiol‐ene and Thiol‐yne Chemistry in Ideal Network Synthesis. University of Illinois Urbana-Champaign. [Link]
  • Sinha, S., & Roy, A. (2023). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment.
  • Dehghani, A. (2024). Interpreting LC-MS and NMR results?
  • Shlapakov, N. S., & Ananikov, V. P. (2021). ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium.
  • Al-Amsyar, S. M., & Al-sheikh, S. (2018). Reaction Kinetics and Reduced Shrinkage Stress of Thiol-Yne-Methacrylate and Thiol-Yne-Acrylate Ternary Systems.
  • Palys, A. (2018). LC-MS data does not agree with NMR and GC-MS data?
  • Reddit. (2023). LCMS vs NMR for compound ID. r/Chempros. [Link]
  • Walshe, K. (2014). A Primer on LC/NMR/MS. Wiley Analytical Science. [Link]

Sources

Technical Support Center: Enhancing Palladium-Catalyzed Processes with Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: A Practical Guide to Optimizing and Troubleshooting Palladium-Catalyzed Reactions Involving Pyridine-Based Ligands

Welcome to our dedicated technical support center. This guide is designed to provide you with in-depth, practical solutions and foundational knowledge to enhance the efficiency of your palladium-catalyzed cross-coupling reactions using pyridine derivatives. We understand that while these ligands offer powerful ways to control reactivity and stability, they can also present unique challenges. This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to troubleshoot and optimize your experiments effectively.

Part 1: Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses the most frequent problems encountered in the lab. We've structured it in a question-and-answer format to help you quickly identify your issue and implement a robust solution.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura (or other cross-coupling) reaction is giving a very low yield or is not working at all. Where should I start troubleshooting?

Answer: Low yield is a common but solvable issue. It typically stems from one of four areas: catalyst activity, reaction conditions, reagent quality, or inherent substrate challenges. A systematic approach is the key to identifying the root cause.

Potential Causes & Recommended Solutions:

  • Catalyst Inhibition or Deactivation: The lone pair of electrons on a pyridine substrate's nitrogen can coordinate to the palladium center, forming inactive complexes and halting the catalytic cycle.[1]

    • Solution: Employ bulky (sterically-hindered) and electron-rich ligands. Ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or specific N-heterocyclic carbenes (NHCs) are designed to create a protective pocket around the palladium atom.[1][2] This steric shield prevents inhibitory coordination from the pyridine substrate while still allowing the desired catalytic steps to proceed.[3]

  • Inappropriate Ligand Choice: The electronic and steric properties of the pyridine-based ligand are critical for every step of the catalytic cycle.[4][5] An ill-suited ligand can lead to slow oxidative addition or reductive elimination.

    • Solution: Screen a small panel of pyridine ligands with varied electronic and steric profiles. For example, a pyridine ligand with electron-donating groups (like methoxy or dimethylamino) at the 4-position will make the palladium center more electron-rich, which can accelerate the oxidative addition step.[6][7] Conversely, bulky substituents at the 2- and 6-positions can promote the final reductive elimination step.[8][9][10]

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen and can be irreversibly oxidized to inactive Pd(II) species.[1][11]

    • Solution: Ensure all solvents are rigorously degassed before use (e.g., by sparging with argon or nitrogen for 30-60 minutes).[11] The reaction vessel should be thoroughly purged with an inert gas, and a positive pressure should be maintained throughout the experiment. Using air-stable Pd(II) precatalysts can also mitigate this issue as they generate the active Pd(0) species in situ.[12][13][14]

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial and interdependent. The base must be soluble enough to participate in the transmetalation step, and the solvent must facilitate this while keeping the catalyst stable.[15]

    • Solution: For Suzuki-Miyaura couplings, biphasic solvent systems like toluene/water or dioxane/water are often effective, as they help dissolve both the organic substrates and the inorganic base (e.g., K₃PO₄, K₂CO₃).[11] Polar aprotic solvents like DMF can be effective but may also coordinate to the catalyst; their effects should be tested.[15] Always use anhydrous solvents when water is not part of the planned system.

Issue 2: Catalyst Decomposition (Palladium Black Formation)

Question: I'm observing a black precipitate (palladium black) forming in my reaction, and the reaction has stalled. What's happening and how can I prevent it?

Answer: The formation of palladium black indicates that the Pd(0) catalytic species are aggregating and precipitating out of solution, rendering them inactive.[1] This is a common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1]

Potential Causes & Recommended Solutions:

  • Ligand Dissociation: At elevated temperatures, the pyridine-based ligand can dissociate from the palladium center, leaving behind "naked" Pd(0) atoms that rapidly aggregate.

    • Solution 1: Increase the ligand-to-palladium ratio. A common starting point is a 2:1 ratio of ligand to palladium, but increasing this to 4:1 can often maintain catalyst stability, especially in challenging reactions.

    • Solution 2: Use a more strongly coordinating or sterically bulky ligand. Chelating bidentate pyridine ligands or bulky monodentate ligands are less prone to dissociation at high temperatures.

  • Excessively High Temperature: While heat increases reaction rates, it also accelerates catalyst decomposition pathways.[1]

    • Solution: Determine the minimum temperature required for an efficient reaction. Run a temperature screen (e.g., 60 °C, 80 °C, 100 °C) to find the sweet spot that balances reaction rate and catalyst stability.

  • Slow Reductive Elimination: If the final step of the catalytic cycle is slow, the Pd(II) intermediate has more time to undergo side reactions that can lead to decomposition.

    • Solution: Choose a ligand that promotes reductive elimination. Sterically bulky pyridine ligands force the coupling partners into close proximity on the palladium center, accelerating the formation of the final product and regeneration of the active Pd(0) catalyst.[3]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions, offering deeper insight into the role of pyridine derivatives in your catalytic systems.

Q1: How do I select the right pyridine-based ligand for my specific cross-coupling reaction?

A1: Ligand selection is a balance of steric and electronic effects, tailored to the specific demands of your substrates and reaction type.[8][9][16]

  • Electronic Effects: The substituents on the pyridine ring modulate the electron density at the palladium center.[7]

    • Electron-Donating Groups (EDGs) (e.g., -OMe, -NMe₂) at the 4-position increase the electron density on the palladium, making it more nucleophilic. This generally accelerates the oxidative addition step, which is often rate-limiting for less reactive aryl chlorides.[6]

    • Electron-Withdrawing Groups (EWGs) (e.g., -CF₃, -CN) decrease the electron density, which can sometimes facilitate the reductive elimination step.

  • Steric Effects: The size of the substituents, particularly at the positions flanking the coordinating nitrogen (2- and 6-positions), plays a major role.[8][9][10]

    • Bulky Groups (e.g., tert-butyl, isopropyl) create a sterically congested environment around the metal. This promotes the formation of highly active, low-coordinate Pd(0) species (L-Pd) and accelerates the final reductive elimination step to relieve steric strain.[3] For challenging substrates, bulky ligands are often essential.[1]

Ligand Feature Impact on Catalytic Cycle Ideal Application
Electron-Donating (4-position) Accelerates Oxidative AdditionCoupling of unreactive electrophiles (e.g., aryl chlorides).
Electron-Withdrawing (4-position) Can facilitate Reductive EliminationMay be useful in cases where product formation is slow.
Steric Bulk (2,6-positions) Promotes Reductive Elimination, Stabilizes Pd(0)Sterically hindered substrates, preventing catalyst decomposition.

Q2: What is the mechanism of enhancement? How do pyridine derivatives improve the catalytic cycle?

A2: Pyridine derivatives act as "ancillary" or "spectator" ligands. They bind to the palladium center throughout the catalytic cycle and modulate its properties to enhance efficiency. Their primary roles are to stabilize the active catalyst and to tune the rates of the key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][17]

Catalytic_Cycle cluster_ligand Pyridine Ligand (L) Influence pd0 LₙPd(0) (Active Catalyst) c1 pd0->c1 oa_ts Oxidative Addition pd2 LₙPd(II)(R¹)(X) (Oxidative Adduct) oa_ts->pd2 c2 pd2->c2 tm_ts Transmetalation pd2_r2 LₙPd(II)(R¹)(R²) (Transmetalated Complex) tm_ts->pd2_r2 c3 pd2_r2->c3 re_ts Reductive Elimination re_ts->pd0 c1->oa_ts c1->pd2 R¹-X c2->tm_ts c2->pd2_r2 R²-M c3->pd0 R¹-R² c3->re_ts c4 note • Stabilizes Pd(0) against aggregation • Modulates electronics for Oxidative Addition • Creates steric pressure for Reductive Elimination Troubleshooting_Workflow start Low Yield / No Reaction check_reagents 1. Check Reagent Quality (Fresh Catalyst, Dry Solvents, Pure Substrates) start->check_reagents check_atmosphere 2. Verify Inert Atmosphere (Degas Solvents, Purge Vessel) check_reagents->check_atmosphere If no improvement success Success: Optimized Reaction check_reagents->success Problem Solved screen_ligands 3. Screen Ligands (Vary Sterics & Electronics) check_atmosphere->screen_ligands If no improvement check_atmosphere->success Problem Solved screen_conditions 4. Screen Conditions (Base, Solvent, Temperature) screen_ligands->screen_conditions If no improvement screen_ligands->success Problem Solved optimize_ratio 5. Optimize Ratios (Increase Ligand:Pd, Check Stoichiometry) screen_conditions->optimize_ratio If no improvement screen_conditions->success Problem Solved optimize_ratio->success Problem Solved

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Pyridin-4-YL-methanethiol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for the structural elucidation of Pyridin-4-YL-methanethiol. We will explore the theoretical underpinnings, present expected experimental data, and contrast these powerful techniques with alternative methods, offering a comprehensive framework for robust analytical characterization.

Introduction: The Analytical Imperative for this compound

This compound (C₆H₇NS, Mol. Wt. 125.19 g/mol ) is a versatile heterocyclic compound featuring a pyridine ring, a reactive thiol group, and a methylene spacer.[1][2] Its structural motifs make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[3] Given its role as a synthetic intermediate, unambiguous structural confirmation is paramount to ensure the integrity of downstream applications. This guide focuses on the gold-standard techniques of NMR and MS, which provide orthogonal and synergistic data for complete molecular characterization.

Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum provides a quantitative map of the different types of hydrogen atoms. Based on the structure of this compound and established chemical shift data for pyridine and related structures, a characteristic pattern is expected.[4][5]

  • Pyridine Ring Protons (Aromatic Region, ~7.2-8.5 ppm): The pyridine ring will exhibit a classic AA'BB' or a pair of doublets system. The protons alpha to the nitrogen (H-2, H-6) are deshielded by the electronegative nitrogen and will appear further downfield compared to the beta protons (H-3, H-5).[6]

  • Methylene Protons (-CH₂-, ~3.7 ppm): These protons are adjacent to both the electron-withdrawing pyridine ring and the sulfur atom, placing their chemical shift in the mid-range. They are expected to appear as a singlet, though coupling to the thiol proton may cause broadening or splitting into a doublet, depending on the solvent and sample purity.

  • Thiol Proton (-SH, ~1.6-1.8 ppm): The chemical shift of the thiol proton is highly variable and depends on concentration, temperature, and solvent.[7] It often appears as a broad singlet due to chemical exchange and may not always be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H-2, H-6 (α-protons)~8.5Doublet (d)2H
H-3, H-5 (β-protons)~7.3Doublet (d)2H
-CH₂- (Methylene)~3.7Singlet (s) or Doublet (d)2H
-SH (Thiol)~1.7 (variable)Broad Singlet (br s)1H
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. As with ¹H NMR, the chemical shifts are influenced by the electronic environment.[8][9]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (ipso-carbon)~150
C-2, C-6 (α-carbons)~149
C-3, C-5 (β-carbons)~124
-CH₂- (Methylene)~30
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; for instance, using D₂O will result in the exchange of the labile thiol proton, causing its signal to disappear.[5] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs for unambiguous assignment.

Part 2: Characterization by Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through fragmentation analysis. For a relatively small molecule like this compound, Electron Ionization (EI) is a robust method.

Molecular Ion and Fragmentation Pattern

Upon ionization, the molecule forms a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The M⁺˙ for this compound is expected at m/z 125. This molecular ion will then undergo fragmentation, breaking at its weakest points to form smaller, stable ions.[10][11]

Key fragmentation pathways include:

  • Benzylic/α-cleavage: The bond between the methylene group and the thiol is weak. Cleavage can lead to the loss of a thiol radical (•SH), resulting in a highly stable pyridylmethyl cation at m/z 92. This is often a very prominent peak.

  • Loss of the Methylene Thiol Group: Cleavage of the bond between the pyridine ring and the methylene group can lead to the formation of a pyridine cation at m/z 78.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/zProposed FragmentFormulaNotes
125[M]⁺˙ (Molecular Ion)[C₆H₇NS]⁺˙Confirms molecular weight.
92[M - SH]⁺[C₆H₆N]⁺Loss of thiol radical; likely a very stable pyridylmethyl cation. Often the base peak.
78[C₅H₄N]⁺[C₅H₄N]⁺Loss of •CH₂SH radical.
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid/liquid samples or via a gas chromatograph (GC-MS) for volatile compounds.[12]

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.[12]

  • Data Acquisition:

    • Set the electron energy to 70 eV, a standard energy that provides reproducible fragmentation patterns.[12]

    • Scan a mass range appropriate for the compound (e.g., m/z 40-200).

    • The ion source temperature is typically maintained around 200°C.[12]

Part 3: Integrated Analytical Workflow & Comparative Analysis

Neither NMR nor MS alone provides a complete picture. The true analytical power lies in their synergistic use. The workflow below illustrates how these techniques are integrated for definitive structural confirmation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR MS Mass Spectrometry (EI-MS) Prep->MS NMR_Data Chemical Shifts Coupling Constants Connectivity NMR->NMR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Confirm Unambiguous Structure Confirmation NMR_Data->Confirm MS_Data->Confirm

Sources

A Comparative Analysis of Pyridin-4-YL-methanethiol and Other Key Thiols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of scientific research and pharmaceutical development, the selection of appropriate chemical tools is paramount to experimental success. Among the versatile classes of organic compounds, thiols play a critical role in a myriad of applications, from surface chemistry to protein engineering. This guide provides an in-depth comparative analysis of Pyridin-4-YL-methanethiol against other commonly utilized thiols, namely cysteine, glutathione, dithiothreitol (DTT), and β-mercaptoethanol. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.

Introduction to this compound and Comparative Thiols

This compound is a heterocyclic thiol that has garnered interest for its unique electronic and structural properties conferred by the pyridine ring. It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals and is increasingly utilized in materials science, particularly in the formation of self-assembled monolayers (SAMs).[1] Its distinct characteristics warrant a detailed comparison with more established thiols to understand its relative advantages and potential applications.

The thiols selected for comparison represent a spectrum of structures and functionalities:

  • Cysteine: An amino acid with a thiol side chain, fundamental to protein structure and function, and widely used in bioconjugation.

  • Glutathione: A tripeptide antioxidant, crucial for cellular redox homeostasis.

  • Dithiothreitol (DTT): A powerful, small-molecule reducing agent, commonly known as Cleland's reagent, used to prevent or reverse disulfide bond formation.[1]

  • β-Mercaptoethanol (BME): A classical reducing agent, often used in protein chemistry, though with a notable pungent odor.

This guide will delve into a comparative analysis of their physicochemical properties, performance in key applications, and provide standardized protocols for their use.

Physicochemical Properties: A Head-to-Head Comparison

The utility of a thiol is fundamentally dictated by its chemical and physical properties. The presence of the pyridine ring in this compound, for instance, influences its pKa and redox potential, differentiating it from aliphatic and amino acid-based thiols. A summary of key physicochemical properties is presented in Table 1.

PropertyThis compoundCysteineGlutathioneDithiothreitol (DTT)β-Mercaptoethanol
Molecular Formula C₆H₇NSC₃H₇NO₂SC₁₀H₁₇N₃O₆SC₄H₁₀O₂S₂C₂H₆OS
Molecular Weight ( g/mol ) 125.19[2]121.16307.32154.2578.13
pKa (Thiol Group) ~8.25 (Predicted)[3]8.38.79.2, 10.19.5
Redox Potential (V at pH 7) Data not readily available-0.22-0.24-0.33[1][3]-0.26
Appearance Colorless to slightly yellow liquid[1]White crystalline solidWhite crystalline solidWhite crystalline solidColorless liquid
Odor Pungent[1]SlightSlightUnpleasantStrong, unpleasant

Expert Insight: The predicted pKa of this compound's thiol group is lower than that of the other thiols, suggesting that it will exist in its more reactive thiolate form at a lower pH. This has significant implications for its use in pH-sensitive applications like bioconjugation and SAM formation on certain substrates. The lack of a readily available experimental redox potential for this compound highlights an area for future research to fully characterize its reducing capabilities relative to established agents like DTT.

Performance in Key Applications

The true measure of a thiol's utility lies in its performance in specific experimental contexts. Here, we compare this compound with our selected thiols in three critical application areas: self-assembled monolayers, as a reducing agent, and in bioconjugation.

Self-Assembled Monolayers (SAMs) on Gold Surfaces

The formation of highly ordered, self-assembled monolayers on noble metal surfaces is a cornerstone of nanotechnology and surface science. The nature of the thiol headgroup and the organic backbone dictates the structure and properties of the resulting SAM. Alkanethiols are a well-studied class of molecules for SAM formation.[4] Pyridine-terminated thiols, including this compound, offer the ability to introduce specific functionalities and electronic properties to the surface.

Workflow for SAM Formation:

SAM_Formation Substrate Gold Substrate (Cleaned) Immersion Immersion (24 hours) Substrate->Immersion Introduction Thiol_Solution Thiol Solution (e.g., 1 mM in Ethanol) Thiol_Solution->Immersion Rinsing Rinsing (Ethanol, Water) Immersion->Rinsing Removal Drying Drying (Nitrogen Stream) Rinsing->Drying Characterization Surface Characterization (e.g., XPS, AFM, Contact Angle) Drying->Characterization

Caption: A typical workflow for the formation of self-assembled monolayers on a gold substrate.

Comparative Data for SAMs on Gold:

ParameterThis compoundAlkanethiols (e.g., Dodecanethiol)Aromatic Thiols (e.g., Biphenylthiol)
Binding Energy to Au(111) (kcal/mol) ~25-35 (estimated)~40-45~30-40
Molecular Tilt Angle (from surface normal) ~15° for related pyridine-terminated thiols~30°~10-20°
Surface Energy (mN/m) Moderately HydrophilicHydrophobicModerately Hydrophobic
Key Feature Tunable electronics, potential for metal coordinationHigh degree of order, insulatingπ-stacking interactions, conductive

Expert Insight: The pyridine moiety in this compound provides a unique advantage in SAM formation. It allows for post-assembly modification through coordination with metal ions and can influence the electronic properties of the surface. While alkanethiols form densely packed, insulating layers, and aromatic thiols can facilitate electron transfer through π-stacking, this compound offers a balance of order and functionality. The slightly lower estimated binding energy compared to alkanethiols may suggest a more dynamic surface, which could be advantageous in applications requiring reversible binding or sensing.

Efficacy as a Reducing Agent

The ability to reduce disulfide bonds is critical in protein chemistry, particularly in preventing aggregation during protein expression and refolding. DTT and β-mercaptoethanol are the gold standards in this application.

Mechanism of Disulfide Reduction by a Dithiol (e.g., DTT):

Disulfide_Reduction Protein_SS Protein-S-S-Protein (Oxidized) Intermediate Protein-S-S-DTT-SH (Mixed Disulfide) Protein_SS->Intermediate Thiol-Disulfide Exchange DTT_SH HS-DTT-SH (Reduced DTT) DTT_SH->Intermediate Protein_SH 2 x Protein-SH (Reduced Protein) Intermediate->Protein_SH Intramolecular Attack DTT_SS S-DTT-S (Oxidized DTT - Cyclic) Intermediate->DTT_SS

Caption: The two-step mechanism of disulfide bond reduction by dithiothreitol (DTT).

Comparative Performance of Reducing Agents:

FeatureThis compoundDithiothreitol (DTT)β-Mercaptoethanol (BME)
Redox Potential (pH 7) Not readily available-0.33 V[1][3]-0.26 V
Mechanism MonothiolDithiol (forms stable 6-membered ring)[1]Monothiol
Effective pH Range Likely broad due to pKa>7.0>7.5
Volatility/Odor PungentLow volatility, less odorHigh volatility, strong odor
Stability ModerateProne to air oxidationProne to air oxidation

Expert Insight: DTT's significantly lower redox potential and its intramolecular cyclization mechanism make it a more potent and efficient reducing agent than monothiols like BME.[1][3] While the redox potential of this compound is not established, as a monothiol, it is unlikely to match the efficiency of DTT for complete disulfide reduction in proteins. However, its unique electronic properties might make it a candidate for more specialized redox applications, such as in redox-active polymers or sensors, where the pyridine functionality can be exploited.

Bioconjugation and Cysteine Chemistry

The selective modification of proteins is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs) and other targeted therapies. The thiol group of cysteine is a common target for such modifications due to its high nucleophilicity and relatively low abundance in proteins.

Comparative Reactivity in Bioconjugation:

ThiolTypical ApplicationRelative ReactivityKey Considerations
This compound Potential for novel linkers and ADCsExpected to be reactive, influenced by pyridine ringSteric hindrance, pH dependence, potential for quaternization to enhance reactivity
Cysteine Site-specific protein modification, peptide synthesisHighpH-dependent reactivity (thiolate form), potential for disulfide bond formation
Glutathione Cellular antioxidant, detoxificationModerateLarger size may introduce steric hindrance in some applications

Expert Insight: While cysteine is the natural choice for bioconjugation, this compound presents an intriguing synthetic alternative. The reactivity of related vinyl- and alkynyl-pyridine compounds has been shown to be dramatically enhanced by quaternization of the pyridine nitrogen, leading to ultrafast and selective cysteine modification.[5] This suggests that this compound could be a precursor to highly reactive bioconjugation reagents. Further research into the reaction kinetics of this compound with common electrophiles used in bioconjugation is needed to fully assess its potential in this area.

Experimental Protocols

To ensure the reproducibility and validity of experimental results, standardized protocols are essential.

Protocol for Formation of a this compound SAM on a Gold Substrate
  • Substrate Preparation:

    • Clean a gold-coated substrate (e.g., silicon wafer or glass slide) by sonicating in acetone, followed by isopropanol, and finally deionized water (10 minutes each).

    • Dry the substrate under a stream of high-purity nitrogen.

    • Treat the substrate with UV-ozone for 15 minutes to remove any organic contaminants.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immediately immerse the cleaned gold substrate into the thiol solution.

    • Incubate for 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Post-Formation Processing:

    • Remove the substrate from the thiol solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Rinse with deionized water.

    • Dry the substrate under a stream of high-purity nitrogen.

  • Characterization:

    • Characterize the SAM using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence of sulfur and nitrogen, atomic force microscopy (AFM) to assess surface morphology, and contact angle goniometry to determine the surface wettability.

Protocol for a Comparative Protein Disulfide Bond Reduction Assay
  • Protein Preparation:

    • Prepare a stock solution of a protein with a known number of disulfide bonds (e.g., insulin or lysozyme) in a non-reducing buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Reducing Agent Preparation:

    • Prepare fresh stock solutions of DTT, β-mercaptoethanol, and this compound (e.g., 100 mM in the same non-reducing buffer).

  • Reduction Reaction:

    • Set up parallel reactions by adding each reducing agent to the protein solution to a final concentration of 10 mM. Include a no-thiol control.

    • Incubate the reactions at room temperature for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quantification of Free Thiols:

    • At each time point, take an aliquot of each reaction and quantify the number of free thiol groups using Ellman's reagent (DTNB).

    • Measure the absorbance at 412 nm and calculate the concentration of free thiols using a standard curve prepared with a known concentration of cysteine.

  • Data Analysis:

    • Plot the number of reduced disulfide bonds (calculated from the increase in free thiols) as a function of time for each reducing agent.

    • Compare the initial rates of reduction and the final extent of reduction to determine the relative efficacy of each thiol.

Conclusion: Selecting the Right Thiol for Your Application

The choice of thiol is a critical decision that can significantly impact the outcome of an experiment. This guide has provided a comparative analysis to aid in this selection process.

  • This compound emerges as a promising candidate for applications requiring tunable electronic properties and functionalizable surfaces, particularly in the realm of SAMs and as a potential precursor for advanced bioconjugation reagents. Its lower predicted pKa may offer advantages in specific pH ranges.

  • Cysteine remains the quintessential thiol for biological applications, offering a native handle for site-specific protein modification.

  • Glutathione is the benchmark for studying cellular antioxidant mechanisms.

  • Dithiothreitol (DTT) is the superior choice for robust and efficient reduction of disulfide bonds in proteins due to its low redox potential and favorable reaction mechanism.

  • β-Mercaptoethanol (BME) is a cost-effective alternative to DTT for less demanding reduction applications, provided its pungent odor and volatility can be managed.

Further research is warranted to fully elucidate the experimental redox potential and reaction kinetics of this compound to solidify its position within the researcher's toolkit. By understanding the distinct properties and performance characteristics of each of these thiols, scientists can better design and execute their experiments, ultimately accelerating progress in research and drug development.

References

  • LookChem. Cas 1822-53-3, this compound. [Link]
  • PubChem. Pyridin-4-ylmethanethiol. [Link]
  • Bernardes, G. J. L., et al. (2017). Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification and Charge Modulation. Angewandte Chemie International Edition, 56(10), 2682-2686. [Link]
  • Surface Logix. Self-Assembled Monolayers of Alkanethiols. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth comparative analysis of Pyridin-4-YL-methanethiol and analogous heterocyclic systems, leveraging the predictive power of Density Functional Theory (DFT). By elucidating the structural, electronic, and reactivity properties of these molecules, we aim to provide a robust computational framework for the rational design of novel therapeutic agents.

Introduction: The Significance of Heterocyclic Thiols in Medicinal Chemistry

Heterocyclic compounds are foundational scaffolds in modern drug discovery, with the pyridine ring being a prominent feature in numerous FDA-approved drugs.[1] The introduction of a methanethiol group (-CH₂SH) to these core structures provides a versatile anchor for surface binding, metal chelation, and diverse chemical modifications.[2] this compound, in particular, combines the hydrogen bonding capabilities and aromatic interactions of the pyridine moiety with the reactive and coordinating nature of the thiol group.[1][3] Understanding the subtle yet significant differences in electronic structure and reactivity imparted by the arrangement of heteroatoms within the aromatic ring is paramount for optimizing molecular properties for a given biological target.

This guide will present a comparative DFT analysis of this compound alongside two structurally related and medicinally relevant heterocycles: Pyrimidin-2-YL-methanethiol and (1H-imidazol-2-YL)-methanethiol. The insights derived from these computational studies are critical for predicting metabolic stability, receptor binding affinity, and overall pharmacological profiles.

Experimental Protocol: A Validated DFT Workflow

The following protocol outlines a robust and reproducible methodology for the DFT analysis of heterocyclic thiols. The choice of the B3LYP functional in conjunction with the 6-311++G(d,p) basis set offers a well-balanced compromise between computational cost and accuracy for this class of molecules.[4][5]

Step 1: Molecular Structure Preparation

  • The initial 3D structures of this compound, Pyrimidin-2-YL-methanethiol, and (1H-imidazol-2-YL)-methanethiol are constructed using molecular modeling software such as Avogadro or GaussView.

Step 2: Geometry Optimization

  • The initial geometries are optimized to their lowest energy conformation using the B3LYP functional and the 6-311++G(d,p) basis set.[6][7] This process identifies the most stable three-dimensional arrangement of the atoms.

Step 3: Frequency Calculation

  • A frequency calculation is performed at the same level of theory to verify that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable structure.[6]

Step 4: Calculation of Quantum Chemical Descriptors

  • With the optimized geometries, single-point energy calculations are performed to derive key electronic properties. These descriptors are crucial for comparing the chemical behavior of the molecules.[8][9]

Step 5: Solvation Effects (Optional but Recommended)

  • To simulate a more biologically relevant environment, calculations can be repeated using a solvent model, such as the Polarizable Continuum Model (PCM), to account for the influence of a solvent like water.

Comparative Analysis of Quantum Chemical Descriptors

The following table summarizes the calculated quantum chemical descriptors for this compound and the selected related heterocycles. These parameters provide a quantitative basis for comparing their electronic characteristics and reactivity.

DescriptorThis compoundPyrimidin-2-YL-methanethiol(1H-imidazol-2-YL)-methanethiol
EHOMO (eV) -6.58-7.02-6.21
ELUMO (eV) -1.23-1.45-0.98
HOMO-LUMO Gap (ΔE) (eV) 5.355.575.23
Ionization Potential (I) (eV) 6.587.026.21
Electron Affinity (A) (eV) 1.231.450.98
Global Hardness (η) 2.6752.7852.615
Global Softness (σ) 0.3740.3590.382
Electronegativity (χ) 3.9054.2353.595
Dipole Moment (Debye) 2.891.983.45

Note: These values are hypothetical and for illustrative purposes. Actual DFT calculations would be required to obtain precise data.

Interpretation of Comparative Data

  • HOMO-LUMO Gap (ΔE): The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap suggests that a molecule is more easily polarizable and more reactive.[9] In our comparison, (1H-imidazol-2-YL)-methanethiol exhibits the smallest energy gap, implying it is the most reactive of the three.

  • EHOMO and Ionization Potential (I): The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability of a molecule to donate electrons.[6] A higher EHOMO (less negative) indicates a better electron donor. (1H-imidazol-2-YL)-methanethiol has the highest EHOMO, making it the most potent electron donor in this series.

  • ELUMO and Electron Affinity (A): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to the ability of a molecule to accept electrons.[6] A lower ELUMO indicates a better electron acceptor. Pyrimidin-2-YL-methanethiol has the lowest ELUMO, suggesting it is the best electron acceptor.

  • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. A higher dipole moment can influence solubility and the ability to engage in dipole-dipole interactions with a biological target. (1H-imidazol-2-YL)-methanethiol is predicted to be the most polar molecule.

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. For these heterocyclic thiols, the regions of negative potential (red) are typically localized around the nitrogen atoms and the sulfur atom, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the thiol group and the aromatic ring generally show positive potential (blue), marking them as sites for nucleophilic attack.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the DFT analysis protocol described in this guide.

DFT_Workflow cluster_prep Structure Preparation cluster_calc Core DFT Calculations cluster_analysis Data Analysis & Interpretation mol_build 1. Molecular Structure Construction (Avogadro/GaussView) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc 3. Frequency Calculation (Confirmation of Minimum) geom_opt->freq_calc Optimized Geometry prop_calc 4. Single-Point Energy & Property Calculation freq_calc->prop_calc Verified Minimum descriptors Quantum Chemical Descriptors (HOMO, LUMO, Dipole Moment, etc.) prop_calc->descriptors mep Molecular Electrostatic Potential (MEP) Map Generation prop_calc->mep comparison Comparative Analysis of Heterocycles descriptors->comparison mep->comparison

Caption: A schematic of the DFT workflow for the analysis of heterocyclic thiols.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the DFT analysis of this compound and related heterocycles. The presented protocol, coupled with the comparative analysis of key quantum chemical descriptors, offers a powerful computational strategy for medicinal chemists and drug development professionals. By understanding the intricate electronic properties of these molecules, researchers can make more informed decisions in the design and optimization of novel drug candidates, ultimately accelerating the discovery process.

References

  • Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. European Journal of Chemistry. [Link][5]
  • Computational insights into the corrosion inhibition potential of some pyridine deriv
  • DFT studies of pyridine corrosion inhibitors in electrical double layer: Solvent, substrate, and electric field effects.
  • Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110)
  • Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. SciSpace. [Link][4]
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE. [Link][7]
  • DFT analysis of substituent effects on electron-donating efficacy of pyridine.
  • DFT study of low-energy electron interaction with pyridine, pyrazine and their halo deriv
  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews. [Link]
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [Link][12]
  • Structural and Optoelectronic Properties of Pyridine-Furan, Pyridine-Pyrrole and Pyridine-Thiophene Helices: A DFT Study.
  • Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. PMC. [Link][13]
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link][1]
  • Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Applic
  • Theoretical Studies on the Reactions of Aryl and Hetaryl Thioketones with Nitrilimines. ChemRxiv. [Link][15]
  • Pyridine. Wikipedia. [Link][16]
  • Pyridine | C5H5N. PubChem. [Link][17]
  • Tuning Nanoscale Conductance in Cyclic Molecules via Molecular Length and Anchoring Groups. MDPI. [Link][2]

Sources

Biological efficacy of Pyridin-4-YL-methanethiol derivatives versus existing compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Biological Efficacy of Pyridin-4-YL-methanethiol Derivatives as Novel Histone Deacetylase Inhibitors

Introduction: The Rationale for a New Scaffold in Epigenetic Therapy

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2][3] By removing acetyl groups from lysine residues on histones and other proteins, HDACs induce a more compact chromatin structure, leading to transcriptional repression.[3] Dysregulation of HDAC activity is a hallmark of various cancers and other diseases, making HDAC inhibitors a promising class of therapeutic agents.[1][2][4]

While several HDAC inhibitors, such as the pan-inhibitor Vorinostat (SAHA) and the more selective Ricolinostat (ACY-1215), have been developed, the quest for novel chemical scaffolds continues.[4][5] The goal is to identify compounds with improved isoform selectivity, better pharmacokinetic profiles, and reduced off-target effects. This guide introduces the this compound scaffold as a promising candidate for a new generation of HDAC inhibitors. The rationale is twofold: the pyridine core is a well-established motif in numerous enzyme inhibitors, and the methanethiol group can serve as an effective zinc-binding group (ZBG) to chelate the catalytic zinc ion in the active site of Class I, II, and IV HDACs.[3][6]

This document provides a prospective analysis of a representative this compound derivative, herein designated PYM-Thiol-01 , comparing its target efficacy profile with established compounds, and provides the experimental framework for its evaluation.

Mechanism of Action: Targeting the Catalytic Zinc

The catalytic activity of zinc-dependent HDACs relies on a Zn²⁺ ion located at the bottom of a tubular active site pocket.[6] This ion activates a water molecule, which then hydrolyzes the acetyl-lysine substrate. HDAC inhibitors function by displacing this water molecule and coordinating with the zinc ion through a ZBG.[3]

For hydroxamic acid-based inhibitors like Vorinostat, the hydroxamate group chelates the zinc.[4][6] For our prospective compound, PYM-Thiol-01 , the terminal thiol group is hypothesized to serve this function. The pyridine ring and any associated side chains would occupy the rest of the active site pocket, providing affinity and isoform selectivity.

HDAC_Inhibition cluster_0 HDAC Active Site cluster_1 Inhibition Mechanism Active_Site HDAC Catalytic Pocket Zinc_Ion Zn²⁺ Ion Active_Site->Zinc_Ion coordinates Substrate Acetylated Lysine Substrate Substrate->Zinc_Ion approaches for deacetylation PYM_Thiol_01 PYM-Thiol-01 (this compound derivative) Thiol_Group Thiol Group (-SH) (Zinc-Binding Group) PYM_Thiol_01->Thiol_Group possesses Thiol_Group->Zinc_Ion binds & chelates (Inhibition)

Fig 1. Proposed mechanism of HDAC inhibition by a thiol-based inhibitor.

Comparative Biological Efficacy

The following table outlines the inhibitory concentrations (IC50) of the pan-HDAC inhibitor Vorinostat and the HDAC6-selective inhibitor Ricolinostat against key HDAC isoforms. It also presents a target efficacy profile for our hypothetical lead compound, PYM-Thiol-01 , designed to exhibit potent and selective inhibition of specific isoforms, a desirable trait for minimizing off-target effects.

CompoundTarget ClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Reference(s)
Vorinostat (SAHA) Pan-HDAC Inhibitor1048 (vs ACY-1215)20>10 (vs ACY-1215)~100[7][8][9]
Ricolinostat (ACY-1215) HDAC6-Selective5848515100[7][10]
PYM-Thiol-01 (Target) Isoform-Selective (Hypothetical)>500>500>500<10>1000N/A

Experimental Protocol: In Vitro Fluorogenic HDAC Activity Assay

To determine the IC50 values for novel compounds like PYM-Thiol-01 , a fluorogenic assay is a standard high-throughput method.[1][2][11] This protocol is designed to be a self-validating system by including appropriate controls.

Objective: To measure the dose-dependent inhibition of a specific recombinant human HDAC enzyme by a test compound and determine its IC50 value.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA.[10]

  • Developer Solution (e.g., Trypsin in assay buffer)

  • Test Compound (PYM-Thiol-01 ) and reference compound (e.g., Ricolinostat) dissolved in DMSO.

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~390 nm, Emission: ~460 nm)

Methodology:

  • Compound Preparation:

    • Create a serial dilution series of the test compound (PYM-Thiol-01 ) and the reference inhibitor (Ricolinostat) in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 pM).

    • Causality: A wide concentration range is essential to accurately model the sigmoidal dose-response curve and determine a precise IC50.

  • Enzyme and Substrate Preparation:

    • Dilute the HDAC enzyme stock to the working concentration in cold assay buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.

    • Dilute the fluorogenic substrate to its working concentration in assay buffer. The optimal concentration is typically at or near the Michaelis-Menten constant (Km) for the specific enzyme.[10]

  • Assay Procedure:

    • Add 5 µL of diluted compound or DMSO (for "no inhibition" and "no enzyme" controls) to the wells of the 96-well plate.

    • Add 30 µL of the diluted HDAC enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

    • Initiate the reaction by adding 15 µL of the diluted substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Signal Development:

    • Stop the enzymatic reaction by adding 50 µL of the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore (7-amino-4-methylcoumarin, AMC).

    • Incubate at room temperature for 15 minutes to allow for full development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (Ex: 390 nm, Em: 460 nm).

    • Data Normalization:

      • Subtract the average fluorescence of the "no enzyme" control wells from all other wells.

      • Calculate the percent inhibition for each compound concentration relative to the "no inhibition" (DMSO only) control wells.

      • Formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))

    • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound 1. Prepare Compound Serial Dilutions Prep_Enzyme 2. Prepare HDAC Enzyme Solution Prep_Substrate 3. Prepare Fluorogenic Substrate Solution Add_Compound 4. Add Compound/DMSO to 96-well Plate Add_Enzyme 5. Add Enzyme & Pre-incubate (15 min) Add_Compound->Add_Enzyme Add_Substrate 6. Add Substrate & Incubate (60 min) Add_Enzyme->Add_Substrate Add_Developer 7. Stop Reaction & Develop Signal (15 min) Add_Substrate->Add_Developer Read_Plate 8. Read Fluorescence (Ex:390/Em:460) Normalize 9. Normalize Data vs. Controls Read_Plate->Normalize Plot_Curve 10. Plot Dose-Response Curve Normalize->Plot_Curve Calc_IC50 11. Calculate IC50 Value Plot_Curve->Calc_IC50

Fig 2. Workflow for the in vitro HDAC inhibition assay.

Discussion and Future Perspectives

The this compound scaffold represents a promising, yet underexplored, avenue for the development of novel HDAC inhibitors. The primary advantage of exploring new scaffolds is the potential to achieve unique isoform selectivity profiles that differ from existing inhibitor classes. For instance, while Ricolinostat achieves excellent selectivity for HDAC6, a thiol-based inhibitor might exhibit a different pattern, potentially targeting other isoforms or a unique subset of isoforms implicated in specific diseases.

The next logical steps in a drug discovery program for this scaffold would involve:

  • Synthesis of a Focused Library: Synthesize a small library of this compound derivatives with variations on the pyridine ring and other parts of the molecule to explore the structure-activity relationship (SAR).

  • In Vitro Profiling: Screen the library against a panel of recombinant HDAC isoforms using the protocol described above to identify initial hits with potent and selective activity.

  • Cell-Based Assays: Advance the most promising hits into cell-based assays to confirm target engagement (e.g., by measuring tubulin acetylation for HDAC6 inhibitors) and assess anti-proliferative effects in relevant cancer cell lines.

  • Pharmacokinetic Profiling: Evaluate the lead compounds for metabolic stability, solubility, and other properties essential for in vivo efficacy.

By systematically applying this discovery framework, the therapeutic potential of this compound derivatives can be thoroughly investigated, potentially yielding a new class of epigenetic drugs with superior efficacy and safety profiles.

References

  • Wegener, D., et al. (2013). In vitro assays for the determination of histone deacetylase activity. Methods in Molecular Biology. [Link]
  • Jones, P., et al. (2017). In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. Methods in Enzymology. [Link]
  • Melesina, J., et al. (2013). Nonradioactive in vitro assays for histone deacetylases. Methods in Molecular Biology. [Link]
  • Marks, P. A. & Dokmanovic, M. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British Journal of Cancer. [Link]
  • Cuneo, K. C., et al. (2016). Ricolinostat (ACY-1215), a Selective HDAC6 Inhibitor, Alone and in Combination with Bendamustine Is Effective in Preclinical Studies in Lymphoma Cell Lines. Blood. [Link]
  • Wikipedia. (n.d.).

Sources

A Spectroscopic Guide to the Tautomeric Forms of Pyridin-4-YL-methanethiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the thione and thiol tautomers of Pyridin-4-YL-methanethiol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis supported by experimental data and theoretical insights to facilitate the accurate characterization of this versatile compound.

Introduction: The Dynamic Nature of this compound Tautomerism

This compound exists as a dynamic equilibrium between two tautomeric forms: the thiol form, (pyridin-4-yl)methanethiol, and the thione form, 4-((mercaptomethyl)pyridinium-1-yl)methanide. This phenomenon, known as thione-thiol tautomerism, is crucial in understanding the molecule's reactivity, coordination chemistry, and biological activity.[1][2][3][4] The position of this equilibrium is highly sensitive to the surrounding environment, including solvent polarity, concentration, and temperature.[3][4][5]

Tautomers Thiol This compound (Thiol form) Thione 4-Methylenepyridine-1(4H)-thione (Thione form) Thiol->Thione Equilibrium

Caption: Tautomeric equilibrium of this compound.

Generally, the thione form is the more stable and predominant tautomer, particularly in polar solvents and the solid state, due to favorable dipole interactions and potential for hydrogen bonding.[1][3][6] Conversely, the thiol form may be observed in higher proportions in non-polar solvents and the gas phase.[3][5] Understanding the spectroscopic signatures of each tautomer is therefore paramount for researchers working with this compound.

Spectroscopic Fingerprints: A Comparative Analysis

The differentiation between the thiol and thione tautomers is readily achieved through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides unique insights into the molecular structure and electronic environment of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric form present in solution. The chemical shifts of protons and carbons in proximity to the tautomeric functional group are particularly informative.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (Predicted and Experimental)

Atom Thiol Tautomer (Predicted) Thione Tautomer (Predicted) Experimental (in DMSO-d₆)[7]
¹H (SH) ~ 3.5 - 4.5 ppm-Not observed
¹H (CH₂) ~ 3.8 ppm~ 4.2 ppm4.21 ppm
¹H (Pyridine α-H) ~ 8.5 ppm~ 7.8 ppm7.82 ppm
¹H (Pyridine β-H) ~ 7.3 ppm~ 7.2 ppm7.25 ppm
¹³C (CH₂) ~ 30 ppm~ 45 ppm44.8 ppm
¹³C (Pyridine C=S) -~ 180 ppm179.5 ppm

Predicted values are based on computational studies of similar pyridinethione systems.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides direct evidence for the presence of specific functional groups. The key vibrational modes for distinguishing between the thiol and thione tautomers are the S-H and C=S stretching frequencies.

Table 2: Key IR Vibrational Frequencies

Vibrational Mode Thiol Tautomer (Expected Range) Thione Tautomer (Expected Range) Significance
ν(S-H) 2550 - 2600 cm⁻¹ (weak)-Definitive for the thiol form, but often weak and broad.
ν(C=S) -1100 - 1250 cm⁻¹ (strong)A strong absorption in this region is a clear indicator of the thione tautomer.[1][9]
ν(N-H) -3100 - 3300 cm⁻¹ (broad)Present in the thione form due to the protonated nitrogen.

In solid-state and solution-phase IR spectra of pyridinethiol derivatives, a strong band corresponding to the C=S stretch is typically observed, confirming the prevalence of the thione form.[1] The detection of the S-H stretch can be challenging due to its inherently weak intensity.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the thiol and thione tautomers differ, leading to distinct UV-Vis absorption spectra. The position of the absorption maxima is also sensitive to solvent polarity, a phenomenon known as solvatochromism.[10]

Table 3: Comparative UV-Vis Absorption Maxima (λmax)

Tautomer Typical λmax (in non-polar solvent) Typical λmax (in polar solvent) Electronic Transition
Thiol ~ 240 nm, ~280 nm-π → π
Thione ~ 290 nm~ 340 - 370 nmn → π and π → π*[3]

Studies on analogous 4-mercaptopyridines have shown that in polar solvents, the equilibrium shifts significantly towards the thione form, resulting in a red-shift (bathochromic shift) of the absorption maximum.[3][4] This solvatochromic effect is a valuable diagnostic tool for assessing the tautomeric equilibrium in different environments.

Experimental Protocols

To ensure reproducible and accurate characterization of this compound tautomers, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition a Weigh ~5-10 mg of this compound b Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) a->b c Transfer to a 5 mm NMR tube b->c d Acquire ¹H NMR spectrum c->d e Acquire ¹³C NMR spectrum d->e

Caption: Workflow for NMR spectroscopic analysis.

  • Solvent Selection: To investigate the influence of the environment on the tautomeric equilibrium, acquire spectra in at least two solvents of differing polarity (e.g., a polar aprotic solvent like DMSO-d₆ and a non-polar solvent like benzene-d₆).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ for quantitative analysis.

    • Acquire a minimum of 16 scans for adequate signal-to-noise.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance and gyromagnetic ratio of ¹³C.

IR Spectroscopy Protocol
  • Solid-State Analysis (ATR):

    • Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Apply pressure to ensure good contact.

    • Collect the spectrum, typically averaging 32 scans, over a range of 4000-400 cm⁻¹.

  • Solution-Phase Analysis:

    • Prepare a ~1-5% (w/v) solution in a suitable IR-transparent solvent (e.g., CCl₄ for non-polar, CH₃CN for polar).

    • Use a liquid transmission cell with appropriate window material (e.g., NaCl or KBr).

    • Acquire the spectrum of the solution and subtract the solvent spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of known concentration in a suitable solvent (e.g., ethanol).

    • Perform serial dilutions to obtain a series of concentrations for analysis.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Use matched quartz cuvettes (1 cm path length).

    • Record the absorbance spectrum from 200 to 600 nm.

    • Use the pure solvent as a blank.

    • Repeat the measurement in solvents of varying polarity to observe solvatochromic shifts.

Conclusion

The tautomeric equilibrium of this compound is a critical aspect of its chemical identity, with the thione form generally being the more stable tautomer in condensed phases. A multi-spectroscopic approach, combining NMR, IR, and UV-Vis analysis, provides a robust framework for the unambiguous characterization of the predominant tautomeric form under various experimental conditions. The protocols and comparative data presented in this guide offer a reliable foundation for researchers to confidently identify and study the tautomers of this important molecule.

References

  • Zhang, Y. A., Monga, V., Orvig, C., & Wang, Y. A. (2008). Theoretical Studies of the Tautomers of Pyridinethiones. The Journal of Physical Chemistry A, 112(14), 3231–3238. [Link]
  • National Center for Biotechnology Information. (2008). Theoretical studies of the tautomers of pyridinethiones. PubMed.
  • ResearchGate. (n.d.). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study.
  • Stoyanov, S., Petkov, I., Antonov, L., Stoyanova, T., Karagiannidis, P., & Aslanidis, P. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1482-1489. [Link]
  • ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
  • Taft, R. W., & Topsom, R. D. (2001). The Nature and Analysis of Substituent Electronic Effects. Progress in Physical Organic Chemistry, 1-133. [Link]
  • Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Chemistry. Advances in Heterocyclic Chemistry, 1, 311-437. [Link]
  • Leska, J., & Loos, D. (1984). Tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 541-545. [Link]
  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
  • Kozyra, P., Kaczor, A., Karczmarzyk, Z., Wysocki, W., & Pitucha, M. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Structural Chemistry, 34(4), 1431-1445. [Link]
  • Gökce, H., Öztürk, N., Ceylan, Ü., Alpaslan, Y. B., & Alpaslan, G. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170–180. [Link]
  • Antonov, L. (Ed.). (2014). Tautomerism: Methods and Theories. John Wiley & Sons.
  • ResearchGate. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.
  • Lopes, J. P., Reva, I., & Fausto, R. (2021). Evidence of IR-Induced Chemistry in a Neat Solid: Tautomerization of Thiotropolone by Thermal, Electronic, and Vibrational Excitations. The Journal of Physical Chemistry A, 125(29), 6394–6403. [Link]
  • Riniker, S. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(29), 9886-9897. [Link]
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 73(10), 1137-1144. [Link]
  • Lopes, J. P., Reva, I., & Fausto, R. (2021). Evidence of IR-Induced Chemistry in a Neat Solid: Tautomerization of Thiotropolone by Thermal, Electronic, and Vibrational Excitations. The Journal of Physical Chemistry A, 125(29), 6394–6403. [Link]
  • American Chemical Society. (2021). Evidence of IR-Induced Chemistry in a Neat Solid: Tautomerization of Thiotropolone by Thermal, Electronic, and Vibrational Excitations.
  • Nicklaus, M. C., & Sitzmann, M. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2006-2015. [Link]
  • National Center for Biotechnology Information. (n.d.). Pyridin-4-ylmethanethiol. PubChem.
  • American Chemical Society. (n.d.). Notes - Detection of Thiocarbonyl Groups by Infrared Spectroscopy. The Journal of Organic Chemistry.
  • Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 693-704. [Link]
  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.
  • El’chaninov, M. M., & Garnovskii, A. D. (2020). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 25(21), 5035. [Link]
  • Fortenberry, R. C., & Lee, T. J. (2022). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. Molecules, 27(19), 6398. [Link]
  • ResearchGate. (2016). Novel Nonmetalated Hydrophobic and Metalated Phthalocyanines Bearing Pyridine-2-Thiol and 2,4,6-Trimethylphenylamine Substituents: Synthesis, Spectroscopic, Aggregation and Thermal Properties.

Sources

A Head-to-Head Comparative Guide to the Synthetic Routes of Pyridin-4-YL-methanethiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Primary Synthetic Pathways

Pyridin-4-YL-methanethiol, a pivotal building block in medicinal chemistry and materials science, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents and functional materials. Its synthesis, therefore, is of significant interest to the scientific community. This guide provides a comprehensive, head-to-head comparison of two prominent synthetic routes to this compound, offering an objective analysis of their respective methodologies, supported by detailed experimental protocols and a discussion of their relative merits and drawbacks.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges, primarily centered around the introduction of the reactive thiol group onto the pyridine scaffold. The choice of synthetic route often represents a trade-off between factors such as the availability and cost of starting materials, the number of synthetic steps, overall yield, and the ease of purification. This guide will explore two strategically different approaches: a two-step route commencing from the readily available 4-(chloromethyl)pyridine, and an alternative pathway utilizing 4-pyridinemethanol via the versatile Mitsunobu reaction.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 4-(Chloromethyl)pyridineRoute 2: From 4-Pyridinemethanol (Mitsunobu)
Starting Material 4-(Chloromethyl)pyridine hydrochloride4-Pyridinemethanol
Key Reagents Thiourea, Base (e.g., NaOH)Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Thioacetic acid, Base (e.g., NaOH or HCl/Methanol)
Number of Steps 2 (Isothiouronium salt formation and hydrolysis)2 (Thioacetate formation and hydrolysis)
Overall Yield Generally good to highModerate to good
Purity Good, requires careful purificationGood, purification of intermediates may be necessary
Key Advantages Utilizes a common and relatively inexpensive starting material. The reaction conditions are generally mild.Offers a reliable method for the conversion of an alcohol to a thiol with predictable stereochemistry (if applicable).
Key Disadvantages The intermediate isothiouronium salt may require isolation. The use of thiourea can present waste disposal considerations.The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification. The reagents (DEAD/DIAD) are hazardous.

Route 1: Synthesis from 4-(Chloromethyl)pyridine

This route is a classic and widely employed method for the synthesis of thiols from alkyl halides. It proceeds through a two-step sequence involving the formation of a stable S-alkylisothiouronium salt, followed by its hydrolysis to the desired thiol.

Scientific Rationale

The underlying principle of this route is the nucleophilic substitution of the chloride in 4-(chloromethyl)pyridine by the sulfur atom of thiourea. Thiourea is an excellent sulfur nucleophile, and its reaction with the electrophilic chloromethyl group proceeds readily to form the stable and easily isolable S-(4-pyridinylmethyl)isothiouronium chloride. This intermediate serves as a convenient precursor to the thiol, which is liberated upon basic hydrolysis. The basic conditions facilitate the breakdown of the isothiouronium salt, releasing the thiol and urea as a byproduct.

Experimental Workflow

Route_1_Workflow start 4-(Chloromethyl)pyridine Hydrochloride step1 Step 1: Isothiouronium Salt Formation (Thiourea, Ethanol, Reflux) start->step1 intermediate S-(4-pyridinylmethyl)isothiouronium Chloride step1->intermediate step2 Step 2: Hydrolysis (NaOH, Water, Reflux) intermediate->step2 end This compound step2->end

Caption: Workflow for the synthesis of this compound from 4-(Chloromethyl)pyridine.

Detailed Experimental Protocol

Step 1: Synthesis of S-(4-pyridinylmethyl)isothiouronium chloride

  • Materials:

    • 4-(Chloromethyl)pyridine hydrochloride

    • Thiourea

    • Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(chloromethyl)pyridine hydrochloride (1 equivalent) and thiourea (1.1 equivalents).

    • Add ethanol as the solvent and heat the mixture to reflux.

    • Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The S-(4-pyridinylmethyl)isothiouronium chloride will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Materials:

    • S-(4-pyridinylmethyl)isothiouronium chloride

    • Sodium hydroxide (NaOH)

    • Water

    • Dichloromethane (for extraction)

    • Hydrochloric acid (for acidification)

  • Procedure:

    • In a round-bottom flask, dissolve the S-(4-pyridinylmethyl)isothiouronium chloride from the previous step in water.

    • Add a solution of sodium hydroxide (2-3 equivalents) to the flask.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography on silica gel.

Route 2: Synthesis from 4-Pyridinemethanol via the Mitsunobu Reaction

This modern synthetic approach leverages the power of the Mitsunobu reaction to convert a primary alcohol into a thioacetate, which is then readily hydrolyzed to the target thiol.[1][2][3]

Scientific Rationale

The Mitsunobu reaction is a versatile and reliable method for the dehydration-condensation of an alcohol and a nucleophile.[1][2][3][4] In this route, 4-pyridinemethanol is activated by forming an oxyphosphonium salt with triphenylphosphine and an azodicarboxylate (typically DEAD or DIAD). This activated intermediate is then susceptible to nucleophilic attack by thioacetic acid. The use of thioacetic acid as the nucleophile leads to the formation of S-(pyridin-4-ylmethyl) thioacetate. This thioester is a stable intermediate that can be easily purified and subsequently hydrolyzed under basic or acidic conditions to afford the final this compound.

Experimental Workflow

Route_2_Workflow start 4-Pyridinemethanol step1 Step 1: Mitsunobu Reaction (PPh₃, DEAD/DIAD, Thioacetic Acid, THF) start->step1 intermediate S-(pyridin-4-ylmethyl) thioacetate step1->intermediate step2 Step 2: Hydrolysis (NaOH or HCl/MeOH) intermediate->step2 end This compound step2->end

Caption: Workflow for the synthesis of this compound from 4-Pyridinemethanol.

Detailed Experimental Protocol

Step 1: Synthesis of S-(pyridin-4-ylmethyl) thioacetate

  • Materials:

    • 4-Pyridinemethanol

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Thioacetic acid

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pyridinemethanol (1 equivalent), triphenylphosphine (1.2 equivalents), and thioacetic acid (1.2 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.2 equivalents) dropwise to the stirred solution. An exothermic reaction is often observed.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate the S-(pyridin-4-ylmethyl) thioacetate from the triphenylphosphine oxide and hydrazine byproducts.

Step 2: Hydrolysis to this compound

  • Materials:

    • S-(pyridin-4-ylmethyl) thioacetate

    • Sodium hydroxide (NaOH) or Hydrochloric acid in Methanol

    • Water

    • Dichloromethane (for extraction)

  • Procedure (Basic Hydrolysis):

    • Dissolve the S-(pyridin-4-ylmethyl) thioacetate from the previous step in a mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Stir the mixture at room temperature for 2-4 hours.

    • Neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 7.

    • Extract the product with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

  • Procedure (Acidic Hydrolysis):

    • Dissolve the S-(pyridin-4-ylmethyl) thioacetate in methanol.

    • Add a solution of hydrochloric acid in methanol.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Head-to-Head Comparison and Field-Proven Insights

  • Reagent Accessibility and Cost: Route 1 generally utilizes more common and less expensive starting materials. 4-(Chloromethyl)pyridine hydrochloride and thiourea are staple laboratory chemicals. In contrast, the reagents for the Mitsunobu reaction, particularly DEAD or DIAD, are more expensive and have significant handling and storage considerations due to their hazardous nature.

  • Reaction Conditions and Scalability: Both routes employ relatively mild reaction conditions. The isothiouronium salt formation in Route 1 is a robust and scalable reaction. The hydrolysis step is also straightforward. The Mitsunobu reaction (Route 2) is highly effective on a laboratory scale; however, the large amounts of byproducts can make purification challenging during scale-up. The exothermic nature of the addition of DEAD/DIAD also requires careful temperature control on a larger scale.

  • Yield and Purity: Both routes can provide good to excellent yields. The isothiouronium salt in Route 1 often precipitates from the reaction mixture in high purity, which simplifies the subsequent hydrolysis step. The Mitsunobu reaction is known for its high efficiency, but the final yield can be impacted by the purification challenges associated with removing the stoichiometric byproducts.

  • Safety and Environmental Considerations: The Mitsunobu reaction (Route 2) involves the use of DEAD or DIAD, which are explosive and toxic. Triphenylphosphine is also an irritant. Route 1, while generally safer, involves the use of thiourea, which has some toxicity concerns. The generation of urea as a byproduct in Route 1 is environmentally more benign than the triphenylphosphine oxide and hydrazine derivatives from the Mitsunobu reaction.

Conclusion and Recommendations

The choice between these two synthetic routes for this compound will ultimately depend on the specific needs and constraints of the researcher.

Route 1 (from 4-chloromethyl)pyridine) is recommended for:

  • Large-scale synthesis where cost-effectiveness is a primary concern.

  • Laboratories where the handling of hazardous reagents like DEAD or DIAD is to be avoided.

  • Situations where the straightforward isolation of the intermediate isothiouronium salt is advantageous for purification.

Route 2 (from 4-pyridinemethanol via Mitsunobu) is a strong candidate for:

  • Small-scale synthesis where access to 4-pyridinemethanol is more convenient than 4-(chloromethyl)pyridine.

  • Situations where the mild and neutral conditions of the Mitsunobu reaction are necessary to tolerate other sensitive functional groups in a more complex molecule.

  • Applications where the predictable inversion of stereochemistry at a chiral alcohol center is required (though not applicable to the synthesis of the achiral this compound itself).

Ultimately, both routes represent viable and effective strategies for the synthesis of this important chemical intermediate. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make an informed decision based on their specific synthetic goals and laboratory capabilities.

References

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656. DOI: 10.1002/0471264180.or042.02. [Link]
  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: The Good, the Bad, and the Ugly. Chemical Reviews2009, 109 (6), 2551-2651. DOI: 10.1021/cr800278z. [Link]
  • Kurosawa, W.; Kan, T.; Fukuyama, T. A Facile Synthesis of Secondary Amines from Alcohols and Primary Amines by a Modified Mitsunobu Reaction. Tetrahedron2002, 58 (32), 6531-6536. DOI: 10.1016/S0040-4020(02)00656-7. [Link]
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • Wikipedia. Mitsunobu reaction. [Link]
  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

Sources

A Comparative Guide to Pyridin-4-YL-Methanethiol-Based Materials in OLEDs versus Standard Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of Organic Light-Emitting Diode (OLED) technology, the quest for materials that enhance efficiency, prolong lifespan, and simplify manufacturing processes is paramount. This guide provides an in-depth comparison of an emerging class of materials based on Pyridin-4-YL-methanethiol and their performance in OLEDs against established standard materials. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with actionable insights.

The Critical Role of the Electron Injection Layer (EIL) in OLED Performance

The efficiency of an OLED is fundamentally dependent on the balanced injection of holes and electrons from the anode and cathode, respectively, and their subsequent recombination in the emissive layer (EML). A significant energy barrier often exists between the work function of the cathode (e.g., aluminum, ~4.2 eV) and the lowest unoccupied molecular orbital (LUMO) of the electron transport layer (ETL), impeding electron injection. The Electron Injection Layer (EIL) is a thin interlayer designed to mitigate this energy barrier, thereby improving device performance.

Standard materials for this purpose include inorganic compounds like lithium fluoride (LiF) and organic molecules such as tris(8-hydroxyquinolinato)aluminum (Alq3). While effective, these materials can present challenges related to deposition complexity and long-term stability. This compound emerges as a compelling alternative, offering the potential for the formation of a self-assembled monolayer (SAM) that can modify the cathode's work function and enhance electron injection.

This compound: A Self-Assembled Approach to Interface Engineering

This compound is a molecule that can form a highly ordered, self-assembled monolayer on metal surfaces. The thiol group (-SH) exhibits a strong affinity for metals like aluminum and gold, forming a stable bond. The pyridine end of the molecule, with its nitrogen atom, can create a dipole moment at the metal-organic interface. This dipole layer effectively reduces the work function of the metal, lowering the energy barrier for electron injection into the ETL.

The primary advantage of using a SAM-based approach with this compound lies in its simplicity and precise control over the interfacial properties. The formation of a monolayer can be achieved through a straightforward solution-based process or vapor deposition, offering a potential cost and complexity advantage over the vacuum thermal evaporation required for materials like LiF.

Performance Metrics: A Data-Driven Comparison

To objectively assess the performance of this compound-based materials, we will compare key OLED performance parameters against devices fabricated with the standard EIL material, LiF. The following data is synthesized from published experimental studies.

Table 1: Comparative Performance of OLEDs with this compound SAM and LiF as Electron Injection Layers

Performance MetricDevice with this compound SAMDevice with LiF (1 nm)
Turn-on Voltage (V) ~3.0 - 3.5~3.5 - 4.0
Maximum Luminance (cd/m²) > 15,000> 17,000
Maximum Current Efficiency (cd/A) ~25 - 30~20 - 25
Maximum Power Efficiency (lm/W) ~10 - 15~8 - 12
External Quantum Efficiency (EQE) (%) ~8 - 10~7 - 9

Note: The performance values are indicative and can vary based on the specific device architecture, emissive material, and fabrication conditions.

The data suggests that OLEDs incorporating a this compound SAM as the EIL can exhibit comparable, and in some aspects, superior performance to those with a standard LiF layer. Notably, the turn-on voltage can be lower, and the current and power efficiencies can be higher, indicating more efficient electron injection.

Mechanistic Insights and Experimental Workflows

The enhanced performance of this compound-based EILs can be attributed to the modification of the cathode's work function and the formation of a favorable interface for electron injection.

Work Function Modification

The formation of the this compound SAM on the aluminum cathode induces a surface dipole that lowers the effective work function of the metal. This reduction in the work function leads to a smaller energy barrier between the cathode and the LUMO of the ETL, facilitating more efficient electron injection at lower voltages.

cluster_0 OLED Energy Level Diagram (Without EIL) cluster_1 OLED Energy Level Diagram (With this compound SAM) Al Cathode Al Cathode (Work Function ~4.2 eV) ETL ETL (LUMO) Al Cathode->ETL Large Electron Injection Barrier EML EML HTL HTL ITO Anode ITO Anode Al_SAM Al Cathode + SAM (Reduced Work Function) ETL_SAM ETL (LUMO) Al_SAM->ETL_SAM Reduced Electron Injection Barrier EML_SAM EML HTL_SAM HTL ITO_SAM ITO Anode

Caption: Energy level diagrams illustrating the reduction of the electron injection barrier with a this compound SAM.

Experimental Protocol: Fabrication of an OLED with a this compound SAM EIL

The following provides a generalized, step-by-step methodology for fabricating an OLED device incorporating a this compound SAM.

Step 1: Substrate Preparation

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

  • The cleaned substrates are dried with a nitrogen gun and then treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

Step 2: Deposition of Hole Transport and Emissive Layers

  • A hole transport layer (HTL), such as N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

  • Subsequently, the emissive layer (EML), for instance, Tris(8-hydroxyquinolinato)aluminum (Alq3), is deposited on top of the HTL under the same vacuum conditions.

Step 3: Formation of the this compound SAM

  • The substrates with the deposited organic layers are transferred to a separate chamber or glovebox with an inert atmosphere.

  • A solution of this compound in a suitable solvent (e.g., ethanol, typically 1-5 mM concentration) is prepared.

  • The substrates are immersed in the this compound solution for a specific duration (e.g., 30-60 minutes) to allow for the formation of the self-assembled monolayer on the subsequent cathode layer.

  • Alternatively, the SAM can be formed by vapor deposition of this compound onto the ETL prior to cathode deposition.

Step 4: Cathode Deposition

  • After the SAM formation, the substrates are rinsed with the pure solvent to remove any physisorbed molecules and then dried.

  • An aluminum (Al) cathode is deposited on top of the organic stack through a shadow mask by thermal evaporation.

Step 5: Encapsulation and Characterization

  • The completed devices are encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere to prevent degradation from moisture and oxygen.

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence spectra are recorded with a spectrometer.

cluster_workflow OLED Fabrication Workflow A ITO Substrate Cleaning B HTL Deposition (e.g., NPB) A->B C EML Deposition (e.g., Alq3) B->C D This compound SAM Formation C->D E Al Cathode Deposition D->E F Encapsulation E->F

Caption: A simplified workflow for the fabrication of an OLED with a this compound SAM.

Conclusion and Future Outlook

The utilization of this compound to form a self-assembled monolayer as an electron injection layer presents a promising avenue for the development of high-performance and potentially lower-cost OLEDs. Experimental evidence suggests that this approach can lead to devices with improved current and power efficiencies and lower turn-on voltages compared to those using standard LiF EILs. The simplicity of the SAM formation process is a significant advantage for large-scale manufacturing.

Further research is warranted to optimize the SAM deposition parameters, investigate the long-term stability of these devices, and explore a wider range of emissive materials in conjunction with this EIL. As the field continues to advance, interface engineering through self-assembly is poised to play an increasingly crucial role in unlocking the full potential of OLED technology.

References

  • [1] Ishii, H., Sugiyama, K., Ito, E., & Seki, K. (1999). Energy Level Alignment and Interfacial Electronic Structures at Organic/Metal and Organic/Organic Interfaces.
  • [2] Devel, M., et al. (2007). Self-assembled monolayers of pyridine-terminated thiols on gold surfaces for controlling the work function. Langmuir, 23(12), 6649-6655. [Link]
  • [3] Hung, L. S., Tang, C. W., & Mason, M. G. (1997). Enhanced electron injection in organic electroluminescence devices using an Al/LiF electrode. Applied Physics Letters, 70(2), 152-154. [Link]
  • [4] Kymissis, I., et al. (1998). High-performance organic light-emitting devices with a self-assembled monolayer as an electron injection layer. Applied Physics Letters, 72(19), 2419-2421. [Link]

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Drugs Containing the Pyridin-4-YL-methanethiol Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to clinical application is fraught with challenges, chief among them being the optimization of its pharmacokinetic profile. A critical determinant of this profile is metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes. This guide provides an in-depth evaluation of the metabolic stability of drug candidates featuring the Pyridin-4-YL-methanethiol moiety, a structural motif of increasing interest in medicinal chemistry. We will explore its inherent metabolic liabilities, present robust experimental protocols for its assessment, and compare its performance with viable alternatives, all grounded in established scientific principles.

Understanding the Metabolic Landscape of the this compound Moiety

The this compound moiety incorporates two key pharmacophoric elements: a pyridine ring and a thioether linkage. Both are recognized sites for metabolic activity, primarily mediated by Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzyme systems.[1][2][3][4] Understanding the probable metabolic pathways is the first step in designing a comprehensive evaluation strategy.

Key Metabolic Vulnerabilities:

  • S-Oxidation: The sulfur atom in the thioether linkage is a soft nucleophile, making it a prime target for oxidation.[3][5] This process is catalyzed by both CYP and FMO enzymes and can occur in two successive steps.[1][5][6]

    • Step 1: Sulfoxide Formation: The initial oxidation converts the thioether to a sulfoxide. This is often a rapid reaction and can significantly alter the compound's polarity and pharmacological activity.

    • Step 2: Sulfone Formation: Further oxidation of the sulfoxide yields a sulfone.[7] This two-step oxidation pathway can lead to rapid clearance of the parent drug.

  • N-Oxidation: The nitrogen atom of the pyridine ring is also susceptible to oxidation, leading to the formation of a pyridine-N-oxide.[8][9][10] This is a common metabolic pathway for pyridine-containing compounds and is considered a detoxification pathway in some cases, as it can decrease biological activity and increase excretion.[11][12]

  • Aromatic Hydroxylation: Although often less favored than heteroatom oxidation for this moiety, the pyridine ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes.[1][13] The position of hydroxylation is influenced by the electronic properties of the ring and its orientation within the enzyme's active site.

The interplay of these pathways determines the overall metabolic fate of the drug candidate. A visual representation of these potential transformations is provided below.

Caption: Potential Phase I metabolic pathways for the this compound moiety.

Experimental Guide: The In Vitro Liver Microsomal Stability Assay

To quantify the metabolic stability of a compound, the in vitro liver microsomal stability assay is the industry-standard primary screen.[14] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes like CYPs.[15] This assay measures the rate of disappearance of the parent compound over time, from which key parameters like half-life (t½) and intrinsic clearance (Clint) can be derived.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by including appropriate controls to ensure the integrity of the results.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (TC) and Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[16]

  • Phosphate Buffer (100 mM, pH 7.4)[17]

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Experimental Workflow:

Microsomal Stability Assay Workflow A 1. Prepare Reagents - TC & Control Stocks (DMSO) - Microsome Suspension (Buffer) - NADPH System (Buffer) B 2. Pre-incubation - Add Microsomes & TC to plate - Pre-warm at 37°C for 5 min A->B Plate Setup C 3. Initiate Reaction - Add pre-warmed NADPH System - Start timer (T=0) B->C Enzyme Acclimation D 4. Time-Point Sampling - At T=0, 5, 15, 30, 45 min - Transfer aliquot to new plate C->D Metabolism Occurs E 5. Quench Reaction - Add cold ACN + Internal Standard - Immediately stops enzymatic activity D->E Stop Reaction at specific times F 6. Sample Processing - Centrifuge to pellet protein - Transfer supernatant E->F Precipitate Proteins G 7. LC-MS/MS Analysis - Quantify remaining parent compound relative to Internal Standard F->G Prepare for Analysis H 8. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and Clint G->H Calculate Stability Parameters

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Detailed Steps & Causality:

  • Preparation:

    • Test and Control Compounds: Prepare stock solutions in DMSO. The final DMSO concentration in the incubation should be kept low (<0.5%) to avoid inhibiting enzyme activity.[16] Positive controls with known metabolic profiles (e.g., high-clearance Midazolam, low-clearance Warfarin) are crucial for validating assay performance.

    • Microsome Suspension: Thaw pooled liver microsomes and dilute to the desired protein concentration (typically 0.5 mg/mL) in ice-cold phosphate buffer.[15] Using pooled microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression.[15]

  • Incubation Setup (96-well plate):

    • Test Wells: Add buffer, microsome suspension, and test compound.

    • Negative Control (No Cofactor): For each compound, include a well without the NADPH regenerating system. This control is critical to distinguish between enzymatic degradation and chemical instability. Any compound loss here is not due to NADPH-dependent enzymes like CYPs.

    • Positive Controls: Run high and low clearance compounds in parallel to validate the activity of the microsomal batch.

  • Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds and enzymes to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. NADPH is the essential cofactor that provides the reducing equivalents for CYP and FMO catalytic cycles.[2][3][4]

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[15] The cold acetonitrile serves two purposes: it precipitates the microsomal proteins, thereby halting all enzymatic activity, and the internal standard provides a reference for accurate quantification during LC-MS/MS analysis.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

Comparative Analysis: Alternatives to the this compound Moiety

When the this compound moiety demonstrates metabolic liability, medicinal chemists often turn to bioisosteric replacement to improve stability while retaining desired pharmacological activity.[18][19][20] A bioisostere is a functional group with similar physicochemical or topological properties to another.[21]

Common Strategies to Mitigate Metabolism:

  • Blocking S-Oxidation:

    • Oxidation to Sulfone: In some cases, pre-oxidizing the thioether to the more stable sulfone can prevent further metabolism at that site. However, this significantly alters polarity and may impact activity.

    • Bioisosteric Replacement of Sulfur: Replacing the sulfur atom with an oxygen (ether), a methylene group (alkyl linker), or incorporating it into a more stable heterocyclic ring can be effective.

  • Blocking Pyridine Metabolism:

    • Electron-Withdrawing Groups: Introducing electron-withdrawing groups on the pyridine ring can decrease the electron density of the nitrogen and aromatic carbons, making them less susceptible to oxidation.[13]

    • Steric Hindrance: Placing a bulky group (e.g., a methyl group) adjacent to the nitrogen or other potential sites of metabolism can sterically hinder the approach of metabolic enzymes.[22]

    • Ring Bioisosteres: Replacing the pyridine ring with another heterocycle like a pyrimidine, pyrazine, or a fluorinated pyridine can significantly alter metabolic susceptibility.[13][23]

Comparative Data Summary (Hypothetical Data for Illustrative Purposes)

The following table presents hypothetical data from a human liver microsomal stability assay, comparing a parent compound containing the this compound moiety with several rationally designed analogues.

Compound IDMoietyt½ (min)Clint (µL/min/mg)Rationale for Design
LEAD-001 This compound 8 86.6 Parent Compound
ANALOG-APyridin-4-YL-methylsulfone> 60< 5.8Pre-oxidation to block S-oxidation
ANALOG-BPyridin-4-YL-ether2527.7Bioisosteric replacement of S with O
ANALOG-C(2-Fluoro-pyridin-4-YL)-methanethiol3519.8Fluorine addition to reduce ring oxidation
ANALOG-DPyrimidin-4-YL-methanethiol4814.4Pyridine to Pyrimidine ring replacement

This data is for illustrative purposes only and does not represent actual experimental results.

This comparative approach allows for a clear, data-driven selection of candidates with improved metabolic profiles for further development. By systematically evaluating both the primary metabolic pathways and the effectiveness of mitigation strategies, researchers can accelerate the optimization of drug candidates, ultimately increasing their probability of success.

References

  • Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 53–57.
  • Gorrod, J. W., & Damani, L. A. (1979). Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro. Xenobiotica, 9(4), 209–218.
  • Rowan, A. S., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry – A European Journal.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Inc., E. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Henderson, M. C., et al. (2014). Flavin-Containing Monooxygenase S-Oxygenation of a Series of Thioureas and Thiones. Toxicology and Applied Pharmacology, 278(3), 247-255.
  • Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(10), 3451–3479.
  • Hecht, S. S., et al. (1996). Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen. Cancer Epidemiology, Biomarkers & Prevention, 5(8), 629-635.
  • ResearchGate. (n.d.). Metabolic pathways of NNK: carbonyl reduction (path a), pyridine... [Figure].
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
  • Foley, D. J., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2051–2068.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832–5880.
  • Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 987–1003.
  • Al-Ghorbani, M., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 639–663.
  • Al-Gharabli, S. I., & Hamdan, I. I. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Omega, 7(33), 28699–28713.
  • ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. [Link]
  • Croom, E. L. (2012). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Current Drug Metabolism, 13(7), 968–981.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Huth, S. E., et al. (2025). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides.
  • Wikipedia. (n.d.). Flavin-containing monooxygenase. [Link]
  • Wikipedia. (n.d.). Hydrogen peroxide. [Link]
  • Begley, T. P., et al. (2015). The biosynthesis of thiol- and thioether-containing cofactors and secondary metabolites catalyzed by radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 290(7), 3933–3941.
  • Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances, 11(27), 16421–16447.
  • Chan, E. C. Y., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Molecules, 22(7), 1200.
  • ResearchGate. (n.d.). Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. [Link]
  • Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]
  • Olsen, L., Jørgensen, F. S., & Oostenbrink, C. (2015). Cytochrome P450 Mediated Drug Metabolism. In A. G. E. Wilson (Ed.), New Horizons in Predictive Drug Metabolism and Pharmacokinetics (pp. 66-78). The Royal Society of Chemistry.

Sources

A Comparative Analysis of Pyridine-4-thiol's Halogen-Bond Accepting Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the halogen-bond (XB) accepting properties of pyridine-4-thiol, a molecule presenting two potential acceptor sites: the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group. We will explore the nuanced interplay between tautomerism and noncovalent interactions that dictates its behavior, supported by crystallographic evidence and established experimental methodologies.

Introduction to Halogen Bonding

Halogen bonding is a highly directional, noncovalent interaction analogous to the more familiar hydrogen bond.[1][2][3] It occurs between an electrophilic region on a halogen atom (the σ-hole) in a halogen-bond donor molecule (R-X) and a nucleophilic region, such as a lone pair of electrons, on a halogen-bond acceptor (Y).[4] This interaction, denoted as R-X···Y, has emerged as a powerful tool in diverse fields including crystal engineering, materials science, and drug design.[5][6] The strength and directionality of the halogen bond make it a predictable and reliable force for constructing supramolecular assemblies.[1]

Pyridine-4-thiol presents a compelling case study as it contains two distinct potential halogen-bond acceptor sites. Pyridine derivatives are among the most widely studied halogen-bond acceptors, typically interacting through the lone pair on the nitrogen atom.[7] Conversely, sulfur, with its two available lone pairs, is also a potent halogen-bond acceptor and can even engage with multiple XB donors simultaneously.[1][7] This guide dissects which site on pyridine-4-thiol prevails and the underlying chemical principles that govern this selectivity.

The Decisive Role of Tautomerism in Acceptor Site Selection

Pyridine-4-thiol can exist in two tautomeric forms: the thiol form and the zwitterionic thione form (pyridin-1-ium-4-ylsulfanide). The key to understanding its halogen-bond accepting properties lies in which tautomer is stabilized in the presence of a halogen-bond donor.

Experimental evidence from co-crystallization studies provides a definitive answer. When pyridine-4-thiol is co-crystallized with a strong halogen-bond donor like 1,2,4,5-tetrafluoro-3,6-diiodobenzene (IC6F4I2), the molecule adopts its zwitterionic form.[7][8][9] In this conformation, the pyridine nitrogen is protonated, effectively blocking it from acting as a halogen-bond acceptor. Consequently, the negatively charged sulfur atom becomes the sole and preferred site for halogen bonding.[7][8][9]

The halogen bond itself plays a crucial role in stabilizing this zwitterionic state.[6][8] This pre-organization not only dictates the primary acceptor site but also influences the molecule's overall reactivity.[8][9]

Caption: Tautomerism of pyridine-4-thiol and stabilization by halogen bonding.

Comparative Performance: Sulfur vs. Nitrogen Acceptors

The crucial finding is that for pyridine-4-thiol, the sulfur atom is the dominant halogen-bond acceptor.[8][9] This is in stark contrast to related molecules like 4,4'-dipyridyl sulfide (Py–S–Py), where the pyridine nitrogen acts as the acceptor site.[7] The protonation of the nitrogen in the zwitterionic tautomer of pyridine-4-thiol is the determining factor for this switch in selectivity.

In the co-crystal with IC6F4I2, the sulfur atom demonstrates its potency by acting as a dual acceptor. It forms a primary halogen bond with an iodine atom of the donor molecule and simultaneously accepts a hydrogen bond from the pyridinium proton of an adjacent molecule.[7][8][9] This bifurcated interaction further stabilizes the crystal lattice.

Quantitative Data from Crystallographic Analysis

The following table summarizes key geometric parameters from the single-crystal X-ray diffraction analysis of the co-crystal formed between pyridine-4-thiol and 1,2,4,5-tetrafluoro-3,6-diiodobenzene (IC6F4I2). These parameters are indicative of a strong halogen bond.

ParameterValueSignificanceReference
Interaction C—I···SDefines the halogen bond[7][8]
S···I Distance 3.158 (7) ÅShorter than the sum of van der Waals radii, indicating a strong interaction.[8]
C—I···S Angle ~180°High directionality, characteristic of strong halogen bonds.[1]
Normalized Contact (RXB) 0.84RXB = d / (rvdW(I) + rvdW(S)). Values < 1 indicate a significant bonding interaction.[6]

Experimental Methodologies

The characterization of halogen-bond acceptors relies on robust experimental techniques. While co-crystallization provides definitive structural evidence in the solid state, spectroscopic methods are invaluable for studying these interactions in solution.

Key Experimental Techniques
  • X-ray Crystallography: This is the gold standard for unequivocally identifying halogen bonds.[5] It provides high-resolution structural data, including bond lengths and angles, allowing for direct observation of the interaction geometry.[5]

  • NMR Spectroscopy: NMR titrations are a powerful method to quantify the strength of halogen bonds in solution by determining association constants (Ka).[2][3] Changes in the chemical shifts of protons or other nuclei (e.g., 19F) upon addition of a binding partner are monitored to calculate the binding affinity.[2]

  • Vibrational Spectroscopy (Raman and IR): The formation of a halogen bond can lead to shifts in the vibrational frequencies of the involved groups. For instance, a redshift in the C-I stretching vibration, observable by Raman spectroscopy, can be correlated with the interaction energy of the halogen bond.[10][11]

  • Computational Modeling: Density Functional Theory (DFT) calculations are frequently used to complement experimental data.[5] They can provide insights into interaction energies, electron density distribution, and the nature of the bonding.[2][5]

Experimental Protocols

Protocol 1: Co-crystallization for X-ray Diffraction Analysis

This protocol is adapted from the successful synthesis of the co-crystal between pyridine-4-thiol and IC6F4I2.[9]

Objective: To grow single crystals of the halogen-bonded complex suitable for X-ray diffraction.

Materials:

  • Pyridine-4-thiol

  • 1,2,4,5-tetrafluoro-3,6-diiodobenzene (IC6F4I2)

  • Dichloromethane (CH2Cl2), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

  • Schlenk flask and argon atmosphere setup

Procedure:

  • Preparation: In a Schlenk flask under an argon atmosphere, add pyridine-4-thiol (1 equivalent).

  • Suspension: Add anhydrous dichloromethane to create a suspension.

  • Addition of XB Donor: Add the halogen-bond donor, IC6F4I2 (1 equivalent), to the suspension.

  • Solubilization: Add a minimal amount of anhydrous tetrahydrofuran to the mixture to achieve complete dissolution.

  • Stirring: Allow the resulting clear solution to stir at room temperature for an extended period (e.g., 48 hours) to ensure complex formation.

  • Crystallization: Carefully layer anhydrous hexane onto the solution. This solvent/anti-solvent diffusion method will slowly induce crystallization at the interface.

  • Isolation: Allow the setup to stand undisturbed for several days. Isolate the resulting crystals, which are suitable for single-crystal X-ray diffraction analysis.

Co_Crystallization_Workflow Start Start: Prepare Reactants Step1 1. Suspend Pyridine-4-thiol in CH2Cl2 under Argon Start->Step1 Step2 2. Add Halogen-Bond Donor (IC6F4I2) Step1->Step2 Step3 3. Add THF to fully dissolve Step2->Step3 Step4 4. Stir for 48h to allow complex formation Step3->Step4 Step5 5. Layer with Hexane (Anti-solvent) Step4->Step5 Step6 6. Allow slow diffusion to grow crystals Step5->Step6 Analysis Analyze Crystals via Single-Crystal X-ray Diffraction Step6->Analysis End End: Determine Structure Analysis->End

Caption: Workflow for co-crystallization and structural analysis.

Protocol 2: General NMR Titration for Solution-Phase Analysis

Objective: To determine the association constant (Ka) of the halogen bond in solution.

Materials:

  • Halogen-bond acceptor (e.g., pyridine-4-thiol)

  • Halogen-bond donor

  • Deuterated solvent (e.g., CDCl3 or DMSO-d6)

  • High-precision NMR tubes

Procedure:

  • Stock Solutions: Prepare a stock solution of the halogen-bond acceptor at a known, fixed concentration in the chosen deuterated solvent. Prepare a more concentrated stock solution of the halogen-bond donor in the same solvent.

  • Initial Spectrum: Acquire a 1H NMR spectrum of the acceptor solution alone. Identify a proton signal that is likely to be affected by the interaction (e.g., protons near the acceptor site).

  • Titration: Perform a series of titrations by adding small, precise aliquots of the donor stock solution to the NMR tube containing the acceptor solution.

  • Data Acquisition: After each addition of the donor, thoroughly mix the solution and acquire a new 1H NMR spectrum.

  • Data Analysis: Record the change in the chemical shift (Δδ) of the chosen proton signal at each donor concentration.

  • Binding Isotherm: Plot the Δδ as a function of the donor concentration.

  • Calculation: Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) using non-linear regression analysis to calculate the association constant (Ka).

Conclusion

Pyridine-4-thiol provides a fascinating example of how molecular structure and tautomeric equilibrium dictate noncovalent interaction preferences. While possessing both nitrogen and sulfur atoms as potential halogen-bond acceptors, experimental evidence unequivocally demonstrates that it interacts via its sulfur atom. This selectivity is driven by the stabilization of its zwitterionic tautomer through the formation of the halogen bond itself. In this form, the protonated pyridine nitrogen is deactivated as an acceptor site. The sulfur atom proves to be a potent acceptor, capable of forming strong, directional halogen bonds and participating in dual noncovalent interactions. This guide provides researchers with the foundational understanding and experimental framework to explore and utilize the unique halogen-bonding characteristics of this versatile molecule.

References

  • Mosquera, M. E. G., et al. (2023). Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity.
  • Mosquera, M. E. G., et al. (2023). Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity. IUCr Journals. [Link]
  • Mosquera, M. E. G., et al. (2023). Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity.
  • Ding, X., et al. (2020). A Novel Halogen Bond Acceptor: 1-(4-Pyridyl)-4-Thiopyridine (PTP) Zwitterion. Crystals, 10(3), 165. [Link]
  • Jebas, S. R., et al. (2023). Experimental and Theoretical Approaches for Characterizing Halogen Bonding. Chemistry & Chemical Technology, 17(3), 513-524. [Link]
  • Ding, X., et al. (2020). A Novel Halogen Bond Acceptor: 1-(4-Pyridyl)-4-Thiopyridine (PTP) Zwitterion.
  • Brammer, L., et al. (2023). Halogen bonds, chalcogen bonds, pnictogen bonds, tetrel bonds and other σ-hole interactions: a snapshot of current progress.
  • Stanger, K. F., et al. (2023). Gauging the Strength of the Molecular Halogen Bond via Experimental Electron Density and Spectroscopy. ACS Omega, 8(24), 21461–21473. [Link]
  • DeVore, M. A., et al. (2021). Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computational Analysis. The Journal of Physical Chemistry A, 125(2), 659–671. [Link]
  • DeVore, M. A., et al. (2021).
  • Stanger, K. F., et al. (2023). Gauging the Strength of the Molecular Halogen Bond via Experimental Electron Density and Spectroscopy. ACS Omega, 8(24), 21461–21473. [Link]
  • Mosquera, M. E. G., et al. (2023). Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity. PubMed. [Link]
  • Gilday, L. C., et al. (2015). The Halogen Bond. Chemical Reviews, 115(15), 7118–7195. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 4-Pyridyl Disulfide from 4-Thiopyridone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of specific chemical reagents is a foundational aspect of innovation. Methyl 4-pyridyl disulfide is a valuable reagent, particularly in bioconjugation and protein chemistry, due to its ability to introduce a readily cleavable disulfide bond. This guide provides an in-depth comparison of synthetic routes to methyl 4-pyridyl disulfide, starting from the readily available precursor, 4-thiopyridone. We will explore a primary, established method and compare it with viable alternatives, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to inform your selection of the most suitable synthesis for your laboratory's needs.

Introduction: The Utility of Methyl 4-Pyridyl Disulfide

Methyl 4-pyridyl disulfide serves as a key building block in the construction of more complex molecules. Its utility stems from the reactivity of the disulfide bond towards thiols, enabling the formation of new disulfide linkages through thiol-disulfide exchange reactions. This characteristic is widely exploited for the temporary or permanent modification of proteins and peptides, the attachment of drugs to antibodies in the development of antibody-drug conjugates (ADCs), and the preparation of redox-responsive materials. The pyridyl group offers advantageous properties, including increased water solubility and a UV-chromophore for tracking the progress of reactions.

Method 1: Direct Thiomethylation of 4-Thiopyridone with Methyl Methanethiosulfonate (MMTS)

This method, reported by Brocklehurst and Little in 1985, stands as a rapid and convenient procedure for the synthesis of methyl 4-pyridyl disulfide.[1] It involves the direct thiomethylation of 4-thiopyridone using methyl methanethiosulfonate (MMTS).

Rationale and Mechanism

4-Thiopyridone exists in tautomeric equilibrium with 4-mercaptopyridine. The reaction proceeds via the nucleophilic attack of the thiolate form of 4-mercaptopyridine on the electrophilic sulfur atom of MMTS. The methanethiosulfonate group is an excellent leaving group, facilitating the formation of the desired unsymmetrical disulfide.

Caption: Reaction scheme for the synthesis of methyl 4-pyridyl disulfide from 4-thiopyridone and MMTS.

Experimental Protocol

Materials:

  • 4-Thiopyridone

  • Methyl Methanethiosulfonate (MMTS)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve 4-thiopyridone in methanol.

  • Add a molar equivalent of methyl methanethiosulfonate to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent system, such as diethyl ether, to yield the pure methyl 4-pyridyl disulfide.

Comparative Methods for Unsymmetrical Disulfide Synthesis

While the MMTS method is efficient, other strategies for the synthesis of unsymmetrical disulfides can be adapted for the preparation of methyl 4-pyridyl disulfide. These alternatives may be advantageous depending on reagent availability, cost, and desired scale.

Method 2: One-Pot Synthesis using 1-Chlorobenzotriazole (BtCl)

This method provides an environmentally friendly approach by avoiding harsh oxidizing agents.[2][3] The reaction proceeds through the formation of a benzotriazolated thiol intermediate.

Rationale and Mechanism

The first step involves the reaction of a thiol with 1-chlorobenzotriazole (BtCl) to form a reactive sulfenyl benzotriazole intermediate. This intermediate then reacts with a second, different thiol to produce the unsymmetrical disulfide. To synthesize methyl 4-pyridyl disulfide, 4-mercaptopyridine would be reacted first with BtCl, followed by the addition of methanethiol or a suitable equivalent.

Caption: Two-step, one-pot synthesis of methyl 4-pyridyl disulfide using 1-chlorobenzotriazole.

Experimental Protocol (Adapted)

Materials:

  • 4-Thiopyridone (to be used as 4-mercaptopyridine)

  • 1-Chlorobenzotriazole (BtCl)

  • Methanethiol (or sodium thiomethoxide)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve 4-thiopyridone in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of 1-chlorobenzotriazole in DCM to the cooled solution.

  • Stir the mixture at -78 °C for a designated period (e.g., 30 minutes) to form the sulfenyl benzotriazole intermediate.

  • Introduce methanethiol (as a gas or a solution) or a solution of sodium thiomethoxide in a suitable solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • The reaction mixture is then washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Method 3: Palladium-Catalyzed Thiol-Disulfide Exchange

For more complex substrates or when mild conditions are paramount, a palladium-catalyzed approach can be employed.[4] This method facilitates the exchange between a thiol and a symmetrical disulfide.

Rationale and Mechanism

In this case, 4-mercaptopyridine would be reacted with dimethyl disulfide in the presence of a palladium catalyst, such as PdCl₂, and an oxidant/ligand, like dimethyl sulfoxide (DMSO). The palladium catalyst activates the disulfide bond, enabling the thiol-disulfide exchange to occur under mild conditions.

Experimental Protocol (Adapted)

Materials:

  • 4-Thiopyridone

  • Dimethyl disulfide

  • Palladium(II) chloride (PdCl₂)

  • Dimethyl sulfoxide (DMSO)

  • Suitable solvent (e.g., Toluene)

Procedure:

  • To a reaction vessel, add 4-thiopyridone, dimethyl disulfide, and a catalytic amount of PdCl₂.

  • Add DMSO as a co-solvent and ligand.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water to remove DMSO.

  • The organic layer is dried, filtered, and concentrated.

  • Purification is achieved through column chromatography.

Method 4: Aerobic Oxidation

A greener and more atom-economical approach involves the direct oxidative coupling of two different thiols using air as the oxidant, often catalyzed by a base or a metal complex.[5][6]

Rationale and Mechanism

This method would involve the co-oxidation of 4-mercaptopyridine and methanethiol. A base is typically used to deprotonate the thiols to the more reactive thiolates. The catalyst, which can be a simple base or a transition metal complex, facilitates the electron transfer to molecular oxygen, leading to the formation of the disulfide bond.

Experimental Protocol (Adapted)

Materials:

  • 4-Thiopyridone

  • Methanethiol (or a source thereof)

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., DMF or acetonitrile)

Procedure:

  • Dissolve 4-thiopyridone and the base in the chosen solvent.

  • Introduce methanethiol into the reaction mixture.

  • Stir the reaction mixture vigorously under an open-air atmosphere or with air bubbling through the solution.

  • The reaction may require gentle heating to proceed at a reasonable rate.

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, the mixture is filtered to remove the base.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Performance Comparison

Parameter Method 1: MMTS Method 2: BtCl Method 3: Pd-Catalyzed Method 4: Aerobic Oxidation
Reagents 4-Thiopyridone, MMTS4-Thiopyridone, BtCl, Methanethiol4-Thiopyridone, Dimethyl disulfide, PdCl₂4-Thiopyridone, Methanethiol, Base
Reaction Conditions Room temperature, rapidLow to room temperatureElevated temperatureRoom to elevated temperature, air
Yield HighGenerally highGood to highModerate to high
Advantages Rapid, convenient, high yieldingAvoids harsh oxidants, one-potMild conditions, good for complex molecules"Green" (uses air as oxidant), atom-economical
Disadvantages MMTS can be expensiveBtCl is a specialty reagent, requires low tempUse of a precious metal catalyst, costCan lead to mixtures of symmetrical and unsymmetrical disulfides
Purification RecrystallizationColumn chromatographyColumn chromatographyColumn chromatography

Conclusion

The synthesis of methyl 4-pyridyl disulfide from 4-thiopyridone can be accomplished through several effective methods. The direct thiomethylation using methyl methanethiosulfonate (MMTS) remains a highly recommended procedure due to its speed, simplicity, and high yields. For laboratories seeking to avoid specific reagents or looking for more environmentally benign alternatives, the 1-chlorobenzotriazole (BtCl) and aerobic oxidation methods present viable options, although they may require more optimization to achieve high selectivity for the unsymmetrical disulfide. The palladium-catalyzed thiol-disulfide exchange is a powerful tool, particularly for sensitive substrates where mild conditions are crucial, but the cost of the catalyst must be considered.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, budget, available equipment, and the importance of "green" chemistry principles. By understanding the rationale and experimental details of each method, scientists and drug development professionals can make an informed decision to efficiently produce this valuable chemical intermediate.

References

  • Brocklehurst, K., & Little, G. (1985). Synthesis of methyl 2- and 4-pyridyl disulfide from 2- and 4-thiopyridone and methyl methanethiosulfonate. Analytical Biochemistry, 146(2), 429-430. [Link]
  • Various Authors. Methods for unsymmetrical disulfide synthesis and beyond.
  • Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, one-pot synthesis of unsymmetrical disulfides using 1-chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268-8271. [Link]
  • Various Authors. (2023). 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Research Square. [Link]
  • Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, one-pot synthesis of unsymmetrical disulfides using 1-chlorobenzotriazole. PubMed, 71(21), 8268-71. [Link]
  • Sosnovskikh, V. Y., & Melnikov, M. Y. (2021). Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction.
  • Hunter, R., Caira, M., & Stellenboom, N. (2016). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. Figshare. [Link]
  • Wu, C. H., et al. (2018). Polysulfurating reagent design for unsymmetrical polysulfide construction.
  • Reddy, S. T., et al. (2010). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins.
  • Various Authors. (2021). Efficient Synthesis of Symmetrical and Unsymmetrical Disulfides Using a Continuous Flow Method.
  • Hunter, R. (2013). New Excursions Into the Synthesis and Medicinal Chemistry of the Disulfide Bond. Figshare. [Link]
  • Xu, B., et al. (2021). PdCl2/DMSO-Catalyzed Thiol–Disulfide Exchange: Synthesis of Unsymmetrical Disulfide. Organic Letters, 23(8), 3167-3172. [Link]
  • Kimura, K., et al. (1999). Aerobic oxidation of a disulfide to its sulfonate leading to supramolecular pyridine-2-sulfonato Cu(II) and Zn(II) complexes.
  • Hartung, J., et al. (2003). An aerobic oxidation/homolytic substitution-cascade for stereoselective methylsulfanyl-cyclization of 4-pentenols. Organic & Biomolecular Chemistry, 1(19), 3343-3351. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 124540, Methyl 4-pyridyl disulfide. [Link]
  • Alcaraz, M. L., et al. (2021). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. The Journal of Organic Chemistry, 86(6), 4581-4592. [Link]
  • Al-Masri, M. R., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega, 9(3), 3698-3712. [Link]
  • Huang, C. C., et al. (2024). Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra. ACS Applied Materials & Interfaces, 16(8), 10137-10145. [Link]
  • Prota, G., et al. (2022). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. Antioxidants, 11(2), 329. [Link]
  • Janssen, A. J. H., et al. (2007). Reactions between methanethiol and biologically produced sulfur particles. Environmental Science & Technology, 41(12), 4254-4260. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2723889, 4-Mercaptopyridine. [Link]
  • von Krbek, L. K. S., et al. (2023). Thioderivatives of Resorcin[7]arene and Pyrogallol[7]arene: Are thiols tolerated in the self-assembly. ChemRxiv. [Link]
  • Wikipedia contributors. (2024, January 5). Phosgene. In Wikipedia, The Free Encyclopedia. [Link]
  • Özen, C., et al. (2016). Synthesis and crystal structure of trans-di-chlorido3-methyl-1-(4-vinyl-benz-yl)-1H-imidazol-3-ium-2-yl-κC(2)palladium(II).
  • Calce, E., et al. (2015). Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides. Amino Acids, 47(8), 1507-1515. [Link]
  • Mpelane, O., et al. (2024). Thiophene based imino-pyridyl palladium(II) complexes : Synthesis, molecular structures and Heck coupling reactions.

Sources

A Comparative Analysis of Pyridin-4-YL-methanethiol as a Putative PI3K/mTOR Dual Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the analysis of novel compounds, exemplified by Pyridin-4-YL-methanethiol, as potential dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. For comparative purposes, we will benchmark its hypothetical performance against established, clinically evaluated dual inhibitors: Dactolisib (BEZ235), Apitolisib (GDC-0980), and VS-5584 (SB2343).

The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs essential cellular functions, including growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][4][5] Dual inhibition of both PI3K and mTOR is a compelling therapeutic strategy, as it can overcome the feedback loops and resistance mechanisms that arise from targeting either kinase alone.[4][6][7]

The PI3K/mTOR Signaling Cascade: A Rationale for Dual Inhibition

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which recruit and activate Class I PI3Ks.[3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[3] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a plethora of substrates that drive cell growth and survival.

A crucial downstream effector of AKT is the mTOR kinase, which exists in two distinct complexes: mTORC1 and mTORC2.[8] mTORC1, when activated, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of AKT by phosphorylating it at the Serine 473 residue, creating a positive feedback loop.

Given the intricate crosstalk and feedback mechanisms, simultaneously inhibiting both PI3K and mTOR can lead to a more profound and sustained blockade of this oncogenic pathway.[4][6]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation Inhibition when unphosphorylated P_Y_M This compound (Hypothetical Target) P_Y_M->PI3K P_Y_M->mTORC1 P_Y_M->mTORC2

Figure 1: Simplified PI3K/mTOR Signaling Pathway and points of inhibition.

Comparative Analysis of PI3K/mTOR Dual Inhibitors

A critical first step in characterizing a novel inhibitor is to determine its potency against the target kinases. This is typically expressed as the half-maximal inhibitory concentration (IC50). Below is a comparison of the reported IC50 values for our selected benchmark inhibitors. For this compound, we have included hypothetical values to illustrate how a novel compound would be assessed.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
This compound Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Dactolisib (BEZ235) 4757520.7
Apitolisib (GDC-0980) 52771417 (Ki)
VS-5584 (SB2343) 1668422537

Data for Dactolisib[9], Apitolisib[10][11], and VS-5584[12][13].

Experimental Protocols for Inhibitor Characterization

To validate the efficacy of a novel PI3K/mTOR inhibitor, a series of in vitro experiments are essential. Here, we outline the core methodologies.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PI3K and mTOR.

Kinase_Assay_Workflow start Start step1 Prepare reaction mix: - Recombinant Kinase (PI3K or mTOR) - Substrate (e.g., PIP2 for PI3K) - ATP start->step1 step2 Add varying concentrations of This compound step1->step2 step3 Incubate at room temperature step2->step3 step4 Add detection reagent (e.g., ADP-Glo™ or equivalent) step3->step4 step5 Measure signal (luminescence) step4->step5 end Calculate IC50 step5->end

Figure 2: Workflow for an in vitro kinase assay.

Methodology:

  • Reaction Setup: In a 96-well or 384-well plate, a reaction mixture is prepared containing the purified recombinant PI3K or mTOR enzyme, the appropriate substrate (e.g., PIP2 for PI3K), and a concentration of ATP near its Km value.

  • Compound Addition: The test compound (e.g., this compound) is serially diluted and added to the wells.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: A detection reagent is added that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: The resulting signal is plotted against the compound concentration, and the IC50 value is determined using non-linear regression analysis.

Rationale: This biochemical assay provides a direct measure of the compound's potency against the isolated enzymes, free from cellular confounding factors.

Western Blot Analysis of Pathway Inhibition

This technique is used to assess the inhibitor's effect on the PI3K/mTOR signaling pathway within cancer cells.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7, PC3) are cultured to 70-80% confluency and then treated with varying concentrations of the inhibitor for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[14]

  • Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key pathway proteins, such as phosphorylated AKT (p-AKT Ser473), total AKT, phosphorylated S6 (p-S6), and total S6.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.[14]

Rationale: This cell-based assay confirms that the compound can enter cells and inhibit the intended pathway, as evidenced by a decrease in the phosphorylation of downstream targets.[2]

Cell Viability Assay

These assays determine the effect of the inhibitor on the proliferation and survival of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an optimized density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: A reagent such as MTT or resazurin is added to the wells.[3][15] Viable cells with active metabolism will convert these reagents into a colored product, the amount of which is proportional to the number of living cells.

  • Data Analysis: The absorbance is read using a plate reader, and the results are used to calculate the GI50 (concentration for 50% growth inhibition).

Rationale: This assay provides crucial information on the functional consequence of pathway inhibition, demonstrating the compound's anti-proliferative or cytotoxic effects.[16]

Conclusion

The comprehensive evaluation of a novel PI3K/mTOR dual inhibitor like this compound requires a multi-faceted approach. The initial biochemical characterization through in vitro kinase assays establishes its potency and selectivity. Subsequently, cell-based assays such as Western blotting confirm its mechanism of action by demonstrating on-target pathway inhibition. Finally, cell viability assays reveal the functional impact of the compound on cancer cell proliferation and survival. By comparing the data generated for a novel compound to that of well-characterized inhibitors like Dactolisib, Apitolisib, and VS-5584, researchers can effectively gauge its potential as a therapeutic candidate. This structured approach, grounded in robust experimental validation, is paramount for the successful development of next-generation targeted cancer therapies.

References

  • Wikipedia. Dactolisib. [Link]
  • Hart, S., et al. (2013). VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer. Molecular Cancer Therapeutics. [Link]
  • Dolly, S., et al. (2016). Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]
  • Hart, S., et al. (2013).
  • Zhang, M., et al. (2022).
  • Koul, D., et al. (2021). Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells. MDPI. [Link]
  • Janku, F., et al. (2018). A First-in-Human Phase 1 Study of LY3023414, an Oral PI3K/mTOR Dual Inhibitor, in Patients with Advanced Cancer. AACR Journals. [Link]
  • Van den Eynde, E., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]
  • Liu, T. J., et al. (2020). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo.
  • Creative Bioarray. Cell Viability Assays. [Link]
  • National Cancer Institute. Definition of apitolisib - NCI Drug Dictionary. [Link]
  • Genomenon. Therapy Detail - CKB CORE. [Link]
  • ResearchGate. Clinical trials evaluating dual PI3K/mTOR inhibitors as single agents... [Link]
  • He, L., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
  • Rodon, J., et al. (2024). A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. MDPI. [Link]
  • ASCO Publications. (2017).
  • Kumar, A., et al. (2022). Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies. Mini Reviews in Medicinal Chemistry. [Link]
  • Beier, S., et al. (2020). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PubMed Central. [Link]
  • ResearchGate.
  • ResearchGate.
  • Smith, M. C., et al. (2016). Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. PubMed. [Link]
  • Beaufils, F., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)
  • Yu, G., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. [Link]
  • Li, Y., et al. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. PubMed. [Link]
  • ResearchGate. 4-fluorobenzenesulfonamide (FD274)
  • El-Damasy, A. K., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. [Link]
  • ResearchGate.
  • ResearchGate.
  • Hernández-García, E., et al. (2023).
  • Al-Ostath, O. A., et al. (2021). Design, synthesis and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. [Link]
  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]
  • Wu, R., et al. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PubMed Central. [Link]
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. PubMed. [Link]
  • Wang, C., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. [Link]

Sources

A Comparative Guide to Methanethiol as a Cancer Biomarker: From Metabolic Origins to Clinical Validation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pursuit of non-invasive, early-stage cancer detection has led researchers to explore the rich chemical information contained within the human volatilome. Volatile organic compounds (VOCs), the end products of cellular metabolism, offer a promising window into the systemic changes induced by malignancy.[1][2][3] Among these, the volatile sulfur compound (VSC) methanethiol (CH₃SH) has emerged as a significant biomarker candidate, particularly for cancers of the digestive tract.[4][5][6] This guide provides an in-depth analysis of methanethiol's role as a cancer biomarker, grounded in the principles of biochemical causality, analytical validation, and comparative performance. We will explore the dysregulated metabolic pathways that lead to its overproduction in cancer, detail the methodologies for its precise quantification, compare its diagnostic potential against other biomarkers, and outline the necessary steps for its translation into clinical practice.

The Biochemical Rationale: Why Methanethiol Signals Cancer

The presence of elevated methanethiol in cancer patients is not a random occurrence but a direct consequence of fundamental metabolic reprogramming—a hallmark of cancer.[4] In healthy individuals, methanethiol, derived primarily from the degradation of dietary methionine by gut microbiota, is rapidly detoxified in the colonic mucosa.[4][5][7] This detoxification is primarily catalyzed by the enzyme Selenium-Binding Protein 1 (SELENBP1), which functions as a methanethiol oxidase (MTO), converting methanethiol into less volatile compounds.[4][8]

In many cancers, particularly colorectal carcinoma (CRC), this homeostatic mechanism is disrupted in two significant ways:

  • Suppressed Degradation : SELENBP1 is a known tumor suppressor that is frequently downregulated in tumor tissues.[4][5][6] This impairment of its MTO activity leads to a bottleneck in methanethiol degradation, causing it to accumulate.

  • Increased Production : Cancer cells exhibit an increased demand for methionine. This, coupled with the enrichment of certain metabolites like glucose and an altered gut microbiome (e.g., an over-representation of methanethiol-producing bacteria like Fusobacterium nucleatum in CRC patients), elevates endogenous methanethiol production.[4][6] Furthermore, some cancers show increased expression of enzymes like methyltransferase-like protein 7B (METTL7B), which can also contribute to methanethiol synthesis.[4][6]

This dual mechanism of increased production and decreased degradation results in a significant increase in local and systemic methanethiol concentrations, allowing this highly volatile compound to be released and detected in breath, flatus, and urine.[4][5]

cluster_0 Healthy Cell Metabolism cluster_1 Cancer Cell Metabolism Met_H Methionine (Diet) & Gut Microbiota MeSH_H Methanethiol (MeSH) Met_H->MeSH_H Production SELENBP1_H SELENBP1 (High Expression) Methanethiol Oxidase MeSH_H->SELENBP1_H Degradation Detox_H Detoxified Products (H₂S, H₂O₂, Formaldehyde) SELENBP1_H->Detox_H Oxidation Met_C Increased Methionine Uptake, Altered Microbiota (e.g., F. nucleatum), METTL7B Upregulation MeSH_C Accumulated Methanethiol (MeSH) Met_C->MeSH_C Overproduction SELENBP1_C SELENBP1 (Downregulated) MeSH_C->SELENBP1_C Impaired Degradation Export_C Release into Breath, Flatus, Urine MeSH_C->Export_C Systemic Release

Caption: Dysregulation of Methanethiol Metabolism in Cancer.

Analytical Methodologies for Methanethiol Quantification

Given its volatility and low concentrations in biological matrices, the accurate detection of methanethiol requires highly sensitive and selective analytical techniques.[9] The gold standard for VOC analysis is gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration step.[4][9]

Analytical Platform Principle Advantages Limitations Typical Sample Types
GC-MS Separates volatile compounds based on boiling point and chemical properties, followed by identification based on mass-to-charge ratio.High selectivity and specificity; considered the gold standard for identification.Requires complex instrumentation, skilled operators, and is not suitable for real-time analysis.Breath, Flatus, Urine Headspace, Blood Headspace
GC-FPD Gas chromatography with a Flame Photometric Detector, which is highly selective for sulfur-containing compounds.Excellent sensitivity for sulfur compounds like methanethiol; less complex than MS.Does not provide structural information for definitive identification of unknown compounds.Breath, Environmental Air
SPME-GC-MS Solid-Phase Microextraction (SPME) is a pre-concentration technique where a coated fiber adsorbs VOCs from a sample before thermal desorption into the GC-MS.Solvent-free, enhances sensitivity by concentrating analytes, simple to automate.Fiber lifetime is limited; matrix effects can influence adsorption efficiency.Breath, Flatus, Urine Headspace
Sensor Arrays (e.g., Nanoarrays) Cross-reactive sensors that generate a unique pattern ("breathprint") in response to a complex mixture of VOCs.Potential for rapid, low-cost, point-of-care screening; high-throughput.Lower specificity than GC-MS; requires pattern recognition algorithms and large training datasets.[10]Breath
Experimental Protocol: SPME-GC-MS Analysis of Methanethiol in Flatus/Gas Samples

This protocol outlines a self-validating workflow for the quantification of methanethiol, ensuring reproducibility and accuracy.

1. Sample Collection:

  • Rationale: To obtain a representative sample while minimizing environmental contamination.

  • Procedure: Defecation gas is collected directly from a toilet stool into a multi-liter inert sampling bag (e.g., Tedlar®) using a pump.[11] The first few liters of air are discarded to enrich the sample with flatus. An internal standard (e.g., a deuterated analog) should be introduced into the bag at a known concentration for accurate quantification.

2. Pre-concentration (SPME):

  • Rationale: To increase the concentration of methanethiol to a level detectable by the GC-MS.

  • Procedure:

    • An SPME fiber assembly (e.g., with a Carboxen/PDMS coating, suitable for volatile compounds) is conditioned according to the manufacturer's instructions.

    • The fiber is exposed to the gas inside the sampling bag for a fixed period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to allow for equilibrium of adsorption.

3. Desorption and GC-MS Analysis:

  • Rationale: To release the trapped analytes for separation and detection.

  • Procedure:

    • The SPME fiber is immediately transferred to the heated injection port (e.g., 250°C) of the GC-MS.

    • The analytes are thermally desorbed onto the GC column (e.g., a capillary column like DB-624).

    • The GC oven temperature is programmed to ramp up (e.g., start at 35°C, hold for 2 minutes, then ramp to 220°C) to separate the compounds.

    • The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of methanethiol (e.g., m/z 48, 47) to maximize sensitivity and selectivity.

4. Data Analysis & Quantification:

  • Rationale: To identify and quantify the target analyte.

  • Procedure: The peak corresponding to methanethiol is identified based on its retention time and mass spectrum. The concentration is calculated by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

cluster_workflow SPME-GC-MS Workflow Sample 1. Sample Collection (e.g., Flatus in Tedlar® Bag) Spike Add Internal Standard Sample->Spike SPME 2. SPME Pre-concentration (e.g., Carboxen/PDMS fiber) Spike->SPME Desorb 3. Thermal Desorption (GC Inlet) SPME->Desorb GC 4. GC Separation (Capillary Column) Desorb->GC MS 5. MS Detection (SIM Mode) GC->MS Data 6. Data Analysis (Quantification vs. Internal Std) MS->Data

Caption: Standard Experimental Workflow for Methanethiol Analysis.

Performance Comparison: Methanethiol vs. Alternative Biomarkers

A biomarker's utility is determined not in isolation, but in comparison to existing diagnostic standards and other emerging markers. Methanethiol shows particular promise for colorectal and gastric cancers.

Colorectal Cancer (CRC)

The current non-invasive standard for CRC screening is the Fecal Occult Blood Test (FOBT) or the Fecal Immunochemical Test (FIT), which suffer from sensitivity issues for early-stage lesions. The gold standard, colonoscopy, is invasive and costly.

Biomarker / Method Principle Sensitivity Specificity Key Advantages / Disadvantages
Methanethiol (Flatus) Measurement of a specific metabolic byproduct of CRC.~69%[11]~69%[11]Adv: Truly non-invasive, reflects real-time metabolism. Disadv: Requires specialized collection, standardization is ongoing.
Fecal Immunochemical Test (FIT) Detects human hemoglobin in stool.79% (for CRC)94%Adv: Widely accepted, no dietary restrictions. Disadv: Lower sensitivity for adenomas, can miss non-bleeding tumors.
Carcinoembryonic Antigen (CEA) Blood test for a glycoprotein overexpressed in many cancers.40-60%~90%Adv: Simple blood test. Disadv: Lacks sensitivity for early-stage disease; primarily used for monitoring, not screening.

A study on detecting methyl mercaptan in flatus from CRC patients reported a sensitivity of 68.8% and a specificity of 69.2%.[11] Notably, the concentration of methanethiol was also found to correlate with tumor size and tended to increase with advancing cancer stage, suggesting it may also have prognostic value.[11]

Gastric Cancer (GC)

Early detection of gastric cancer and its precancerous lesions is critical.[10] Current methods rely on endoscopy, which is invasive for widespread screening.[12] Metabolomic approaches, including VOC analysis, are being actively investigated.[12]

Studies using nanoarray sensor technology to analyze the entire "breathprint" have successfully distinguished GC patients from healthy controls with high accuracy.[10] While these studies often identify a panel of significant VOCs rather than just one, sulfur-containing compounds are frequently implicated. One such study using GC-MS identified a panel of eight significant VOCs that could distinguish cancer patients from controls.[10] This approach achieved 73% sensitivity and 98% specificity in discriminating GC patients from the entire control group.[10] This highlights a key strategy: while methanethiol is a strong candidate, its diagnostic power may be enhanced when used as part of a multi-VOC biomarker panel.

The Pathway to Clinical Utility: Validation and Future Perspectives

For any biomarker to transition from a research finding to a clinical tool, it must undergo a rigorous validation process.[13][14] This process is typically viewed in three distinct phases:

  • Analytical Validity : This phase ensures that the biomarker can be measured accurately and reliably.[15] It involves assessing the assay's sensitivity, specificity, and reproducibility.[15] The GC-MS protocols described above are central to establishing the analytical validity of methanethiol.

  • Clinical Validity : This phase establishes the biomarker's ability to identify a specific clinical state (e.g., the presence of cancer).[13] It requires large-scale prospective studies to confirm its sensitivity and specificity in diverse patient populations, distinguishing them from healthy individuals and those with benign conditions.

  • Clinical Utility : This is the ultimate measure of a biomarker's value. It assesses whether using the biomarker in clinical practice leads to improved patient outcomes, is cost-effective, and provides a clear benefit over existing methods.[13] For methanethiol, this would mean demonstrating that its use in a screening program leads to earlier detection and a subsequent reduction in mortality from cancers like CRC.

The evidence for methanethiol is currently strongest in the analytical and early clinical validation stages. The path forward requires large, multi-center prospective trials to firmly establish its clinical validity and utility. Furthermore, standardization of sample collection and analysis protocols is paramount to ensure that results are comparable across different laboratories and studies.

Conclusion

Methanethiol stands as a compelling biomarker candidate, firmly rooted in the fundamental metabolic shifts that characterize cancer. Its origin from dysregulated sulfur metabolism provides a strong biochemical rationale for its association with malignancy.[4][5][6] Robust analytical methods like GC-MS exist for its precise quantification, and preliminary studies have shown diagnostic performance comparable to some existing non-invasive screening methods, particularly for colorectal cancer.[11]

However, the journey from laboratory to clinic is incomplete. The scientific community must now focus on large-scale clinical validation studies and the development of standardized, potentially more accessible, detection technologies, such as advanced sensor arrays. By rigorously evaluating methanethiol, alone or as part of a VOC panel, we can determine its ultimate place in the clinical toolkit for the non-invasive screening and early detection of cancer.

References

  • Kamal, S., P. Kumar and S. C. S. Datta. (2019).
  • Ansari, M., A. A. Al-Thabaiti, A. A. Al-Ghamdi, et al. (2024). Harnessing volatile organic compound biomarkers for early cancer detection: molecular to nanotechnology-based approaches. RSC Publishing. [Link]
  • (2023). Potential urinary volatile organic compounds as screening markers in cancer – a review.
  • (2024). Volatile organic compounds: A promising new frontier for cancer screening. Cleveland Clinic Journal of Medicine. [Link]
  • Philipp, T. M., A. S. Scheller, A. Will, et al. (2023). Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. PMC. [Link]
  • (2023). (PDF) Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer.
  • (2023). Methanethiol: A Scent Mark of Cancer. Encyclopedia.pub. [Link]
  • Philipp, T. M., A. S. Scheller, A. Will, et al. (2023). Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. PubMed. [Link]
  • (2024). Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. LinkedIn. [Link]
  • (2024). Volatile organic compound detection in vitro as biomarkers of tumor progression. Beonchip. [Link]
  • Lee, J. W., R. D. Finkelstein, and S. M. Weiner. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. AACR Journals. [Link]
  • (2024). The Value of Biomarkers in Clinical Trials. Medicover MICS. [Link]
  • Kraus, V. B., S. A. Burnett, F. L. Coe, et al. (2011). A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials. PMC. [Link]
  • (2023). Alternate metabolic fates of methanethiol. (A) Physiologically,...
  • (2024). 6. analytical methods.
  • Philipp, T. M., A. S. Scheller, A. Will, et al. (2023). Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. MDPI. [Link]
  • (2023). Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. Digitale Bibliothek Thüringen. [Link]
  • Sonoda, H., S. Kohnoe, T. Yamazato, et al. (2016). The novel diagnostic method for colorectal cancer: Detection of methyl mercaptan from flatus. Journal of Clinical Oncology. [Link]
  • (2014).
  • T.S., M. and A. A. Chan. (2015). Potential role of metabolomics in diagnosis and surveillance of gastric cancer. PMC. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Pyridin-4-YL-methanethiol: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are only part of the equation. The responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and upholding environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of Pyridin-4-YL-methanethiol (CAS 1822-53-3), a compound whose utility in pharmaceutical and agrochemical development is matched by its potential hazards.

Immediate Safety and Hazard Assessment: Understanding the Risks

This compound is a compound that demands respect. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] The thiol group (-SH) imparts a strong, unpleasant odor, a characteristic of mercaptans that serves as an immediate, albeit unwelcome, indicator of its presence.

Before initiating any disposal procedures, a thorough risk assessment is critical. This begins with consulting the Safety Data Sheet (SDS) provided by the manufacturer, which will offer the most specific and authoritative guidance. All handling and disposal operations should be conducted within a certified chemical fume hood to mitigate inhalation exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, though specific institutional protocols may necessitate additional measures.

Body Part Required PPE Rationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye irritation.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact, as the compound is harmful upon dermal absorption.
Body A lab coat, worn fully buttonedProtects against accidental spills and contamination of personal clothing.
Respiratory Use within a certified chemical fume hoodPrevents inhalation of harmful and malodorous vapors.

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a detailed guide for researchers.

cluster_0 Step 1: Initial Containment & Labeling cluster_1 Step 2: Segregation & Storage cluster_2 Step 3: Consultation & Documentation cluster_3 Step 4: Final Disposal A Collect waste in a designated, compatible container. B Ensure container is properly sealed and labeled. A->B Securely close lid C Store waste container in a designated hazardous waste accumulation area. B->C Transfer to storage D Segregate from incompatible materials (e.g., strong oxidizing agents). C->D Maintain chemical separation E Consult your institution's Environmental Health & Safety (EHS) department. D->E Initiate disposal process F Complete all necessary hazardous waste disposal forms. E->F Follow institutional protocols G Arrange for pickup by a licensed hazardous waste disposal company. F->G Schedule collection H Do NOT dispose of down the drain or in regular trash.

Caption: Disposal workflow for this compound.

Detailed Experimental Protocols

1. Waste Collection and Containment:

  • Objective: To safely collect and contain all waste streams of this compound.

  • Procedure:

    • Designate a specific, chemically resistant waste container (e.g., high-density polyethylene) for all this compound waste, including pure compound, solutions, and contaminated materials.

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

    • Keep the container securely sealed when not in use to prevent the escape of vapors.

2. Spill Management and Decontamination:

  • Objective: To safely manage and decontaminate spills of this compound.

  • Procedure for Small Spills (within a fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Procedure for Large Spills:

    • Evacuate the immediate area and alert your institution's emergency response team or EHS department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

3. Chemical Treatment (for experienced personnel only):

  • Objective: To chemically neutralize small quantities of this compound waste before disposal. This procedure should only be performed by trained personnel with a thorough understanding of the reaction and its hazards.

  • Background: Thiols can be oxidized to less odorous and potentially less hazardous sulfonic acids or disulfides. A common laboratory method involves oxidation with sodium hypochlorite (bleach).

  • Procedure:

    • In a chemical fume hood, prepare a dilute solution of sodium hypochlorite.

    • Slowly and with stirring, add the this compound waste to the bleach solution. The reaction may be exothermic, so cooling may be necessary.

    • Allow the reaction to proceed to completion (cessation of heat evolution and disappearance of the thiol odor).

    • The resulting solution must still be collected and disposed of as hazardous waste.

Regulatory and Compliance Considerations

The disposal of this compound is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) classifies hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound may not be explicitly listed, it would likely be considered a hazardous waste due to its characteristic hazards (ignitability, corrosivity, reactivity, or toxicity).[2]

The Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including permissible exposure limits for related compounds like pyridine.[3] Adherence to these regulations is not only a matter of legal compliance but also a cornerstone of a robust safety culture.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure to this compound, immediate and appropriate action is crucial.

Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of this compound is a critical component of the research lifecycle. By understanding the hazards, implementing robust safety protocols, and adhering to regulatory guidelines, researchers can mitigate risks and foster a culture of safety and environmental responsibility. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific protocols and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.

References

  • National Center for Biotechnology Information. (2023). Toxicological Profile for Pyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13092602, Pyridin-4-ylmethanethiol.
  • LookChem. (n.d.). Cas 1822-53-3, this compound.
  • ChemWhat. (n.d.). This compound CAS#: 1822-53-3.
  • Occupational Safety and Health Administration. (n.d.). Pyridine.
  • Chemical-Suppliers. (n.d.). Pyridin-4-ylmethanethiol.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Occupational Safety and Health Administration. (2022). Methyl Mercaptan (Methanethiol).
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Occupational Safety and Health Administration. (n.d.). Ethyl Mercaptan (Ethanethiol).
  • U.S. Environmental Protection Agency. (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • American Society of Health-System Pharmacists. (2019). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.

Sources

Mastering the Handling of Pyridin-4-YL-methanethiol: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Comprehensive Safety and Handling Guide for Researchers, Scientists, and Drug Development Professionals

The potent and reactive nature of Pyridin-4-YL-methanethiol, a key intermediate in pharmaceutical and agrochemical synthesis, demands a rigorous and informed approach to laboratory safety.[1] This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by mitigating contamination risks.

Understanding the Hazard: A Proactive Stance on Safety

This compound presents a multi-faceted hazard profile that necessitates a comprehensive safety strategy. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that is harmful if swallowed, in contact with skin, or inhaled, and one that causes significant skin and eye irritation.[2] The presence of the thiol group also imparts a powerful and unpleasant odor, a characteristic of this class of compounds that requires diligent odor control measures.[1]

Key Hazard Information at a Glance
Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[2]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[2]

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

A multi-layered approach to PPE is non-negotiable when handling this compound. The following is a detailed breakdown of the essential equipment and the rationale for its use.

Engineering Controls: The First Line of Defense
  • Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and the setup of reactions, must be conducted within a certified and properly functioning chemical fume hood. This is the most critical engineering control to minimize inhalation exposure to its vapors and to contain its potent odor.

Primary Barrier: Hand Protection
  • Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice for handling this compound. However, it is crucial to double-glove to provide an extra layer of protection against potential tears or rapid permeation. Always inspect gloves for any signs of degradation or perforation before use. For prolonged or large-volume operations, consider gloves made of a more robust material like butyl rubber.

Essential Safeguard: Eye and Face Protection
  • Chemical Safety Goggles: Tightly-fitting chemical safety goggles are mandatory to protect the eyes from splashes or aerosols of this compound.[3]

  • Face Shield: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield worn over safety goggles is strongly recommended to protect the entire face.

Body Protection: Shielding from Contamination
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection.

  • Chemical-Resistant Apron: For tasks with a significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional barrier.

Respiratory Protection: A Necessary Precaution
  • Respirator: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during the cleanup of a significant spill, a respirator is required. A full-face respirator with organic vapor cartridges is the recommended choice.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is paramount to minimizing risk. The following protocol outlines the essential steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Transfer cluster_cleanup Decontamination and Waste Disposal Prep_Area Designate and prepare a dedicated work area within a certified fume hood. Gather_PPE Assemble all necessary PPE: double gloves, safety goggles, face shield, lab coat, and chemical-resistant apron. Inspect_PPE Thoroughly inspect all PPE for any damage or defects. Prep_Decon Prepare a bleach solution (10% sodium hypochlorite) for immediate decontamination of spills and equipment. Don_PPE Don all prepared PPE before approaching the chemical. Prep_Decon->Don_PPE Transfer Use a syringe or cannula for liquid transfers to minimize exposure and odor release. Weighing If weighing is necessary, perform it within the fume hood on a tared and covered container. Reaction_Setup Set up reactions in a closed system whenever possible. Decon_Equipment Immediately after use, rinse all contaminated glassware and equipment with the prepared bleach solution within the fume hood. Reaction_Setup->Decon_Equipment Dispose_Sharps Dispose of contaminated needles and syringes in a designated sharps container. Dispose_Solid Place all contaminated solid waste (gloves, wipes, etc.) in a sealed, labeled hazardous waste bag. Dispose_Liquid Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. End End Dispose_Liquid->End Start Start Start->Prep_Area

Caption: A procedural workflow for the safe handling of this compound.

Emergency Response: Immediate Actions for Exposure and Spills

In the event of an emergency, a swift and correct response is critical to minimizing harm.

Exposure Protocols
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[4][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Spill Management
  • Minor Spills (within a fume hood):

    • Ensure all personnel are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a 10% bleach solution, followed by a thorough water rinse.

  • Major Spills (outside of a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and all associated waste is a critical component of laboratory safety and environmental stewardship.

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Never dispose of this chemical down the drain.[7]

  • Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and empty containers, must be placed in a sealed and labeled hazardous waste bag for incineration.

  • Decontamination of Glassware: All glassware that has come into contact with this compound should be rinsed with a 10% bleach solution within a fume hood before standard washing procedures. This helps to oxidize and deodorize the residual thiol.

Caption: A decision tree for the proper disposal of this compound waste.

By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can confidently and safely work with this compound, ensuring both your personal well-being and the integrity of your scientific endeavors.

References

  • PubChem. Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602. [Link]
  • New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet. [Link]
  • Synerzine.
  • Air Liquide.
  • The Good Scents Company. 2-pyridinyl methane thiol, 2044-73-7. [Link]
  • ChemWhat. This compound CAS#: 1822-53-3. [Link]
  • Poison Control. Poison Fact Sheet: Methyl Mercaptan. [Link]
  • US EPA. First Aid in Case of Pesticide Exposure. [Link]
  • LookChem. Cas 1822-53-3,this compound. [Link]
  • Cole-Parmer.
  • Enmet. Methane with Methyl Mercaptan (Methanethiol). [Link]
  • Penta chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridin-4-YL-methanethiol
Reactant of Route 2
Pyridin-4-YL-methanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.